3-Bromo-2-nitrophenol
Description
The exact mass of the compound 3-Bromo-2-nitrophenol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-Bromo-2-nitrophenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Bromo-2-nitrophenol including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-bromo-2-nitrophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrNO3/c7-4-2-1-3-5(9)6(4)8(10)11/h1-3,9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUORDBJGOHYGKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)[N+](=O)[O-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76361-99-4 | |
| Record name | 3-Bromo-2-nitrophenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-Bromo-2-nitrophenol: Synthesis, Properties, and Applications
This guide provides a comprehensive technical overview of 3-Bromo-2-nitrophenol (CAS No. 76361-99-4), a versatile chemical intermediate with significant applications in pharmaceutical and agrochemical research. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its chemical properties, synthesis, and safe handling.
Core Characteristics and Physicochemical Properties
3-Bromo-2-nitrophenol is a substituted aromatic compound characterized by the presence of a hydroxyl, a nitro, and a bromine group on the benzene ring. This unique combination of functional groups imparts distinct reactivity, making it a valuable building block in organic synthesis.
Key Properties Summary
| Property | Value | Reference(s) |
| CAS Number | 76361-99-4 | |
| Molecular Formula | C₆H₄BrNO₃ | |
| Molecular Weight | 218.01 g/mol | |
| Appearance | Light yellow crystalline solid | |
| Melting Point | 65-67 °C | |
| Boiling Point | 234.4 °C at 760 mmHg | |
| 134-136 °C at 12 Torr | ||
| Purity | Typically ≥97% |
Solubility Profile
While quantitative solubility data for 3-Bromo-2-nitrophenol is not extensively documented, a qualitative assessment can be made based on its structure and the properties of related compounds like other nitrophenols and brominated phenols. The presence of the polar hydroxyl and nitro groups suggests good solubility in polar organic solvents.[1][2] Conversely, the benzene ring and bromine atom contribute to some lipophilic character.
-
High Solubility: Acetone, Methanol, Ethanol, Dimethyl Sulfoxide (DMSO).[1]
-
Moderate Solubility: Dichloromethane, Chloroform, Ethyl Acetate.
-
Low Solubility: Non-polar solvents such as Hexane and Toluene.[2]
-
Limited Solubility in Water: The solubility in water is expected to be low but may be enhanced by changes in pH due to the acidic nature of the phenolic proton.[2] A study on the related isomer, 3-bromo-4-nitrophenol, confirmed its solubility in water and acetone.[3]
Synthesis of 3-Bromo-2-nitrophenol: A Proposed Protocol
The synthesis of 3-Bromo-2-nitrophenol can be approached through several routes, generally involving the bromination and nitration of a phenol precursor. A highly plausible and effective method is a multi-step synthesis commencing from a commercially available aminonitrophenol, followed by a Sandmeyer-type reaction. This approach offers good control over regioselectivity.
The following is a detailed, field-proven protocol adapted from the synthesis of the isomeric 2-Bromo-3-nitrophenol, which provides a robust framework for obtaining the target compound.[4]
Experimental Workflow: Proposed Synthesis
Sources
3-Bromo-2-nitrophenol chemical structure and IUPAC name
An In-depth Technical Guide to 3-Bromo-2-nitrophenol
Introduction
3-Bromo-2-nitrophenol is a highly functionalized aromatic compound of significant interest in synthetic organic chemistry.[1][2] As a substituted phenol, it serves as a versatile intermediate and building block in the production of more complex molecules, particularly within the pharmaceutical and agrochemical industries.[3][4] The strategic placement of its three functional groups—hydroxyl, nitro, and bromo—on the benzene ring imparts a unique reactivity profile. The electron-withdrawing nature of the nitro group, combined with the directing effects of the hydroxyl group and the reactivity of the bromine atom, allows for a wide range of chemical transformations. This guide provides a comprehensive overview of its chemical identity, properties, synthesis, reactivity, and safety considerations, tailored for researchers and professionals in drug development and chemical synthesis.
Chemical Identity and Structure
The unambiguous identification of a chemical compound is foundational to all scientific work. 3-Bromo-2-nitrophenol is systematically named according to IUPAC nomenclature, which defines the precise location of each substituent on the phenol backbone.
The structure consists of a benzene ring where a hydroxyl group is at position 1, a nitro group at the adjacent position 2, and a bromine atom at position 3.[3]
Caption: Chemical structure of 3-Bromo-2-nitrophenol.
Physicochemical Properties
The physical and chemical properties of a compound dictate its handling, storage, and application in various experimental setups. 3-Bromo-2-nitrophenol is typically a light yellow crystalline solid at room temperature.[3]
| Property | Value | Source(s) |
| Molecular Weight | 218.01 g/mol | [6] |
| Appearance | Light yellow crystalline solid | [3] |
| Melting Point | 65-67 °C | [2][3][7] |
| Boiling Point | 234.4 °C at 760 mmHg | [7] |
| Purity | ≥97% | [3][7] |
| Storage Temperature | Room Temperature, Sealed in dry | [2][7] |
| InChIKey | AUORDBJGOHYGKR-UHFFFAOYSA-N | [7] |
Synthesis Protocol: A Mechanistic Approach
The synthesis of substituted phenols often requires multi-step pathways to achieve the desired regioselectivity. A common and reliable method for preparing bromo-nitrophenols involves the diazotization of an amino-nitrophenol precursor, followed by a Sandmeyer reaction. This approach provides excellent control over the placement of the bromine substituent.
Experimental Protocol: Synthesis from 2-Amino-3-nitrophenol
This protocol is adapted from established procedures for the synthesis of related compounds.[8] The core of this synthesis is the transformation of a primary aromatic amine into a diazonium salt, which is then displaced by a bromide ion using a copper(I) catalyst.
Step 1: Diazotization of 2-Amino-3-nitrophenol
-
Dissolve 2-amino-3-nitrophenol (1 equivalent) in a mixture of water and a co-solvent like 1,4-dioxane.[8]
-
Heat the mixture to reflux and add hydrobromic acid (48%, ~4.5 equivalents) dropwise. The HBr serves both as the acid medium and the source of bromide ions for the subsequent step.
-
Cool the reaction mixture to 0 °C using an ice bath. This low temperature is critical to ensure the stability of the diazonium salt intermediate, which is prone to decomposition at higher temperatures.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂, ~1 equivalent) over 30 minutes, maintaining the temperature at 0 °C.[8] The reaction of the amine with nitrous acid (formed in situ from NaNO₂ and HBr) generates the diazonium salt.
Step 2: Sandmeyer Reaction
-
In a separate flask, prepare a stirred mixture of cuprous bromide (CuBr, ~1.15 equivalents) in aqueous hydrobromic acid (48%).[8] The Cu(I) species is the catalyst essential for the substitution reaction.
-
Transfer the cold diazonium salt solution from Step 1 to a pre-cooled dropping funnel and add it dropwise to the CuBr mixture at 0 °C.
-
After the addition is complete, allow the mixture to warm to 60 °C and stir for 15 minutes to ensure the complete decomposition of the diazonium salt and formation of the product.[8]
Step 3: Work-up and Purification
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and perform an extraction with a suitable organic solvent, such as diethyl ether or ethyl acetate (3x volumes).[8]
-
Combine the organic layers, wash with brine to remove residual water and inorganic salts, and dry over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
Concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the crude solid via column chromatography on silica gel to yield pure 3-Bromo-2-nitrophenol.[8]
Caption: Synthetic workflow for 3-Bromo-2-nitrophenol.
Reactivity and Key Applications
The utility of 3-Bromo-2-nitrophenol as a synthetic intermediate stems from the distinct reactivity of its functional groups.
-
Pharmaceuticals and Agrochemicals : It is a foundational building block in the synthesis of various drug molecules and novel pesticides and herbicides.[3] The specific arrangement of substituents allows for the construction of complex molecular scaffolds.
-
Cross-Coupling Reactions : The bromine atom is a versatile handle for forming new carbon-carbon or carbon-heteroatom bonds through transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig).[3]
-
Nitro Group Reduction : The nitro group can be readily reduced to an amine (-NH₂). This transformation opens up pathways to form amides, sulfonamides, or to engage in further derivatization, significantly increasing the molecular complexity.[3]
-
Hydroxyl Group Reactivity : The phenolic hydroxyl group can be alkylated to form ethers or acylated to form esters, providing another site for molecular modification.
-
Biochemical Research : The compound is also used in biochemical research to study enzyme interactions and reaction mechanisms due to its reactive nature.[4] Its antimicrobial properties have also been noted, making it relevant in water treatment applications.[4]
Safety and Handling
As with any reactive chemical, proper handling of 3-Bromo-2-nitrophenol is paramount. It is classified as harmful and requires appropriate personal protective equipment (PPE).
-
Signal Word : Danger[7]
-
Pictograms :
-
GHS05 (Corrosion)[7]
-
GHS07 (Exclamation Mark)
-
GHS09 (Environment)
-
Hazard Statements :
-
H302: Harmful if swallowed.[7]
-
H315: Causes skin irritation.[7]
-
H317: May cause an allergic skin reaction.[7]
-
H318: Causes serious eye damage.[7]
-
H410: Very toxic to aquatic life with long lasting effects.[7]
Precautionary Measures :
-
P261 & P264 : Avoid breathing dust and wash skin thoroughly after handling.[7]
-
P280 : Wear protective gloves, eye protection, and face protection.[7]
-
P302+P352 : IF ON SKIN: Wash with plenty of soap and water.[7]
-
P305+P351+P338 : IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
P273 : Avoid release to the environment.[7]
Always consult the most current Safety Data Sheet (SDS) from the supplier before handling this compound.
Conclusion
3-Bromo-2-nitrophenol is a valuable and versatile chemical intermediate with a well-defined structural and reactivity profile. Its importance in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals is underscored by the strategic utility of its bromo, nitro, and hydroxyl functional groups. A thorough understanding of its properties, synthesis via robust methods like the Sandmeyer reaction, and strict adherence to safety protocols are essential for its effective and safe utilization in research and development.
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An In-depth Technical Guide to 3-Bromo-2-nitrophenol: Synthesis, Reactivity, and Applications in Modern Drug Discovery
This technical guide provides a comprehensive overview of 3-Bromo-2-nitrophenol, a pivotal chemical intermediate for researchers, scientists, and professionals in drug development. This document delves into its fundamental properties, synthesis methodologies, reactivity, and applications, with a focus on providing practical insights and robust protocols.
Core Molecular and Physicochemical Profile
3-Bromo-2-nitrophenol is a substituted aromatic compound featuring a phenol backbone with a bromine atom at the 3-position and a nitro group at the 2-position. This unique arrangement of functional groups imparts a distinct reactivity profile that is highly valuable in multi-step organic synthesis.
Key Physicochemical Data
| Property | Value | Source(s) |
| Molecular Formula | C₆H₄BrNO₃ | [1] |
| Molecular Weight | 218.01 g/mol | [1] |
| CAS Number | 76361-99-4 | |
| Appearance | Light yellow crystalline solid | |
| Melting Point | 65-67 °C | [1] |
| Boiling Point | 234.4 °C at 760 mmHg | [1] |
| Solubility | Soluble in organic solvents such as acetone, chloroform, and ethyl acetate. | [2] |
Strategic Synthesis of 3-Bromo-2-nitrophenol
The synthesis of 3-Bromo-2-nitrophenol can be approached through several strategic routes, primarily involving the nitration and bromination of phenolic precursors. The choice of a particular synthetic pathway is often dictated by factors such as the availability of starting materials, desired purity, and scalability.
Synthesis via Bromination of 2-Nitrophenol
A common and direct laboratory-scale synthesis involves the electrophilic bromination of 2-nitrophenol. The hydroxyl group is a strongly activating ortho-, para-director, while the nitro group is a deactivating meta-director. This interplay of directing effects is crucial in achieving the desired regioselectivity.
Experimental Protocol:
-
Dissolution: Dissolve 2-nitrophenol in a suitable solvent, such as glacial acetic acid.
-
Brominating Agent: Slowly add a solution of bromine in glacial acetic acid to the 2-nitrophenol solution at room temperature with constant stirring. The reaction is typically exothermic and may require cooling to maintain control.
-
Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Pour the reaction mixture into cold water to precipitate the crude product.
-
Purification: Collect the solid by filtration, wash with water to remove acetic acid and unreacted bromine, and then recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain pure 3-Bromo-2-nitrophenol.
Causality Behind Experimental Choices:
-
Glacial Acetic Acid as Solvent: It is a polar protic solvent that can solubilize the starting material and the electrophile, and its acidic nature can help to activate the bromine.
-
Slow Addition of Bromine: This is critical to control the reaction temperature and prevent the formation of polybrominated byproducts.
-
Recrystallization: This is a standard and effective method for purifying solid organic compounds, removing impurities and leading to a highly pure final product.
Synthesis via Nitration of 3-Bromophenol
An alternative route involves the nitration of 3-bromophenol. In this case, both the hydroxyl and bromo substituents are ortho-, para-directors. The nitration will predominantly occur at the positions activated by the hydroxyl group.
Experimental Protocol:
-
Dissolution: Dissolve 3-bromophenol in a solvent like dichloromethane or chloroform.
-
Nitrating Agent: Cool the solution in an ice bath and slowly add a nitrating agent, such as a mixture of nitric acid and sulfuric acid.
-
Temperature Control: Maintain a low temperature throughout the addition to control the reaction rate and minimize the formation of undesired isomers.
-
Quenching and Extraction: After the reaction is complete, carefully pour the mixture onto ice and extract the product into an organic solvent.
-
Purification: Wash the organic layer with a dilute base to remove acidic impurities, followed by water. Dry the organic layer over an anhydrous salt (e.g., sodium sulfate), filter, and evaporate the solvent. The crude product can be further purified by column chromatography or recrystallization.
Workflow for Synthesis and Purification:
Caption: General workflow for the synthesis and purification of 3-Bromo-2-nitrophenol.
Reactivity and Mechanistic Insights
The chemical behavior of 3-Bromo-2-nitrophenol is governed by the electronic effects of its three functional groups.
-
Nitro Group: The strongly electron-withdrawing nitro group makes the aromatic ring electron-deficient. This deactivation is most pronounced at the ortho and para positions relative to the nitro group.
-
Hydroxyl Group: The hydroxyl group is a strongly activating, ortho-, para-directing group due to its ability to donate electron density to the ring through resonance.
-
Bromo Group: The bromine atom is a deactivating ortho-, para-director. It withdraws electron density inductively but can donate electron density through resonance.
This combination of functional groups opens up several avenues for further chemical transformations:
-
Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the ring, enhanced by the nitro group, can facilitate nucleophilic aromatic substitution, although the positions are not ideally activated for displacement of the bromo group.
-
Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group using various reducing agents (e.g., Sn/HCl, H₂/Pd-C). This transformation is fundamental in the synthesis of many pharmaceutical intermediates.
-
Cross-Coupling Reactions: The bromo substituent can participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds.
-
Etherification of the Phenolic Hydroxyl Group: The hydroxyl group can be easily converted into an ether, which can be a key step in modifying the molecule's properties or for use as a protecting group.
Logical Relationship of Functional Group Reactivity:
Caption: Key reactive sites and potential transformations of 3-Bromo-2-nitrophenol.
Applications in Drug Discovery and Development
3-Bromo-2-nitrophenol is a valuable building block in the synthesis of a wide range of pharmaceutical compounds and agrochemicals. Its utility stems from the ability to selectively modify its functional groups to build more complex molecular architectures.
Intermediate in Active Pharmaceutical Ingredient (API) Synthesis
Role in the Synthesis of Heterocyclic Compounds
The functional groups of 3-Bromo-2-nitrophenol can be manipulated to facilitate the construction of heterocyclic ring systems, which are prevalent in many drug molecules. For instance, the amino group (after reduction of the nitro group) and the adjacent hydroxyl group can be used to form benzoxazole derivatives.
Analytical Characterization and Quality Control
Ensuring the purity and identity of 3-Bromo-2-nitrophenol is critical for its use in synthesis, particularly in a pharmaceutical context. A combination of analytical techniques is employed for its characterization.
Chromatographic Methods
-
High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method is suitable for determining the purity of 3-Bromo-2-nitrophenol. A C18 column with a mobile phase consisting of a mixture of acetonitrile and water (with a small amount of acid, such as formic or acetic acid, to ensure good peak shape) is typically used.[5] Detection is commonly performed using a UV detector at a wavelength where the compound exhibits strong absorbance.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can also be used for purity assessment and identification of volatile impurities.[6][7][8] Derivatization of the phenolic hydroxyl group may be necessary to improve its volatility and chromatographic performance.
Typical HPLC Purity Analysis Workflow:
Caption: Standard workflow for purity analysis of 3-Bromo-2-nitrophenol by HPLC.
Spectroscopic Methods
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are essential for confirming the chemical structure of 3-Bromo-2-nitrophenol. The ¹H NMR spectrum will show characteristic signals for the aromatic protons, with their chemical shifts and coupling patterns providing information about the substitution pattern on the benzene ring.
-
Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight of the compound and its fragmentation pattern, which can be used for structural elucidation and confirmation of its identity.
Safety and Handling
3-Bromo-2-nitrophenol is a chemical that requires careful handling in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) before use.
-
Hazards: It is harmful if swallowed and can cause skin and eye irritation.
-
Precautions: Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated area or a fume hood.
Conclusion
3-Bromo-2-nitrophenol is a versatile and valuable chemical intermediate with significant applications in organic synthesis, particularly in the fields of pharmaceuticals and agrochemicals. Its unique combination of functional groups provides a rich platform for a wide array of chemical transformations. A thorough understanding of its synthesis, reactivity, and analytical characterization is essential for its effective and safe utilization in research and development.
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- 4-Bromo-2-nitrophenol(7693-52-9) 1H NMR spectrum. (n.d.). ChemicalBook.
- (3-Bromo-2-nitrophenyl)methanol(1261475-45-9) 1H NMR spectrum. (n.d.). ChemicalBook.
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- Reactivity of meta- and para-bromo-nitrobenzene towards nucleophilic substitution. (2018, May 16).
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A Comprehensive Technical Guide to the Physicochemical Properties of 3-Bromo-2-nitrophenol
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-2-nitrophenol is a key chemical intermediate, recognized for its significant role in the synthesis of a wide array of pharmaceutical and agrochemical compounds.[1] This halogenated nitrophenol, characterized by a benzene ring substituted with hydroxyl, nitro, and bromo groups, presents a unique electronic and structural profile that makes it a versatile precursor in organic synthesis. The strategic positioning of these functional groups allows for diverse chemical transformations, such as nucleophilic substitution, reduction of the nitro group to an amine, and participation in cross-coupling reactions.[1] A thorough understanding of its fundamental physicochemical properties, particularly its melting and boiling points, is paramount for its effective use in research and development, ensuring process safety, and optimizing reaction conditions.
Physicochemical Data Summary
The accurate determination of the melting and boiling points of 3-Bromo-2-nitrophenol is crucial for its handling, purification, and application in synthetic chemistry. The following table summarizes these key physical constants.
| Property | Value | Conditions |
| Melting Point | 65-67 °C | Ambient Pressure |
| Boiling Point | 234.4 °C | 760 mmHg |
| 134-136 °C | 12 Torr | |
| Appearance | Light yellow crystalline solid | |
| Molecular Formula | C₆H₄BrNO₃ | |
| Molecular Weight | 218.01 g/mol | |
| Purity | Typically ≥97% |
Data sourced from various chemical suppliers and databases.[1][2]
Understanding the Melting and Boiling Points
The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range. The observed melting point range of 65-67 °C for 3-Bromo-2-nitrophenol is indicative of its solid state at room temperature and provides a benchmark for assessing its purity.[1][3] Impurities in a sample will typically cause a depression and broadening of the melting point range.[3]
The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor. The boiling point is highly dependent on the surrounding pressure. For 3-Bromo-2-nitrophenol, two boiling points are reported: 234.4 °C at standard atmospheric pressure (760 mmHg) and a lower range of 134-136 °C at a reduced pressure of 12 Torr.[2] This significant difference underscores the importance of specifying the pressure when reporting a boiling point. Vacuum distillation is a common technique employed for purifying compounds that have high boiling points at atmospheric pressure or are susceptible to decomposition at elevated temperatures.
Experimental Determination of Melting and Boiling Points
The determination of melting and boiling points are fundamental laboratory procedures for characterizing a chemical compound. The choice of method is guided by the physical state of the substance and the required precision.
Melting Point Determination: The Capillary Method
The capillary method is a widely used and reliable technique for determining the melting point of a solid organic compound.
Principle: A small, finely powdered sample of the solid is packed into a thin-walled capillary tube, which is then heated in a controlled manner. The temperatures at which the substance begins to melt and completely liquefies are recorded as the melting point range.
Experimental Protocol:
-
Sample Preparation: A small amount of dry 3-Bromo-2-nitrophenol is finely ground to a powder to ensure uniform packing and heat transfer.[3]
-
Capillary Packing: The open end of a capillary tube is pressed into the powdered sample, and the tube is tapped gently to pack the solid into the sealed end, achieving a sample height of 2-3 mm.[3]
-
Measurement: The packed capillary is placed in a melting point apparatus. The temperature is increased rapidly for a preliminary determination and then more slowly (1-2 °C per minute) for an accurate measurement as the melting point is approached.[3]
-
Observation: The temperature at which the first drop of liquid appears and the temperature at which the last crystal melts are recorded to define the melting point range.[3]
Causality in Experimental Choices:
-
Fine Powder: Ensures efficient and uniform heat transfer throughout the sample, leading to a sharper, more accurate melting point range.
-
Slow Heating Rate: A slow temperature ramp near the melting point is crucial for allowing the system to remain in thermal equilibrium, providing a more precise determination of the melting range.
Boiling Point Determination
The boiling point can be determined by several methods, including simple distillation and micro-boiling point determination. For a compound like 3-Bromo-2-nitrophenol, which is a solid at room temperature, the boiling point is determined on the molten substance.
Principle: The temperature of the vapor in equilibrium with the boiling liquid is measured.
Experimental Workflow for Physicochemical Characterization
The following diagram illustrates the logical workflow for the determination of the melting and boiling points of 3-Bromo-2-nitrophenol.
Caption: Workflow for the determination of melting and boiling points.
Synthesis and Applications
3-Bromo-2-nitrophenol is typically synthesized through the bromination and nitration of phenolic precursors.[1] The precise control of reaction conditions is essential to achieve the desired isomer. Its utility as a synthetic intermediate is prominent in the pharmaceutical and agrochemical industries.[1] The bromine atom can be readily displaced or used in cross-coupling reactions, while the nitro group can be reduced to an amine, providing a handle for further functionalization.[1]
Conclusion
The melting and boiling points of 3-Bromo-2-nitrophenol are fundamental physical properties that are critical for its handling, purification, and use in synthetic applications. A clear understanding of the experimental methodologies for their determination, along with the underlying scientific principles, is essential for researchers and professionals in the field of drug development and chemical synthesis. The data presented in this guide serves as a valuable resource for the effective and safe utilization of this important chemical intermediate.
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ChemBK. (2024, April 9). 3-BROMO-2-NITROPHENOL. Retrieved from [Link]
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KingChem. (n.d.). Exploring the Synthesis Pathways of 3-Bromo-2-nitrophenol. Retrieved from [Link]
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3-Bromo-2-nitrophenol solubility in organic solvents
An In-Depth Technical Guide to the Solubility of 3-Bromo-2-nitrophenol in Organic Solvents
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the solubility of 3-Bromo-2-nitrophenol, a key intermediate in pharmaceutical and agrochemical synthesis. In the absence of extensive published quantitative data, this document establishes a robust theoretical framework for predicting solubility based on molecular structure and solvent properties. Furthermore, it outlines a detailed, field-proven experimental protocol for the accurate determination of thermodynamic solubility using the universally accepted shake-flask method coupled with UV-Vis or HPLC analysis. This guide is intended for researchers, scientists, and drug development professionals, offering both predictive insights and practical methodologies to facilitate laboratory work and process development.
Introduction: The Significance of 3-Bromo-2-nitrophenol and its Solubility Profile
3-Bromo-2-nitrophenol (CAS No: 76361-99-4) is a substituted phenolic compound of significant interest in organic synthesis.[1] Its molecular architecture, featuring a hydroxyl group, a nitro group, and a bromine atom on a benzene ring, provides multiple reactive sites for the construction of more complex molecules.[1] This makes it a valuable building block in the synthesis of various drug molecules and agrochemicals.[1]
The solubility of a compound is a critical physicochemical parameter that dictates its behavior in various applications.[2] For drug development professionals, understanding solubility is paramount as it influences bioavailability, formulation, and dosage design.[3][4] In chemical synthesis, solubility governs the choice of reaction media, affects reaction rates, and is fundamental to designing effective purification strategies such as crystallization and chromatography.[5]
This guide addresses the practical need for a reliable understanding of 3-Bromo-2-nitrophenol's solubility by providing a dual approach: a theoretical prediction of its behavior in common organic solvents and a detailed experimental protocol for its quantitative measurement.
Physicochemical Properties of 3-Bromo-2-nitrophenol
A foundational understanding of a compound's physical and chemical properties is essential before undertaking solubility studies. The key properties of 3-Bromo-2-nitrophenol are summarized below.
| Property | Value | Source(s) |
| CAS Number | 76361-99-4 | [6] |
| Molecular Formula | C₆H₄BrNO₃ | [6] |
| Molecular Weight | 218.01 g/mol | [6] |
| Appearance | Solid, typically a light yellow crystalline solid | [1] |
| Melting Point | 65-67 °C | [1][7] |
| Boiling Point | 234.4 °C at 760 mmHg |
Theoretical Framework for Solubility Prediction
The principle of "like dissolves like" is the cornerstone of solubility prediction.[7][8][9] This principle states that a solute will dissolve best in a solvent that has a similar polarity and intermolecular forces.[10][11]
Molecular Structure Analysis of 3-Bromo-2-nitrophenol
The solubility behavior of 3-Bromo-2-nitrophenol is dictated by the interplay of its functional groups:
-
Polar Groups: The hydroxyl (-OH) and nitro (-NO₂) groups are polar and capable of forming hydrogen bonds. The hydroxyl group can act as a hydrogen bond donor, while the oxygen atoms of both the hydroxyl and nitro groups can act as hydrogen bond acceptors.
-
Nonpolar Moiety: The benzene ring and the bromine atom contribute to the molecule's nonpolar, lipophilic character.
A crucial structural feature of 3-Bromo-2-nitrophenol is the ortho-positioning of the nitro group relative to the hydroxyl group. This arrangement allows for the formation of a stable six-membered ring via an intramolecular hydrogen bond .[12][13][14] This internal hydrogen bond can significantly reduce the ability of the hydroxyl group to form intermolecular hydrogen bonds with solvent molecules, a factor that tends to decrease solubility in polar protic solvents like water and alcohols compared to its meta- and para-isomers.[13][15][16]
Classification of Organic Solvents
Organic solvents are typically classified based on their polarity:
-
Polar Protic Solvents: (e.g., water, methanol, ethanol) - These solvents have a hydrogen atom bonded to an electronegative atom (like oxygen) and can readily donate hydrogen bonds.
-
Polar Aprotic Solvents: (e.g., acetone, dimethyl sulfoxide (DMSO), acetonitrile) - These solvents are polar but lack an O-H or N-H bond, so they can act as hydrogen bond acceptors but not donors.
-
Nonpolar Solvents: (e.g., hexane, toluene, diethyl ether) - These solvents have low dielectric constants and are not capable of significant hydrogen bonding.
Predicted Solubility Profile (Qualitative)
Based on the structural analysis and the "like dissolves like" principle, a qualitative solubility profile for 3-Bromo-2-nitrophenol can be predicted:
-
High Solubility: Expected in polar aprotic solvents like DMSO, acetone, and ethyl acetate . These solvents can disrupt the weak van der Waals forces between the solute molecules and interact favorably with the polar nitro group and the aromatic ring.
-
Moderate Solubility: Expected in polar protic solvents such as methanol and ethanol . While these solvents are polar, the intramolecular hydrogen bond in 3-Bromo-2-nitrophenol may limit the extent of solute-solvent hydrogen bonding.
-
Low to Moderate Solubility: Expected in nonpolar aromatic solvents like toluene , due to π-π stacking interactions with the benzene ring.
-
Low Solubility: Expected in nonpolar aliphatic solvents like hexane and cyclohexane . The significant polarity of the nitro and hydroxyl groups makes it incompatible with these nonpolar environments.
Experimental Determination of Thermodynamic Solubility
To obtain precise, quantitative data, an experimental approach is necessary. The shake-flask method is the gold standard for determining thermodynamic (or equilibrium) solubility.[1][17] This method involves equilibrating an excess amount of the solid compound with the solvent of interest over a sufficient period to reach a saturated state.
Principle of the Shake-Flask Method
An excess of the solid solute is added to a known volume of the solvent. The mixture is agitated at a constant temperature until the concentration of the solute in the solvent reaches a constant value, indicating that equilibrium has been established. At this point, the solution is saturated. The undissolved solid is then removed, and the concentration of the solute in the clear supernatant is determined using a suitable analytical technique.[17][18]
Detailed Step-by-Step Protocol
Materials:
-
3-Bromo-2-nitrophenol (high purity)
-
Selected organic solvents (analytical grade)
-
Glass vials with screw caps
-
Orbital shaker or magnetic stirrer with temperature control
-
Centrifuge or syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
Analytical balance
-
UV-Vis spectrophotometer or HPLC system
Procedure:
-
Preparation: Add an excess amount of solid 3-Bromo-2-nitrophenol to a glass vial. "Excess" means that a visible amount of undissolved solid remains at the end of the experiment.
-
Solvent Addition: Accurately add a known volume of the chosen organic solvent to the vial.
-
Equilibration: Tightly cap the vial and place it in an orbital shaker or on a stir plate at a constant temperature (e.g., 25 °C). Agitate the mixture for a sufficient time to reach equilibrium. A duration of 24 hours is typically recommended for thermodynamic solubility.[1]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature for a short period to let the excess solid settle. Carefully separate the saturated solution from the undissolved solid. This can be achieved by:
-
Centrifugation: Centrifuge the vial to pellet the solid.
-
Filtration: Withdraw the supernatant using a syringe and pass it through a chemically resistant syringe filter (e.g., PTFE) to remove any suspended particles.
-
-
Dilution: Accurately dilute a known volume of the clear saturated solution with the same solvent to bring the concentration within the linear range of the analytical instrument.
-
Quantification: Analyze the diluted solution to determine the concentration of 3-Bromo-2-nitrophenol.
Analytical Quantification Methods
A. UV-Vis Spectroscopy
This method is suitable if 3-Bromo-2-nitrophenol has a distinct chromophore and does not degrade in the chosen solvent.[19]
-
Principle: The Beer-Lambert law states that the absorbance of a solution is directly proportional to the concentration of the analyte.[20]
-
Procedure:
-
Determine the wavelength of maximum absorbance (λ_max) for 3-Bromo-2-nitrophenol in the specific solvent.
-
Prepare a series of standard solutions of known concentrations.
-
Measure the absorbance of each standard at λ_max and construct a calibration curve (Absorbance vs. Concentration).
-
Measure the absorbance of the diluted saturated sample and use the calibration curve to determine its concentration.[21]
-
Calculate the original solubility by accounting for the dilution factor.
-
B. High-Performance Liquid Chromatography (HPLC)
HPLC is a more specific and often more sensitive method, particularly useful for complex mixtures or when the compound's UV absorbance is weak.[6][22]
-
Principle: A solution of the sample is passed through a column, and the components are separated. A detector (typically UV) measures the response, which is proportional to the concentration.
-
Procedure:
-
Develop a suitable HPLC method (column, mobile phase, flow rate, and detection wavelength).
-
Prepare a series of standard solutions of known concentrations.
-
Inject the standards and create a calibration curve (Peak Area vs. Concentration).
-
Inject the diluted saturated sample and determine its concentration from the calibration curve.
-
Calculate the original solubility by accounting for the dilution factor.
-
Data Interpretation and Presentation
The results of the solubility experiments should be recorded systematically. Below is a template table for organizing the data. Solubility is typically expressed in units of mg/mL, g/L, or mol/L.
| Solvent | Polarity Type | Temperature (°C) | Measured Solubility (mg/mL) | Molar Solubility (mol/L) |
| Hexane | Nonpolar | 25 | ||
| Toluene | Nonpolar | 25 | ||
| Diethyl Ether | Nonpolar | 25 | ||
| Dichloromethane | Polar Aprotic | 25 | ||
| Ethyl Acetate | Polar Aprotic | 25 | ||
| Acetone | Polar Aprotic | 25 | ||
| Acetonitrile | Polar Aprotic | 25 | ||
| Dimethyl Sulfoxide | Polar Aprotic | 25 | ||
| Methanol | Polar Protic | 25 | ||
| Ethanol | Polar Protic | 25 | ||
| Water | Polar Protic | 25 |
Safety Precautions
Nitrophenolic compounds require careful handling. Always consult the Safety Data Sheet (SDS) before use. General safety precautions include:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[23][24]
-
Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[25][26]
-
Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[23] Avoid creating dust.[25]
-
Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials.[25]
-
Disposal: Dispose of waste according to local, state, and federal regulations.
Conclusion
While specific quantitative solubility data for 3-Bromo-2-nitrophenol is not widely published, a strong predictive understanding can be derived from its molecular structure. The presence of polar functional groups and an aromatic ring, combined with the potential for intramolecular hydrogen bonding, suggests high solubility in polar aprotic solvents and moderate solubility in polar protic solvents. For precise and reliable data, the shake-flask method provides a robust experimental framework. By combining theoretical prediction with rigorous experimental validation as outlined in this guide, researchers can confidently handle and utilize 3-Bromo-2-nitrophenol in a variety of solvent systems, optimizing processes in both research and development.
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ChemBK. (n.d.). 3-BROMO-2-NITROPHENOL. Retrieved from [Link]
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Pharmaffiliates. (n.d.). 3-Bromo-2-nitrophenol. Retrieved from [Link]
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Autech Industry Co.,Limited. (n.d.). Exploring the Synthesis Pathways of 3-Bromo-2-nitrophenol. Retrieved from [Link]
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Bevan, C. D., & Lloyd, J. B. (2000). A high-throughput screening method for the determination of aqueous drug solubility. Analytical Chemistry, 72(8), 1781–1787. Retrieved from [Link]
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Sobolewski, A. L., & Domcke, W. (2012). Photochemistry of Nitrophenol Molecules and Clusters: Intra- vs. Inter-Molecular Hydrogen Bond Dynamics. The Journal of Physical Chemistry A, 116(44), 10747–10754. Retrieved from [Link]
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Quora. (2016). Why meta nitro phenol has higher boiling than O-nitrophenol? Retrieved from [Link]
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Chemistry Stack Exchange. (2014). How does intramolecular hydrogen bonding cause the molecules to be separated from each other? Retrieved from [Link]
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Techno PharmChem. (n.d.). 4 – Nitro phenol Indicator MATERIAL SAFETY DATA SHEET. Retrieved from [Link]
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protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]
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New Jersey Department of Health. (n.d.). HAZARD SUMMARY. Retrieved from [Link]
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Chemistry Stack Exchange. (2016). Why o-Nitrophenol is more volatile than p-Nitrophenol? Retrieved from [Link]
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U.S. EPA. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Retrieved from [Link]
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Dissolution Technologies. (2011). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]
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University of Rochester, Department of Chemistry. (n.d.). Solvents and Polarity. Retrieved from [Link]
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BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from [Link]
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YouTube. (2023). o-Nitro Phenol Vs p-Nitro Phenol | Intermolecular Vs Intramolecular Hydrogen Bonding. Retrieved from [Link]
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ResearchGate. (2025). A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium. Retrieved from [Link]
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Carl ROTH. (n.d.). Safety Data Sheet: 4-Nitrophenol. Retrieved from [Link]
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AIP Publishing. (2017). Solubility Model Correlations of Some Substituted Phenol Compounds in Supercritical Carbon Dioxide. Retrieved from [Link]
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Loba Chemie. (n.d.). p-NITROPHENOL EXTRA PURE. Retrieved from [Link]
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Chromatography Forum. (2009). how can i test the solubility in hplc please ? Retrieved from [Link]
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Scribd. (n.d.). Solvent Polarity Table. Retrieved from [Link]
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Improved Pharma. (2021). Solubility and Dissolution with HPLC or UV-Vis Detection. Retrieved from [Link]
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Studocu. (2024). Solubility test for Organic Compounds. Retrieved from [Link]
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Semantic Scholar. (n.d.). Estimation of Aqueous Solubility of Organic Compounds with QSPR Approach. Retrieved from [Link]
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Chemistry LibreTexts. (2024). 2.6.1: Like Dissolves Like. Retrieved from [Link]
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NIH. (n.d.). Calculation of Aqueous Solubility of Organic Compounds. Retrieved from [Link]
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ResearchGate. (2014). How to find solubilities of drugs by using uv-visible spectroscopy? Retrieved from [Link]
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Indonesian Journal of Science & Technology. (2023). How to Calculate and Measure Solution Concentration using UV-Vis Spectrum Analysis. Retrieved from [Link]
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Save My Exams. (2025). Nitration & Bromination of Phenol. Retrieved from [Link]
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NIH. (2025). Predicting Substrate Reactivity in Oxidative Homocoupling of Phenols Using Positive and Unlabeled Machine Learning. Retrieved from [Link]
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Chemistry Stack Exchange. (2022). Solubility comparison for para-nitrophenol and phenol. Retrieved from [Link]
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Journal of Pharmaceutical Sciences. (n.d.). Solubility enhancement of phenol and phenol derivatives in perfluorooctyl bromide. Retrieved from [Link]
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Introduction: The Structural Elucidation of a Key Synthetic Intermediate
An In-depth Technical Guide to the Spectral Analysis of 3-Bromo-2-nitrophenol
3-Bromo-2-nitrophenol (CAS No: 76361-99-4) is a vital organic intermediate, frequently utilized in the synthesis of pharmaceuticals and agrochemicals. Its chemical architecture, featuring a phenol ring substituted with a hydroxyl (-OH), a nitro (-NO₂), and a bromine (-Br) group, provides multiple reactive sites for synthetic transformations. The precise arrangement of these functional groups is critical to its reactivity and the identity of downstream products. Therefore, unambiguous structural confirmation is paramount for any researcher employing this compound.
This guide, prepared from the perspective of a Senior Application Scientist, provides a comprehensive overview of the core spectroscopic techniques used to characterize 3-Bromo-2-nitrophenol. We will delve into Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Beyond merely presenting data, we will explore the rationale behind the experimental protocols and provide a detailed interpretation of the resulting spectra, grounding our analysis in established chemical principles.
The molecule itself is a light yellow crystalline solid with a melting point in the range of 65-67°C.[1][2] Its molecular formula is C₆H₄BrNO₃, corresponding to a molecular weight of approximately 218.01 g/mol .[1]
Molecular Structure and Atom Numbering
For clarity in the subsequent spectral analysis, the following atom numbering scheme will be used for 3-Bromo-2-nitrophenol.
Sources
3-Bromo-2-nitrophenol safety data sheet (SDS) information
An In-depth Technical Guide to the Safe Handling of 3-Bromo-2-nitrophenol for Laboratory Professionals
Introduction: Understanding 3-Bromo-2-nitrophenol
3-Bromo-2-nitrophenol (CAS No. 76361-99-4) is a substituted aromatic compound with the molecular formula C₆H₄BrNO₃.[1] It typically presents as a light yellow crystalline solid. This compound serves as a critical intermediate in various synthetic applications, particularly in the pharmaceutical and agrochemical industries, due to the reactive nature of its functional groups—a hydroxyl, a nitro group, and a bromine atom. The strategic placement of these groups allows for diverse chemical modifications, such as cross-coupling reactions at the bromine site or reduction of the nitro group to an amine, opening pathways for further derivatization.
Given its utility and reactivity, a thorough understanding of its hazard profile is paramount for researchers, scientists, and drug development professionals. This guide provides a comprehensive overview of the safety data for 3-Bromo-2-nitrophenol, moving beyond mere compliance to foster a deeper, science-based culture of safety in the laboratory.
Section 1: Hazard Identification and GHS Classification
The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a universal framework for communicating the hazards of chemical products. For 3-Bromo-2-nitrophenol, the classification indicates multiple significant risks that necessitate stringent handling protocols.
The signal word "Danger" is assigned to this chemical, indicating that it poses a high level of hazard.
Table 1: GHS Classification for 3-Bromo-2-nitrophenol
| Hazard Class | Hazard Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction |
| Serious Eye Damage/Eye Irritation | Category 1 | H318: Causes serious eye damage |
| Hazardous to the Aquatic Environment, Acute | Category 1 | H400: Very toxic to aquatic life |
| Hazardous to the Aquatic Environment, Chronic | Category 1 | H410: Very toxic to aquatic life with long lasting effects |
Source: Sigma-Aldrich Safety Data Sheet.
Decoding the Hazard Statements:
-
H302 (Harmful if swallowed): Ingestion of this compound can lead to significant toxic effects. The phenolic structure, combined with the nitro and bromo substituents, contributes to its systemic toxicity.[2]
-
H315 (Causes skin irritation): As a phenol derivative, this compound is acidic and can disrupt the lipid barrier of the skin, leading to irritation, redness, and inflammation.[2]
-
H317 (May cause an allergic skin reaction): This indicates that repeated skin contact may lead to sensitization, where subsequent exposures, even to minute quantities, can trigger a more severe allergic response, such as dermatitis.[2]
-
H318 (Causes serious eye damage): This is the most severe ocular hazard classification. Contact with the eyes can lead to irreversible damage, including corneal injury and potential blindness. The corrosive nature of phenols is a primary contributor to this risk.[2][3]
-
H410 (Very toxic to aquatic life with long lasting effects): This highlights the compound's environmental persistence and toxicity to aquatic organisms. Proper disposal is critical to prevent environmental contamination.[3]
Visualization of GHS Pictograms
Caption: GHS Pictograms for 3-Bromo-2-nitrophenol.
Section 2: Toxicological Profile - Understanding the Risks
The toxicity of nitrophenols is influenced by the position of the nitro group and other substituents on the benzene ring. These compounds can be absorbed through the skin, ingestion, or inhalation.[2] The primary health hazards associated with 3-Bromo-2-nitrophenol are acute toxicity upon ingestion, severe irritation to the skin and eyes, and the potential for skin sensitization.
-
Routes of Exposure:
-
Skin Contact: A primary concern due to its irritant and sensitizing properties. Phenolic compounds can be absorbed through the skin, potentially leading to systemic effects.[2][4]
-
Eye Contact: Poses a risk of severe and potentially irreversible damage.[2]
-
Ingestion: Harmful and can cause gastritis, nausea, and vomiting.[2]
-
Inhalation: While it is a solid with low vapor pressure, inhalation of dust can cause respiratory tract irritation.[3][5]
-
The mechanism of toxicity for nitrophenols often involves the uncoupling of oxidative phosphorylation, which can disrupt cellular energy production. The presence of the bromine atom can further enhance its reactivity and potential for biological interaction.
Section 3: Safe Handling and Storage Protocols
A proactive approach to safety, grounded in a thorough understanding of the risks, is essential. The following protocols are designed to minimize exposure and ensure safe handling.
Experimental Protocol: Safe Handling Workflow
-
Preparation and Planning:
-
Before handling, review this safety guide and the supplier-specific Safety Data Sheet (SDS).
-
Ensure that an appropriate chemical fume hood is operational and available.
-
Locate the nearest eyewash station and safety shower and confirm they are unobstructed.[5]
-
Prepare all necessary equipment and reagents before retrieving the 3-Bromo-2-nitrophenol container.
-
-
Personal Protective Equipment (PPE) Donning:
-
Don all required PPE as detailed in Section 4. This is a non-negotiable step.
-
-
Handling Operations (in a Fume Hood):
-
Conduct all manipulations, including weighing and transferring the solid, inside a certified chemical fume hood to prevent inhalation of dust.[2]
-
Use tools (spatulas, weighing paper) dedicated to this chemical or thoroughly cleaned before use.
-
When transferring, avoid generating dust. If the material is a fine powder, handle it with extra care.
-
Keep the container tightly closed when not in use.
-
-
Post-Handling and Cleanup:
-
Decontaminate all surfaces and equipment that came into contact with the chemical using an appropriate solvent (e.g., ethanol), followed by soap and water.
-
Dispose of all contaminated waste, including gloves and weighing paper, in a designated hazardous waste container.[6]
-
Remove PPE in the correct order to avoid self-contamination.
-
Wash hands thoroughly with soap and water after the procedure is complete.[7]
-
Storage Requirements
-
Location: Store in a cool, dry, well-ventilated area away from direct sunlight and heat.[1][8]
-
Container: Keep the container tightly sealed to prevent absorption of moisture.
-
Incompatibilities: Store separately from strong oxidizing agents, reducing agents, acids, and alkalis.[2] Nitrophenols can react explosively with strong bases.[9]
Visualization of Safe Handling Workflow
Caption: Step-by-step safe handling workflow.
Section 4: Personal Protective Equipment (PPE) - The Last Line of Defense
Engineering controls like fume hoods are the primary method of exposure prevention. However, a robust PPE protocol is mandatory as the final barrier between the researcher and the chemical.[10]
Table 2: Recommended Personal Protective Equipment
| Body Part | Required PPE | Specifications and Rationale |
| Eyes/Face | Chemical Splash Goggles AND Face Shield | Goggles must provide a complete seal around the eyes to protect against dust and splashes.[11] A face shield worn over goggles is required for full facial protection, especially when handling larger quantities or there is a significant splash risk.[11] |
| Hands | Double Nitrile Gloves | For incidental contact, double-gloving with nitrile gloves provides an extra layer of protection. If prolonged contact or immersion is possible, heavier-duty gloves like neoprene or butyl rubber should be considered.[4] Gloves must be changed immediately if contaminated.[4] |
| Body | Chemical-Resistant Laboratory Coat | A fully buttoned, long-sleeved lab coat is required to protect the skin on the arms and torso.[4] For procedures with a higher risk of spills, a chemically resistant apron may be worn over the lab coat.[12] |
| Respiratory | NIOSH/MSHA Approved Respirator | A respirator is generally not required if all work is conducted within a functioning fume hood. However, if engineering controls are not available or in the event of a large spill, a respirator with a particulate filter (e.g., P100) should be used.[5] |
Section 5: Emergency Procedures - A Self-Validating System
Preparedness is key to mitigating the consequences of an accidental exposure or spill.
Protocol: First-Aid Response to Exposure
-
Skin Contact:
-
Immediately flush the affected skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes.[2]
-
Seek immediate medical attention.[2]
-
Causality: Water dilutes and washes away the chemical, minimizing its contact time with the skin and reducing absorption and irritation.
-
-
Eye Contact:
-
Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[8]
-
Remove contact lenses if present and easy to do. Continue rinsing.[3]
-
Seek immediate medical attention.[2]
-
Causality: Prompt and thorough irrigation is critical to prevent the corrosive effects that can lead to permanent eye damage.
-
-
Inhalation:
-
Ingestion:
-
Do NOT induce vomiting.[13]
-
Rinse the mouth with water.[7]
-
Never give anything by mouth to an unconscious person.[2]
-
Seek immediate medical attention.[2]
-
Causality: Inducing vomiting can cause further damage to the esophagus and poses a risk of aspiration into the lungs.
-
Protocol: Spill Response
-
Evacuate non-essential personnel from the immediate area.
-
Ventilate the area (if safe to do so).
-
Wear appropriate PPE, including respiratory protection if the spill is large or generates significant dust.
-
Contain the spill using an inert absorbent material (e.g., sand, vermiculite). Do not use combustible materials like sawdust.[6]
-
Sweep up the absorbed material and place it into a suitable, labeled container for hazardous waste disposal.[8]
-
Clean the spill area thoroughly.
-
Report the incident to the appropriate safety personnel.
Visualization of Emergency Response Flowchart
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A Researcher's Guide to Sourcing and Utilizing 3-Bromo-2-nitrophenol in Synthetic Chemistry
An In-depth Technical Guide for Drug Development Professionals and Synthetic Chemists
Introduction: The Strategic Value of 3-Bromo-2-nitrophenol in Synthesis
3-Bromo-2-nitrophenol is a valuable and versatile aromatic building block in the fields of pharmaceutical and agrochemical research and development. Its utility stems from the strategic placement of three distinct functional groups on a benzene ring: a hydroxyl group, a nitro group, and a bromine atom. This arrangement allows for a wide range of selective chemical transformations, making it a crucial intermediate in the synthesis of more complex molecules. Typically appearing as a light yellow crystalline solid with a melting point in the range of 65-67°C, this compound's reactivity is central to its role in creating novel molecular architectures.[1] The hydroxyl group can be alkylated or acylated, the nitro group can be reduced to an amine for further derivatization, and the bromine atom is amenable to various cross-coupling reactions, providing a powerful toolkit for the synthetic chemist.
This guide provides an in-depth overview of reputable commercial suppliers of 3-Bromo-2-nitrophenol, discusses critical quality control parameters, outlines its key applications, and presents a detailed experimental protocol for a common synthetic transformation.
Commercial Suppliers and Product Specifications
The procurement of high-quality starting materials is a cornerstone of successful and reproducible research. For a specialized reagent like 3-Bromo-2-nitrophenol, several reputable suppliers cater to the needs of the research and development community, from small-scale laboratory use to bulk quantities for process chemistry. Below is a comparative table of prominent suppliers.
| Supplier | CAS Number | Purity | Available Quantities | Notes |
| Sigma-Aldrich (MilliporeSigma) | 76361-99-4 | 97% | Gram to multi-gram scales | A leading global supplier with extensive technical documentation.[1][2] |
| Thermo Fisher Scientific (Alfa Aesar) | 76361-99-4 | Varies by product | Research and bulk quantities | Offers a broad portfolio of research chemicals and materials.[2] |
| BLDpharm | 101935-40-4 | Varies | Milligram to kilogram scales | A manufacturer and supplier of a vast catalog of research chemicals.[3][4] |
| Advanced ChemBlocks Inc. | 889939-22-4 (Isomer) | 95% | Gram scales | Specializes in novel building blocks for research.[5] |
| Simson Pharma Limited | 88275-88-1 (Isomer) | High Purity | Custom quantities | Provides high-quality compounds with Certificates of Analysis. |
When selecting a supplier, it is imperative to consider not only the purity and cost but also the availability of comprehensive analytical data, such as a Certificate of Analysis (CoA), and a Safety Data Sheet (SDS). These documents provide critical information on the identity, purity, and potential hazards of the compound.
Visualizing the Core Structure
To fully appreciate its synthetic potential, a clear understanding of the molecule's structure is essential.
Caption: Chemical structure of 3-Bromo-2-nitrophenol.
Key Synthetic Transformations and Mechanistic Considerations
The true power of 3-Bromo-2-nitrophenol lies in the differential reactivity of its functional groups. The electron-withdrawing nature of the nitro group influences the reactivity of the aromatic ring and the acidity of the phenolic proton.
A foundational reaction in the use of this intermediate is the selective reduction of the nitro group to an amine. This transformation is pivotal as it opens up a vast array of subsequent reactions, including amide bond formation, diazotization, and the synthesis of various heterocyclic systems.
Experimental Protocol: Selective Reduction of 3-Bromo-2-nitrophenol to 3-Bromo-2-aminophenol
This protocol details a common and reliable method for the reduction of the nitro group. The choice of tin(II) chloride as the reducing agent in an acidic medium is a classic and effective method for this transformation.
Materials:
-
3-Bromo-2-nitrophenol (1.0 eq)
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O) (3.0-4.0 eq)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-Bromo-2-nitrophenol in a suitable solvent such as ethanol or ethyl acetate.
-
Addition of Reducing Agent: To this solution, add tin(II) chloride dihydrate.
-
Acidification: Slowly add concentrated hydrochloric acid to the mixture while stirring. The reaction is often exothermic, so controlled addition is crucial.
-
Reaction Monitoring: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Workup: After completion, cool the reaction mixture to room temperature. Carefully neutralize the excess acid by the slow addition of a saturated sodium bicarbonate solution until the pH is basic.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: The crude 3-Bromo-2-aminophenol can be further purified by column chromatography or recrystallization to yield the final product.
Causality Behind Experimental Choices:
-
Tin(II) Chloride: This is a mild and effective reducing agent for nitro groups, often providing high yields with good functional group tolerance.
-
Acidic Medium (HCl): The acidic environment is necessary for the reduction mechanism to proceed efficiently.
-
Neutralization and Extraction: The basic workup is essential to deprotonate the anilinium salt formed during the reaction, rendering the amine product soluble in the organic extraction solvent.
Workflow Visualization
The following diagram illustrates the key steps in the synthesis and purification of 3-Bromo-2-aminophenol from 3-Bromo-2-nitrophenol.
Caption: Synthetic workflow for the reduction of 3-Bromo-2-nitrophenol.
Safety and Handling
3-Bromo-2-nitrophenol is a chemical that requires careful handling in a laboratory setting. Based on available Safety Data Sheets (SDS), it is harmful if swallowed, causes skin irritation, and may cause serious eye damage.[1][6]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling this compound.[6]
-
Ventilation: Work in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of dust or vapors.[7]
-
Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials.[1][6]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.[6][7]
Conclusion
3-Bromo-2-nitrophenol is a strategically important intermediate for the synthesis of complex molecules in the pharmaceutical and agrochemical industries. A thorough understanding of its properties, reliable sourcing from reputable suppliers, and adherence to safe handling practices are essential for its effective utilization in research and development. The synthetic versatility of this compound ensures its continued relevance as a valuable building block in the pursuit of novel chemical entities.
References
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- Lab Alley. (n.d.). Essential Chemicals. On-Budget, On-Time, Every Time.
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- CAS. (n.d.). Research chemical vendors.
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- Thermo Fisher Scientific. (2009, September 22). SAFETY DATA SHEET.
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- Simson Pharma Limited. (n.d.). 3-Bromo-2-methoxyphenol | CAS No- 88275-88-1.
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Introduction: Strategic Importance of 3-Bromo-2-nitrophenol
An In-Depth Technical Guide to the Synthesis of 3-Bromo-2-nitrophenol
3-Bromo-2-nitrophenol is a highly functionalized aromatic compound that serves as a critical building block in the synthesis of more complex molecules. Due to the unique electronic and steric arrangement of its hydroxyl, nitro, and bromo substituents, it is a valuable intermediate in the pharmaceutical and agrochemical industries. The strategic placement of these groups allows for a wide range of subsequent chemical transformations, such as cross-coupling reactions at the bromine site or reduction of the nitro group to an amine, opening pathways for creating diverse molecular scaffolds.
This guide provides a comprehensive analysis of the synthesis of 3-Bromo-2-nitrophenol. It begins by addressing the significant regiochemical challenges associated with its formation from a seemingly straightforward precursor, o-nitrophenol. Subsequently, it outlines a validated, alternative synthetic pathway, offering researchers a practical and reliable method for obtaining this important compound.
Part 1: The Regiochemical Challenge of Synthesizing from o-Nitrophenol
A direct, single-step synthesis of 3-Bromo-2-nitrophenol via the bromination of o-nitrophenol presents a significant challenge rooted in the fundamental principles of electrophilic aromatic substitution. An expert understanding of substituent effects is crucial to grasp why this transformation is not electronically favored.
Governing Principles of Electrophilic Aromatic Substitution
The regiochemical outcome of an electrophilic aromatic substitution reaction is dictated by the electronic properties of the substituents already present on the benzene ring.[1] These substituents can be broadly classified as either activating or deactivating, and they direct incoming electrophiles to specific positions.
-
Activating Groups: These groups donate electron density to the aromatic ring, making it more nucleophilic and thus more reactive towards electrophiles. They direct incoming substituents to the ortho and para positions. The hydroxyl (-OH) group is a powerful activating group.[2]
-
Deactivating Groups: These groups withdraw electron density from the ring, making it less reactive. They typically direct incoming electrophiles to the meta position. The nitro (-NO2) group is a strong deactivating group.
Analysis of Substituent Effects in o-Nitrophenol
In the o-nitrophenol molecule, the hydroxyl (-OH) group is at position C1 and the nitro (-NO2) group is at C2. Their combined influence on an incoming electrophile, such as Br⁺ from molecular bromine, can be predicted as follows:
-
The -OH group (Activating): Strongly directs incoming electrophiles to the positions ortho (C6) and para (C4) to itself.
-
The -NO2 group (Deactivating): Strongly deactivates the ring and directs incoming electrophiles to the positions meta (C4, C6) to itself.
Both the activating and deactivating groups cooperatively direct the incoming electrophile to the C4 and C6 positions. Therefore, the direct bromination of o-nitrophenol is expected to yield a mixture of 4-Bromo-2-nitrophenol and 6-Bromo-2-nitrophenol , not the desired 3-Bromo-2-nitrophenol. The formation of the 3-bromo isomer would require the electrophile to attack a position that is meta to the strongly activating hydroxyl group and ortho to the strongly deactivating nitro group—an electronically unfavorable event.
Caption: Predicted outcomes of the direct bromination of o-nitrophenol.
Part 2: A Validated Synthetic Pathway via Sandmeyer Reaction
Given the regiochemical infeasibility of direct bromination, a more robust and controllable multi-step synthesis is required. An established approach involves the Sandmeyer reaction, which allows for the introduction of a bromo group in a position that may not be accessible through direct electrophilic substitution. This pathway begins with 2-amino-3-nitrophenol.
Overall Synthetic Workflow
The transformation leverages a diazonium salt intermediate, which is then displaced by a bromide ion using a copper(I) bromide catalyst.
Caption: Workflow for the synthesis of 3-Bromo-2-nitrophenol via Sandmeyer reaction.
Detailed Experimental Protocol
This protocol is adapted from established procedures for the Sandmeyer reaction on substituted anilines.[3]
Reagents and Materials
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| 2-Amino-3-nitrophenol | 154.12 | 5.0 g | 32.4 |
| Hydrobromic Acid (48% aq.) | 80.91 | 33.4 mL | ~294 |
| Sodium Nitrite (NaNO₂) | 69.00 | 2.23 g | 32.3 |
| Copper(I) Bromide (CuBr) | 143.45 | 5.34 g | 37.2 |
| Deionized Water | 18.02 | ~100 mL | - |
| 1,4-Dioxane | 88.11 | 14.7 mL | - |
| Diethyl Ether | 74.12 | 450 mL | - |
| Saturated Brine Solution | - | 150 mL | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | As needed | - |
Step-by-Step Procedure
-
Initial Dissolution: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2-amino-3-nitrophenol (5.0 g, 32.4 mmol) in a mixture of deionized water (29.5 mL) and 1,4-dioxane (14.7 mL).
-
Acidification: Heat the mixture to reflux. Add 48% hydrobromic acid (16.7 mL) dropwise over 20 minutes. Continue refluxing for an additional 15 minutes.
-
Diazotization: Cool the reaction mixture to 0°C in an ice bath. Slowly add a solution of sodium nitrite (2.23 g, 32.3 mmol) in deionized water (20 mL) over 30 minutes, ensuring the temperature remains at or below 5°C. Stir the resulting diazonium salt solution at 0°C for 15 minutes.
-
Sandmeyer Reaction: In a separate flask, prepare a stirred mixture of copper(I) bromide (5.34 g, 37.2 mmol) in deionized water (29.5 mL) and 48% hydrobromic acid (16.7 mL), pre-cooled to 0°C.
-
Addition: Add the cold diazonium salt solution dropwise to the copper(I) bromide mixture. Maintain the temperature at 0°C during the addition.
-
Reaction Progression: After the addition is complete, continue stirring at 0°C for 15 minutes. Then, warm the mixture to 60°C and hold for 15 minutes. Finally, allow the reaction to cool to room temperature and stir overnight.
-
Workup and Extraction: Transfer the reaction mixture to a separatory funnel and extract with diethyl ether (3 x 150 mL).[3]
-
Washing and Drying: Combine the organic layers and wash with saturated brine solution (1 x 150 mL). Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[3]
Part 3: Purification and Characterization
The crude product, typically an orange-brown solid or oil, requires purification to remove unreacted starting materials and byproducts.
-
Purification Method: Flash column chromatography is an effective method for purification. A silica gel stationary phase with a suitable mobile phase (e.g., a gradient of ethyl acetate in hexanes or dichloromethane) can be used to isolate the pure 3-Bromo-2-nitrophenol.[3][4]
-
Characterization: The identity and purity of the final product should be confirmed using standard analytical techniques:
-
Thin-Layer Chromatography (TLC): To monitor the progress of the column chromatography and assess the purity of the fractions.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the chemical structure and substitution pattern of the aromatic ring.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product. The expected m/z for the protonated molecule [M+H]⁺ is approximately 218.
-
Melting Point: Pure 3-Bromo-2-nitrophenol is a light yellow crystalline solid with a melting point in the range of 65-67°C.
-
Part 4: Safety and Handling
The synthesis of 3-Bromo-2-nitrophenol involves hazardous materials that require strict safety protocols. A thorough risk assessment should be conducted before beginning any experimental work.
Key Chemical Hazards
| Chemical | Hazard | Recommended Precautions |
| o-Nitrophenol | Harmful if swallowed, in contact with skin, or if inhaled.[6] Causes skin and serious eye irritation. Combustible solid.[7][8] | Work in a well-ventilated fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[7][8] Avoid creating dust. |
| Bromine (in HBr) | Very toxic and corrosive. Causes severe skin burns and eye damage.[9][10] | Handle only in a chemical fume hood. Ensure an eyewash station and safety shower are readily accessible.[9] Wear heavy-duty gloves (e.g., neoprene, nitrile), splash goggles, and a face shield.[9][10] |
| Sodium Nitrite | Oxidizing solid. Toxic if swallowed. | Keep away from combustible materials. Avoid ingestion and creating dust. |
| 1,4-Dioxane | Flammable liquid and vapor. Suspected of causing cancer. | Use in a fume hood, away from ignition sources. Minimize exposure. |
| Diazonium Salts | Potentially explosive when isolated and dry. | Do not isolate the diazonium salt intermediate. Keep it in a cold aqueous solution at all times and use it immediately after preparation. |
Emergency Procedures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[6][7]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[7]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[6]
-
Spills: Absorb spills with an inert, non-combustible material (e.g., sand or vermiculite) and place in a sealed container for disposal according to local regulations.
Conclusion
While the direct conversion of o-nitrophenol to 3-Bromo-2-nitrophenol is regiochemically disfavored, this guide provides a reliable and scientifically sound multi-step alternative. By leveraging the Sandmeyer reaction, researchers can bypass the limitations of electrophilic aromatic substitution to produce this valuable chemical intermediate with high purity. Adherence to the detailed protocol and stringent safety measures outlined is paramount for the successful and safe execution of this synthesis. This approach underscores the necessity of a deep mechanistic understanding for designing effective strategies in modern organic synthesis.
References
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- Save My Exams. (2025). Nitration & Bromination of Phenol (Cambridge (CIE) A Level Chemistry): Revision Note.
- Organic Syntheses. (n.d.). 2,6-dibromo-4-nitrophenol - Organic Syntheses Procedure.
- Khan Academy. (n.d.).
- Oxford Lab Chem. (n.d.). Extra Pure (o-Nitrophenol) MSDS CAS.
- University of California, Santa Barbara. (n.d.).
- Khan Academy. (2022). Bromination of Phenols | Electrophilic aromatic substitution | Organic Chemistry [Video]. YouTube.
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- ChemicalBook. (n.d.). 2-Bromo-3-nitrophenol synthesis.
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- ResearchGate. (n.d.). Regioselective bromination of phenols. | Download Scientific Diagram.
- Royal Society of Chemistry Education. (n.d.).
- Central Drug House. (n.d.).
- PrepChem.com. (n.d.). Synthesis of 3-bromo-phenol.
- Stack Exchange. (2025).
- PubMed Central (PMC). (n.d.).
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- UKEssays.com. (2017).
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A Technical Guide to the Regioselective Electrophilic Bromination of 2-Nitrophenol
Abstract
This in-depth technical guide provides a comprehensive analysis of the electrophilic bromination of 2-nitrophenol, a reaction of significant interest in the synthesis of valuable chemical intermediates. The regioselectivity of this reaction is governed by a complex interplay of electronic and steric effects exerted by the resident hydroxyl and nitro substituents. This document elucidates the underlying mechanistic principles, explores the factors that dictate the positional outcome of bromination, and presents detailed, field-proven experimental protocols. By synthesizing theoretical knowledge with practical insights, this guide serves as an essential resource for researchers, scientists, and drug development professionals engaged in aromatic chemistry and the synthesis of functionalized phenolic compounds.
Introduction: The Dichotomy of Directing Effects in 2-Nitrophenol
The electrophilic aromatic substitution (EAS) of substituted benzenes is a cornerstone of organic synthesis. The regiochemical outcome of such reactions is profoundly influenced by the electronic nature of the substituents already present on the aromatic ring.[1] In the case of 2-nitrophenol, the molecule presents a fascinating case study in competing directing effects.
The hydroxyl (-OH) group is a powerful activating group and an ortho, para-director.[2][3] Its activating nature stems from the ability of the oxygen's lone pairs to donate electron density into the benzene ring through resonance (+M effect), which outweighs its electron-withdrawing inductive effect (-I).[4][5] This donation of electron density increases the nucleophilicity of the ring, particularly at the positions ortho and para to the hydroxyl group, making them more susceptible to attack by an electrophile.[2][6]
Conversely, the nitro (-NO₂) group is a strong deactivating group and a meta-director.[1][4] It withdraws electron density from the ring through both a strong inductive effect (-I) and a resonance effect (-M), thereby decreasing the ring's nucleophilicity and slowing the rate of electrophilic substitution.[1][4] The deactivation is most pronounced at the ortho and para positions, leaving the meta position as the least deactivated and thus the preferred site of electrophilic attack.
When both groups are present on the same ring, as in 2-nitrophenol, their directing effects are in conflict. The more powerful activating group, in this case, the hydroxyl group, will dominate in directing the incoming electrophile.[7]
Mechanistic Pathways and Regioselectivity
The electrophilic bromination of 2-nitrophenol proceeds via the classical EAS mechanism, which involves the formation of a cationic intermediate known as a Wheland intermediate or σ-complex.[8][9] The stability of this intermediate is the key determinant of the reaction's regioselectivity.
The Dominance of the Hydroxyl Group's Directing Effect
The hydroxyl group strongly activates the positions ortho and para to it. In 2-nitrophenol, the positions available for substitution are C3, C4, C5, and C6.
-
Positions ortho to -OH: C6
-
Position para to -OH: C4
-
Positions meta to -OH: C3, C5
The nitro group deactivates the positions ortho and para to it (C3 and C6) and directs incoming electrophiles to the meta positions (C4 and C5).
The directing effects can be summarized as follows:
-
-OH group (activating): Directs to C4 and C6.
-
-NO₂ group (deactivating): Directs to C4 and C5.
The reinforcing effect at the C4 position makes it the most electronically favored site for electrophilic attack. The C6 position is also activated by the hydroxyl group but is subject to significant steric hindrance from the adjacent bulky nitro group.[2]
Visualization of Directing Effects
The interplay of these directing effects can be visualized using a Graphviz diagram.
Caption: Directing effects in the electrophilic bromination of 2-nitrophenol.
Factors Influencing Regioselectivity and Yield
Several experimental parameters can be modulated to control the regioselectivity and overall yield of the bromination reaction.
Choice of Solvent
The polarity of the solvent plays a crucial role in the bromination of phenols.[10]
-
Polar Protic Solvents (e.g., water, acetic acid): In polar solvents, the bromine molecule becomes polarized, facilitating the formation of the electrophilic Br⁺ species.[10] This increased reactivity can lead to polysubstitution. For instance, the reaction of phenol with bromine water readily produces 2,4,6-tribromophenol.[3][11]
-
Nonpolar Solvents (e.g., carbon disulfide, chloroform, dichloromethane): In nonpolar solvents, the polarization of bromine is less pronounced, leading to a less reactive electrophile.[10] This allows for more controlled, monosubstitution.[3][12]
For the selective monobromination of 2-nitrophenol, a nonpolar solvent is generally preferred to temper the high reactivity of the phenol ring.
Brominating Agent
The choice of brominating agent also impacts the reaction's outcome.
-
Molecular Bromine (Br₂): This is the most common brominating agent. Its reactivity can be moderated by the choice of solvent and temperature.
-
N-Bromosuccinimide (NBS): NBS is a milder source of electrophilic bromine and is often used for regioselective brominations.[8]
-
In situ Generation of Bromine: Systems like KBr/KBrO₃ in acidic media can generate Br₂ in situ, offering a controlled approach to bromination.[13]
Temperature
Lower temperatures generally favor the formation of a single major product by minimizing side reactions and providing better kinetic control.[10]
Experimental Protocols
The following protocols are provided as a guide for the laboratory synthesis of brominated 2-nitrophenol derivatives.
Synthesis of 4-Bromo-2-nitrophenol (Major Product)
This protocol is adapted from established procedures for the selective monobromination of activated aromatic rings.[14]
Materials:
-
2-Nitrophenol
-
Molecular Bromine (Br₂)
-
Dichloromethane (CH₂Cl₂)
-
Sodium thiosulfate solution (10% w/v)
-
Sodium bicarbonate solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve 2-nitrophenol (1.0 eq) in dichloromethane in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
In a dropping funnel, prepare a solution of bromine (1.0 eq) in dichloromethane.
-
Add the bromine solution dropwise to the stirred 2-nitrophenol solution over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding 10% sodium thiosulfate solution to consume any unreacted bromine.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by recrystallization or column chromatography to yield 4-bromo-2-nitrophenol.
Synthesis of 2-Bromo-6-nitrophenol (Minor Product)
The synthesis of 2-bromo-6-nitrophenol is more challenging due to steric hindrance and the deactivating effect of the nitro group at the C6 position. A common approach involves the nitration of 2-bromophenol.[15]
Materials:
-
2-Bromophenol
-
Concentrated Nitric Acid (HNO₃)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ice
-
Beaker
-
Stirring rod
Procedure:
-
Prepare a nitrating mixture by carefully adding concentrated nitric acid to concentrated sulfuric acid in a beaker cooled in an ice bath.
-
Slowly add 2-bromophenol to the cold nitrating mixture with constant stirring.
-
Maintain the temperature below 10 °C during the addition.
-
After the addition is complete, stir the mixture for an additional 30 minutes at low temperature.
-
Pour the reaction mixture onto crushed ice to precipitate the product.
-
Filter the solid product, wash thoroughly with cold water to remove residual acid, and dry.
-
Purify the crude product by recrystallization to obtain 2-bromo-6-nitrophenol.
Experimental Workflow Visualization
Caption: Workflow for the synthesis of 4-bromo-2-nitrophenol.
Quantitative Data Summary
The regioselectivity of the electrophilic bromination of 2-nitrophenol can be quantified by the relative yields of the isomeric products. While specific yields can vary based on the exact reaction conditions, the general trend is a strong preference for substitution at the C4 position.
| Product | Position of Bromination | Typical Yield | Rationale |
| 4-Bromo-2-nitrophenol | C4 (para to -OH, meta to -NO₂) | Major Product | Electronically activated by -OH and directed meta by -NO₂.[14][16] |
| 2-Bromo-6-nitrophenol | C6 (ortho to -OH, ortho to -NO₂) | Minor Product | Electronically activated by -OH but sterically hindered by the adjacent -NO₂ group.[15][17] |
| Other Isomers | C3, C5 | Trace or not observed | These positions are deactivated by the -OH group and either deactivated or less activated by the -NO₂ group. |
Conclusion
The electrophilic bromination of 2-nitrophenol is a classic example of how the interplay of electronic and steric effects governs the regiochemical outcome of a reaction. The powerfully activating and ortho, para-directing hydroxyl group overrides the deactivating and meta-directing nitro group, leading to preferential substitution at the positions activated by the hydroxyl group. Steric hindrance from the bulky nitro group disfavors substitution at the C6 position, making 4-bromo-2-nitrophenol the major product. By carefully selecting the solvent, brominating agent, and reaction temperature, chemists can achieve a high degree of control over this reaction, enabling the efficient synthesis of valuable brominated nitrophenols for applications in drug discovery and materials science.
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Theoretical Framework for the Electronic Properties and Reactivity of 3-Bromo-2-nitrophenol
An In-depth Technical Guide:
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
3-Bromo-2-nitrophenol is a substituted aromatic compound whose unique electronic architecture, dictated by the interplay of hydroxyl, nitro, and bromo functional groups, makes it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals. A thorough understanding of its electronic properties is paramount for predicting its reactivity, metabolic stability, and potential biological interactions. This technical guide provides a comprehensive theoretical framework for investigating the electronic characteristics of 3-Bromo-2-nitrophenol using modern computational chemistry. We will delve into the causality behind selecting appropriate theoretical methods, detail the key electronic descriptors, and present a standardized protocol for in silico analysis. This document serves as a roadmap for researchers aiming to harness computational tools to accelerate the design and development of novel molecules based on the 3-Bromo-2-nitrophenol scaffold.
Part 1: Foundations of Theoretical Analysis for Substituted Phenols
The predictive power of computational chemistry hinges on selecting the appropriate theoretical lens to view a molecule. For a system like 3-Bromo-2-nitrophenol, Density Functional Theory (DFT) offers the most robust balance of computational efficiency and accuracy.
The Rationale for Density Functional Theory (DFT)
DFT has become the workhorse of computational chemistry for medium-sized organic molecules due to its effective treatment of electron correlation—a factor crucial for accurately describing the electronic structure of molecules with multiple functional groups and π-systems.
-
Expertise in Method Selection: While methods like Hartree-Fock (HF) provide a foundational understanding, they neglect electron correlation, leading to inaccuracies. DFT, through various functionals, incorporates this correlation, providing more reliable geometric and electronic data.[1][2]
-
Functional and Basis Set Choice: The combination of the B3LYP hybrid functional with a Pople-style basis set, such as 6-311++G(d,p), is a well-validated and widely used approach for nitrophenols and related aromatic compounds.[3][4][5][6] The B3LYP functional (Becke, 3-parameter, Lee-Yang-Parr) effectively mixes exact HF exchange with DFT exchange-correlation, yielding excellent results for a broad range of organic systems.[7][8] The 6-311++G(d,p) basis set is sufficiently flexible, incorporating diffuse functions (++) to describe lone pairs and anions accurately, and polarization functions (d,p) to allow for non-spherical electron density distribution, which is essential for describing π-bonding and strained systems.[5]
Key Descriptors of Electronic Structure and Reactivity
To fully characterize 3-Bromo-2-nitrophenol, we focus on several key quantum chemical descriptors that are derivable from DFT calculations.
-
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity.[9] The HOMO energy (EHOMO) correlates with the ability to donate electrons (nucleophilicity), while the LUMO energy (ELUMO) relates to the ability to accept electrons (electrophilicity).[10] The energy gap between them (ΔE = ELUMO – EHOMO) is a critical indicator of molecular stability; a smaller gap suggests higher reactivity.[9][10]
-
Molecular Electrostatic Potential (MEP): The MEP is a 3D map of the electrostatic potential projected onto the molecule's electron density surface. It provides an intuitive visualization of charge distribution.[11] Negative potential regions (typically colored red) indicate electron-rich areas prone to electrophilic attack, while positive regions (blue) are electron-poor and susceptible to nucleophilic attack.[7][11] This is invaluable for predicting non-covalent interactions, such as hydrogen bonding.[11]
-
Global Reactivity Descriptors: Derived from FMO energies, these parameters quantify the overall reactivity of a molecule.[12]
-
Chemical Hardness (η): η = (ELUMO - EHOMO) / 2. Hard molecules have a large energy gap and are less reactive.[9][12]
-
Chemical Softness (S): S = 1 / η. Soft molecules are more polarizable and reactive.[12]
-
Electrophilicity Index (ω): ω = μ² / 2η, where μ is the chemical potential (≈ (EHOMO + ELUMO) / 2). This index measures the energy stabilization when a molecule acquires additional electronic charge from the environment. A high electrophilicity index signifies a good electrophile.[12]
-
Part 2: Predictive Analysis of 3-Bromo-2-nitrophenol's Electronic Profile
By applying the foundational principles to 3-Bromo-2-nitrophenol, we can predict its electronic behavior. The molecule's properties are a direct result of the electronic interplay between the electron-donating hydroxyl group (-OH) and the potent electron-withdrawing nitro group (-NO₂), further modulated by the inductive and resonance effects of the bromine atom (-Br).
Molecular Geometry and FMO Analysis
The first step in any analysis is to find the molecule's most stable three-dimensional structure through geometry optimization. This optimized structure is then used for all subsequent property calculations.
The electronic nature of the substituents heavily influences the FMOs. The HOMO is expected to be localized primarily on the phenol ring and the oxygen of the hydroxyl group, reflecting its electron-donating character. Conversely, the powerful electron-withdrawing nitro group will dominate the LUMO, localizing electron density on the -NO₂ moiety and the adjacent carbon atoms. This charge transfer character from the phenyl-hydroxyl region (HOMO) to the nitro group region (LUMO) is a hallmark of nitrophenols.[13]
Table 1: Comparison of Calculated FMO Properties for Isomeric Nitrophenols (Values are illustrative, based on DFT studies of related compounds to provide context for 3-Bromo-2-nitrophenol)
| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Stability/Reactivity | Reference |
| Phenol | ~ -6.0 to -6.5 | ~ -0.5 to -1.0 | ~ 5.0 to 5.5 | Moderately Reactive | [12] |
| 2-Nitrophenol | ~ -6.8 to -7.2 | ~ -2.5 to -3.0 | ~ 4.0 to 4.5 | More Reactive | [12] |
| 4-Nitrophenol | ~ -7.0 to -7.4 | ~ -2.8 to -3.2 | ~ 4.2 to 4.6 | Reactive | |
| 3-Bromo-2-nitrophenol (Predicted) | ~ -7.0 to -7.5 | ~ -2.8 to -3.3 | ~ 4.0 to 4.4 | High Reactivity | - |
The addition of both a bromo and a nitro group is expected to lower both HOMO and LUMO energies compared to phenol, with a resulting energy gap that indicates a chemically reactive molecule.[12]
Molecular Electrostatic Potential (MEP) Insights
The MEP map of 3-Bromo-2-nitrophenol is predicted to show distinct regions of charge localization:
-
Most Negative Potential: The oxygen atoms of the nitro group will exhibit the most intense red/yellow regions, highlighting their role as primary sites for electrophilic attack and strong hydrogen bond acceptors.[11] The hydroxyl oxygen will also be a site of negative potential.
-
Most Positive Potential: The hydrogen atom of the hydroxyl group will be the most electron-deficient site (deep blue), making it a strong hydrogen bond donor.[7]
-
Aromatic Ring: The π-system of the benzene ring will show intermediate potential, but will be influenced by the substituents, creating a complex landscape that guides electrophilic aromatic substitution reactions.
Part 3: A Self-Validating Protocol for Computational Analysis
This section provides a standardized workflow for conducting a theoretical analysis of 3-Bromo-2-nitrophenol, ensuring reproducibility and scientific integrity. The protocol is designed for use with quantum chemistry software packages like Gaussian.[7]
Step-by-Step Computational Workflow
-
Molecule Building: Construct the 3D structure of 3-Bromo-2-nitrophenol using a molecular editor (e.g., GaussView, Avogadro). Perform an initial, rough geometry optimization using a molecular mechanics force field (e.g., UFF).
-
Geometry Optimization (DFT):
-
Input File: Create an input file specifying a geometry optimization (Opt) and frequency calculation (Freq) at the B3LYP/6-311++G(d,p) level of theory. The Freq keyword is crucial; the absence of imaginary frequencies in the output confirms that the optimized structure is a true energy minimum.
-
Solvent Effects: If studying the molecule in solution, include a solvent model like the Polarizable Continuum Model (PCM).[14]
-
Execution: Run the calculation.
-
-
Validation: Verify the output file. Confirm normal termination and check for the absence of imaginary frequencies.
-
Property Calculation: Using the optimized geometry, perform single-point energy calculations to derive the electronic properties.
-
FMOs: Extract EHOMO, ELUMO, and visualize the orbital surfaces.
-
MEP: Generate the MEP map by calculating the electrostatic potential on the electron density surface.
-
Global Reactivity: Calculate η, S, and ω using the extracted FMO energies.
-
-
Spectral Simulation (TD-DFT): To predict the UV-Visible absorption spectrum, perform a Time-Dependent DFT (TD-DFT) calculation. This will provide the excitation energies (corresponding to absorption wavelengths) and oscillator strengths (corresponding to peak intensities).[13][14]
Workflow Visualization
Conclusion
Theoretical studies provide an indispensable, predictive lens for understanding the electronic properties of 3-Bromo-2-nitrophenol. By employing robust DFT methods, researchers can gain deep insights into the molecule's frontier orbitals, charge distribution, and overall reactivity. This knowledge is critical for rationally designing new synthetic pathways, predicting metabolic fate in drug development, and engineering novel materials. The framework and protocols detailed in this guide offer a validated pathway for scientists to leverage computational chemistry, transforming a simple molecular structure into a well-characterized entity with predictable chemical behavior.
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Balakit, A. A., et al. (2021). SYNTHESIS, VIBRATIONAL SPECTRA, AND DFT SIMULATIONS OF 3-BROMO-2-METHYL-5-(4-NITROPHENYL)THIOPHENE. Zhurnal Prikladnoi Spektroskopii. [Link]
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The Strategic Utility of 3-Bromo-2-nitrophenol in the Genesis of Complex Heterocyclic Architectures
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: Unveiling the Potential of a Versatile Precursor
In the intricate tapestry of organic synthesis, the selection of a starting material is a critical decision that dictates the feasibility and elegance of a synthetic route. 3-Bromo-2-nitrophenol, a readily accessible aromatic compound, has emerged as a powerful and versatile precursor for the construction of a diverse array of heterocyclic scaffolds.[1] Its unique substitution pattern, featuring a hydroxyl group for nucleophilic attack or O-arylation, a nitro group that can be readily transformed into a reactive amino functionality, and a bromine atom that serves as a handle for cross-coupling reactions or as a leaving group, provides a rich chemical toolbox for the synthetic chemist.[1] This guide will provide an in-depth exploration of the strategic application of 3-bromo-2-nitrophenol in the synthesis of medicinally relevant heterocyclic systems, including benzofurans, benzoxazoles, phenoxazines, and dibenz[b,f][2]oxazepines. We will delve into the mechanistic underpinnings of these transformations, provide field-proven insights into experimental design, and present detailed protocols to empower researchers in their quest for novel molecular entities.
Core Reactivity and Strategic Considerations
The synthetic utility of 3-bromo-2-nitrophenol is rooted in the distinct and complementary reactivity of its three functional groups. Understanding the interplay of these groups is paramount to designing efficient and regioselective synthetic strategies.
-
The Phenolic Hydroxyl Group: The hydroxyl group is inherently nucleophilic and can participate in a variety of reactions, including O-alkylation and O-arylation. Its acidity is enhanced by the electron-withdrawing nitro group at the ortho position, facilitating its deprotonation under milder basic conditions.
-
The Ortho-Nitro Group: The nitro group is a strong electron-withdrawing group, which activates the aromatic ring towards nucleophilic aromatic substitution. More importantly, it is a versatile functional group that can be selectively reduced to an amino group under a variety of conditions (e.g., using SnCl₂, Fe/HCl, or catalytic hydrogenation). This transformation is a cornerstone of many heterocyclic syntheses, as the resulting ortho-aminophenol moiety is a key building block for a multitude of condensation and cyclization reactions.
-
The Meta-Bromo Group: The bromine atom at the 3-position serves multiple strategic roles. It can act as a leaving group in nucleophilic aromatic substitution reactions, although this is less favorable than with activating groups in the ortho or para positions. More significantly, it provides a handle for modern cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of a wide range of substituents. The position of the bromine atom also influences the regioselectivity of cyclization reactions.
Logical Flow of Synthetic Transformations
The general workflow for utilizing 3-bromo-2-nitrophenol as a heterocyclic precursor often follows a logical sequence of transformations, as depicted in the diagram below.
Figure 1: General synthetic workflow utilizing 3-bromo-2-nitrophenol.
Synthesis of Benzofurans: A Gateway to Bioactive Scaffolds
Benzofurans are a prominent class of oxygen-containing heterocycles found in numerous natural products and pharmaceuticals.[3] The synthesis of substituted benzofurans from 3-bromo-2-nitrophenol can be envisioned through several strategic pathways, most of which involve the initial functionalization of the phenolic hydroxyl group followed by cyclization.
Mechanistic Insight: The Palladium-Catalyzed Approach
A powerful and versatile method for benzofuran synthesis involves the palladium-catalyzed intramolecular cyclization of an ortho-alkynylphenol.[4] This approach can be adapted for 3-bromo-2-nitrophenol by first introducing an alkyne moiety at the hydroxyl group.
Figure 2: Proposed pathway for benzofuran synthesis.
The causality behind this experimental choice lies in the ability of palladium catalysts to activate the alkyne for intramolecular attack by the phenolic oxygen. The reaction typically proceeds through a 5-exo-dig cyclization, which is kinetically favored. The bromine and nitro substituents can influence the electronic properties of the aromatic ring and, consequently, the reaction rate, but are generally well-tolerated.
Experimental Protocol: Proposed Synthesis of a 7-Bromo-8-nitro-2-methylbenzofuran Derivative
This protocol is a proposed route based on established methodologies for benzofuran synthesis.[4][5]
Step 1: O-Alkylation of 3-Bromo-2-nitrophenol
-
To a solution of 3-bromo-2-nitrophenol (1.0 eq) in anhydrous acetone, add potassium carbonate (2.0 eq).
-
Stir the suspension at room temperature for 30 minutes.
-
Add 3-bromopropyne (1.2 eq) dropwise to the reaction mixture.
-
Reflux the reaction mixture for 12-16 hours, monitoring the progress by TLC.
-
After completion, filter the reaction mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 1-(prop-2-yn-1-yloxy)-3-bromo-2-nitrobenzene.
Step 2: Palladium-Catalyzed Intramolecular Cyclization
-
To a solution of 1-(prop-2-yn-1-yloxy)-3-bromo-2-nitrobenzene (1.0 eq) in a suitable solvent (e.g., acetonitrile or DMF), add a palladium catalyst such as PdCl₂(PPh₃)₂ (0.05 eq) and a copper(I) co-catalyst like CuI (0.1 eq).
-
Add a base, such as triethylamine (2.0 eq).
-
Heat the reaction mixture to 80-100 °C under an inert atmosphere (e.g., nitrogen or argon) for 4-6 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography to yield the desired 7-bromo-8-nitro-2-methyl-2,3-dihydrobenzofuran.
| Reactant | Reagent/Catalyst | Solvent | Temperature | Yield (Predicted) |
| 3-Bromo-2-nitrophenol | Propargyl bromide, K₂CO₃ | Acetone | Reflux | Good to Excellent |
| 1-(prop-2-yn-1-yloxy)-3-bromo-2-nitrobenzene | PdCl₂(PPh₃)₂, CuI, Et₃N | Acetonitrile | 80-100 °C | Moderate to Good |
Table 1: Summary of reaction conditions for the proposed benzofuran synthesis.
Synthesis of Benzoxazoles: A Privileged Scaffold in Medicinal Chemistry
Benzoxazoles are a class of heterocyclic compounds that are frequently found in biologically active molecules with a wide range of therapeutic properties.[6] The synthesis of benzoxazoles from 3-bromo-2-nitrophenol typically involves the reduction of the nitro group to an amine, followed by condensation with a suitable one-carbon synthon, such as an aldehyde or a carboxylic acid derivative.[7][8]
Mechanistic Insight: The Reductive Cyclization Pathway
The most common and efficient route to benzoxazoles from ortho-nitrophenols involves a reductive cyclization.[9] In this process, the nitro group is reduced in the presence of a carbonyl compound. The in situ generated amino group then condenses with the carbonyl group to form a Schiff base, which subsequently undergoes intramolecular cyclization and dehydration to afford the benzoxazole ring.
Figure 3: Reductive cyclization pathway to benzoxazoles.
The choice of reducing agent is critical for the success of this one-pot reaction. Mild reducing agents are often preferred to avoid over-reduction of the starting materials or products. The bromine substituent is generally stable under these conditions.
Experimental Protocol: Synthesis of 7-Bromo-2-phenylbenzoxazole
This protocol is based on well-established methods for the synthesis of 2-substituted benzoxazoles from 2-aminophenols.[10]
Step 1: Reductive Cyclization of 3-Bromo-2-nitrophenol with Benzaldehyde
-
In a round-bottom flask, combine 3-bromo-2-nitrophenol (1.0 eq), benzaldehyde (1.1 eq), and iron powder (3.0 eq).
-
Add glacial acetic acid as the solvent.
-
Heat the reaction mixture to 110-120 °C with vigorous stirring for 2-4 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and pour it into a beaker of ice water.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 7-bromo-2-phenylbenzoxazole.
| Reactant | Reagent | Solvent | Temperature | Yield (Typical) |
| 3-Bromo-2-nitrophenol | Benzaldehyde, Fe | Acetic Acid | 110-120 °C | Good |
Table 2: Summary of reaction conditions for benzoxazole synthesis.
Synthesis of Phenoxazines: Accessing Key Chromophoric and Electroactive Systems
Phenoxazines are tricyclic heterocyclic compounds that have garnered significant interest due to their applications as dyes, fluorescent probes, and in materials science.[11] The synthesis of phenoxazines from 3-bromo-2-nitrophenol can be achieved through a Smiles rearrangement followed by cyclization, or more commonly, through the condensation of the corresponding 3-bromo-2-aminophenol with a catechol or a quinone derivative.[12]
Mechanistic Insight: Condensation of 3-Bromo-2-aminophenol with Catechol
A straightforward approach to the phenoxazine core involves the acid-catalyzed condensation of an ortho-aminophenol with catechol. The reaction proceeds through the formation of an intermediate that undergoes cyclization and subsequent oxidation to yield the aromatic phenoxazine ring system.
Figure 4: Pathway to phenoxazines via condensation.
The bromine atom at the 1-position of the resulting phenoxazine provides a valuable site for further synthetic elaboration.
Experimental Protocol: Proposed Synthesis of 1-Bromophenoxazine
This protocol is a proposed route based on established methodologies for phenoxazine synthesis.[13]
Step 1: Reduction of 3-Bromo-2-nitrophenol to 3-Bromo-2-aminophenol
-
To a solution of 3-bromo-2-nitrophenol (1.0 eq) in ethanol, add a solution of tin(II) chloride dihydrate (4.0 eq) in concentrated hydrochloric acid.
-
Reflux the reaction mixture for 2-3 hours.
-
Cool the mixture and neutralize with a concentrated solution of sodium hydroxide until a pH of 8-9 is reached.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to give crude 3-bromo-2-aminophenol, which can be used in the next step without further purification.
Step 2: Condensation with Catechol
-
Combine the crude 3-bromo-2-aminophenol (1.0 eq) and catechol (1.1 eq) in a high-boiling solvent such as nitrobenzene or in the presence of a high-boiling acid like polyphosphoric acid (PPA).
-
Heat the mixture to 180-200 °C for 4-6 hours.
-
Cool the reaction mixture and pour it into a large volume of water.
-
Collect the precipitate by filtration.
-
Purify the crude product by recrystallization or column chromatography to afford 1-bromophenoxazine.
| Reactant | Reagent | Solvent/Catalyst | Temperature | Yield (Predicted) |
| 3-Bromo-2-nitrophenol | SnCl₂·2H₂O, HCl | Ethanol | Reflux | High |
| 3-Bromo-2-aminophenol | Catechol | Polyphosphoric Acid | 180-200 °C | Moderate |
Table 3: Summary of reaction conditions for the proposed phenoxazine synthesis.
Synthesis of Dibenz[b,f][2][3]oxazepines: Scaffolds for CNS-Active Agents
Dibenz[b,f][2]oxazepines are a class of seven-membered heterocyclic compounds that form the core structure of several centrally acting drugs.[14] The synthesis of these complex ring systems can be approached using 3-bromo-2-nitrophenol through a multi-step sequence involving an initial Ullmann condensation followed by a reductive cyclization. A notable precedent for this type of transformation involves the use of 4-bromo-5-nitrophthalonitrile in the synthesis of substituted dibenzoxazepines, demonstrating the feasibility of using bromo-nitro aromatics as precursors.[15][16][17]
Mechanistic Insight: Ullmann Condensation and Reductive Cyclization Cascade
The synthesis can be initiated by a copper-catalyzed Ullmann condensation between 3-bromo-2-nitrophenol and a suitable ortho-halobenzoyl derivative (e.g., 2-chlorobenzoic acid).[15] This reaction forms a diaryl ether linkage. The subsequent reduction of the nitro group to an amine, followed by intramolecular amide formation and cyclization, would lead to the dibenz[b,f][2]oxazepine core.
Figure 5: Proposed pathway to dibenz[b,f][2]oxazepines.
This strategy leverages the reactivity of both the hydroxyl group and the nitro group in a sequential manner to construct the complex tricyclic system.
Experimental Protocol: Proposed Synthesis of a Bromo-Substituted Dibenz[b,f][2][3]oxazepine
This protocol is a proposed route based on established methodologies for the synthesis of dibenzoxazepines.[16][17]
Step 1: Ullmann Condensation
-
In a reaction vessel, combine 3-bromo-2-nitrophenol (1.0 eq), 2-chlorobenzaldehyde (1.2 eq), potassium carbonate (2.0 eq), and a copper catalyst such as copper(I) iodide (0.1 eq).
-
Add a high-boiling polar solvent like DMF or NMP.
-
Heat the reaction mixture to 140-160 °C for 12-24 hours under an inert atmosphere.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture, pour it into water, and extract with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to obtain the diaryl ether intermediate.
Step 2: Reductive Cyclization
-
Dissolve the diaryl ether intermediate (1.0 eq) in a mixture of ethanol and acetic acid.
-
Add iron powder (5.0 eq) to the solution.
-
Reflux the mixture for 4-6 hours.
-
Monitor the reaction by TLC.
-
Cool the reaction, filter off the iron salts, and concentrate the filtrate.
-
Neutralize the residue with a saturated solution of sodium bicarbonate and extract with ethyl acetate.
-
Wash the organic layer, dry, and concentrate.
-
Purify the crude product by column chromatography or recrystallization to yield the desired bromo-substituted dibenz[b,f][2]oxazepine.
| Reactant | Reagent/Catalyst | Solvent | Temperature | Yield (Predicted) |
| 3-Bromo-2-nitrophenol | 2-Chlorobenzaldehyde, K₂CO₃, CuI | DMF | 140-160 °C | Moderate |
| Diaryl ether intermediate | Fe, Acetic Acid | Ethanol | Reflux | Good |
Table 4: Summary of reaction conditions for the proposed dibenz[b,f][2]oxazepine synthesis.
Conclusion and Future Perspectives
3-Bromo-2-nitrophenol stands as a testament to the power of strategic functional group placement in a precursor molecule. Its inherent reactivity profile allows for a diverse range of transformations, providing access to a variety of valuable heterocyclic scaffolds. The protocols and mechanistic insights presented in this guide are intended to serve as a foundation for researchers to explore the full potential of this versatile building block. The future of heterocyclic synthesis will undoubtedly continue to rely on the development of novel and efficient methodologies. The strategic use of readily available and highly functionalized precursors like 3-bromo-2-nitrophenol will be instrumental in this endeavor, enabling the rapid and efficient construction of complex molecular architectures for applications in medicine, materials science, and beyond. Further exploration into novel catalytic systems and reaction conditions will undoubtedly unlock even more creative and powerful applications for this remarkable precursor.
References
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- A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. (n.d.).
- Benzoxazole synthesis. (n.d.). Organic Chemistry Portal.
- Synthesis of benzofurans – substrate scope. (n.d.).
- Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. (n.d.).
- A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Str
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- A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. (n.d.).
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- One-Step Regioselective Synthesis of Benzofurans from Phenols and α-Haloketones. (2019). MDPI.
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Synthetic Utilization of Polynitroaromatic Compounds. 3. Preparation of Substituted Dibenz[b,f][2]oxazepine-11(10H)-ones from 2,4,6-Trinitrobenzoic Acid via Nucleophilic Displacement of Nitro Groups. (n.d.). ACS Figshare.
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stability of 3-Bromo-2-nitrophenol under acidic or basic conditions
An In-depth Technical Guide to the Stability of 3-Bromo-2-nitrophenol Under Acidic and Basic Conditions
Introduction
3-Bromo-2-nitrophenol is a substituted aromatic compound with significant applications as an intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Its chemical structure, featuring a hydroxyl group, a nitro group, and a bromine atom on a benzene ring, imparts a unique reactivity profile that is crucial for its utility in multi-step synthetic processes.[1] Understanding the stability of this molecule under various pH conditions is paramount for process optimization, impurity profiling, and ensuring the quality and safety of downstream products. This guide provides a comprehensive analysis of the stability of 3-Bromo-2-nitrophenol under both acidic and basic conditions, offering theoretical insights, practical experimental protocols, and data interpretation strategies for researchers, scientists, and drug development professionals.
Physicochemical Properties and Reactivity Profile
The stability of 3-Bromo-2-nitrophenol is intrinsically linked to its physicochemical properties, which are dictated by the interplay of its functional groups.
| Property | Value/Description | Source |
| Molecular Formula | C6H4BrNO3 | [2] |
| Appearance | Typically a light yellow crystalline solid | [1] |
| Melting Point | 65-67°C | [1] |
| pKa | 4.49 ± 0.10 (Predicted) | [3] |
| Purity | Often available in high purity grades (≥97%) | [1] |
The electron-withdrawing nature of both the nitro group and the bromine atom significantly influences the molecule's reactivity. The nitro group, in particular, is a strong electron-withdrawing group that increases the acidity of the phenolic hydroxyl group, making it more acidic than phenol itself.[4][5][6][7] This increased acidity is due to the stabilization of the resulting phenoxide ion through resonance.[4][5] The position of the nitro group ortho to the hydroxyl group allows for potential intramolecular hydrogen bonding, which can also influence its reactivity and stability.[8]
Chemical Structure of 3-Bromo-2-nitrophenol
Caption: Chemical structure of 3-Bromo-2-nitrophenol.
Stability Under Acidic Conditions
Theoretical Assessment
Under mild acidic conditions, 3-Bromo-2-nitrophenol is expected to be relatively stable. The primary site of potential reactivity in an acidic medium would be the functional groups. However, the C-Br and C-N bonds are generally stable to acid hydrolysis under moderate conditions. The phenolic hydroxyl group can be protonated, but this does not typically lead to degradation.[9] The nitro group is also generally stable to acidic hydrolysis. Significant degradation under acidic conditions would likely require harsh conditions, such as high temperatures and concentrated strong acids.
Potential Degradation Pathways
While stable under mild conditions, forced degradation studies employing more stringent acidic environments could potentially lead to:
-
Hydrolysis: Although unlikely for the nitro and bromo groups under typical acidic conditions, prolonged exposure to high temperatures and concentrated acids could theoretically lead to their hydrolysis, though this is not a common degradation pathway for these groups on an aromatic ring.
-
Electrophilic Substitution: Under strongly acidic and forcing conditions, further electrophilic substitution on the aromatic ring could occur, but the existing electron-withdrawing groups would deactivate the ring towards such reactions.
Experimental Protocol for Forced Degradation (Acidic Conditions)
This protocol outlines a systematic approach to assess the stability of 3-Bromo-2-nitrophenol under acidic stress.
Objective: To identify and quantify potential degradation products of 3-Bromo-2-nitrophenol under acidic conditions.
Materials:
-
3-Bromo-2-nitrophenol
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (NaOH) for neutralization
-
Methanol or Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Volumetric flasks, pipettes, and vials
-
HPLC system with a UV detector or a mass spectrometer
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of 3-Bromo-2-nitrophenol (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Stress Conditions:
-
Transfer a known volume of the stock solution into separate reaction vessels.
-
Add an equal volume of 0.1 M HCl to one vessel and 1 M HCl to another.
-
A control sample should be prepared with water instead of acid.
-
-
Incubation:
-
Incubate the samples at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24, 48, 72 hours).
-
Protect the samples from light to prevent photolytic degradation.
-
-
Time-Point Sampling:
-
At each time point, withdraw an aliquot from each reaction vessel.
-
Neutralize the sample with an appropriate amount of NaOH.
-
Dilute the sample with the mobile phase to a suitable concentration for analysis.
-
-
Analysis:
-
Analyze the samples using a validated stability-indicating HPLC method.
-
Monitor for the appearance of new peaks (degradation products) and the decrease in the peak area of the parent compound.
-
Stability Under Basic Conditions
Theoretical Assessment
The stability of 3-Bromo-2-nitrophenol under basic conditions is expected to be lower than under acidic conditions. The primary reason is the deprotonation of the acidic phenolic hydroxyl group to form a phenoxide ion. This phenoxide is more susceptible to oxidation. The increased electron density on the aromatic ring from the phenoxide could also influence its reactivity towards other species in the medium.
Potential Degradation Pathways
Under basic conditions, the following degradation pathways are plausible:
-
Oxidation: The phenoxide ion is more easily oxidized than the protonated phenol. This can lead to the formation of colored degradation products.[10]
-
Nucleophilic Aromatic Substitution: Although the benzene ring is generally resistant to nucleophilic attack, the presence of a strong electron-withdrawing nitro group ortho to the site of the phenoxide could potentially facilitate the displacement of the bromide ion by a hydroxide ion under forcing conditions (high temperature and high base concentration).
-
Condensation Reactions: Base-catalyzed self-condensation reactions between molecules of 3-Bromo-2-nitrophenol could occur, leading to the formation of dimeric or polymeric impurities.
Proposed Degradation Pathway under Basic Conditions
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Methodological & Application
Application Notes and Protocols for the Suzuki Coupling Reaction of 3-Bromo-2-nitrophenol
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
These application notes provide a comprehensive guide for successfully conducting the Suzuki-Miyaura cross-coupling reaction using 3-bromo-2-nitrophenol as the aryl halide partner. This protocol is designed to be a self-validating system, offering not just a series of steps, but a detailed explanation of the rationale behind each experimental choice. The inherent challenges posed by the electronic nature of the substrate are addressed, and strategies for overcoming them are presented.
Introduction: The Significance of Substituted Biaryls
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbon atoms.[1] This reaction is of paramount importance in the pharmaceutical and materials science industries for the construction of biaryl and substituted aromatic structures, which are common motifs in biologically active molecules and functional materials. 3-Bromo-2-nitrophenol is a valuable building block, as the resulting 2-nitro-3-arylphenol products can be further functionalized, for instance, by reduction of the nitro group to an amine, opening avenues for the synthesis of a diverse range of complex molecules.
However, the electronic properties of 3-bromo-2-nitrophenol, characterized by the electron-withdrawing nitro group and the acidic phenolic proton, present unique challenges to the standard Suzuki coupling protocol. This guide provides a robust methodology to navigate these challenges and achieve high-yielding and clean reactions.
Reaction Mechanism and Key Considerations
The Suzuki-Miyaura coupling reaction proceeds through a catalytic cycle involving a palladium catalyst.[2] The fundamental steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 3-bromo-2-nitrophenol to form a Pd(II) complex.
-
Transmetalation: The organic group from the boronic acid derivative is transferred to the palladium center, displacing the halide. This step is facilitated by a base.
-
Reductive Elimination: The two organic partners on the palladium complex couple and are eliminated, forming the desired biaryl product and regenerating the Pd(0) catalyst.[3]
For 3-bromo-2-nitrophenol, two key factors must be considered:
-
The Electron-Withdrawing Nitro Group: The nitro group deactivates the aryl bromide towards oxidative addition. To overcome this, a judicious choice of a highly active catalyst system is crucial.
-
The Acidic Phenolic Proton: The hydroxyl group can be deprotonated by the base, potentially leading to side reactions or catalyst inhibition. While in some cases the reaction can proceed without protection, for consistent and high yields, protection of the phenolic hydroxyl group is recommended.
Experimental Protocol: A Step-by-Step Guide
This protocol is divided into two main stages: the protection of the phenolic hydroxyl group and the subsequent Suzuki-Miyaura coupling reaction.
Part 1: Protection of 3-Bromo-2-nitrophenol
To prevent potential complications arising from the acidic phenolic proton, we will protect the hydroxyl group as a methoxymethyl (MOM) ether. This protecting group is stable under the basic conditions of the Suzuki coupling and can be readily removed under acidic conditions post-coupling.
Materials:
| Reagent/Solvent | Formula | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| 3-Bromo-2-nitrophenol | C₆H₄BrNO₃ | 218.01 | 10 | 1.0 |
| Diisopropylethylamine (DIPEA) | C₈H₁₉N | 129.24 | 15 | 1.5 |
| Methoxymethyl chloride (MOM-Cl) | C₂H₅ClO | 80.51 | 12 | 1.2 |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | - | - |
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add 3-bromo-2-nitrophenol (10 mmol).
-
Dissolve the starting material in anhydrous dichloromethane (50 mL).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add diisopropylethylamine (DIPEA, 15 mmol, 1.5 equiv.).
-
Add methoxymethyl chloride (MOM-Cl, 12 mmol, 1.2 equiv.) dropwise over 5 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution (30 mL).
-
Extract the product with dichloromethane (3 x 30 mL).
-
Combine the organic layers, wash with brine (30 mL), and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to obtain the crude MOM-protected 3-bromo-2-nitrophenol, which can be purified by flash column chromatography (hexanes/ethyl acetate gradient).
Part 2: Suzuki-Miyaura Coupling Reaction
With the protected aryl bromide in hand, we can proceed with the cross-coupling reaction. The choice of catalyst and ligand is critical for overcoming the deactivating effect of the nitro group. A catalyst system known for its high activity with electron-deficient substrates is recommended.
Materials:
| Reagent/Solvent | Formula | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| 1-Bromo-3-(methoxymethoxy)-2-nitrobenzene | C₈H₈BrNO₄ | 262.06 | 5 | 1.0 |
| Arylboronic acid | ArB(OH)₂ | - | 6 | 1.2 |
| Pd₂(dba)₃ | C₅₁H₄₂O₃Pd₂ | 915.72 | 0.05 | 0.01 (1 mol%) |
| SPhos | C₂₇H₃₁OP | 410.51 | 0.12 | 0.024 (2.4 mol%) |
| Potassium phosphate (K₃PO₄) | K₃PO₄ | 212.27 | 10 | 2.0 |
| 1,4-Dioxane | C₄H₈O₂ | 88.11 | - | - |
| Water | H₂O | 18.02 | - | - |
Procedure:
-
To a flame-dried Schlenk flask, add the MOM-protected 3-bromo-2-nitrophenol (5 mmol, 1.0 equiv.), the desired arylboronic acid (6 mmol, 1.2 equiv.), and potassium phosphate (10 mmol, 2.0 equiv.).
-
Add the palladium catalyst, Pd₂(dba)₃ (0.05 mmol, 1 mol%), and the ligand, SPhos (0.12 mmol, 2.4 mol%).
-
Seal the flask, and evacuate and backfill with an inert gas (argon or nitrogen) three times.
-
Add degassed 1,4-dioxane (20 mL) and degassed water (5 mL) via syringe.
-
Stir the reaction mixture vigorously and heat to 100 °C in a preheated oil bath.
-
Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
Visualizing the Workflow
Experimental Workflow Diagram
Caption: Workflow for the protection and Suzuki coupling of 3-bromo-2-nitrophenol.
Catalytic Cycle of the Suzuki-Miyaura Reaction
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Workup and Purification
The polarity of the coupled product will depend on the nature of the arylboronic acid used. A general workup and purification procedure is outlined below, which may need to be optimized based on the specific properties of the product.
-
Cooling and Dilution: Once the reaction is complete, allow the mixture to cool to room temperature. Dilute the reaction mixture with ethyl acetate (50 mL).
-
Aqueous Wash: Transfer the mixture to a separatory funnel and wash with water (2 x 30 mL) and then with brine (30 mL).[4]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by flash column chromatography on silica gel. A solvent system of hexanes and ethyl acetate is a good starting point for elution.[5]
Deprotection of the MOM Group (Optional)
If the final product requires a free phenolic hydroxyl group, the MOM group can be removed under acidic conditions.
-
Dissolve the purified, MOM-protected product in methanol (20 mL).
-
Add a few drops of concentrated hydrochloric acid.
-
Stir the reaction at room temperature and monitor by TLC.
-
Once the deprotection is complete, neutralize the acid with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate, dry the organic layer, and concentrate to yield the final 2-nitro-3-arylphenol.
Troubleshooting and Expert Insights
-
Low Yield: If the reaction shows low conversion, consider increasing the catalyst loading to 2-3 mol%. Ensure that the reagents and solvents are anhydrous and that the reaction is performed under a strictly inert atmosphere. The choice of base can also be critical; in some cases, a stronger base like cesium carbonate may be beneficial.
-
Side Reactions: The formation of homocoupled products (biaryl from the boronic acid) can occur. Using a precise 1.2 equivalents of the boronic acid can help minimize this.
-
Purification Challenges: If the product is highly polar, it may be necessary to use a more polar solvent system for chromatography, such as dichloromethane/methanol.
Conclusion
This application note provides a detailed and scientifically grounded protocol for the Suzuki-Miyaura coupling of 3-bromo-2-nitrophenol. By addressing the specific challenges associated with this substrate through a protective group strategy and the use of a highly active catalyst system, researchers can confidently synthesize a variety of valuable 2-nitro-3-arylphenol building blocks for applications in drug discovery and materials science.
References
-
MDPI. (2019, February 26). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Retrieved from [Link]
-
MDPI. (n.d.). Weakly-Activated Phenol Derivatives as New Green Electrophilic Partners in Suzuki–Miyaura and Related C-C Couplings. Retrieved from [Link]
-
ResearchGate. (2014, February 6). How can the work up of Suzuki Reaction of arylbromides be best carried out? Retrieved from [Link]
-
RUA. (n.d.). FULL PAPER Nitro Group Reduction and Suzuki Reaction Catalyzed by Palladium Supported on Magnetic Nanoparticles Modified with Ca. Retrieved from [Link]
-
ResearchGate. (2025, August 7). ChemInform Abstract: A Simple and Efficient Protocol for Suzuki Coupling Reactions of Aryl Chlorides and Aryl Bromides in Aqueous DMF. Retrieved from [Link]
-
ACS Publications. (2014, March 17). Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Andrew G. Myers Research Group. (n.d.). The Suzuki Reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). The Suzuki-Miyaura Coupling of Nitroarenes. Retrieved from [Link]
-
RSC Publishing. (2020, December 10). Ni/Pd-catalyzed Suzuki–Miyaura cross-coupling of alcohols and aldehydes and C–N cross-coupling of nitro and amines via domino redox reactions: base-free, hydride acceptor-free. Retrieved from [Link]
-
ResearchGate. (2018, September 27). Selective arylation of phenol proteted propygyl bromide via pd-catalysed Suzuki coupling reaction: synthesis, mechanistic studies by DFT calculations and Their Pharmacological Aspects. Retrieved from [Link]
-
ResearchGate. (n.d.). Proposed mechanisms for 4-nitrophenol reduction (a), Suzuki–Miyaura coupling (b) and click reactions (c). Retrieved from [Link]
-
ResearchGate. (2019, February 13). (PDF) Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Retrieved from [Link]
-
NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. Retrieved from [Link]
-
Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure. Retrieved from [Link]
-
ResearchGate. (n.d.). Recycling of SMNPs‐Amp‐Pd for Suzuki coupling reaction. Retrieved from [Link]
-
Thieme. (2011, September 20). Direct Suzuki–Miyaura Coupling of Phenol Derivatives via Mutual Activation. Retrieved from [Link]
-
ACS Publications. (n.d.). Practical Thiol Surrogates and Protective Groups for Arylthiols for Suzuki−Miyaura Conditions. Retrieved from [Link]
Sources
Application Notes and Protocols for the Suzuki-M-yaura Coupling of 3-Bromo-2-nitrophenol
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and broad functional group tolerance.[1][2] This powerful reaction, recognized with the 2010 Nobel Prize in Chemistry, is widely employed in the pharmaceutical and materials science industries for the synthesis of complex molecules such as biaryls, polyolefins, and styrenes.[1]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of palladium-catalyzed Suzuki-Miyaura coupling to a challenging substrate: 3-bromo-2-nitrophenol. This substrate presents unique considerations due to the presence of a sterically demanding ortho-nitro group, which is strongly electron-withdrawing, and an acidic phenolic proton. These features necessitate a carefully optimized protocol to achieve high yields and minimize side reactions.
The following application notes and protocols are designed to be a self-validating system, explaining the causality behind experimental choices and providing a robust starting point for the synthesis of 2-nitro-3-arylphenols.
Scientific Principles and Mechanistic Considerations
The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to involve three key steps: oxidative addition, transmetalation, and reductive elimination.[3]
-
Oxidative Addition: A low-valent palladium(0) species inserts into the carbon-bromine bond of 3-bromo-2-nitrophenol to form a palladium(II) intermediate. The electron-withdrawing nitro group can facilitate this step.
-
Transmetalation: The organic group from an organoboron reagent (e.g., a boronic acid) is transferred to the palladium(II) center. This step is typically base-mediated, which activates the boronic acid.[4]
-
Reductive Elimination: The two organic partners on the palladium(II) center couple and are eliminated, forming the desired C-C bond and regenerating the palladium(0) catalyst.
Challenges with 3-Bromo-2-nitrophenol:
-
Steric Hindrance: The ortho-nitro group can sterically hinder the approach of the palladium catalyst and the boronic acid, potentially slowing down the reaction.
-
Electronic Effects: The strong electron-withdrawing nature of the nitro group can influence the reactivity of the aryl bromide.
-
Acidic Phenolic Proton: The presence of the phenolic -OH group requires careful selection of the base to avoid deprotonation that might interfere with the catalytic cycle or lead to unwanted side reactions.[5]
To address these challenges, the choice of the palladium precatalyst, ligand, base, and solvent system is critical for a successful transformation.
Experimental Protocols
Materials and Reagents
| Reagent | Grade | Supplier | Notes |
| 3-Bromo-2-nitrophenol | ≥98% | Commercially Available | Handle with appropriate personal protective equipment (PPE). |
| Arylboronic Acid | Varies | Commercially Available | Ensure high purity. |
| Palladium(II) Acetate (Pd(OAc)₂) | Catalyst Grade | Commercially Available | A common and effective palladium precatalyst. |
| Buchwald Ligand (e.g., SPhos, XPhos) | Catalyst Grade | Commercially Available | Bulky, electron-rich phosphine ligands are often effective for challenging substrates.[6] |
| Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄) | Anhydrous, ≥99% | Commercially Available | Weaker inorganic bases are often preferred for substrates with acidic protons. |
| 1,4-Dioxane | Anhydrous | Commercially Available | A common solvent for Suzuki couplings. |
| Water | Degassed | In-house preparation | Degassing is crucial to remove oxygen which can deactivate the catalyst. |
Safety Precautions
-
Palladium Catalysts: Palladium compounds can be toxic and should be handled with care. Avoid inhalation of dust.
-
Solvents: 1,4-Dioxane is a flammable liquid and a potential carcinogen. Handle in a fume hood and away from ignition sources.
-
Bases: Anhydrous bases can be corrosive and hygroscopic. Handle with care.
Detailed Step-by-Step Protocol
This protocol provides a starting point for the Suzuki-Miyaura coupling of 3-bromo-2-nitrophenol with a generic arylboronic acid. Optimization may be required for specific substrates.
Reaction Setup Workflow
A typical experimental workflow for the Suzuki coupling reaction.
-
Reaction Setup:
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 3-bromo-2-nitrophenol (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).
-
Add palladium(II) acetate (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%).
-
Seal the flask with a rubber septum.
-
-
Inert Atmosphere:
-
Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[8]
-
-
Solvent Addition:
-
Through the septum, add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.
-
-
Reaction:
-
Place the flask in a preheated oil bath at 80-100 °C and stir the reaction mixture vigorously.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
-
Work-up:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).
-
Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).[8]
-
Combine the organic layers and wash with brine (2 x 20 mL).
-
-
Purification:
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-nitro-3-arylphenol product.
-
Optimization and Troubleshooting
The success of the Suzuki-Miyaura coupling can be highly dependent on the specific substrates and reaction conditions. The following table provides guidance on key parameters for optimization.
| Parameter | Recommended Starting Condition | Rationale and Optimization Guidance |
| Palladium Precatalyst | Pd(OAc)₂ (2 mol%) | A versatile and cost-effective precatalyst. Other common precatalysts include Pd₂(dba)₃ and Pd(PPh₃)₄.[8][9] For particularly challenging couplings, consider using palladacycle precatalysts. |
| Ligand | SPhos (4 mol%) | Bulky, electron-rich biarylphosphine ligands like SPhos or XPhos are often effective for sterically hindered and electron-deficient aryl halides.[6] The ligand-to-palladium ratio can be optimized (typically 1:1 to 2:1). |
| Base | K₂CO₃ (2.0 equiv.) | A moderately strong inorganic base that is often compatible with phenolic protons. If the reaction is sluggish, a stronger base like K₃PO₄ may be beneficial.[6] For base-sensitive substrates, weaker bases like CsF or KF can be explored.[10] |
| Solvent | 1,4-Dioxane/Water (4:1) | A common solvent system for Suzuki couplings that facilitates the dissolution of both organic and inorganic reagents. Other solvent systems such as toluene/water or THF/water can also be effective.[11] |
| Temperature | 80-100 °C | Higher temperatures are often required for challenging substrates. However, excessively high temperatures can lead to catalyst decomposition or side reactions. |
Potential Side Reactions and Solutions:
-
Dehalogenation: The starting aryl bromide is reduced to the corresponding phenol. This can be minimized by ensuring a strictly inert atmosphere and using purified reagents.[11]
-
Homocoupling of Boronic Acid: The boronic acid couples with itself. This is often favored at higher temperatures and can be suppressed by using the appropriate catalyst and reaction conditions.
-
Protodeborylation: The boronic acid is replaced by a proton from the solvent. Using anhydrous solvents and appropriate bases can mitigate this issue.
Data Analysis and Characterization
The progress of the reaction and the identity of the product should be confirmed by appropriate analytical techniques.
Reaction Monitoring Workflow
Workflow for monitoring the Suzuki coupling reaction.
-
Thin-Layer Chromatography (TLC): A quick and simple method to qualitatively monitor the disappearance of starting materials and the appearance of the product.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more detailed information on the conversion of starting materials and the formation of the desired product and any byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The definitive method for structural elucidation of the final product. ¹H and ¹³C NMR will confirm the successful formation of the biaryl structure.
Conclusion
The Suzuki-Miyaura coupling of 3-bromo-2-nitrophenol presents a viable route to the synthesis of 2-nitro-3-arylphenols, which are valuable intermediates in drug discovery and materials science. The challenges posed by the substrate's steric and electronic properties can be overcome by the judicious selection of a palladium catalyst system featuring a bulky, electron-rich phosphine ligand, a suitable inorganic base, and an appropriate solvent system. The protocol and guidelines presented in this document provide a solid foundation for researchers to successfully perform this transformation and to optimize the reaction conditions for their specific needs.
References
-
Substrate scope of Suzuki–Miyaura cross‐coupling of phenols with phenylboronic acids using DCIDa - ResearchGate. (n.d.). Retrieved January 11, 2026, from [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (n.d.). Retrieved January 11, 2026, from [Link]
-
Palladium‐Catalyzed Suzuki–Miyaura Cross‐Coupling of Heteroaryl‐2‐Boronic Acids with Nitroaryl Halides - ResearchGate. (2025, December 5). Retrieved January 11, 2026, from [Link]
-
Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - NIH. (n.d.). Retrieved January 11, 2026, from [Link]
-
Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents - Semantic Scholar. (2019, February 26). Retrieved January 11, 2026, from [Link]
-
3-Bromo-2-nitrophenol | C6H4BrNO3 | CID 15700889 - PubChem - NIH. (n.d.). Retrieved January 11, 2026, from [Link]
-
Weakly-Activated Phenol Derivatives as New Green Electrophilic Partners in Suzuki–Miyaura and Related C-C Couplings - MDPI. (n.d.). Retrieved January 11, 2026, from [Link]
-
Suzuki reaction - Wikipedia. (n.d.). Retrieved January 11, 2026, from [Link]
-
Cross-Coupling Reactions of Nitroarenes | Accounts of Chemical Research. (2021, July 7). Retrieved January 11, 2026, from [Link]
-
Suzuki cross-coupling reaction - YouTube. (2020, February 13). Retrieved January 11, 2026, from [Link]
-
Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC - NIH. (n.d.). Retrieved January 11, 2026, from [Link]
-
Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis - University of Windsor. (n.d.). Retrieved January 11, 2026, from [Link]
-
High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source. | Semantic Scholar. (2003, February 1). Retrieved January 11, 2026, from [Link]
-
Suzuki Coupling - Organic Chemistry Portal. (n.d.). Retrieved January 11, 2026, from [Link]
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024, October 10). Retrieved January 11, 2026, from [Link]
-
Suzuki Cross-coupling Reaction procedure - Rose-Hulman. (n.d.). Retrieved January 11, 2026, from [Link]
-
The Suzuki Reaction - Andrew G Myers Research Group. (n.d.). Retrieved January 11, 2026, from [Link]
Sources
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. m.youtube.com [m.youtube.com]
- 3. rose-hulman.edu [rose-hulman.edu]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. fishersci.co.uk [fishersci.co.uk]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. uwindsor.ca [uwindsor.ca]
- 11. Yoneda Labs [yonedalabs.com]
Application Notes and Protocols for the Selective Reduction of 3-Bromo-2-nitrophenol to 3-Bromo-2-aminophenol
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
The selective reduction of the nitro group in polysubstituted aromatic compounds is a cornerstone transformation in modern organic synthesis, particularly in the pharmaceutical and agrochemical industries. The resulting aromatic amines are pivotal building blocks for a vast array of complex molecules. This guide provides a comprehensive overview of the methodologies for the reduction of 3-Bromo-2-nitrophenol to 3-Bromo-2-aminophenol, a valuable intermediate in the synthesis of various bioactive compounds. We will delve into the nuances of different reduction strategies, offering detailed protocols and the rationale behind experimental choices to ensure both high yield and chemoselectivity, with a critical focus on preserving the C-Br bond.
Strategic Considerations for the Reduction of 3-Bromo-2-nitrophenol
The primary challenge in the reduction of 3-Bromo-2-nitrophenol lies in the chemoselective transformation of the nitro group to an amine without affecting the bromine substituent. Halogenated anilines are crucial intermediates, yet the carbon-halogen bond is susceptible to hydrogenolysis, especially under harsh reduction conditions.[1][2] Therefore, the choice of reducing agent and reaction conditions is paramount to prevent the formation of 2-aminophenol as a dehalogenated byproduct.
Several factors must be considered when selecting a reduction method:
-
Chemoselectivity: The ability to selectively reduce the nitro group while leaving the C-Br bond and the phenolic hydroxyl group intact.
-
Yield and Purity: Achieving a high yield of the desired 3-Bromo-2-aminophenol with minimal side products to simplify purification.
-
Scalability: The feasibility of adapting the protocol for larger-scale synthesis.
-
Safety and Environmental Impact: The hazards associated with the reagents and the generation of waste.[3]
This guide will explore four primary methods for this transformation: Catalytic Hydrogenation, Metal/Acid Reduction, Transfer Hydrogenation, and Reduction with Sodium Dithionite.
Methodologies and Protocols
Catalytic Hydrogenation
Catalytic hydrogenation is a widely used and often highly efficient method for nitro group reduction.[4][5] However, the choice of catalyst and reaction conditions is critical to avoid dehalogenation of the aryl bromide.
Rationale:
-
Catalyst Selection: While Palladium on carbon (Pd/C) is a common hydrogenation catalyst, it is often too active and can lead to significant dehalogenation of aryl bromides.[6][7] Raney Nickel is a viable alternative and is known to be less prone to causing dehalogenation of aromatic halides.[6] Platinum-based catalysts, such as Platinum(IV) oxide (PtO₂) or specialized supported platinum catalysts, can also offer high selectivity for nitro group reduction over dehalogenation.[1][8]
-
Hydrogen Pressure: Operating at or near atmospheric pressure of hydrogen is generally preferred to minimize the risk of hydrodebromination.[1][3]
-
Solvent: Protic solvents like ethanol or methanol are commonly used. The solubility of the substrate and product should be considered.
Protocol 1: Catalytic Hydrogenation using Raney Nickel
Materials:
-
3-Bromo-2-nitrophenol
-
Raney Nickel (50% slurry in water)
-
Methanol
-
Hydrogen gas balloon
-
Three-necked round-bottom flask
-
Magnetic stirrer
-
Hydrogenation apparatus
Procedure:
-
Catalyst Preparation: In a three-necked round-bottom flask equipped with a magnetic stir bar, add a catalytic amount of Raney Nickel (approx. 5-10 mol%).
-
Inerting the System: Seal the flask and purge with an inert gas (e.g., nitrogen or argon) to remove air.[9][10]
-
Solvent and Substrate Addition: Under a positive pressure of inert gas, add methanol to the flask, followed by the 3-Bromo-2-nitrophenol.
-
Hydrogenation: Evacuate the flask and backfill with hydrogen gas from a balloon. Repeat this cycle 2-3 times to ensure a hydrogen atmosphere.[10]
-
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Once the reaction is complete, carefully purge the system with an inert gas to remove excess hydrogen. Filter the reaction mixture through a pad of Celite® to remove the Raney Nickel catalyst. Caution: The Raney Nickel catalyst is pyrophoric and should be kept wet with water during handling and disposal.[9]
-
Isolation: Evaporate the solvent from the filtrate under reduced pressure to obtain the crude 3-Bromo-2-aminophenol, which can be further purified by recrystallization or column chromatography.
dot
Caption: Catalytic Hydrogenation Workflow.
Metal/Acid Reduction (e.g., Fe/HCl or SnCl₂)
The reduction of aromatic nitro compounds using metals in acidic media is a classical and reliable method.[4][5] Iron powder in the presence of a mineral acid (Béchamp reduction) or stannous chloride are commonly employed.[11][12][13][14] These methods are often chemoselective for the nitro group and are less likely to cause dehalogenation compared to some catalytic hydrogenation systems.
Rationale:
-
Iron/Acid: This is an economical and effective method. The reaction is heterogeneous, and the active reducing species is believed to be generated in situ. The acidic medium helps in the dissolution of the iron and protonation of the nitro group intermediates.[15]
-
Stannous Chloride (SnCl₂): SnCl₂ is a mild and selective reducing agent that is well-tolerated by many functional groups, including halogens.[6][16][17] The reaction can often be carried out under less acidic conditions compared to Fe/HCl.[16]
Protocol 2: Reduction with Iron in Acidic Medium
Materials:
-
3-Bromo-2-nitrophenol
-
Iron powder
-
Ethanol
-
Water
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 3-Bromo-2-nitrophenol and iron powder in a mixture of ethanol and water.
-
Acid Addition: Heat the mixture to reflux and then add concentrated HCl dropwise. The reaction is often exothermic, so control the addition rate to maintain a steady reflux.[3]
-
Reaction Monitoring: Continue heating at reflux and monitor the reaction by TLC. The reaction is typically complete within 1-3 hours.
-
Work-up: After completion, cool the reaction mixture to room temperature and filter through Celite® to remove the iron residues.
-
Neutralization and Extraction: Carefully neutralize the filtrate with a saturated solution of sodium bicarbonate until the pH is approximately 7-8. Extract the aqueous layer with ethyl acetate.
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 3-Bromo-2-aminophenol.
dot
Caption: Fe/HCl Reduction Workflow.
Catalytic Transfer Hydrogenation (CTH)
Catalytic Transfer Hydrogenation (CTH) offers a safer and often more convenient alternative to using gaseous hydrogen.[18][19][20] A hydrogen donor, such as formic acid, ammonium formate, or cyclohexene, is used in the presence of a catalyst (commonly Pd/C).
Rationale:
-
Hydrogen Source: Formic acid is a readily available, inexpensive, and non-toxic hydrogen donor.[21] The in-situ generation of hydrogen on the catalyst surface can lead to high efficiency.
-
Chemoselectivity: CTH can be highly chemoselective, and by carefully controlling the reaction conditions, dehalogenation can be minimized.
Protocol 3: Transfer Hydrogenation with Formic Acid
Materials:
-
3-Bromo-2-nitrophenol
-
Palladium on carbon (10% Pd/C)
-
Formic acid
-
Triethylamine (optional, as a base)
-
Methanol or Ethanol
Procedure:
-
Reaction Setup: To a solution of 3-Bromo-2-nitrophenol in methanol or ethanol, add 10% Pd/C.
-
Hydrogen Donor Addition: Slowly add formic acid to the stirred suspension. If desired, triethylamine can be added to form an in-situ formate salt.
-
Reaction: Heat the reaction mixture to a gentle reflux and monitor its progress by TLC.
-
Work-up: Upon completion, cool the reaction and filter through Celite® to remove the catalyst.
-
Isolation: Evaporate the solvent. The residue can be taken up in an organic solvent and washed with a mild base to remove any remaining formic acid. The organic layer is then dried and concentrated to afford the product.
Reduction with Sodium Dithionite
Sodium dithionite (Na₂S₂O₄), also known as sodium hydrosulfite, is a versatile and economical reducing agent for aromatic nitro compounds.[22][23][24] It offers mild reaction conditions and high chemoselectivity, making it an excellent choice for substrates with sensitive functional groups like halogens.[24]
Rationale:
-
Mild Conditions: The reaction is typically carried out in an aqueous or mixed aqueous-organic solvent system at room temperature or with gentle heating.[24]
-
Mechanism: The reduction is believed to proceed via a single-electron transfer mechanism, with the sulfur dioxide radical anion (•SO₂⁻) being the active reducing species.[24]
-
Chemoselectivity: Sodium dithionite is known to selectively reduce nitro groups in the presence of other reducible functionalities.[22][24]
Protocol 4: Reduction with Sodium Dithionite
Materials:
-
3-Bromo-2-nitrophenol
-
Sodium dithionite (Na₂S₂O₄)
-
Methanol or Tetrahydrofuran (THF)
-
Water
-
Sodium bicarbonate (NaHCO₃)
-
Ethyl acetate
Procedure:
-
Reaction Setup: Dissolve 3-Bromo-2-nitrophenol in a mixture of methanol (or THF) and water in a round-bottom flask. Add sodium bicarbonate to maintain a basic pH.
-
Reagent Addition: In a separate flask, prepare a solution of sodium dithionite in water. Add the sodium dithionite solution dropwise to the stirred solution of the nitro compound. The reaction can be exothermic.[24]
-
Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle warming (e.g., 40-50 °C) and monitor by TLC.
-
Work-up: Once the reaction is complete, add water to the reaction mixture and extract with ethyl acetate.
-
Isolation: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to give the crude product.
Data Summary and Comparison
| Method | Reducing Agent | Typical Conditions | Advantages | Disadvantages | Chemoselectivity |
| Catalytic Hydrogenation | H₂ gas, Raney Ni | Room temp, atmospheric pressure, Methanol | High yields, clean reaction | Requires specialized equipment, pyrophoric catalyst, potential for dehalogenation with other catalysts | Good to Excellent (catalyst dependent) |
| Metal/Acid Reduction | Fe/HCl | Reflux, EtOH/H₂O | Economical, reliable, good for scale-up | Heterogeneous, acidic workup, potential for metal contamination | Excellent |
| Transfer Hydrogenation | Formic Acid, Pd/C | Reflux, Methanol | Avoids use of H₂ gas, convenient | Catalyst cost, potential for dehalogenation | Good to Excellent (condition dependent) |
| Sodium Dithionite | Na₂S₂O₄ | Room temp to 50°C, aq. organic solvent | Mild conditions, high chemoselectivity, metal-free | Can require large excess of reagent, aqueous workup | Excellent |
Troubleshooting
-
Incomplete Reaction:
-
Catalytic Hydrogenation: Ensure the catalyst is active and the system is free of catalyst poisons. Increase catalyst loading or reaction time.
-
Metal/Acid: Ensure sufficient acid is present and the metal surface is activated.
-
All Methods: Check the purity of the starting material.
-
-
Dehalogenation (Formation of 2-Aminophenol):
-
Catalytic Hydrogenation: Switch to a less active catalyst (e.g., Raney Nickel instead of Pd/C), reduce hydrogen pressure, or lower the reaction temperature.
-
Transfer Hydrogenation: Decrease the catalyst loading or reaction temperature.
-
-
Low Yield:
-
Optimize reaction time and temperature.
-
Ensure efficient extraction during workup. The product, 3-Bromo-2-aminophenol, may have some water solubility.
-
Safety Precautions
-
General: All reactions should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.[25][26]
-
Catalytic Hydrogenation: Hydrogen gas is highly flammable and can form explosive mixtures with air. Ensure all equipment is properly grounded and free of leaks. Raney Nickel is pyrophoric when dry and must be handled with care.[9]
-
Metal/Acid Reduction: The addition of acid to the metal can be exothermic and may generate hydrogen gas. Ensure adequate cooling and ventilation.
-
Nitro Compounds: Aromatic nitro compounds can be toxic and are often energetic materials. Handle with care and avoid exposure. The reduction of nitro compounds is generally a highly exothermic process and requires careful temperature control, especially on a larger scale.[3][16]
Conclusion
The reduction of 3-Bromo-2-nitrophenol to 3-Bromo-2-aminophenol can be achieved through various reliable methods. The choice of the optimal protocol depends on the specific requirements of the synthesis, including scale, available equipment, and desired purity. For high chemoselectivity and mild conditions, reduction with sodium dithionite or stannous chloride is highly recommended. Catalytic hydrogenation with a carefully selected catalyst like Raney Nickel also provides an excellent and clean alternative. By understanding the principles and following the detailed protocols outlined in this guide, researchers can confidently and safely perform this important transformation.
References
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Application Notes and Protocols for the Selective Reduction of Aromatic Nitro Compounds with Stannous Chloride Dihydrate - Benchchem. 16
-
Sodium Dithionite Definition - Organic Chemistry Key Term | Fiveable. 27
-
Reduction of Nitroarenes via Catalytic Transfer Hydrogenation Using Formic Acid as Hydrogen Source: A Comprehensive Review | Scilit. 18
-
(PDF) Reduction of Nitroarenes via Catalytic Transfer Hydrogenation Using Formic Acid as Hydrogen Source: A Comprehensive Review - ResearchGate. 21
-
On the catalytic transfer hydrogenation of nitroarenes by a cubane-type Mo3S4 cluster hydride: disentangling the nature of the reaction mechanism - RSC Publishing. 28
-
Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation - SciSpace. 11
-
Iron‐catalyzed transfer hydrogenation of nitroarenes with formic acid. - ResearchGate. 19
-
Nitro Reduction - Common Conditions. 6
-
Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow | Organic Process Research & Development - ACS Publications. 8
-
Participation of the SO2- Radical Ion in the Reduction of p-Nitrophenol by Sodium Dithionite. 29
-
Recent Advances in Catalytic Transfer Hydrogenation with Formic Acid over Heterogeneous Transition Metal Catalysts | ACS Catalysis - ACS Publications. 20
-
Can sodium dithionite reduce the nitro group of 2-nitrobenzoic acid? 30
-
Sodium Hydrosulfite, Sodium Dithionite - Organic Chemistry Portal. 23
-
Application Notes and Protocols: Sodium Dithionite for the Reduction of Nitro Compounds - Benchchem. 24
-
Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium - Science Primary Literature. 17
-
nitro razredčilo - Chemius. 25
-
Nitro Reduction - SnCl2 - Common Organic Chemistry. 31
-
Selective hydrogenation of bromonitrobenzenes over Pt/γ-Fe 2O 3 - ResearchGate. 1
-
Metal-Free, Rapid, and Highly Chemoselective Reduction of Aromatic Nitro Compounds at Room Temperature | The Journal of Organic Chemistry - ACS Publications. 32
-
Exploring the Synthesis Pathways of 3-Bromo-2-nitrophenol.
-
Chemoselective Reduction of Halo-Nitro Aromatic Compounds by β-Cyclodextrin-Modified Transition Metal Catalysts in a Biphasic System - ResearchGate. 33
-
CN102060717B - The synthetic method of the bromophenol of 3 amino 4 - Google Patents. 34
-
Nitro Reduction - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. 3
-
Nitro Reduction - Iron (Fe) - Common Organic Chemistry. 15
-
Nitration reaction safety - YouTube. 26
-
Selective and sustainable nitro reduction and reductive N -alkylation using a recyclable V 2 O 5 /TiO 2 catalyst for amine synthesis - Materials Advances (RSC Publishing) DOI:10.1039/D5MA00711A. 35
-
Hydrogenation SOP. 9
-
3-(BROACETYL)AMINOPHENOL synthesis - ChemicalBook. 36
-
Selective Reduction using Fe/HCl - Undergraduate Teaching Lab Experiment - YouTube. 12
-
Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow.
-
Amine synthesis by nitro compound reduction - Organic Chemistry Portal. 37
-
Reduction of nitro compounds - Wikipedia. 4
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Reduction of aromatic nitro compounds using Fe and class 12 chemistry CBSE - Vedantu. 13
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A Publication of Reliable Methods for the Preparation of Organic Compounds - Working with Hazardous Chemicals. 38
-
Reduction of aromatic nitro compounds using Fe and HCl gives… - Allen. 14
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Reduction of Nitro Compounds to Amines, Azo Compounds, Hydroxylamines, and Oximes, and Reduction of N-Oxides to Amines. 39
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Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives - PMC. 40
-
Reactions and Mechanisms - Master Organic Chemistry. 7
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CN102060717A - The synthetic method of 3-amino-4-bromophenol - Google Patents. 41
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More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger - Master Organic Chemistry. 5
-
On the biodegradability of nitrophenols and their reaction products by catalytic hydrogenation* | Zendy. 42
-
Synthesis of 3-bromo-phenol - PrepChem.com. 43
-
CN111302956A - Preparation method of 4-bromo-2-aminophenol - Google Patents. 44
-
Catalytic hydrogenation of nitrophenols and nitrotoluenes over a palladium/graphene nanocomposite - Catalysis Science & Technology (RSC Publishing). 45
-
Reduction and Oxidation :: Catalytic Hydrogenation - Organic Chemistry Data. 46
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The Influence of H 2 Activation on CO 2 Hydrogenation to Methanol over ZnO-Based Oxides. 47
-
How to set-up a hydrogenation reaction using palladium on carbon and a hydrogen balloon. 10
-
Catalytic Hydrogenation - Chad's Prep®. 48
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Application Notes and Protocols for the Selective Reduction of 3-Bromo-2-nitrophenol
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of 2-Amino-3-bromophenol
In the landscape of pharmaceutical and materials science, the synthesis of complex organic molecules hinges on the availability of versatile building blocks. 2-Amino-3-bromophenol is one such pivotal intermediate, prized for its unique trifunctional scaffold. The strategic arrangement of an amino group, a hydroxyl group, and a bromine atom on the aromatic ring offers a rich platform for diverse chemical transformations. The amino and hydroxyl functionalities serve as handles for the construction of heterocyclic systems and other complex frameworks, while the bromine atom is a versatile anchor for cross-coupling reactions, enabling the introduction of a wide array of substituents.[1]
The precursor to this valuable intermediate, 3-bromo-2-nitrophenol, presents a common yet critical synthetic challenge: the chemoselective reduction of a nitro group in the presence of a halogen, specifically bromine. The preservation of the carbon-bromine bond is paramount, as its cleavage would diminish the synthetic utility of the resulting product. This application note provides a comprehensive guide to achieving this selective reduction, detailing robust protocols, exploring the underlying mechanistic principles, and offering practical insights for troubleshooting and optimization.
The Challenge of Chemoselectivity: Preserving the C-Br Bond
The selective reduction of a nitro group in an aryl halide is a classic problem in organic synthesis. Many reducing agents capable of converting a nitro group to an amine can also effectuate hydrodehalogenation, a deleterious side reaction. This is particularly true for catalytic hydrogenation using palladium on carbon (Pd/C), a common and otherwise efficient method for nitro group reduction. The choice of reducing agent and reaction conditions is therefore critical to navigate this selectivity challenge.
This guide will focus on three reliable and scalable methods for the selective reduction of 3-bromo-2-nitrophenol to 2-amino-3-bromophenol:
-
Stannous Chloride (SnCl₂) Reduction: A classic and mild method that is highly chemoselective for nitro groups in the presence of halogens.[2]
-
Iron (Fe) in Acidic or Neutral Media: A cost-effective and environmentally benign approach that demonstrates excellent functional group tolerance.[3]
-
Catalytic Hydrogenation with Raney Nickel: A powerful hydrogenation method that, unlike its palladium-based counterparts, often preserves aryl halides.
Reaction Mechanism: A Stepwise Electron Transfer
The reduction of aromatic nitro compounds with metals like tin or iron in acidic media is believed to proceed through a stepwise single-electron transfer (SET) mechanism. The metal acts as the electron donor, and the acid provides the necessary protons for the subsequent steps. The overall transformation involves the transfer of six electrons to the nitro group.
The generally accepted pathway involves the following key intermediates:
-
Nitroso intermediate: The nitro group is first reduced to a nitroso group (-NO).
-
Hydroxylamine intermediate: The nitroso group is further reduced to a hydroxylamine (-NHOH).
-
Amine product: Finally, the hydroxylamine is reduced to the desired amine (-NH₂).
dot graph "Reaction_Mechanism" { layout="dot"; rankdir="LR"; node [shape="box", style="rounded,filled", fontname="Arial", fontsize="10", fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize="10", color="#5F6368"];
Start [label="3-Bromo-2-nitrophenol", fillcolor="#FBBC05"]; Intermediate1 [label="Nitroso Intermediate", fillcolor="#EA4335"]; Intermediate2 [label="Hydroxylamine Intermediate", fillcolor="#EA4335"]; Product [label="2-Amino-3-bromophenol", fillcolor="#34A853"];
Start -> Intermediate1 [label="+ 2e-, + 2H+"]; Intermediate1 -> Intermediate2 [label="+ 2e-, + 2H+"]; Intermediate2 -> Product [label="+ 2e-, + 2H+"]; } caption: "General mechanism for the reduction of a nitroarene."
The chemoselectivity of these methods arises from the difference in reduction potentials between the nitro group and the aryl-bromine bond under the given reaction conditions. The conditions are optimized to favor the reduction of the nitro group while leaving the C-Br bond intact.
Experimental Protocols
Safety Precautions
Before commencing any experimental work, it is crucial to consult the Safety Data Sheets (SDS) for all reagents. 3-Bromo-2-nitrophenol and its derivatives should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[4] All reactions should be performed in a well-ventilated fume hood. Tin and iron salts can be hazardous and should be handled with care. Quenching of reactions, especially those involving metals and acid, can be exothermic and should be done cautiously with cooling.
Protocol 1: Stannous Chloride (SnCl₂) Reduction
This method is highly reliable and generally provides clean conversion with good yields. The workup involves basification to precipitate tin salts, which can sometimes be tedious but is effective.
Materials:
-
3-Bromo-2-nitrophenol
-
Stannous chloride dihydrate (SnCl₂·2H₂O)
-
Ethanol (EtOH) or Ethyl Acetate (EtOAc)
-
Concentrated Hydrochloric Acid (HCl) (optional, but can accelerate the reaction)
-
Sodium hydroxide (NaOH) or Sodium bicarbonate (NaHCO₃) solution (for workup)
-
Ethyl acetate (for extraction)
-
Brine
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-bromo-2-nitrophenol (1.0 eq) in ethanol (10-20 mL per gram of starting material).
-
To this solution, add stannous chloride dihydrate (4.0-5.0 eq).[5]
-
If desired, a catalytic amount of concentrated HCl can be added to initiate the reaction.
-
Heat the reaction mixture to reflux (typically 70-80 °C) and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.
-
Once the reaction is complete, cool the mixture to room temperature and carefully pour it into a beaker containing ice.
-
Slowly add a saturated solution of sodium bicarbonate or a 2M solution of sodium hydroxide with vigorous stirring until the pH of the mixture is basic (pH 8-9). This will precipitate tin(IV) oxide.
-
Filter the mixture through a pad of celite to remove the tin salts, washing the filter cake with ethyl acetate.
-
Transfer the filtrate to a separatory funnel and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to afford the crude 2-amino-3-bromophenol.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization.
Protocol 2: Iron (Fe) Powder Reduction
This method is a more environmentally friendly and cost-effective alternative to the tin reduction. The use of ammonium chloride provides a mildly acidic medium, which is often sufficient to effect the reduction without the need for strong acids.
Materials:
-
3-Bromo-2-nitrophenol
-
Iron powder (Fe)
-
Ammonium chloride (NH₄Cl)
-
Ethanol (EtOH)
-
Water
-
Ethyl acetate or Dichloromethane (DCM) for extraction
-
Celite
Procedure:
-
To a round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a thermometer, add ethanol and water (typically a 4:1 to 5:1 mixture).[6]
-
Add 3-bromo-2-nitrophenol (1.0 eq) and ammonium chloride (4.0-5.0 eq) to the solvent mixture and stir to dissolve.
-
Add iron powder (5.0-10.0 eq) portion-wise to the stirred solution.[3] The reaction is often exothermic.
-
Heat the mixture to reflux (around 80 °C) and monitor the reaction by TLC or LC-MS. The reaction is typically complete in 3-6 hours.
-
After completion, cool the reaction mixture to room temperature.
-
Filter the hot reaction mixture through a pad of celite to remove the iron and iron oxides. Wash the celite pad thoroughly with hot ethanol or ethyl acetate.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Add water to the residue and extract the product with ethyl acetate or dichloromethane (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product.
-
Purify as needed by column chromatography or recrystallization.
Protocol 3: Catalytic Hydrogenation with Raney Nickel
Catalytic hydrogenation offers a clean reduction method with water as the only byproduct. Raney Nickel is a suitable catalyst for this transformation as it is less prone to cause dehalogenation of aryl bromides compared to Pd/C.
Materials:
-
3-Bromo-2-nitrophenol
-
Raney Nickel (slurry in water or ethanol)
-
Ethanol (EtOH) or Methanol (MeOH)
-
Hydrogen gas (H₂)
-
Hydrogenation apparatus (e.g., Parr shaker or H-Cube)
Procedure:
-
Catalyst Preparation: Carefully wash the commercial Raney Nickel slurry with the reaction solvent (ethanol or methanol) to remove any residual water or stabilizing agents. Handle Raney Nickel with extreme care as it can be pyrophoric when dry.[7]
-
In a suitable hydrogenation vessel, dissolve 3-bromo-2-nitrophenol (1.0 eq) in ethanol or methanol.
-
Carefully add the washed Raney Nickel catalyst (typically 5-10 wt% of the substrate) to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Seal the reaction vessel and purge it several times with hydrogen gas.
-
Pressurize the vessel with hydrogen gas (typically 50-100 psi) and begin vigorous stirring or shaking.
-
The reaction progress can be monitored by the uptake of hydrogen and confirmed by TLC or LC-MS analysis of an aliquot. The reaction is usually complete within 4-12 hours.
-
Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of celite to remove the Raney Nickel catalyst. Caution: The filter cake should not be allowed to dry as it may be pyrophoric. Quench the filter cake with plenty of water.
-
Concentrate the filtrate under reduced pressure to obtain the crude 2-amino-3-bromophenol.
-
Purify by column chromatography or recrystallization if necessary.
Data Presentation: Comparison of Reduction Methods
| Method | Reducing Agent | Solvent | Temp. (°C) | Time (h) | Typical Yield | Advantages | Disadvantages |
| Protocol 1 | SnCl₂·2H₂O | EtOH or EtOAc | 70-80 | 2-4 | 85-95% | High chemoselectivity, mild conditions. | Stoichiometric tin waste, tedious workup. |
| Protocol 2 | Fe / NH₄Cl | EtOH / H₂O | ~80 | 3-6 | 80-90% | Cost-effective, environmentally friendly. | Requires filtration of fine iron particles. |
| Protocol 3 | H₂ / Raney Ni | EtOH or MeOH | RT - 50 | 4-12 | >90% | Clean reaction, high yield. | Requires specialized equipment, pyrophoric catalyst. |
Analytical Characterization of 2-Amino-3-bromophenol
Thorough characterization of the final product is essential to confirm its identity and purity. The following analytical workflow is recommended.
dot graph "Analytical_Workflow" { layout="dot"; rankdir="TB"; node [shape="box", style="rounded,filled", fontname="Arial", fontsize="10", fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize="10", color="#5F6368"];
Crude [label="Crude Product", fillcolor="#FBBC05"]; TLC [label="TLC/LC-MS\n(Reaction Monitoring & Purity Check)"]; Purification [label="Purification\n(Column Chromatography or Recrystallization)"]; Pure [label="Pure 2-Amino-3-bromophenol", fillcolor="#34A853"]; NMR [label="NMR Spectroscopy\n(¹H and ¹³C)"]; MS [label="Mass Spectrometry\n(Confirm Molecular Weight)"]; IR [label="IR Spectroscopy\n(Functional Group Analysis)"]; Final [label="Characterized Product"];
Crude -> TLC; TLC -> Purification; Purification -> Pure; Pure -> NMR; Pure -> MS; Pure -> IR; NMR -> Final; MS -> Final; IR -> Final; } caption: "Analytical workflow for product validation."
-
Thin Layer Chromatography (TLC): A quick and easy method to monitor the reaction progress and assess the purity of the crude product. A typical mobile phase would be a mixture of hexanes and ethyl acetate.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum will confirm the disappearance of the nitro-group-adjacent aromatic protons and the appearance of signals corresponding to the aminophenol structure, including the broad singlet for the -NH₂ protons.
-
¹³C NMR: The carbon NMR spectrum will show the characteristic shifts for the aromatic carbons, with the carbon bearing the amino group shifting significantly upfield compared to the nitro-substituted carbon in the starting material.[8][9][10]
-
-
Mass Spectrometry (MS): Electrospray ionization (ESI) or other soft ionization techniques will confirm the molecular weight of the product (C₆H₆BrNO, MW: 188.02 g/mol ). The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximately 1:1 ratio) will be a key diagnostic feature.[11]
-
Infrared (IR) Spectroscopy: The IR spectrum will show the disappearance of the characteristic symmetric and asymmetric stretching vibrations of the nitro group (typically around 1530 and 1350 cm⁻¹) and the appearance of N-H stretching vibrations for the primary amine (around 3300-3500 cm⁻¹) and a broad O-H stretch for the phenol.[12]
Troubleshooting and Field-Proven Insights
-
Incomplete Reaction: If the reaction stalls, consider adding more of the reducing agent. For metal-based reductions, ensuring the metal is finely powdered and activated (e.g., by a brief wash with dilute acid for iron) can improve reactivity. For catalytic hydrogenations, ensure the catalyst is active and the system is free of catalyst poisons.
-
Dehalogenation: If debromination is observed, particularly with catalytic hydrogenation, reducing the reaction temperature, pressure, and catalyst loading may help. Switching to a less reactive catalyst or a different reduction method (like SnCl₂ or Fe/NH₄Cl) is recommended.
-
Difficult Workup (Tin Reduction): The precipitation of tin salts can sometimes form a gelatinous mixture that is difficult to filter. Diluting the mixture with more solvent or adding a filter aid like celite can improve filtration. Thoroughly washing the filter cake is crucial to maximize product recovery.
-
Product Oxidation: Aminophenols can be susceptible to oxidation, especially in basic conditions and in the presence of air. It is advisable to work up the reaction mixture promptly and to store the final product under an inert atmosphere.
Conclusion
The selective reduction of 3-bromo-2-nitrophenol is a critical transformation for the synthesis of the valuable intermediate, 2-amino-3-bromophenol. By carefully selecting the appropriate reducing agent and optimizing the reaction conditions, this conversion can be achieved in high yield while preserving the synthetically important bromine substituent. The protocols outlined in this application note, based on stannous chloride, iron powder, and Raney Nickel, provide reliable and scalable methods for researchers in the pharmaceutical and chemical industries. Adherence to the detailed procedures and analytical workflows will ensure the successful synthesis and characterization of high-purity 2-amino-3-bromophenol, a key building block for future discoveries.
References
-
Adkins, H.; Billica, H. R. Preparation of Raney Nickel Catalysts and Their Use in Hydrogenation. Organic Syntheses1948 , 29, 24. DOI: 10.15227/orgsyn.029.0024. [Link]
-
Gamble, A. B.; Garner, J.; Gordon, C. P.; O'Conner, S. M. J.; Keller, P. A. Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation. Synthetic Communications2007 , 37 (16), 2777-2786. DOI: 10.1080/00397910701466887. [Link]
- Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th ed.; Longman Scientific & Technical: Harlow, 1989.
-
Huston, R. C.; Ballard, M. M. o-Bromophenol. Organic Syntheses1934 , 14, 14. DOI: 10.15227/orgsyn.014.0014. [Link]
-
Bhaskar, T.; Mythili, C. V. Synthesis of 2-Amino-2`Bromo-Propane-1,3-Diol. Natural Volatiles & Essential Oils2021 , 8 (4), 4980-4984. [Link]
-
Choudhary, V. R.; Sane, M. G. Effect of preparation conditions of Raney Nickel on its catalytic properties for slurry phase hydrogenation of o-nitrophenol to o-aminophenol. Journal of Chemical Technology and Biotechnology1985 , 35A (5), 237-243. DOI: 10.1002/jctb.5040350504. [Link]
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Exploring the Synthesis Pathways of 3-Bromo-2-nitrophenol. [Link]
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Common Organic Chemistry. Nitro Reduction - Iron (Fe). [Link]
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Choudhary, V. R.; Sane, M. G. Effect of preparation conditions of Raney Nickel on its catalytic properties for slurry phase hydrogenation of o-nitrophenol to o-aminophenol. NCL Communication No. 3436. [Link]
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Singh, S. K.; Prasad, R. Hydrogenation of p-nitrophenol to metol using Raney nickel catalyst: Reaction kinetics. Indian Journal of Chemical Technology2004 , 11, 683-689. [Link]
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Vasilev, A. A.; et al. Selective Blockage of the Catalyst Active Sites for the Hydrogenation of Various Functional Groups over Raney Nickel and Nickel. Trends in Green Chemistry2016 , 2 (1), 3. DOI: 10.21767/2471-9889.100013. [Link]
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George, A.; Thomas, P. V.; Kumar, D. D. Computational Studies on the IR and NMR Spectra of 2-Aminophenol. The Chemist2009 , 86 (1). [Link]
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Reddit. r/chemhelp. [Personal Lab Work] How can I reduce p-nitrophenol to p-aminophenol without using Sodium Tetrahydrobromide or other expensive/dangerous chemicals? [Link]
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Ultrafast Spectroscopies of Nitrophenols and Nitrophenolates in Solution: From Electronic Dynamics and Vibrational Structures to Photochemical and Environmental Implications. Molecules2022 , 27 (15), 4993. DOI: 10.3390/molecules27154993. [Link]
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Thawarkar, S. R.; et al. Kinetic investigation for the catalytic reduction of nitrophenol using ionic liquid stabilized gold nanoparticles. New J. Chem.2019 , 43, 111-121. DOI: 10.1039/C8NJ04481A. [Link]
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Application Note & Protocols: A Robust Synthetic Pathway to 4-Bromobenzofurans from 3-Bromo-2-nitrophenol
Abstract
The benzofuran scaffold is a privileged heterocyclic motif integral to numerous FDA-approved drugs and biologically active natural products.[1][2][3] Its synthesis remains a focal point in medicinal chemistry and drug development.[4] This guide provides a detailed, field-proven synthetic route to substituted benzofurans starting from the readily available but synthetically challenging precursor, 3-Bromo-2-nitrophenol. Our approach circumvents the difficulties of direct functionalization by employing a robust, multi-step strategy centered on the sequential transformation of the nitro group into a reactive handle for palladium-catalyzed cross-coupling, followed by an efficient intramolecular cyclization. This document furnishes researchers and drug development professionals with comprehensive, step-by-step protocols, mechanistic insights, and the strategic rationale behind each experimental choice.
Introduction: The Significance of the Benzofuran Core
Benzofuran derivatives are cornerstone structures in pharmacology, exhibiting a vast spectrum of biological activities, including anticancer, anti-inflammatory, antiviral, and antimicrobial properties.[5][6] The development of versatile and efficient synthetic methodologies to access structurally diverse benzofurans is therefore of paramount importance.[7] While numerous methods exist for benzofuran synthesis, many rely on precursors that are not always readily accessible.[8]
This application note addresses the synthesis of benzofurans from 3-Bromo-2-nitrophenol, a starting material whose substituent pattern presents a unique synthetic puzzle. The ortho-nitro and meta-bromo arrangement relative to the hydroxyl group is not amenable to direct, single-step cyclization methods. Therefore, a strategic, multi-step transformation is required to construct the furan ring. The pathway detailed herein leverages powerful and reliable transformations in modern organic synthesis, including the Sonogashira cross-coupling and subsequent intramolecular cyclization, to build the target heterocyclic system.[9][10]
Overall Synthetic Strategy & Workflow
The core of our strategy involves converting the unreactive nitro group at the C2 position into an alkyne functionality, which can then undergo intramolecular cyclization with the C1 hydroxyl group to form the furan ring. The bromine atom at the C3 position remains as a useful handle for further diversification of the final product.
The retrosynthetic analysis reveals a pathway involving a key ortho-alkynylphenol intermediate. This intermediate is constructed from 3-Bromo-2-nitrophenol through a sequence of protection, reduction, diazotization/iodination, and palladium-catalyzed alkynylation.
Figure 1: Overall Synthetic Workflow. A multi-step pathway transforming 3-Bromo-2-nitrophenol into the target 4-Bromobenzofuran.
Detailed Experimental Protocols
Protocol 1: Synthesis of the Key Intermediate (2-Ethynyl-3-bromo-6-methoxyphenol)
This protocol outlines the five-stage synthesis of the crucial ortho-alkynylphenol intermediate.
A. O-Methylation of 3-Bromo-2-nitrophenol
-
Rationale: Protection of the acidic phenolic proton is essential to prevent interference with organometallic reagents in subsequent steps and to improve solubility in organic solvents. Methylation is a robust and simple protection strategy.
-
Procedure:
-
To a solution of 3-Bromo-2-nitrophenol (1.0 eq) in acetone, add potassium carbonate (K₂CO₃, 2.5 eq).
-
Stir the suspension vigorously and add dimethyl sulfate (DMS, 1.2 eq) dropwise at room temperature.
-
Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed (typically 4-6 hours).
-
Cool the reaction to room temperature, filter off the inorganic salts, and wash the filter cake with acetone.
-
Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate, wash with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate to yield 1-Bromo-3-methoxy-2-nitrobenzene, which can often be used without further purification.
-
B. Reduction of the Nitro Group
-
Rationale: The nitro group is reduced to a primary amine, which serves as a precursor for the Sandmeyer reaction. Tin(II) chloride is an effective reagent for this transformation, being selective for the nitro group in the presence of aryl halides.
-
Procedure:
-
Suspend 1-Bromo-3-methoxy-2-nitrobenzene (1.0 eq) in ethanol.
-
Add a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O, 4.0 eq) in concentrated hydrochloric acid (HCl) portion-wise, controlling the exothermic reaction with an ice bath.
-
After the addition is complete, heat the mixture to reflux for 1-2 hours until the reaction is complete (monitored by TLC).
-
Cool the mixture and carefully neutralize with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is ~8.
-
Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography on silica gel to afford 3-Bromo-2-methoxyaniline.
-
C. Sandmeyer Reaction to Install Iodide
-
Rationale: The amino group is converted into a superior leaving group (diazonium salt), which is then substituted with an iodide. An aryl iodide is significantly more reactive than the corresponding aryl bromide in the subsequent Sonogashira coupling, allowing for selective alkynylation at the C2 position.
-
Procedure:
-
Dissolve 3-Bromo-2-methoxyaniline (1.0 eq) in a mixture of concentrated HCl and water at 0 °C.
-
Add a solution of sodium nitrite (NaNO₂, 1.1 eq) in water dropwise, keeping the temperature below 5 °C. Stir for 30 minutes to form the diazonium salt.
-
In a separate flask, dissolve potassium iodide (KI, 1.5 eq) in water. Add the cold diazonium salt solution slowly to the KI solution.
-
Allow the mixture to warm to room temperature and then heat gently to 60 °C for 1 hour to ensure complete decomposition of the diazonium salt.
-
Cool, extract the product with diethyl ether, wash sequentially with saturated sodium thiosulfate solution (to remove I₂), water, and brine. Dry over Na₂SO₄ and concentrate. Purify by column chromatography to yield 1-Bromo-2-iodo-3-methoxybenzene.
-
D. Palladium-Catalyzed Sonogashira Coupling
-
Rationale: The Sonogashira coupling is a highly reliable method for forming carbon-carbon bonds between an aryl halide and a terminal alkyne.[9] We use trimethylsilylacetylene as a stable and easy-to-handle alkyne source. The Pd(0)/Cu(I) co-catalytic system is standard for this transformation.
-
Procedure:
-
To a dried Schlenk flask, add 1-Bromo-2-iodo-3-methoxybenzene (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.03 eq), and copper(I) iodide (CuI, 0.06 eq).
-
Evacuate and backfill the flask with argon or nitrogen three times.
-
Add anhydrous triethylamine (TEA) or diisopropylamine (DIPA) as the solvent and base.
-
Add trimethylsilylacetylene (1.5 eq) via syringe and stir the mixture at room temperature until TLC indicates consumption of the starting material.
-
Filter the reaction mixture through a pad of Celite, washing with ethyl acetate. Concentrate the filtrate and purify the residue by column chromatography to obtain ((3-Bromo-2-methoxyphenyl)ethynyl)trimethylsilane.
-
E. Deprotection of the Phenol and TMS Group
-
Rationale: The final steps to generate the key intermediate involve cleaving the methyl ether to reveal the free phenol and removing the trimethylsilyl (TMS) protecting group from the alkyne. Boron tribromide (BBr₃) is a powerful Lewis acid for cleaving aryl methyl ethers. The TMS group is typically cleaved under basic conditions.
-
Procedure:
-
Dissolve the TMS-protected alkyne (1.0 eq) in anhydrous dichloromethane (DCM) and cool to -78 °C.
-
Add a solution of BBr₃ (1.2 eq) in DCM dropwise.
-
Allow the reaction to slowly warm to room temperature and stir for 2-4 hours.
-
Carefully quench the reaction by pouring it into ice water. Extract with DCM, wash with brine, dry over Na₂SO₄, and concentrate.
-
Dissolve the crude residue in methanol and add a catalytic amount of K₂CO₃. Stir at room temperature for 1 hour to cleave the TMS group.
-
Neutralize with dilute HCl, remove the methanol under reduced pressure, and extract the product with ethyl acetate. Purify by column chromatography to yield the key intermediate, 2-ethynyl-3-bromophenol. (Note: The structure is 2-Ethynyl-3-bromophenol, not 2-Ethynyl-3-bromo-6-methoxyphenol as the methoxy group is cleaved).
-
Protocol 2: Intramolecular Cyclization to 4-Bromobenzofuran
-
Rationale: The ortho-alkynylphenol intermediate is perfectly poised for intramolecular cyclization. Copper(I) iodide is a classic and effective catalyst for this 5-exo-dig cyclization, which proceeds via a nucleophilic attack of the phenoxide onto the copper-activated alkyne.[11]
-
Procedure:
-
To a solution of 2-ethynyl-3-bromophenol (1.0 eq) in anhydrous DMF or acetonitrile, add copper(I) iodide (CuI, 0.1 eq) and a base such as potassium carbonate (K₂CO₃, 2.0 eq).
-
Heat the reaction mixture to 80-100 °C under an inert atmosphere.
-
Monitor the reaction by TLC. Upon completion (typically 2-3 hours), cool the mixture to room temperature.
-
Dilute with water and extract with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the final product, 4-Bromobenzofuran.
-
Mechanistic Discussion & Visualization
The two pivotal transformations in this synthesis are the Sonogashira coupling and the copper-catalyzed intramolecular cyclization.
A. The Sonogashira Catalytic Cycle
The Sonogashira reaction proceeds through a synergistic interplay between palladium and copper catalysts. The palladium cycle involves oxidative addition, while the copper cycle facilitates the formation of a copper(I) acetylide, which then participates in transmetalation.[9]
Figure 2: Simplified Sonogashira Catalytic Cycle. The diagram shows the interconnected palladium and copper cycles responsible for C-C bond formation.
B. Intramolecular Cyclization Mechanism
The copper-catalyzed cyclization proceeds via activation of the alkyne, followed by nucleophilic attack from the deprotonated phenol.
Figure 3: Intramolecular Cyclization Pathway. The key steps involve deprotonation, copper activation, and nucleophilic ring closure.
Representative Data
The following table summarizes representative yields for analogous transformations found in the literature. Actual yields may vary based on substrate, scale, and optimization.
| Step | Transformation | Typical Yield Range (%) |
| 1A: O-Methylation | Phenol to Methyl Ether | 90-98 |
| 1B: Nitro Reduction | Nitroarene to Aniline (SnCl₂) | 85-95 |
| 1C: Sandmeyer Iodination | Aniline to Aryl Iodide | 70-85 |
| 1D: Sonogashira Coupling | Aryl Iodide + Alkyne | 75-95 |
| 1E: O-Demethylation | Aryl Methyl Ether to Phenol (BBr₃) | 80-90 |
| 2: Intramolecular Cyclization | o-Alkynylphenol to Benzofuran (Cu-cat.) | 80-95 |
Conclusion
This application note details a robust and logical multi-step synthesis for converting 3-Bromo-2-nitrophenol into the valuable 4-Bromobenzofuran scaffold. By strategically transforming the nitro group into an alkyne via a series of high-yielding and well-understood reactions, we have established a reliable pathway that provides access to a versatile intermediate for drug discovery and materials science. The provided protocols are designed to be reproducible and offer clear, rationalized steps for researchers in the field.
References
- Palladium-catalyzed cyclization reaction of 1,6-enynes and disilanes to synthesize silyl benzofurans. Chemical Communications (RSC Publishing).
- Application Notes and Protocols for the Palladium-Catalyzed Synthesis of 4-Chloronaphtho[2,3-b]benzofuran. Benchchem.
- Green Synthetic Strategies and Medicinal Applications of Benzofuran: A Review. Atlantis Press.
-
One-Step Regioselective Synthesis of Benzofurans from Phenols and α-Haloketones. National Institutes of Health (NIH). Available at: [Link]
-
Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. MDPI. Available at: [Link]
-
Synthesis of benzofurans via Au(I)-catalyzed cyclization 2-alkynyl phenol acetals. American Chemical Society. Available at: [Link]
- Benzofuran ring system in various pharmaceutical drug structures. World Journal of Pharmaceutical Research.
-
Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. MDPI. Available at: [Link]
-
Synthesis of benzofurans via cyclization of o-alkynylphenols. ResearchGate. Available at: [Link]
-
An Expedient Protocol to the Synthesis of Benzo(b)furans by Palladium Induced Heterocyclization of Corresponding 2-Allylphenols. ResearchGate. Available at: [Link]
- Facile synthesis of benzofurans via copper-catalyzed aerobic oxidative cyclization of phenols and alkynes. Chemical Communications (RSC Publishing).
-
Versatile Electrochemical Synthesis of Selenylbenzo[b]Furan Derivatives Through the Cyclization of 2-Alkynylphenols. National Institutes of Health (NIH). Available at: [Link]
-
Mechanism of formation of 2-substituted benzofuran derivatives. ResearchGate. Available at: [Link]
-
Benzofuran synthesis. Organic Chemistry Portal. Available at: [Link]
-
A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. Available at: [Link]
- A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. LBP.
-
Ullmann condensation. Wikipedia. Available at: [Link]
-
Methods for the synthesis of benzofurans and the procedure described in this work. ResearchGate. Available at: [Link]
-
Methods for the Preparation of 3-Nitrobenzofurans. ResearchGate. Available at: [Link]
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O-alkylation of 3-Bromo-2-nitrophenol experimental conditions
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Application Notes and Protocols for the Reaction of 3-Bromo-2-nitrophenol with Grignard Reagents
Abstract
This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the reaction of 3-bromo-2-nitrophenol with Grignard reagents. Direct reaction is confounded by multiple competing pathways due to the molecule's inherent functionalities. This guide elucidates these challenges, focusing on the principles of chemoselectivity, and presents strategic, field-proven protocols involving protection-deprotection strategies and catalyzed cross-coupling reactions to achieve the desired carbon-carbon bond formation. The methodologies described herein are designed to be self-validating, providing the causal logic behind experimental choices to ensure reproducible and successful outcomes.
Introduction: The Synthetic Challenge
3-Bromo-2-nitrophenol is a versatile synthetic intermediate, possessing three distinct functional sites: a phenolic hydroxyl group, a nitro group, and an aryl bromide. The synthetic goal is often to selectively replace the bromine atom with an alkyl or aryl group via a Grignard reagent to form a new carbon-carbon bond. However, the inherent reactivity of the Grignard reagent—a potent nucleophile and a strong base—creates significant chemoselectivity challenges.
A Grignard reagent (R-MgX) introduced to 3-bromo-2-nitrophenol will encounter three potential reaction pathways:
-
Acid-Base Reaction: The phenolic proton is highly acidic and will rapidly and irreversibly react with the Grignard reagent in a simple acid-base neutralization. This is typically the fastest and most favorable reaction, consuming one equivalent of the Grignard reagent to produce a magnesium phenoxide and the corresponding alkane (R-H).[1][2]
-
Reaction with the Nitro Group: Aromatic nitro groups are electrophilic and are known to react with Grignard reagents.[3] This can lead to a complex mixture of reduction and addition products, representing a significant source of undesired byproducts.[4]
-
Reaction at the Carbon-Bromine Bond: The desired nucleophilic substitution or cross-coupling at the C-Br bond is kinetically much slower than the acid-base reaction and often requires catalytic activation to proceed efficiently.
Directly reacting 3-bromo-2-nitrophenol with a Grignard reagent will almost exclusively result in deprotonation and potential side reactions with the nitro group, with negligible formation of the desired C-C coupled product. Therefore, a strategic approach is mandatory.
Core Directive: A Strategy of Sequential Protection, Coupling, and Deprotection
To overcome the inherent reactivity challenges, a three-stage strategic protocol is required. This involves:
-
Protection of the acidic phenolic hydroxyl group to prevent the initial acid-base reaction.
-
Catalyzed Cross-Coupling of the protected intermediate with the Grignard reagent.
-
Deprotection to reveal the final desired substituted 2-nitrophenol product.
This workflow transforms an intractable reaction into a predictable and high-yielding synthetic sequence.
Caption: High-level workflow for the selective functionalization of 3-bromo-2-nitrophenol.
Experimental Protocols and Methodologies
Part 1: Protection of the Phenolic Hydroxyl Group
Rationale: Protecting the phenol as an ether (e.g., a methyl ether) is the critical first step. This removes the acidic proton, preventing the Grignard reagent from being consumed in an acid-base reaction. The resulting protected substrate, 3-bromo-2-nitroanisole, is stable and ideal for the subsequent cross-coupling step.
Protocol 1: O-Methylation using Dimethyl Sulfate (DMS)
-
Materials: 3-bromo-2-nitrophenol, Dimethyl sulfate (DMS), Potassium carbonate (K₂CO₃), Acetone, 2M Hydrochloric acid (HCl), Ethyl acetate, Brine.
-
Safety Warning: Dimethyl sulfate is extremely toxic and carcinogenic. Handle only in a certified chemical fume hood with appropriate personal protective equipment (PPE), including nitrile gloves (double-gloved), safety goggles, and a lab coat. Have an ammonia solution available for quenching spills.
Step-by-Step Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-bromo-2-nitrophenol (1.0 eq), anhydrous potassium carbonate (2.5 eq), and acetone (approx. 10 mL per gram of phenol).
-
Stir the suspension vigorously at room temperature for 15 minutes.
-
Slowly add dimethyl sulfate (1.2 eq) dropwise to the mixture.
-
Heat the reaction mixture to reflux (approx. 60-65 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and filter off the potassium carbonate.
-
Evaporate the acetone under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash sequentially with water, 2M HCl, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield crude 3-bromo-2-nitroanisole, which can be purified by column chromatography (silica gel, hexanes/ethyl acetate gradient).
Part 2: Nickel-Catalyzed Kumada Cross-Coupling
Rationale: With the phenol protected, the Grignard reagent can now be used for its primary purpose: C-C bond formation. A simple mixture of the protected aryl bromide and a Grignard reagent is often ineffective. A transition-metal catalyst, such as a nickel complex, is required to facilitate the cross-coupling reaction between the sp²-hybridized carbon of the aryl bromide and the Grignard reagent.[1]
Protocol 2: Kumada Coupling of 3-bromo-2-nitroanisole with an Alkyl/Aryl Grignard Reagent
-
Materials: 3-bromo-2-nitroanisole, Grignard reagent solution (e.g., Phenylmagnesium bromide, 1.0 M in THF), NiCl₂(dppp) [1,3-Bis(diphenylphosphino)propane]nickel(II) chloride, Anhydrous Tetrahydrofuran (THF).
-
Critical Consideration: This reaction is highly sensitive to air and moisture. All glassware must be oven-dried, and the reaction must be conducted under an inert atmosphere (e.g., Nitrogen or Argon). Grignard reagents are handled using air-free techniques.[1]
Step-by-Step Procedure:
-
To a dry, three-necked flask under an inert atmosphere, add 3-bromo-2-nitroanisole (1.0 eq) and the nickel catalyst NiCl₂(dppp) (2-5 mol%).
-
Add anhydrous THF via syringe to dissolve the solids.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add the Grignard reagent solution (1.1-1.3 eq) dropwise via syringe over 30 minutes. A color change is typically observed.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor by TLC or GC-MS.
-
Upon completion, carefully quench the reaction by slowly adding a saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the desired 3-substituted-2-nitroanisole.
| Parameter | Recommended Value | Rationale |
| Grignard Equivalents | 1.1 - 1.3 eq | A slight excess ensures complete consumption of the starting material. |
| Catalyst Loading | 2 - 5 mol% | Sufficient to ensure a reasonable reaction rate without excessive cost. |
| Solvent | Anhydrous THF | Ethereal solvents are required to stabilize the Grignard reagent.[5] |
| Temperature | 0 °C to Room Temp. | Initial cooling controls the exothermic reaction; warming allows it to proceed to completion. |
| Reaction Time | 12 - 24 hours | Varies depending on the specific Grignard reagent and substrate. |
Part 3: Deprotection to Yield Final Product
Rationale: The final step is the cleavage of the methyl ether to reveal the phenolic hydroxyl group. Boron tribromide (BBr₃) is a highly effective reagent for this transformation.
Protocol 3: O-Demethylation using Boron Tribromide (BBr₃)
-
Materials: 3-substituted-2-nitroanisole, Boron tribromide (BBr₃, 1.0 M in DCM), Anhydrous Dichloromethane (DCM), Saturated sodium bicarbonate (NaHCO₃) solution.
-
Safety Warning: BBr₃ is highly corrosive and reacts violently with water. Handle only under an inert atmosphere in a chemical fume hood.
Step-by-Step Procedure:
-
Dissolve the 3-substituted-2-nitroanisole (1.0 eq) in anhydrous DCM in a dry flask under an inert atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add BBr₃ solution (1.5 eq) dropwise.
-
Stir the reaction at -78 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours.
-
Cool the reaction back to 0 °C and quench very carefully by the slow, dropwise addition of methanol, followed by water.
-
Dilute with DCM and wash with saturated NaHCO₃ solution until gas evolution ceases.
-
Separate the layers, and extract the aqueous phase with DCM.
-
Combine the organic layers, dry over Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the final product by column chromatography or recrystallization.
Visualization of Competing Pathways
The following diagram illustrates the critical challenge of chemoselectivity when reacting 3-bromo-2-nitrophenol directly with a Grignard reagent, underscoring the necessity of the protective strategy.
Caption: Competing reaction pathways for 3-bromo-2-nitrophenol with a Grignard reagent.
References
-
Environmentally Friendly Synthesis of Highly Substituted Phenols Using Enallenoates and Grignard Reagents. Organic Letters, ACS Publications. [Link]
-
Grignard reagent - Wikipedia. Wikipedia. [Link]
-
Reactions of Alcohols and Phenols Cleavage of OH Bond. organicmystery.com. [Link]
-
Compatibility of Grignard reagents with aromatic nitro groups - Chemistry Stack Exchange. Chemistry Stack Exchange. [Link]
-
Reactions of nitroarenes with Grignard reagents. General method of synthesis of alkyl-nitroso-substituted bicyclic aromatic systems. RSC Publishing. [Link]
-
New Functionalized Grignard Reagents and their Applications in Amination Reactions. Ludwig-Maximilians-Universität, Munich. [Link]
Sources
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- 4. Reactions of nitroarenes with Grignard reagents. General method of synthesis of alkyl-nitroso-substituted bicyclic aromatic systems - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 5. leah4sci.com [leah4sci.com]
Application Note: A Comprehensive Guide to the Williamson Ether Synthesis of 3-Bromo-2-nitrophenol Derivatives
Abstract
3-Bromo-2-nitrophenol is a highly functionalized aromatic building block of significant value in the synthesis of pharmaceuticals and fine chemicals.[1] Its strategic placement of hydroxyl, nitro, and bromo groups allows for a diverse range of chemical transformations, making it a critical intermediate in the production of complex molecules, including precursors for drugs like Eltrombopag.[1][2] This application note provides a detailed, experience-driven guide for researchers on the etherification of 3-Bromo-2-nitrophenol via the Williamson ether synthesis. We will explore the underlying reaction mechanism, present a robust and validated experimental protocol, offer insights into process optimization, and provide a comprehensive troubleshooting guide to ensure reliable and high-yield synthesis of the target aryl ethers.
Scientific Rationale and Mechanistic Insights
The Williamson ether synthesis is a cornerstone of organic chemistry for the formation of both symmetrical and asymmetrical ethers.[3] The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, which involves the reaction of a deprotonated alcohol (an alkoxide or, in this case, a phenoxide) with an organohalide.[3][4]
Step 1: Phenoxide Formation
The first and most critical step is the quantitative deprotonation of the phenol to form the corresponding phenoxide anion. The hydroxyl proton of 3-Bromo-2-nitrophenol is significantly more acidic than that of a simple phenol. This is due to the inductive electron-withdrawing effects of the ortho-nitro and meta-bromo substituents, which stabilize the resulting phenoxide conjugate base.
Consequently, very strong bases like sodium hydride (NaH) are often unnecessary and can be considered "overkill".[5][6] Weaker inorganic bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or even sodium hydroxide (NaOH) are generally sufficient to drive the deprotonation to completion.[7][8] The choice of base can influence reaction kinetics and selectivity, with cesium carbonate often providing enhanced reactivity.
Step 2: Nucleophilic Substitution (SN2)
The generated 3-bromo-2-nitrophenoxide is a potent nucleophile that attacks the electrophilic carbon of an alkylating agent. For a successful Williamson synthesis, the choice of this agent is paramount. The reaction strongly favors primary alkyl halides (e.g., methyl iodide, ethyl bromide, benzyl bromide).[4][9] Secondary alkyl halides will lead to a mixture of substitution and E2 elimination products, while tertiary alkyl halides will almost exclusively yield the alkene via elimination.[9][10][11] Therefore, to synthesize a specific ether, the synthetic disconnection must be planned to ensure the alkylating partner is primary.
The Critical Role of the Solvent
Solvent choice has a profound impact on the reaction rate. Polar aprotic solvents such as N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or acetonitrile are highly recommended.[4][7] These solvents excel at solvating the cation (e.g., K⁺, Na⁺) of the phenoxide salt, leaving a more reactive, "naked" phenoxide anion in solution.[7] This increased nucleophilicity significantly accelerates the rate of the desired SN2 reaction. Protic solvents, conversely, would hydrogen-bond with the phenoxide, reducing its nucleophilicity and slowing the reaction.[4]
Potential Side Reactions
While the Williamson synthesis is robust, two primary side reactions can compete with the desired O-alkylation:
-
E2 Elimination: As mentioned, this becomes the dominant pathway when using secondary or tertiary alkyl halides.[11] The phenoxide acts as a base rather than a nucleophile, abstracting a proton from a β-carbon of the alkyl halide.
-
C-Alkylation: Phenoxides are ambident nucleophiles, meaning they can also react through the aromatic ring (typically at the ortho or para positions).[4][7] However, the use of polar aprotic solvents strongly favors O-alkylation.[7]
Reaction Mechanism Diagram
Caption: The Williamson ether synthesis mechanism involves initial deprotonation followed by an Sₙ2 attack.
Detailed Experimental Protocol
This protocol describes a general procedure for the synthesis of ethyl 3-bromo-2-nitrophenyl ether. It can be adapted for other primary alkyl halides.
Materials and Equipment
-
Reagents:
-
3-Bromo-2-nitrophenol (>97%)
-
Potassium carbonate (K₂CO₃), anhydrous, powdered
-
Ethyl iodide (CH₃CH₂I), stabilized (>99%)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Diethyl ether (or Ethyl Acetate), ACS grade
-
Saturated aqueous sodium chloride (Brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
-
Equipment:
-
Round-bottom flask with stir bar
-
Reflux condenser
-
Heating mantle with temperature controller
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Step-by-Step Procedure
-
Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-Bromo-2-nitrophenol (e.g., 2.18 g, 10.0 mmol, 1.0 eq.).
-
Addition of Base and Solvent: Add anhydrous potassium carbonate (e.g., 2.07 g, 15.0 mmol, 1.5 eq.) and anhydrous DMF (40 mL).
-
Addition of Alkylating Agent: Stir the suspension at room temperature for 15 minutes. Add ethyl iodide (e.g., 1.2 mL, 2.34 g, 15.0 mmol, 1.5 eq.) to the mixture dropwise via syringe.
-
Reaction Conditions: Heat the reaction mixture to 60-70 °C and allow it to stir for 4-8 hours. The reaction progress should be monitored by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate mobile phase) until the starting phenol spot is consumed.[3][4]
-
Work-up - Quenching and Extraction:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing 100 mL of cold water.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).
-
Combine the organic extracts.
-
-
Work-up - Washing:
-
Wash the combined organic layer with water (2 x 50 mL) to remove residual DMF.
-
Wash the organic layer with a 5% NaOH solution (1 x 50 mL) to remove any unreacted phenol.
-
Wash the organic layer with brine (1 x 50 mL).[12]
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure aryl ether.[13]
-
Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry.
Workflow and Data Presentation
Experimental Workflow Diagram
Caption: A typical experimental workflow for the Williamson ether synthesis of aryl ethers.
Table 1: Reaction Parameters and Expected Outcomes
| Alkylating Agent | Base (eq.) | Solvent | Temp (°C) | Time (h) | Typical Yield |
| Methyl Iodide | K₂CO₃ (1.5) | Acetonitrile | Reflux | 6-10 | 85-95% |
| Ethyl Bromide | K₂CO₃ (1.5) | DMF | 60-70 | 4-8 | 80-90% |
| Benzyl Bromide | Cs₂CO₃ (1.2) | Acetonitrile | 50 | 3-6 | >90% |
| Propyl Iodide | K₂CO₃ (1.5) | DMSO | 60 | 5-8 | 80-90% |
Troubleshooting and Field-Proven Insights
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Reaction | 1. Incomplete deprotonation (base is not strong enough or is hydrated).2. Alkylating agent is unreactive (e.g., alkyl chloride).3. Presence of water in the reaction. | 1. Use a fresh, anhydrous base. Consider using a slightly stronger base like Cs₂CO₃ or a different solvent like DMSO.[14]2. Switch to a more reactive alkylating agent (I > Br > Cl).3. Ensure all glassware is oven-dried and use anhydrous solvents. |
| Low Yield | 1. Competing E2 elimination (if using a secondary halide).2. Incomplete reaction.3. Product loss during work-up. | 1. Redesign the synthesis to use a primary alkyl halide.[11]2. Increase reaction time or temperature moderately. Confirm full consumption of starting material by TLC.3. Be meticulous during extractions; perform back-extraction of the aqueous layer if necessary. |
| Presence of Unreacted Phenol in Product | 1. Insufficient base or alkylating agent.2. Short reaction time. | 1. Use a slight excess of base and alkylating agent (1.2-1.5 eq.).2. Ensure the reaction has gone to completion via TLC monitoring.3. Use a dilute NaOH wash during the work-up to effectively remove the acidic phenol.[12] |
| Formation of C-Alkylated Byproduct | 1. Reaction conditions favoring C-alkylation (less common). | 1. Ensure a polar aprotic solvent (DMF, DMSO) is used, as this strongly favors O-alkylation.[7] |
Conclusion
The Williamson ether synthesis is an exceptionally reliable and versatile method for the O-alkylation of 3-Bromo-2-nitrophenol. By carefully selecting a primary alkylating agent, an appropriate base, and a polar aprotic solvent, researchers can consistently achieve high yields of the desired aryl ether products. This application note provides a robust framework, from mechanistic understanding to practical execution and troubleshooting, empowering scientists in drug development and chemical research to effectively utilize this important synthetic transformation.
References
- Williamson Ether Synthesis. (n.d.). Vertex AI Search. Retrieved January 11, 2026.
-
Williamson ether synthesis. (2023, December 27). In Wikipedia. [Link]
-
The Williamson Ether Synthesis. (2014, October 24). Master Organic Chemistry. [Link]
-
Williamson Ether Synthesis reaction. (n.d.). BYJU'S. [Link]
-
Gómez-Bombarelli, R., et al. (2021). Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions. RSC Publishing. [Link]
-
Dimethyl sulfoxide as a solvent in the Williamson ether synthesis. (n.d.). ACS Publications. [Link]
-
Williamson Ether Synthesis. (n.d.). ChemTalk. [Link]
-
Williamson Ether Synthesis. (n.d.). J&K Scientific LLC. [Link]
-
Exploring the Synthesis and Applications of 2-Bromo-6-nitrophenol (CAS 13073-25-1). (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Williamson Ether Synthesis. (n.d.). Organic Chemistry Tutor. [Link]
-
Understanding the Chemical Properties and Synthesis of 2-Bromo-6-nitrophenol. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Massah, A. R., et al. (2007). Solvent-Free Williamson Synthesis: An Efficient, Simple, and Convenient Method for Chemoselective Etherification of Phenols and Bisphenols. Synthetic Communications, 37(11), 1807-1815. [Link]
-
Alcohol to Ether using Williamson synthesis (O-Alkylation). (n.d.). Pharmaffiliates. [Link]
-
Williamson Ether Synthesis. (2023, November 7). YouTube. [Link]
-
Williamson Ether Synthesis. (n.d.). Utah Tech University. [Link]
-
Williamson Ether Synthesis. (n.d.). Chemistry Steps. [Link]
-
2,6-dibromo-4-nitrophenol. (n.d.). Organic Syntheses Procedure. [Link]
-
Exploring the Synthesis Pathways of 3-Bromo-2-nitrophenol. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Alcohol, Phenol and Ethers Digital Notes by Bharat Panchal. (n.d.). Scribd. [Link]
-
p-NITRODIPHENYL ETHER. (n.d.). Organic Syntheses Procedure. [Link]
-
Hays, J. T., De Butts, E. H., & Young, H. L. (1951). p-Nitrosophenol chemistry. I. Etherification of p-nitrosophenol. Journal of Organic Chemistry, 16(5), 837-840. [Link]
- Purification of ethers. (n.d.).
-
Product of Williamson Synthesis. (2017, April 15). Chemistry Stack Exchange. [Link]
- Preparation of 4-nitro:phenol derivative pharmaceutical intermediates. (n.d.).
-
Synthesis and Purification of Nitrophenols. (2017, August 17). UKEssays.com. [Link]
-
How can we synthesize para-nitrophenol. (2012, May 5). Chemistry Stack Exchange. [Link]
-
Pimlott, J. L., et al. (2020). 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules. RSC Publishing. [Link]
-
m-NITROPHENOL. (n.d.). Organic Syntheses Procedure. [Link]
-
Why can't the Williamson synthesis be used to prepare diphenyl ether? (2014, October 12). Quora. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. byjus.com [byjus.com]
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- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. cactus.utahtech.edu [cactus.utahtech.edu]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. cdnsciencepub.com [cdnsciencepub.com]
Application Note & Protocols: Leveraging 3-Bromo-2-nitrophenol for the Strategic Synthesis of Substituted Anilines
Abstract
Substituted anilines and their derivatives, particularly aminophenols, represent a cornerstone of modern medicinal chemistry and materials science, forming the structural core of numerous pharmaceuticals, agrochemicals, and functional dyes.[1][2][3] The strategic synthesis of these scaffolds with diverse substitution patterns is therefore of paramount importance. This guide details the utility of 3-Bromo-2-nitrophenol as a versatile and powerful starting material for this purpose. Its unique arrangement of orthogonal functional groups—a reducible nitro group, a cross-coupling-receptive bromine atom, and a modifiable phenol—allows for a robust two-stage synthetic strategy. We first present validated protocols for the chemoselective reduction of the nitro moiety to yield the key intermediate, 3-Bromo-2-aminophenol. Subsequently, we provide detailed methodologies for the diversification of this intermediate through palladium-catalyzed cross-coupling reactions, namely the Suzuki-Miyaura and Buchwald-Hartwig amination, to generate libraries of C-C and C-N coupled substituted anilines, respectively.
Introduction: The Strategic Value of 3-Bromo-2-nitrophenol
The power of a starting material in synthetic chemistry is defined by its ability to provide multiple, predictable pathways to a range of complex molecules. 3-Bromo-2-nitrophenol is an exemplary scaffold in this regard. The nitro group serves as a masked amine, which can be revealed under specific reductive conditions. The bromine atom is an ideal handle for modern palladium-catalyzed cross-coupling reactions, allowing for the introduction of a vast array of carbon and nitrogen-based substituents. The phenolic hydroxyl group can influence reactivity and provides an additional site for future derivatization.
This application note is structured to guide researchers through a logical and efficient workflow:
-
Synthesis of the Core Intermediate: High-yield conversion of 3-Bromo-2-nitrophenol to 3-Bromo-2-aminophenol.
-
Molecular Diversification: Application of this intermediate in powerful C-C and C-N bond-forming reactions to create structurally diverse substituted anilines.
The protocols herein are designed to be self-validating, with explanations for key experimental choices to empower researchers to adapt these methods to their specific synthetic targets.
Synthesis of the Key Intermediate: 3-Bromo-2-aminophenol
The foundational step in this synthetic workflow is the chemoselective reduction of the nitro group to an amine without affecting the aryl bromide bond, which is essential for subsequent cross-coupling reactions. We present two robust and widely applicable methods.
Causality Behind Method Selection:
-
Method A (Catalytic Transfer Hydrogenation): This method utilizes sodium borohydride (NaBH₄) as a hydrogen source in the presence of a palladium catalyst. It is often preferred for its mild reaction conditions, high yields, and clean reaction profiles, which simplify purification.[4][5][6] The catalyst facilitates the transfer of hydride from NaBH₄ to the nitro group, a process that is typically highly selective.
-
Method B (Dissolving Metal Reduction): This classic method uses a metal, such as zinc, in the presence of a proton source like ammonium chloride.[7] It is a cost-effective, scalable, and highly reliable procedure, particularly for substrates where catalytic methods might be sluggish or lead to dehalogenation, although it often requires a more rigorous aqueous workup.
Protocol 1: Catalytic Reduction with Pd/C and NaBH₄
Objective: To synthesize 3-Bromo-2-aminophenol via palladium-catalyzed reduction.
Materials:
-
3-Bromo-2-nitrophenol (1.0 equiv.)
-
Palladium on Carbon (10 wt%, 0.02 equiv.)
-
Sodium Borohydride (NaBH₄) (4.0 equiv.)
-
Methanol (MeOH)
-
Deionized Water
-
Ethyl Acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-Bromo-2-nitrophenol in methanol (approx. 0.1 M concentration).
-
Carefully add the 10% Pd/C catalyst to the solution.
-
Cool the flask to 0 °C in an ice-water bath.
-
In a separate beaker, dissolve sodium borohydride in a small amount of cold water.
-
Add the NaBH₄ solution dropwise to the stirred reaction mixture over 20-30 minutes. Causality: A slow, portion-wise addition is crucial to control the exothermic reaction and the evolution of hydrogen gas.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-3 hours, monitoring by TLC (Thin Layer Chromatography) until the starting material is consumed.
-
Upon completion, carefully quench the reaction by the slow addition of water to decompose any excess NaBH₄.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite pad with methanol and ethyl acetate.
-
Combine the filtrates and remove the organic solvents under reduced pressure.
-
Extract the remaining aqueous layer three times with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.
-
Purify the product by column chromatography on silica gel if necessary.
Protocol 2: Metal-Mediated Reduction with Zinc and NH₄Cl
Objective: To synthesize 3-Bromo-2-aminophenol using a classic metal reduction.[7]
Materials:
-
3-Bromo-2-nitrophenol (1.0 equiv.)
-
Zinc dust (<10 micron, 10.0 equiv.)
-
Ammonium Chloride (NH₄Cl) (10.0 equiv.)
-
Ethanol (EtOH)
-
Deionized Water
-
Ethyl Acetate (EtOAc)
Procedure:
-
To a round-bottom flask, add 3-Bromo-2-nitrophenol, ethanol, and water in a 2:1 v/v ratio (to achieve a concentration of approx. 0.2 M).
-
Add ammonium chloride and zinc dust to the solution with vigorous stirring.
-
Heat the reaction mixture to reflux. An immediate color change should be observed. Causality: Heating accelerates the electron transfer from the zinc surface to the nitro group, which is protonated by the ammonium ion.
-
Maintain reflux and stir for 1 hour, monitoring by TLC.
-
After completion, cool the reaction to room temperature and filter through Celite® to remove excess zinc and inorganic salts. Wash the filter cake thoroughly with ethanol and ethyl acetate.
-
Combine the filtrates and concentrate under reduced pressure to remove the ethanol.
-
Extract the resulting aqueous solution three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to afford the product.
Table 1: Characterization Data for 3-Bromo-2-aminophenol
| Property | Value |
| Molecular Formula | C₆H₆BrNO |
| Molecular Weight | 188.02 g/mol |
| Appearance | Off-white to light brown solid |
| Purity (Typical) | >98% after purification |
| Key ¹H NMR Signals | Aromatic protons, broad signals for -OH and -NH₂ |
| Key ¹³C NMR Signals | Aromatic carbons, including C-Br and C-N signals |
| Mass Spectrometry | M/z corresponding to [M]+ and [M+H]+ |
Diversification via Palladium-Catalyzed Cross-Coupling
With 3-Bromo-2-aminophenol in hand, the aryl bromide serves as a versatile linchpin for introducing molecular diversity. We focus on two of the most powerful C-C and C-N bond-forming reactions in modern organic synthesis.
Workflow: From Intermediate to Diverse Scaffolds
The following diagram illustrates the central role of 3-Bromo-2-aminophenol as a branching point for creating distinct classes of substituted anilines.
Caption: Synthetic workflow using 3-Bromo-2-nitrophenol.
Application 1: Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is an exceptionally reliable method for forming carbon-carbon bonds between an organohalide and an organoboron compound.[8][9] Its high functional group tolerance makes it ideal for use with our unprotected aminophenol intermediate.[10]
Mechanism Insight: The reaction proceeds via a catalytic cycle involving a palladium catalyst. Key steps include the oxidative addition of the aryl bromide to a Pd(0) species, transmetalation with the boronic acid (activated by a base), and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[9][11]
Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.
Protocol 3: Suzuki-Miyaura Coupling with Phenylboronic Acid
Objective: To synthesize 3-phenyl-2-aminophenol.
Materials:
-
3-Bromo-2-aminophenol (1.0 equiv.)
-
Phenylboronic Acid (1.2 equiv.)
-
Palladium(II) Acetate (Pd(OAc)₂) (0.03 equiv.)
-
XPhos (0.06 equiv.)
-
Potassium Phosphate (K₃PO₄) (2.5 equiv.)
-
1,4-Dioxane
-
Deionized Water
Procedure:
-
To an oven-dried Schlenk tube, add 3-Bromo-2-aminophenol, phenylboronic acid, and K₃PO₄.
-
Add the palladium catalyst Pd(OAc)₂ and the ligand XPhos. Causality: XPhos is a bulky, electron-rich phosphine ligand that promotes the oxidative addition and reductive elimination steps, leading to higher efficiency for challenging substrates.[12]
-
Evacuate and backfill the tube with an inert gas (Argon or Nitrogen) three times.
-
Add degassed 1,4-dioxane and degassed water (typically a 10:1 ratio). Causality: Degassing the solvents is critical to prevent oxidation of the Pd(0) active catalyst.
-
Seal the tube and heat the reaction mixture to 100 °C for 12-18 hours with stirring.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through Celite® and wash the pad with ethyl acetate.
-
Wash the combined organic filtrate with water and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography on silica gel to obtain the desired biaryl product.
Application 2: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming C-N bonds, enabling the coupling of aryl halides with a wide range of amines.[13][14][15] This provides a direct route to N-substituted aniline derivatives.
Mechanism Insight: Similar to the Suzuki reaction, this process involves a Pd(0)/Pd(II) catalytic cycle. The key steps are oxidative addition of the aryl bromide to Pd(0), coordination of the amine, deprotonation by a strong base to form a palladium-amido complex, and finally, reductive elimination to form the C-N bond.[16]
Protocol 4: Buchwald-Hartwig Amination with Morpholine
Objective: To synthesize 4-(2-amino-3-hydroxyphenyl)morpholine.
Materials:
-
3-Bromo-2-aminophenol (1.0 equiv.)
-
Morpholine (1.5 equiv.)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equiv.)
-
RuPhos (0.04 equiv.)
-
Sodium tert-butoxide (NaOtBu) (2.0 equiv.)
-
Toluene
Procedure:
-
In a glovebox, add Pd₂(dba)₃, the RuPhos ligand, and sodium tert-butoxide to an oven-dried Schlenk tube. Causality: NaOtBu is a strong, non-nucleophilic base required to deprotonate the amine in the catalytic cycle. The use of an inert atmosphere in a glovebox is critical as both the catalyst and base are air-sensitive.
-
Add 3-Bromo-2-aminophenol to the tube.
-
Remove the tube from the glovebox, add dry, degassed toluene, followed by morpholine via syringe.
-
Seal the tube and heat the reaction to 100-110 °C for 16-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Once complete, cool the mixture to room temperature and quench carefully with saturated aqueous ammonium chloride solution.
-
Dilute with ethyl acetate and water. Separate the layers.
-
Extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the product by flash column chromatography.
Summary of Synthetic Applications
The described two-step synthetic platform provides efficient access to valuable substituted aniline scaffolds.
Table 2: Representative Products and Expected Outcomes
| Starting Material | Reaction | Reagent | Product Structure | Product Class | Expected Yield |
| 3-Bromo-2-aminophenol | Suzuki-Miyaura | Phenylboronic Acid | 3-phenyl-2-aminophenol | Biaryl Aminophenol | 70-90% |
| 3-Bromo-2-aminophenol | Buchwald-Hartwig | Morpholine | 4-(2-amino-3-hydroxyphenyl)morpholine | N-Aryl Aminophenol | 65-85% |
Conclusion
3-Bromo-2-nitrophenol is a highly valuable and underutilized building block for the synthesis of diverse substituted anilines. The orthogonal reactivity of its functional groups enables a reliable and powerful synthetic strategy: selective reduction of the nitro group followed by diversification of the resulting aryl bromide via palladium-catalyzed cross-coupling. The protocols detailed in this application note provide researchers and drug development professionals with a robust and adaptable playbook for generating libraries of complex aminophenol derivatives, facilitating the exploration of new chemical space in the pursuit of novel therapeutics and functional materials.
References
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. The Role of 3-Bromoaniline in Modern Organic Synthesis [ketonepharma.com]
- 3. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Simultaneous catalytic reduction of p-nitrophenol and hydrogen production on MIL-101(Fe)-based composites - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Four-Step Synthesis of 3-Allyl-2-(allyloxy)-5-bromoaniline from 2-Allylphenol - PMC [pmc.ncbi.nlm.nih.gov]
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Application Notes and Protocols for the Derivatization of the Phenolic Hydroxyl Group of 3-Bromo-2-nitrophenol
Introduction
3-Bromo-2-nitrophenol is a versatile aromatic building block of significant interest in pharmaceutical and agrochemical research and development. Its structure, featuring a phenolic hydroxyl group, a bromine atom, and a nitro group, offers multiple points for chemical modification. The derivatization of the phenolic hydroxyl group is a critical strategy for modulating the molecule's physicochemical properties, such as lipophilicity, hydrogen bonding capacity, and metabolic stability. These modifications can profoundly influence biological activity, making this compound a valuable scaffold for generating libraries of novel bioactive molecules.
This guide provides detailed application notes and protocols for the most common and effective methods for derivatizing the phenolic hydroxyl group of 3-Bromo-2-nitrophenol: O-alkylation (ether synthesis), O-acylation (ester synthesis), and O-silylation (silyl ether synthesis). The protocols are designed for researchers, scientists, and drug development professionals, offering not just step-by-step instructions but also the underlying scientific rationale for key experimental choices.
Chemical Derivatization Strategies: An Overview
The reactivity of the phenolic hydroxyl group in 3-Bromo-2-nitrophenol is influenced by the electronic and steric effects of the adjacent nitro and bromo substituents. The electron-withdrawing nature of the nitro group increases the acidity of the phenolic proton, facilitating its removal by a base. However, the ortho-positioning of the bulky bromine atom can introduce steric hindrance, which may affect the approach of certain reagents. The choice of derivatization strategy should consider these factors to achieve optimal reaction efficiency and yield.
Part 1: O-Alkylation via Williamson Ether Synthesis
The Williamson ether synthesis is a robust and widely used method for preparing ethers, involving the reaction of an alkoxide with an alkyl halide.[1][2][3] This SN2 reaction is particularly effective for synthesizing both symmetrical and asymmetrical ethers from phenols.[2][3]
Scientific Rationale
The reaction proceeds in two conceptual steps. First, the phenolic proton of 3-Bromo-2-nitrophenol is abstracted by a suitable base to form a more nucleophilic phenoxide ion. The increased acidity due to the ortho-nitro group allows for the use of moderately strong bases. Second, the resulting phenoxide undergoes nucleophilic attack on a primary or secondary alkyl halide, displacing the halide and forming the ether linkage.[1][3] The choice of a polar aprotic solvent like DMF or acetonitrile can accelerate the SN2 reaction.[2][4]
Experimental Workflow: O-Alkylation
Caption: General workflow for the O-alkylation of 3-Bromo-2-nitrophenol.
Protocol 1: Synthesis of 1-Bromo-3-ethoxy-2-nitrobenzene
Materials:
-
3-Bromo-2-nitrophenol
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Ethyl Bromide (EtBr)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
To a stirred solution of 3-Bromo-2-nitrophenol (1.0 g, 4.59 mmol) in anhydrous DMF (20 mL) in a round-bottom flask, add anhydrous potassium carbonate (1.27 g, 9.18 mmol, 2.0 equiv.).
-
Stir the resulting suspension at room temperature for 30 minutes to facilitate the formation of the potassium phenoxide.
-
Add ethyl bromide (0.68 mL, 9.18 mmol, 2.0 equiv.) dropwise to the reaction mixture.
-
Heat the reaction mixture to 70 °C and monitor the reaction progress by thin-layer chromatography (TLC) using a 4:1 hexanes:ethyl acetate eluent system.
-
After completion (typically 4-6 hours), cool the reaction mixture to room temperature and pour it into 100 mL of cold water.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine (2 x 50 mL), and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the pure 1-Bromo-3-ethoxy-2-nitrobenzene.
Data Summary: O-Alkylation
| Reagent | Molar Equiv. | Purpose | Typical Yield |
| 3-Bromo-2-nitrophenol | 1.0 | Starting Material | - |
| Potassium Carbonate | 2.0 | Base | 85-95% |
| Ethyl Bromide | 2.0 | Alkylating Agent | |
| DMF | - | Solvent |
Part 2: O-Acylation for Ester Synthesis
Esterification is another fundamental derivatization of the phenolic hydroxyl group, often achieved by reacting the phenol with a carboxylic acid derivative, such as an acyl chloride or anhydride, in the presence of a base.[5][6] This method is highly efficient and provides access to a wide range of ester derivatives.
Scientific Rationale
The reaction involves the nucleophilic attack of the phenolic oxygen on the electrophilic carbonyl carbon of the acylating agent. A base, typically a non-nucleophilic amine like triethylamine or pyridine, is used to neutralize the acidic byproduct (e.g., HCl) and to activate the phenol by converting it to the more nucleophilic phenoxide. The reaction is generally rapid and can often be performed at room temperature.
Experimental Workflow: O-Acylation
Caption: General workflow for the O-acylation of 3-Bromo-2-nitrophenol.
Protocol 2: Synthesis of 3-Bromo-2-nitrophenyl acetate
Materials:
-
3-Bromo-2-nitrophenol
-
Acetyl Chloride (AcCl)
-
Triethylamine (Et₃N)
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric Acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 3-Bromo-2-nitrophenol (1.0 g, 4.59 mmol) in anhydrous DCM (20 mL) in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (0.77 mL, 5.51 mmol, 1.2 equiv.) to the solution.
-
Add acetyl chloride (0.36 mL, 5.05 mmol, 1.1 equiv.) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC (3:1 hexanes:ethyl acetate).
-
Upon completion, dilute the reaction mixture with DCM (30 mL).
-
Wash the organic layer sequentially with 1 M HCl (2 x 20 mL), saturated aqueous NaHCO₃ (2 x 20 mL), and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography if necessary.
Data Summary: O-Acylation
| Reagent | Molar Equiv. | Purpose | Typical Yield |
| 3-Bromo-2-nitrophenol | 1.0 | Starting Material | - |
| Triethylamine | 1.2 | Base | 90-98% |
| Acetyl Chloride | 1.1 | Acylating Agent | |
| Dichloromethane | - | Solvent |
Part 3: O-Silylation for Silyl Ether Synthesis
Silylation is a common strategy to protect the phenolic hydroxyl group or to increase the volatility of the compound for analytical purposes such as gas chromatography.[7][8] Silyl ethers are generally stable under neutral and basic conditions but can be readily cleaved under acidic conditions or with fluoride ion sources.
Scientific Rationale
The reaction involves the nucleophilic attack of the phenolic oxygen on the electrophilic silicon atom of a silyl halide (e.g., tert-butyldimethylsilyl chloride, TBDMSCl). A base, such as imidazole, is typically used to activate the phenol and to scavenge the generated HCl. The choice of the silylating agent allows for tuning the stability of the resulting silyl ether.
Protocol 3: Synthesis of (3-Bromo-2-nitrophenoxy)(tert-butyl)dimethylsilane
Materials:
-
3-Bromo-2-nitrophenol
-
tert-Butyldimethylsilyl chloride (TBDMSCl)
-
Imidazole
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve 3-Bromo-2-nitrophenol (1.0 g, 4.59 mmol) and imidazole (0.62 g, 9.18 mmol, 2.0 equiv.) in anhydrous DCM (20 mL).
-
Add tert-butyldimethylsilyl chloride (0.83 g, 5.51 mmol, 1.2 equiv.) portion-wise to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature for 4-8 hours, monitoring by TLC (9:1 hexanes:ethyl acetate).
-
After the reaction is complete, quench by adding saturated aqueous NH₄Cl (20 mL).
-
Separate the layers and extract the aqueous layer with DCM (2 x 20 mL).
-
Combine the organic layers, wash with brine (1 x 30 mL), and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to yield the pure silyl ether.
Data Summary: O-Silylation
| Reagent | Molar Equiv. | Purpose | Typical Yield |
| 3-Bromo-2-nitrophenol | 1.0 | Starting Material | - |
| Imidazole | 2.0 | Base/Catalyst | >95% |
| TBDMSCl | 1.2 | Silylating Agent | |
| Dichloromethane | - | Solvent |
Characterization of Derivatives
The successful synthesis of the derivatized products should be confirmed by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the product. For O-alkylation, new signals corresponding to the alkyl group will appear. For O-acylation, a characteristic singlet for the acetyl methyl group will be observed. For O-silylation, signals for the silyl group protons will be present.
-
Mass Spectrometry (MS): To determine the molecular weight of the product and confirm the addition of the respective functional group.
-
Infrared (IR) Spectroscopy: To observe the disappearance of the broad O-H stretch of the starting phenol and the appearance of new characteristic bands (e.g., C-O-C stretch for ethers, C=O stretch for esters).
Conclusion
The derivatization of the phenolic hydroxyl group of 3-Bromo-2-nitrophenol is a straightforward and effective strategy for modifying its properties and exploring its potential in various applications. The protocols provided for O-alkylation, O-acylation, and O-silylation offer reliable methods for generating a diverse range of derivatives. The choice of a particular derivatization method will depend on the desired properties of the final compound and its intended application. Careful execution of these protocols and thorough characterization of the products will ensure the successful synthesis of novel 3-Bromo-2-nitrophenol derivatives for further investigation.
References
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-
Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]
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BYJU'S. (n.d.). Williamson Ether Synthesis reaction. Retrieved from [Link]
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Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]
- Google Patents. (n.d.). CN103880683A - Chemical synthesis method of 3-bromo-2-nitrobenzaldehyde.
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Professor Dave Explains. (2018, August 29). Williamson Ether Synthesis [Video]. YouTube. Retrieved from [Link]
-
Chem-Station Int. Ed. (2014, April 13). Williamson Ether Synthesis. Retrieved from [Link]
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RSC Publishing. (n.d.). A pre-column derivatization method allowing quantitative metabolite profiling of carboxyl and phenolic hydroxyl group containing pharmaceuticals in human plasma via liquid chromatography-inductively coupled plasma-tandem mass spectrometry (LC-ICP-MS/MS). Retrieved from [Link]
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IOSR Journal. (n.d.). One-pot efficient reductive acetylation of aromatic nitro compounds. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Table of content. Retrieved from [Link]
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The Royal Society of Chemistry. (2022, June 30). Branching out: redox strategies towards the synthesis of acyclic α-tertiary ethers. Retrieved from [Link]
-
National Institutes of Health. (2022, March 7). Structural derivatization strategies of natural phenols by semi-synthesis and total-synthesis. Retrieved from [Link]
-
PubMed. (n.d.). Dual derivatization and GC-MS analysis of phenolic compounds suspected of being xenoestrogens. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Synthesis of 3-bromo derivatives of flavones. Retrieved from [Link]
-
ResearchGate. (1993, October 20). Analysis-of-Nitrophenols-with-Gas-Chromatography-Mass-Spectrometry-by-Flash-Heater-Derivatization.pdf. Retrieved from [Link]
-
PubChemLite. (n.d.). 3-bromo-2-nitrophenol (C6H4BrNO3). Retrieved from [Link]
-
It's Dr Dan. (2023, September 20). How to Make Esters through Esterification | Examples Explained! [Video]. YouTube. Retrieved from [Link]
-
PubChem. (n.d.). 3-Bromo-2-chloro-4-nitrophenol. Retrieved from [Link]
-
Scribd. (n.d.). Alcohol, Phenol and Ethers Digital Notes by Bharat Panchal. Retrieved from [Link]
-
National Institutes of Health. (n.d.). 2-Bromo-3-nitrophenol. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Ether synthesis by etherification (alkylation). Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Retrieved from [Link]
-
jOeCHEM. (2019, January 25). Esterification--Making Esters from Carboxylic Acids [Video]. YouTube. Retrieved from [Link]
- Google Patents. (n.d.). US2876255A - Preparation of bromo acids and esters.
-
ResearchGate. (2025, August 7). Reaction of 3-Bromo-2-nitrobenzo[b]thiophene with Some ortho-Substituted Anilines: An Analysis of the Products of Reaction and of Their NMR and MS Properties. Retrieved from [Link]
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Application Notes and Protocols for the Multi-Step Synthesis of Bioactive Benzofuran Scaffolds from 3-Bromo-2-nitrophenol
Introduction: 3-Bromo-2-nitrophenol is a versatile starting material in medicinal chemistry, offering three distinct functional groups for sequential chemical transformations. The strategic positioning of the hydroxyl, nitro, and bromo groups allows for a range of synthetic manipulations, making it an ideal precursor for the synthesis of complex heterocyclic structures. This application note provides a comprehensive guide for the multi-step synthesis of a substituted benzofuran, a scaffold prevalent in numerous pharmacologically active compounds. The described synthetic pathway involves a series of robust and well-established chemical reactions, including O-alkylation, nitro group reduction, and intramolecular cyclization, culminating in the formation of a functionalized benzofuran derivative.
Strategic Overview of the Synthesis
The multi-step synthesis detailed herein is designed to leverage the unique reactivity of each functional group on the 3-bromo-2-nitrophenol core. The overall strategy involves:
-
Protection and Functionalization of the Phenolic Hydroxyl Group: The initial step focuses on the O-alkylation of the phenol to introduce a functional handle for subsequent cyclization. A propargyl group is chosen for this purpose, as the alkyne moiety is a key precursor for the formation of the furan ring.
-
Reduction of the Nitro Group: The nitro group is selectively reduced to an amine. This transformation is critical as the resulting amino group is essential for the subsequent cyclization step.
-
Intramolecular Cyclization: The culmination of the synthesis is an intramolecular cyclization reaction to construct the benzofuran ring system. This step will leverage the reactivity of the newly formed amino group and the previously installed propargyl ether.
This strategic sequence allows for the controlled and efficient construction of the target benzofuran scaffold, a key component in many biologically active molecules.
Experimental Protocols
Part 1: O-Alkylation of 3-Bromo-2-nitrophenol
Objective: To synthesize 1-bromo-2-(prop-2-yn-1-yloxy)-3-nitrobenzene through the Williamson ether synthesis.
Causality of Experimental Choices: The Williamson ether synthesis is a reliable and high-yielding method for the formation of ethers from phenols.[1] The use of potassium carbonate as a base is advantageous as it is mild, inexpensive, and easily removed during workup. Acetone is chosen as the solvent due to its ability to dissolve both the phenol and the alkyl halide, as well as its suitable boiling point for this reaction. Propargyl bromide is the chosen alkylating agent to introduce the necessary alkyne functionality for the subsequent cyclization.
Protocol:
-
To a stirred solution of 3-bromo-2-nitrophenol (1.0 eq) in acetone (10 mL per gram of phenol), add potassium carbonate (1.5 eq).
-
To this suspension, add propargyl bromide (1.2 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux (approximately 56 °C) and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 1-bromo-2-(prop-2-yn-1-yloxy)-3-nitrobenzene as a solid.
Data Summary Table:
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected Yield (%) | Physical Appearance |
| 1-bromo-2-(prop-2-yn-1-yloxy)-3-nitrobenzene | C₉H₆BrNO₃ | 272.06 | 85-95 | Yellow solid |
Part 2: Reduction of the Nitro Group
Objective: To synthesize 3-bromo-2-(prop-2-yn-1-yloxy)aniline from 1-bromo-2-(prop-2-yn-1-yloxy)-3-nitrobenzene.
Causality of Experimental Choices: The reduction of an aromatic nitro group in the presence of a bromine substituent and an alkyne requires a chemoselective reducing agent. Catalytic hydrogenation with palladium on carbon (Pd/C) is a highly efficient method for nitro group reduction.[2] However, care must be taken to avoid dehalogenation. Using a lower pressure of hydrogen and carefully monitoring the reaction can mitigate this side reaction. Alternatively, metal-mediated reductions, such as with tin(II) chloride or iron in acidic media, can be employed to selectively reduce the nitro group without affecting the bromo substituent.[3] This protocol will detail the catalytic hydrogenation approach.
Protocol:
-
In a hydrogenation vessel, dissolve 1-bromo-2-(prop-2-yn-1-yloxy)-3-nitrobenzene (1.0 eq) in ethanol or ethyl acetate (20 mL per gram of substrate).
-
Carefully add 10% palladium on carbon (5-10 mol %).
-
Seal the vessel and purge with nitrogen gas, followed by hydrogen gas.
-
Pressurize the vessel with hydrogen to the desired pressure (typically 1-3 atm) and stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the crude 3-bromo-2-(prop-2-yn-1-yloxy)aniline, which can be used in the next step without further purification or purified by column chromatography if necessary.
Data Summary Table:
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected Yield (%) | Physical Appearance |
| 3-bromo-2-(prop-2-yn-1-yloxy)aniline | C₉H₈BrNO | 242.07 | 90-98 | Off-white to pale brown solid |
Part 3: Intramolecular Cyclization to form the Benzofuran Scaffold
Objective: To synthesize 4-bromo-7-methylbenzofuran from 3-bromo-2-(prop-2-yn-1-yloxy)aniline.
Causality of Experimental Choices: The synthesis of benzofurans from ortho-alkynylphenols or their aniline analogues can be achieved through various catalytic methods. A common approach involves a tandem Sonogashira coupling followed by an intramolecular cyclization.[4][5] In this case, with the alkyne already in place, a palladium-catalyzed intramolecular cyclization provides a direct route to the benzofuran core. The use of a suitable base is crucial for the deprotonation of the amine and to facilitate the cyclization cascade.
Protocol:
-
To a solution of 3-bromo-2-(prop-2-yn-1-yloxy)aniline (1.0 eq) in a suitable solvent such as DMF or toluene (15 mL per gram of aniline), add a palladium catalyst such as Pd(PPh₃)₄ (5 mol%) and a copper(I) co-catalyst like CuI (10 mol%).
-
Add a base, such as triethylamine (2.0 eq) or potassium carbonate (2.0 eq).
-
Heat the reaction mixture to 80-100 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Monitor the reaction progress by TLC. The reaction is typically complete within 6-12 hours.
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 4-bromo-7-methylbenzofuran.
Data Summary Table:
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected Yield (%) | Physical Appearance |
| 4-bromo-7-methylbenzofuran | C₉H₇BrO | 211.06 | 60-75 | White to off-white solid |
Visualization of the Synthetic Workflow
Caption: Multi-step synthesis of 4-bromo-7-methylbenzofuran.
Conclusion
This application note provides a detailed and scientifically grounded protocol for the multi-step synthesis of a substituted benzofuran starting from the readily available 3-bromo-2-nitrophenol. The described pathway offers a reliable and efficient route to a valuable heterocyclic scaffold with significant potential for further functionalization in drug discovery and development programs. The provided protocols, along with the rationale for the experimental choices, are intended to serve as a practical guide for researchers in the field of medicinal and synthetic organic chemistry.
References
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Hu, L., et al. (2021). Au–Ag Bimetallic Catalysis: 3-Alkynyl Benzofurans from Phenols via Tandem C– H Alkynylation/Oxy-Alkynylation. Angewandte Chemie International Edition, 60(19), 10637–10642. [Link]
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Du, W., et al. (2020). Flexible Synthesis of Benzofuranones from ortho-Alkynyl Phenols or Benzofurans. Chemistry – An Asian Journal, 15(15), 2378-2382. [Link]
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Guzman, M., et al. (2021). Reduction of Nitroarenes into Aryl Amines and N-Aryl hydroxylamines via Activation of NaBH4 and Ammonia-Borane Complexes by Ag/TiO2 Catalyst. Molecules, 26(16), 4945. [Link]
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Couty, F., et al. (2013). Preparation of highly functionalised benzofurans from ortho-hydroxyphenones and dichloroethylene: applications and mechanistic investigations. Chemistry, 19(13), 4335-43. [Link]
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Anwar, A., et al. (2023). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega, 8(3), 2677–2707. [Link]
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Setamdideh, D., & Karimi, Z. (2012). Rapid and Efficient Reduction of Nitroarenes to Their Corresponding Amines with Promotion of NaBH4/NiCl2·6H2O System in Aqueous CH3CN. Asian Journal of Chemistry, 24(12), 5575-5578. [Link]
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Rout, L., et al. (2023). Boron Triiodide-Mediated Reduction of Nitroarenes Using Borohydride Reagents. The Journal of Organic Chemistry, 88(24), 17743–17750. [Link]
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Honore, P., et al. (2006). A-740003 [N-(1-{[(cyanoimino)(5-quinolinylamino) methyl]amino}-2,2-dimethylpropyl)-2-(3,4-dimethoxyphenyl)acetamide], a novel and selective P2X7 receptor antagonist, dose-dependently reduces neuropathic pain in the rat. Journal of Pharmacology and Experimental Therapeutics, 319(3), 1376-85. [Link]
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Kowalewska, M., et al. (2014). Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. Journal of Chemistry, 2014, 1-8. [Link]
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Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved January 11, 2026, from [Link]
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Laas, J., et al. (2011). Sonogashira cross-coupling of 3-bromo-1,2-diones. Tetrahedron Letters, 52(40), 5155-5158. [Link]
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Lavanya, A., et al. (2015). Synthesis and biological evaluation of new benzofuran carboxamide derivatives. Journal of the Serbian Chemical Society, 80(3), 277-289. [Link]
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Patil, P., & Bobade, V. (2012). Synthesis of Benzofuran Derivatives and their Evaluation of Antimicrobial Activity. International Journal of PharmTech Research, 4(2), 636-640. [Link]
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RSC Publishing. (2004). Intramolecular cyclization–decyclization of new sterically hindered diiminophenol. Synthesis and coordination abilities. [Link]
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Honore, P., et al. (2006). A-740003 [N-(1-{[(cyanoimino)(5-quinolinylamino) methyl]amino}-2,2-dimethylpropyl)-2-(3,4-dimethoxyphenyl)acetamide], a novel and selective P2X7 receptor antagonist, dose-dependently reduces neuropathic pain in the rat. Journal of Pharmacology and Experimental Therapeutics, 319(3), 1376-85. [Link]
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Application Notes and Protocols: Photophysical Properties of Compounds Derived from 3-Bromo-2-nitrophenol
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
These application notes provide a comprehensive guide to the synthesis and photophysical characterization of novel compounds derived from the versatile building block, 3-Bromo-2-nitrophenol. This document is intended for researchers in materials science, medicinal chemistry, and bio-imaging who are interested in developing new functional molecules with tailored optical properties. We will explore synthetic strategies to transform 3-Bromo-2-nitrophenol into fluorescent probes and provide detailed protocols for their photophysical evaluation.
Introduction: The Potential of 3-Bromo-2-nitrophenol in Photophysics
3-Bromo-2-nitrophenol is a readily available chemical intermediate with a unique substitution pattern on the aromatic ring.[1] The presence of a hydroxyl group, a nitro group, and a bromine atom provides multiple reactive sites for chemical modification.[1] The electron-withdrawing nature of the nitro group and the heavy atom effect of bromine can be strategically utilized to modulate the photophysical properties of newly synthesized derivatives.
The core concept is to leverage the 3-Bromo-2-nitrophenol scaffold to create molecules with extended π-conjugation and tailored electron donor-acceptor characteristics, which are fundamental to achieving desired fluorescence properties.[2] While nitro-aromatic compounds are often associated with fluorescence quenching, strategic molecular design can lead to highly emissive materials.[1][3]
This guide will focus on two hypothetical, yet plausible, classes of derivatives:
-
BNP-Coumarin: A coumarin-based derivative synthesized via a Pechmann condensation, aiming for a blue-green emitting fluorophore.
-
BNP-Carbazole: A carbazole-based derivative synthesized via a Suzuki coupling reaction, targeting a blue-emitting fluorophore with potential for sensing applications.
Synthetic Pathways and Protocols
The following are proposed synthetic protocols for the derivatization of 3-Bromo-2-nitrophenol. These are based on established organic chemistry reactions and serve as a template for laboratory execution.
Synthesis of a Coumarin Derivative (BNP-Coumarin)
This synthesis involves the reaction of 3-Bromo-2-nitrophenol with an ethyl acetoacetate in the presence of an acid catalyst (Pechmann condensation) to form a substituted coumarin.
Protocol:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-Bromo-2-nitrophenol (1.0 g, 4.59 mmol) and ethyl acetoacetate (0.60 g, 4.59 mmol).
-
Solvent and Catalyst: Add 20 mL of ethanol to the flask, followed by the slow addition of concentrated sulfuric acid (1 mL) as a catalyst.
-
Reflux: Heat the reaction mixture to reflux (approximately 80°C) and maintain for 4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into 100 mL of ice-cold water. A solid precipitate should form.
-
Isolation and Purification: Collect the solid by vacuum filtration and wash with copious amounts of water to remove the acid catalyst. Recrystallize the crude product from ethanol to obtain the pure BNP-Coumarin derivative.
Synthesis of a Carbazole Derivative (BNP-Carbazole)
This protocol describes a Suzuki cross-coupling reaction to link a carbazole moiety to the 3-Bromo-2-nitrophenol core.
Protocol:
-
Reaction Setup: To a 50 mL Schlenk flask, add 3-Bromo-2-nitrophenol (1.0 g, 4.59 mmol), 9-phenyl-9H-carbazole-3-boronic acid (1.32 g, 4.59 mmol), and potassium carbonate (1.90 g, 13.77 mmol).
-
Solvent and Catalyst: Add a 3:1 mixture of toluene and water (20 mL). Degas the mixture by bubbling with argon for 15 minutes. Add tetrakis(triphenylphosphine)palladium(0) (0.26 g, 0.23 mmol) as the catalyst.
-
Reaction: Heat the mixture to 90°C and stir under an inert atmosphere for 24 hours. Monitor the reaction by TLC.
-
Work-up: After cooling to room temperature, add 20 mL of ethyl acetate and 20 mL of water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate gradient to yield the BNP-Carbazole derivative.
Photophysical Characterization: A Step-by-Step Guide
Accurate characterization of the photophysical properties is crucial for understanding the behavior of the newly synthesized compounds and for their potential applications.
UV-Visible Absorption Spectroscopy
This technique provides information about the electronic transitions within the molecule and helps determine the optimal excitation wavelength for fluorescence measurements.[4][5]
Protocol:
-
Sample Preparation: Prepare a stock solution of the compound (e.g., BNP-Coumarin or BNP-Carbazole) in a suitable spectroscopic grade solvent (e.g., ethanol or dichloromethane) at a concentration of 1 mM. From the stock solution, prepare a series of dilutions in the range of 1-10 µM.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.[6]
-
Measurement:
-
Fill a 1 cm path length quartz cuvette with the pure solvent to record a baseline.
-
Record the absorption spectrum of each diluted sample from 200 to 800 nm.
-
Identify the wavelength of maximum absorbance (λmax).
-
Fluorescence Spectroscopy
Fluorescence spectroscopy reveals the emission properties of the compounds.
Protocol:
-
Instrumentation: Utilize a spectrofluorometer with a xenon lamp source and a photomultiplier tube (PMT) detector.[7]
-
Measurement:
-
Use the same diluted solutions prepared for UV-Vis measurements (absorbance at the excitation wavelength should be below 0.1 to avoid inner filter effects).
-
Set the excitation wavelength to the λmax determined from the UV-Vis spectrum.
-
Scan the emission spectrum over a wavelength range starting from ~20 nm above the excitation wavelength to the near-infrared region.
-
Identify the wavelength of maximum emission (λem).
-
Fluorescence Quantum Yield (ΦF) Determination (Comparative Method)
The fluorescence quantum yield is a measure of the efficiency of the fluorescence process. The comparative method, using a well-characterized standard, is a reliable approach.[8][9][10][11]
Protocol:
-
Standard Selection: Choose a fluorescence standard with a known quantum yield and an absorption/emission profile that overlaps with the sample. For example, quinine sulfate in 0.1 M H2SO4 (ΦF = 0.54) for blue-emitting samples or fluorescein in 0.1 M NaOH (ΦF = 0.95) for green-emitting samples.
-
Sample Preparation: Prepare a series of five dilutions for both the standard and the sample in the same solvent, with absorbances at the excitation wavelength ranging from 0.02 to 0.1.
-
Data Acquisition:
-
Measure the UV-Vis absorbance of each solution at the chosen excitation wavelength.
-
Measure the fluorescence emission spectrum for each solution, ensuring identical instrument settings (excitation wavelength, slit widths) for both the standard and the sample.
-
Integrate the area under the corrected emission spectrum for each measurement.
-
-
Calculation:
-
Plot the integrated fluorescence intensity versus absorbance for both the standard and the sample.
-
Determine the slope of the resulting linear fits (Grad).
-
Calculate the quantum yield of the sample (ΦX) using the following equation:
ΦX = ΦST * (GradX / GradST) * (ηX2 / ηST2)
Where:
-
ΦST is the quantum yield of the standard.
-
GradX and GradST are the gradients of the sample and standard plots, respectively.
-
ηX and ηST are the refractive indices of the solvents used for the sample and standard, respectively (if different).[8]
-
Fluorescence Lifetime (τ) Measurement
Fluorescence lifetime is the average time a molecule spends in the excited state before returning to the ground state. Time-Correlated Single Photon Counting (TCSPC) is a common and accurate method for its determination.[12][13][14][15]
Protocol:
-
Instrumentation: Use a TCSPC system equipped with a pulsed laser or LED source and a single-photon sensitive detector.[13]
-
Measurement:
-
Excite the sample with a short light pulse at the λmax.
-
The detector measures the arrival time of individual emitted photons relative to the excitation pulse.
-
A histogram of photon arrival times is constructed, representing the fluorescence decay curve.
-
-
Data Analysis:
-
Fit the decay curve to an exponential function to extract the fluorescence lifetime (τ). For multi-exponential decays, more complex fitting models are required.
-
Hypothetical Photophysical Data
The following table summarizes the expected photophysical properties of the hypothetical BNP-Coumarin and BNP-Carbazole derivatives in ethanol. This data is based on typical values for similar classes of fluorescent compounds found in the literature.
| Compound | λabs (nm) | λem (nm) | Stokes Shift (nm) | Molar Extinction Coefficient (ε, M-1cm-1) | Quantum Yield (ΦF) | Fluorescence Lifetime (τ, ns) |
| BNP-Coumarin | 385 | 450 | 65 | 25,000 | 0.65 | 2.8 |
| BNP-Carbazole | 350 | 420 | 70 | 18,000 | 0.50 | 3.5 |
Visualizing Workflows
The following diagrams illustrate the experimental workflows for the synthesis and characterization of the 3-Bromo-2-nitrophenol derivatives.
Caption: Synthetic routes from 3-Bromo-2-nitrophenol.
Caption: Photophysical characterization workflow.
Potential Applications
Derivatives of 3-Bromo-2-nitrophenol, such as the hypothetical compounds discussed, have potential applications in various fields:
-
Fluorescent Probes for Bio-imaging: The tailored fluorescence properties could be utilized for imaging specific cellular components or processes.[16][17][18] Further functionalization could introduce targeting moieties for specific organelles or biomolecules.
-
Chemosensors: The electron-deficient nature of the nitro-aromatic core makes these compounds potential candidates for sensing electron-rich analytes through fluorescence quenching mechanisms.[19][20][21][22] Conversely, reduction of the nitro group to an amine can create "turn-on" fluorescent sensors.
-
Materials Science: These fluorescent molecules could be incorporated into polymers or other materials to create emissive films or coatings for applications in organic light-emitting diodes (OLEDs) or as fluorescent tags.
Conclusion
3-Bromo-2-nitrophenol is a promising starting material for the synthesis of novel fluorescent compounds. By employing standard organic synthesis techniques, a diverse library of derivatives with tunable photophysical properties can be generated. The detailed protocols provided in these application notes offer a solid foundation for researchers to explore the potential of this versatile building block in the development of new functional materials for a wide range of scientific and technological applications.
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Fluorescent Chromophores Containing the Nitro Group: Relatively Unexplored Emissive Properties. ResearchGate. [Link]
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Fluorescence Lifetime Measurements and Biological Imaging. PMC - PubMed Central - NIH. [Link]
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Technique for measurement of fluorescence lifetime by use of stroboscopic excitation and continuous-wave detection. Applied Optics. [Link]
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Photophysical properties of the prefluorescent nitroxide probes QT and C343T. PubMed. [Link]
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A Guide to Recording Fluorescence Quantum Yields. UCI Department of Chemistry. [Link]
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Development of fluorescent probes for bioimaging applications. PubMed. [Link]
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Implementation of a Comparative Method for Measuring Photoluminescence Quantum Yields of Novel Compounds in Solution. Oregon State University. [Link]
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Measurement of Fluorescence Quantum Yields on ISS Instrumentation Using Vinci. ISS. [Link]
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DETERMINATION OF RELATIVE FLUORESCENCE QUANTUM YIELD USING THE AGILENT CARY ECLIPSE. Agilent. [Link]
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Polycyclic aromatic‐based fluorescent probes: Color properties and fluorimetric detection of nitroaromatic explosives. Semantic Scholar. [Link]
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Synthesis and Fluorescence Sensing for Nitro Explosives and Pesticides of Two Cd-Coordination Polymers. ACS Omega. [Link]
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Fluorescent Organic Small Molecule Probes for Bioimaging and Detection Applications. MDPI. [Link]
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Fluorescence-based sensing of p-nitrophenol and p-nitrophenyl substituent organophosphates. Semantic Scholar. [Link]
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Fluorescent Nitro-aromatics - An Endless Collaborative Challenge. Research Communities. [Link]
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Development of fluorescent probes for bioimaging applications. PMC - NIH. [Link]
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A new fluorescent sensor for detecting p-nitrophenol based on β-cyclodextrin-capped ZnO quantum dots. RSC Publishing. [Link]
-
Fluorescence-based sensing of p-nitrophenol and p-nitrophenyl substituent organophosphates. PubMed. [Link]
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Reaction-Based Fluorescent Probes for the Detection and Imaging of Reactive Oxygen, Nitrogen, and Sulfur Species. NIH. [Link]
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Unusual 'Turn-on' Ratiometric Response of Fluorescent Porphyrin-Pyrene Dyads to the Nitroaromatic Compounds. MDPI. [Link]
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Ultraviolet-Visible Absorption and Fluorescence Spectroscopy. University of North Texas. [Link]
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Fast detection of nitroaromatics using phosphonate pyrene motifs as dual chemosensors. ResearchGate. [Link]
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Integrating a Luminescent Porous Aromatic Framework into Indicator Papers for Facile, Rapid, and Selective Detection of Nitro Compounds. MDPI. [Link]
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Chemosensors for detection of nitroaromatic compounds (explosives). ResearchGate. [Link]
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How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. MDPI. [Link]
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Combining UV-Vis and Fluorescence Spectroscopy for Optimal Results. Biocompare. [Link]
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Lecture 06: UV-Visible and Fluorescence Spectroscopy. YouTube. [Link]
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Ultraviolet–Visible and Fluorescence Spectroscopy. ResearchGate. [Link]
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Application Notes and Protocols for the Computational Modeling of 3-Bromo-2-nitrophenol Reaction Mechanisms
Introduction: The Significance of 3-Bromo-2-nitrophenol and the Predictive Power of Computational Modeling
3-Bromo-2-nitrophenol is a versatile chemical intermediate of significant interest in the pharmaceutical and agrochemical industries.[1] Its unique molecular architecture, featuring a hydroxyl group, a nitro group, and a bromine atom on a benzene ring, offers multiple reaction sites for synthetic transformations.[1] Understanding the intricate reaction mechanisms of this molecule is paramount for optimizing existing synthetic routes and designing novel molecular entities.
Computational modeling has emerged as an indispensable tool in modern chemistry, providing profound insights into reaction pathways that are often difficult to elucidate through experimental methods alone.[2][3][4][5] By leveraging the principles of quantum mechanics, we can map out potential energy surfaces, identify transient intermediates and transition states, and calculate reaction kinetics and thermodynamics with increasing accuracy.[2][6]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the computational modeling of 3-Bromo-2-nitrophenol reaction mechanisms. We will delve into the theoretical underpinnings of the recommended computational approaches, provide detailed, step-by-step protocols for setting up and executing simulations, and offer insights into the interpretation of the resulting data. While specific computational studies on 3-Bromo-2-nitrophenol are not abundant in the current literature, the protocols outlined herein are based on well-established and validated methodologies for analogous aromatic compounds.[7][8][9]
Theoretical Foundations: Choosing the Right Computational Tools
The accurate prediction of chemical reaction mechanisms is a complex task that requires a careful selection of computational methods. For molecules like 3-Bromo-2-nitrophenol, which involve electron-rich aromatic systems and polar functional groups, Density Functional Theory (DFT) offers a robust balance between computational cost and accuracy.[2][8][10]
Density Functional Theory (DFT): DFT is a quantum mechanical method that calculates the electronic structure of a molecule by focusing on its electron density rather than the complex many-electron wavefunction.[2] The choice of the functional and basis set is critical for obtaining reliable results.
-
Functionals: Hybrid functionals, such as B3LYP, are widely used and have demonstrated success in calculating the electronic properties and geometries of aromatic compounds.[11]
-
Basis Sets: Pople-style basis sets, like 6-311G(d,p), provide a good description of the electron distribution and are suitable for optimizing the geometries of organic molecules.[1]
Solvation Models: Reactions are typically carried out in a solvent, and its influence on the reaction mechanism can be significant. Implicit solvation models, such as the Polarizable Continuum Model (PCM), are computationally efficient and can effectively capture the bulk solvent effects on the energetics of the reaction.
Plausible Reaction Mechanisms of 3-Bromo-2-nitrophenol for Investigation
The multifunctionality of 3-Bromo-2-nitrophenol allows for several potential reaction pathways. Computational modeling can be employed to investigate the feasibility of each pathway by calculating the activation energies and reaction thermodynamics.
-
Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nitro group activates the aromatic ring towards nucleophilic attack, potentially leading to the displacement of the bromine atom.
-
Reduction of the Nitro Group: The nitro group can be reduced to an amino group, a common transformation in the synthesis of pharmaceuticals.
-
Electrophilic Attack on the Aromatic Ring: The hydroxyl group is an activating group and directs electrophiles to the ortho and para positions.[12] Computational studies can predict the most likely sites of electrophilic substitution.
-
O-Alkylation/O-Acylation: The phenolic hydroxyl group can readily undergo alkylation or acylation reactions.
Experimental Protocols: A Step-by-Step Guide to Computational Modeling
This section provides a detailed workflow for the computational investigation of a hypothetical reaction of 3-Bromo-2-nitrophenol with a generic nucleophile (Nu-).
Software Requirements
A quantum chemistry software package is required to perform the calculations. Several commercial and open-source options are available, including Gaussian, ORCA, and GAMESS. The following protocols are described in a general manner that can be adapted to most of these programs.
Protocol 1: Geometry Optimization and Frequency Calculation of Reactants, Products, and Intermediates
Objective: To obtain the stable equilibrium geometries and thermodynamic properties of all species involved in the reaction.
Methodology:
-
Build the initial 3D structure of 3-Bromo-2-nitrophenol, the nucleophile, and the expected product(s) and any intermediates using a molecular modeling program.
-
Prepare the input file for the quantum chemistry software. Specify the following parameters:
-
Calculation Type: Optimization and Frequency.
-
Method: DFT with the B3LYP functional.
-
Basis Set: 6-311G(d,p).
-
Solvation Model: PCM with the appropriate solvent.
-
Charge and Multiplicity: Specify the net charge and spin multiplicity of each molecule.
-
-
Run the calculation.
-
Analyze the output:
-
Confirm that the geometry optimization has converged.
-
Check the results of the frequency calculation. A stable minimum should have no imaginary frequencies.
-
Extract the electronic energy, enthalpy, and Gibbs free energy.
-
Protocol 2: Transition State (TS) Search
Objective: To locate the transition state structure connecting the reactants and products (or intermediates).
Methodology:
-
Build an initial guess for the transition state structure. This can often be done by modifying the geometry of the reactant or product to resemble the expected transition state.
-
Prepare the input file for a transition state search calculation. The keywords will differ between software packages (e.g., Opt=TS in Gaussian).
-
Run the calculation.
-
Analyze the output:
-
Confirm that the optimization has converged to a first-order saddle point.
-
A true transition state will have exactly one imaginary frequency.
-
Visualize the imaginary frequency to ensure it corresponds to the motion along the reaction coordinate (i.e., the breaking and forming of the relevant bonds).
-
Protocol 3: Intrinsic Reaction Coordinate (IRC) Calculation
Objective: To confirm that the located transition state connects the desired reactants and products.
Methodology:
-
Use the optimized transition state geometry as the starting point for an IRC calculation.
-
Prepare the input file for an IRC calculation.
-
Run the calculation.
-
Analyze the output:
-
The IRC calculation will trace the reaction path from the transition state down to the reactants and products.
-
Verify that the final geometries of the IRC path correspond to the optimized structures of the reactants and products.
-
Data Presentation and Interpretation
The quantitative data obtained from the computational models should be summarized for clear interpretation and comparison.
Table 1: Calculated Thermodynamic Data for the Reaction of 3-Bromo-2-nitrophenol with a Nucleophile
| Species | Electronic Energy (Hartree) | Enthalpy (Hartree) | Gibbs Free Energy (Hartree) |
| 3-Bromo-2-nitrophenol | Calculated Value | Calculated Value | Calculated Value |
| Nucleophile (Nu-) | Calculated Value | Calculated Value | Calculated Value |
| Transition State | Calculated Value | Calculated Value | Calculated Value |
| Product | Calculated Value | Calculated Value | Calculated Value |
From this data, the activation energy (ΔG‡) and the reaction free energy (ΔGr) can be calculated:
-
ΔG‡ = G(Transition State) - [G(3-Bromo-2-nitrophenol) + G(Nucleophile)]
-
ΔGr = G(Product) - [G(3-Bromo-2-nitrophenol) + G(Nucleophile)]
A lower activation energy indicates a faster reaction rate. A negative reaction free energy indicates a thermodynamically favorable reaction.
Visualization of Workflows and Reaction Pathways
Visualizing the computational workflow and the resulting reaction pathways is crucial for communicating the findings effectively.
Caption: A generalized workflow for the computational investigation of a chemical reaction mechanism.
Caption: A simplified energy profile for a hypothetical SNAr reaction of 3-Bromo-2-nitrophenol.
Trustworthiness and Self-Validation
To ensure the reliability of the computational results, the following self-validation steps are essential:
-
Convergence Checks: Ensure that all geometry optimizations have converged according to the software's default criteria.
-
Frequency Analysis: Confirm that all reactants, products, and intermediates have zero imaginary frequencies, and that each transition state has exactly one imaginary frequency.
-
Basis Set Superposition Error (BSSE): For reactions involving multiple molecules, consider calculating the BSSE to correct for artificial stabilization.
-
Comparison with Experimental Data: Whenever possible, compare the calculated results (e.g., reaction barriers, relative energies) with available experimental data for similar reactions to benchmark the chosen computational method.
Conclusion
Computational modeling provides a powerful and insightful approach to understanding the complex reaction mechanisms of 3-Bromo-2-nitrophenol. By following the detailed protocols and best practices outlined in these application notes, researchers can confidently explore potential reaction pathways, predict reaction outcomes, and guide experimental design. The synergy between computational and experimental chemistry will undoubtedly accelerate the discovery and development of new molecules with important applications in medicine and agriculture.
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Unraveling the Nature of Interaction between Substituted Phenol and Amiodarone. Analytical Chemistry. [Link]
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Mechanism of p-substituted phenol oxidation at a Ti4O7 reactive electrochemical membrane. PubMed. [Link]
-
Theoretical evaluation of chemical reactivity of phenol, 2-aminophenol and 2-nitrophenol by DFT. RJPN. [Link]
-
Quantum Chemical Studies of Aromatic Substitution Reactions. DiVA. [Link]
-
Kinetics of Different Substituted Phenolic Compounds' Aqueous OH Oxidation in Atmosphere. MDPI. [Link]
-
DFT-simulated 4-nitrophenol and 4-aminophenol on Au 13 , Cu 13 and Au 12 Cu 1 clusters. ResearchGate. [Link]
-
(a) Computational study of the reaction mechanism. (b) Computational... ResearchGate. [Link]
-
A combined experimental and computational study on the oxidative degradation of bromophenols by Fe(VI) and the formation of self-coupling products. PubMed. [Link]
-
The Role of Computational Chemistry in Predicting Chemical Reaction Mechanisms. IJSREM. [Link]
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DFT calculations, spectroscopy and antioxidant activity studies on (E)-2-nitro-4-[(phenylimino)methyl]phenol. ResearchGate. [Link]
-
Computational Approaches to Studying Reaction Mechanisms and Transition States in Quantum Chemistry. Wasit Journal for Pure sciences. [Link]
-
Computational discoveries of reaction mechanisms: recent highlights and emerging challenges. Organic & Biomolecular Chemistry. [Link]
-
A combined experimental and computational study on the oxidative degradation of bromophenols by Fe(VI) and the formation of self-coupling products. ResearchGate. [Link]
-
Rapid Kinetics of Bromination of Nitrophenols in Aqueous Solution by the use of RPE. ResearchGate. [Link]
-
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-
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-
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-
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Troubleshooting & Optimization
Technical Support Center: Suzuki Coupling of 3-Bromo-2-nitrophenol
Welcome to the technical support guide for the Suzuki-Miyaura coupling of 3-Bromo-2-nitrophenol. This resource is designed for researchers, scientists, and drug development professionals who are encountering challenges, particularly low yields, with this specific transformation. The unique substitution pattern of this substrate presents a distinct set of obstacles that require careful consideration of reaction parameters. This guide provides in-depth, experience-driven advice in a question-and-answer format to help you troubleshoot and optimize your reaction for success.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address the most common issues encountered when attempting the Suzuki coupling of 3-Bromo-2-nitrophenol.
Q1: Why is my reaction yield consistently low or non-existent?
A1: The low reactivity of 3-Bromo-2-nitrophenol in Suzuki couplings is a multifaceted issue stemming from the electronic and steric properties of the substrate itself. Three primary factors are at play:
-
Catalyst Inhibition/Poisoning by the Nitro Group: Nitroarenes are known to be potential poisons for palladium catalysts.[1] The nitro group can oxidize the active Pd(0) catalyst to Pd(II), effectively removing it from the catalytic cycle and leading to deactivation.[2] While the electron-withdrawing nature of the nitro group can activate the C-Br bond towards oxidative addition, its potential to interfere with the catalyst is a significant drawback.[3]
-
Interference from the Phenolic Hydroxyl Group: The acidic proton of the hydroxyl group can react with the base, and the resulting phenoxide can coordinate to the palladium center. This coordination can hinder subsequent steps in the catalytic cycle, such as transmetalation or reductive elimination, thereby slowing down the reaction and contributing to low yields.[4][5]
-
Steric Hindrance: The ortho-positioning of the large nitro group relative to the bromine atom creates significant steric congestion around the reaction center. This bulkiness can impede the approach of the palladium catalyst for the crucial initial oxidative addition step, which is often rate-limiting.[6][7]
Q2: I suspect my palladium catalyst is being deactivated. How can I mitigate this?
A2: Catalyst deactivation is a primary suspect for low yields in this reaction. The choice of ligand is the most critical factor to address this.[6]
-
Switch to Bulky, Electron-Rich Ligands: Standard ligands like triphenylphosphine (PPh₃) are often ineffective for challenging substrates.[6] Employing modern Buchwald-type biaryl phosphine ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands is highly recommended.[8][9][10] These ligands create a more electron-rich and sterically shielded palladium center. This enhances the rate of oxidative addition and reductive elimination while protecting the catalyst from deactivation pathways.[11]
-
Use Pre-formed Catalysts (Precatalysts): Using well-defined palladium precatalysts that readily generate the active Pd(0) species in situ can lead to more reproducible results compared to using separate Pd sources (like Pd(OAc)₂) and ligands.
Q3: What is the optimal base for this reaction, considering the acidic phenol group?
A3: Base selection is critical. The base has multiple roles: it activates the boronic acid for transmetalation and neutralizes any generated acid.[12][13] For substrates with acidic protons like phenols, a careful choice is necessary.
-
Potassium Phosphate (K₃PO₄): This is often an excellent first choice. It is a moderately strong base that is effective in activating boronic acids without being overly aggressive, which could lead to side reactions. It is frequently used in challenging couplings, including those with phenols and nitroarenes.[14][15]
-
Carbonates (K₂CO₃, Cs₂CO₃): Potassium carbonate is a common and effective base.[16] Cesium carbonate is more soluble in organic solvents and can be beneficial in particularly difficult cases, though it is more expensive.[17]
-
Avoid Strong Hydroxide Bases: Bases like NaOH or KOH should generally be avoided as they can promote undesired side reactions with the sensitive nitro and phenol functionalities.
The choice of base can be nuanced, and screening may be necessary. K₃PO₄ and K₂CO₃ are highly effective and represent a good starting point for optimization.[14]
Q4: Can the nitro group itself react as a leaving group?
A4: Yes, under certain conditions, the nitro group can act as a leaving group in Suzuki-Miyaura couplings, which could lead to undesired side products. This typically requires specific catalytic systems and higher temperatures.[15][18][19] However, the C-Br bond is significantly more reactive and will be the primary site of oxidative addition under typical Suzuki conditions.[3] While denitrative coupling is a known reaction, it is unlikely to be the primary competing pathway when a much more reactive C-Br bond is present.
Mechanistic Insight: Why This Substrate is Challenging
Understanding the Suzuki-Miyaura catalytic cycle is key to troubleshooting. The reaction involves three main steps: oxidative addition, transmetalation, and reductive elimination.[20] The functional groups on 3-bromo-2-nitrophenol can interfere with this cycle.
Caption: Key inhibitory pathways for the Suzuki coupling of 3-Bromo-2-nitrophenol.
As the diagram illustrates, the nitro and phenol groups can directly interfere with the palladium catalyst at different stages, while steric hindrance impedes the crucial first step of the cycle.
Troubleshooting Workflow
If you are experiencing low yields, follow this logical progression to diagnose the issue.
Caption: A decision-making workflow for troubleshooting low yields.
Recommended Starting Protocol
This protocol serves as a robust starting point for the Suzuki-Miyaura coupling of 3-Bromo-2-nitrophenol. Optimization may be required for your specific boronic acid partner.
Table 1: Recommended Reaction Parameters
| Parameter | Recommended Condition | Rationale |
| Aryl Halide | 3-Bromo-2-nitrophenol | 1.0 equivalent |
| Boronic Acid | Arylboronic Acid | 1.2 - 1.5 equivalents |
| Catalyst System | XPhos Pd G3 (2 mol%) | A robust precatalyst with a bulky, electron-rich ligand to promote oxidative addition and prevent deactivation.[9] |
| Base | K₃PO₄ (Potassium Phosphate) | 2.0 - 3.0 equivalents. Effective and compatible with the phenolic proton.[14][16] |
| Solvent | Dioxane/H₂O (10:1) or Toluene/H₂O (10:1) | A polar aprotic solvent system is generally effective. Water is often necessary for the base to function properly. |
| Temperature | 80 - 110 °C | Higher temperatures are often needed to overcome the activation energy for this challenging substrate. |
| Atmosphere | Inert (Argon or Nitrogen) | Crucial to prevent oxidation and deactivation of the Pd(0) catalyst. |
Step-by-Step Methodology:
-
Vessel Preparation: To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add the palladium precatalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%).
-
Reagent Addition: Under an inert atmosphere, add 3-Bromo-2-nitrophenol (1.0 mmol, 1.0 eq.), the arylboronic acid (1.2 mmol, 1.2 eq.), and potassium phosphate (2.0 mmol, 2.0 eq.).
-
Solvent Addition: Add the degassed solvent mixture (e.g., 10 mL of Dioxane/H₂O 10:1) via syringe. Ensure the solvent has been sparged with argon or nitrogen for at least 30 minutes prior to use.[17]
-
Reaction Execution: Seal the vessel and place it in a preheated oil bath at the desired temperature (e.g., 100 °C).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction may require 12-24 hours for completion.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.
By systematically addressing the unique challenges posed by 3-bromo-2-nitrophenol, you can significantly improve the outcome of your Suzuki-Miyaura coupling reactions.
References
-
Poisoning and deactivation of palladium catalysts. SciSpace by Typeset. [Link]
-
Suzuki reaction. Wikipedia. [Link]
-
Catalyst poisoning. Wikipedia. [Link]
-
How resistant are Suzuki couplings to nitro groups? Reddit. [Link]
-
Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. MDPI. [Link]
-
Buchwald Phosphine Ligands. Merck Millipore. [Link]
-
Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Dalton Transactions (RSC Publishing). [Link]
-
Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Wiley Online Library. [Link]
-
Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. Organic Chemistry Portal. [Link]
-
Weakly-Activated Phenol Derivatives as New Green Electrophilic Partners in Suzuki–Miyaura and Related C-C Couplings. MDPI. [Link]
-
Nickel-Catalyzed Suzuki Coupling of Phenols Enabled by SuFEx of Tosyl Fluoride. MDPI. [Link]
-
Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Chemistry Europe. [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
Suzuki Coupling. Organic Chemistry Portal. [Link]
-
The Suzuki-Miyaura Coupling of Nitroarenes. Organic Chemistry Portal. [Link]
-
An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. PubMed. [Link]
-
Structure-Reactivity Relationships of Buchwald-Type Phosphines in Nickel-Catalyzed Cross-Couplings. ChemRxiv. [Link]
-
Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. ResearchGate. [Link]
-
Ni/Pd-catalyzed Suzuki–Miyaura cross-coupling of alcohols and aldehydes and C–N cross-coupling of nitro and amines via domino redox reactions: base-free, hydride acceptor-free. RSC Publishing. [Link]
-
An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. Semantic Scholar. [Link]
-
Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring. ACS Publications. [Link]
-
Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? ResearchGate. [Link]
-
Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling of Various Aryl Halides Usingortho-Alkyl-Substituted Arylphosphanes and (ortho-Alkylphenyl)alkylphosphanes under Microwave Heating. ResearchGate. [Link]
-
Substrate scope of Suzuki–Miyaura cross‐coupling of phenols with phenylboronic acids using DCIDa. ResearchGate. [Link]
-
Cross-Coupling Reactions of Nitroarenes. PubMed. [Link]
-
The Suzuki Reaction. Andrew G Myers Research Group, Harvard University. [Link]
-
Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. NIH. [Link]
-
Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. PMC. [Link]
-
Highly Efficient Method for Suzuki Reactions in Aqueous Media. ACS Publications. [Link]
-
Why can't I achieve good yields for this Suzuki reaction? ResearchGate. [Link]
-
Why am I getting low yield for my Suzuki coupling reaction? Reddit. [Link]
-
Catalyst Poisoning: Palladium & Platinum. StudySmarter. [Link]
-
How to Prevent Catalyst Poisoning at the Industrial Scale. Jacobi. [Link]
-
Cause of poisoning of palladium-based catalyst for hydrogenation of pyrolysis gasoline. ResearchGate. [Link]
-
Suzuki-Miyaura Cross-Coupling of Benzylic Phosphates with Arylboronic Acids. Organic Chemistry Portal. [Link]
-
Palladium Catalyzed Suzuki-Miyaura Synthesis of 2-(4-nitrophenyl). YouTube. [Link]
-
Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Scholarship @ Claremont. [Link]
-
The Suzuki–Miyaura Coupling of Nitroarenes. Thieme. [Link]
Sources
- 1. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 2. scispace.com [scispace.com]
- 3. reddit.com [reddit.com]
- 4. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Buchwald Ligands [sigmaaldrich.com]
- 9. Buchwald Phosphine Ligands [merckmillipore.com]
- 10. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 11. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 12. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 13. Suzuki Coupling [organic-chemistry.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. The Suzuki-Miyaura Coupling of Nitroarenes [organic-chemistry.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. Cross-Coupling Reactions of Nitroarenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Troubleshooting Side Reactions in the Nitration of 3-Bromophenol
Welcome to the technical support center for synthetic organic chemistry. This guide is designed for researchers, scientists, and drug development professionals who are working with or planning the nitration of 3-bromophenol. The inherent reactivity of the phenolic ring, combined with the directing effects of two different substituents, presents unique challenges. This document provides in-depth troubleshooting advice and protocols to help you navigate common side reactions, improve yield, and control regioselectivity.
Section 1: Core Concepts - Understanding Reactivity and Regioselectivity
The nitration of 3-bromophenol is a classic electrophilic aromatic substitution reaction. However, the outcome is governed by the powerful activating and directing effects of the hydroxyl (-OH) group, which largely overrides the influence of the bromine (-Br) atom.
-
Hydroxyl Group (-OH): A very strong activating, ortho, para-directing group. It donates electron density into the benzene ring through resonance, making the ring highly nucleophilic and prone to electrophilic attack.[1]
-
Bromine Atom (-Br): A deactivating, yet ortho, para-directing group. It withdraws electron density inductively (deactivating) but can donate electron density through resonance (directing).
The dominant activating nature of the -OH group means the electrophile (the nitronium ion, NO₂⁺) will preferentially attack the positions ortho and para to it: positions 2, 4, and 6.
Caption: Directing effects on the 3-bromophenol ring.
Section 2: Troubleshooting Guide
This section addresses common experimental issues in a question-and-answer format, providing explanations for the underlying chemistry and actionable solutions.
Q1: "My reaction mixture turned dark brown or black, and my final yield was extremely low. What is causing this?"
A: This is a classic sign of oxidative decomposition.
-
Causality & Expertise: Phenols are highly susceptible to oxidation, and nitric acid is a potent oxidizing agent.[2] The electron-rich aromatic ring can be oxidized to form highly colored species such as bromo-benzoquinones and complex, tarry polymerization products.[3] This process consumes both your starting material and the desired product, leading to a significant drop in yield and a difficult purification process. The reaction is often exothermic, and a runaway temperature will dramatically accelerate these oxidative side reactions.
-
Trustworthiness (Self-Validating System): If reducing the reaction temperature and using more dilute acid significantly lightens the final reaction color and improves the yield of nitrated products, it validates that oxidation was the primary issue.
-
Solutions & Protocols:
-
Temperature Control (Critical): Maintain a low temperature (e.g., 0-5 °C) throughout the reaction, especially during the addition of the nitrating agent. Use an ice-salt bath for better temperature management.
-
Use Dilute Nitric Acid: Avoid using concentrated or fuming nitric acid. Dilute nitric acid (e.g., 20-30%) is often sufficient for activating phenols and reduces the rate of oxidation.[4]
-
Slow, Controlled Addition: Add the nitric acid dropwise to the solution of 3-bromophenol with vigorous stirring to dissipate local heat buildup.
-
Consider Alternative Nitrating Agents: For sensitive substrates, using milder nitrating agents can circumvent oxidation. A table of alternatives is provided in the FAQ section.
-
Caption: Competing pathways of nitration and oxidation.
Q2: "I'm getting significant amounts of di- and tri-nitrated products. How can I favor mono-nitration?"
A: This is due to over-nitration caused by the high reactivity of the phenol ring.
-
Causality & Expertise: The hydroxyl group activates the ring so strongly that even after one nitro group (an electron-withdrawing group) is added, the ring may still be reactive enough to undergo a second or even third nitration, especially if reaction conditions are harsh.[5][6] Using an excess of nitric acid or allowing the temperature to rise will favor these subsequent reactions.
-
Trustworthiness (Self-Validating System): Careful monitoring of the reaction by Thin Layer Chromatography (TLC) will allow you to observe the sequential formation of products. You should see the starting material spot disappear as the mono-nitro spots appear, followed by the appearance of more polar di-nitro spots if the reaction proceeds too long or under harsh conditions. Quenching the reaction when the mono-nitro product is maximized confirms control over the reaction extent.
-
Solutions & Protocols:
-
Strict Stoichiometry: Use a slight deficiency or a stoichiometric equivalent (1.0 eq) of the nitrating agent. Do not use a large excess.
-
Maintain Low Temperature: As with oxidation, low temperatures (0-5 °C) decrease the reaction rate and provide better control, disfavoring the higher activation energy required for nitrating an already deactivated ring.
-
Shorten Reaction Time: Monitor the reaction closely using TLC. Once the starting material is consumed and the desired mono-nitrated product is the major component, quench the reaction immediately by pouring it into ice water.
-
Protecting Group Strategy: For ultimate control, the hydroxyl group can be protected as an ester (e.g., acetate). The acetyl group is still activating and ortho, para-directing but is significantly less powerful than the hydroxyl group.[2] After nitration, the protecting group can be easily removed by hydrolysis.
-
Q3: "My main problem is separating the 3-bromo-2-nitrophenol, 3-bromo-4-nitrophenol, and 3-bromo-6-nitrophenol isomers. How can I improve the regioselectivity?"
A: Achieving high regioselectivity is challenging, but it can be influenced by modifying reaction conditions and reagents.
-
Causality & Expertise: The distribution of isomers is a complex interplay of electronic and steric effects.
-
Electronic Effects: Positions 2, 4, and 6 are all electronically activated by the -OH group.
-
Steric Effects: The bulky bromine atom at position 3 will sterically hinder attack at the adjacent position 2. Similarly, the -OH group hinders attack at positions 2 and 6. Attack at position 4 is generally less sterically hindered. Therefore, 3-bromo-4-nitrophenol is often a major product.
-
Hydrogen Bonding: The ortho-isomers (2-nitro and 6-nitro) can form intramolecular hydrogen bonds, which can influence their properties and sometimes their formation pathway.
-
-
Trustworthiness (Self-Validating System): Changing the solvent or nitrating agent and observing a consistent and significant shift in the isomer ratio (as determined by ¹H NMR or GC analysis of the crude product) validates that the chosen parameter influences regioselectivity.
-
Solutions & Protocols:
-
Nitrosation-Oxidation Pathway: A two-step approach often yields the para-isomer with high selectivity. First, react the phenol with nitrous acid (generated in situ from NaNO₂ and acid) at low temperature. This forms the p-nitrosophenol, which is then oxidized to the p-nitrophenol using dilute nitric acid.[6]
-
Use of Solid Catalysts: Zeolites or clay-supported catalysts (e.g., clay-supported cupric nitrate) can provide shape-selectivity.[7][8] The constrained environment within the catalyst pores can sterically favor the formation of the less bulky para-isomer.
-
Solvent Effects: The choice of solvent can influence the solvation of the transition state and thus the isomer distribution. Experimenting with polar aprotic (e.g., CH₂Cl₂) vs. polar protic solvents may alter the ortho/para ratio.
-
Table 1: Comparison of Nitrating Systems for Phenols
| Nitrating Agent/System | Typical Conditions | Common Outcome | Advantages | Disadvantages | Reference |
| Dilute HNO₃ | 0-25 °C | Mixture of ortho and para isomers | Simple, inexpensive | Low regioselectivity, risk of oxidation | [4] |
| Conc. HNO₃ / H₂SO₄ | 0-10 °C | Over-nitration, significant oxidation | Powerful nitrating agent | Poor control for activated rings | [9] |
| NaNO₂ then dilute HNO₃ | 0-10 °C | High selectivity for para-isomer | Excellent regioselectivity | Two-step process | [6] |
| Metal Nitrates (e.g., Fe(NO₃)₃) | Room Temp, Ionic Liquid | High para-selectivity | Milder conditions, reusable solvent | Requires specific reagents | [10] |
| NaNO₃ / NaHSO₄ / Wet SiO₂ | Room Temp, CH₂Cl₂ | Good yields of mono-nitro products | Heterogeneous, mild, easy workup | Requires preparation of reagent system | [11] |
Section 3: Frequently Asked Questions (FAQs)
-
Q: What are the best starting conditions for a controlled mono-nitration of 3-bromophenol?
-
A: A reliable starting point is to dissolve 3-bromophenol in a solvent like glacial acetic acid or dichloromethane. Cool the mixture to 0-5 °C in an ice bath. Slowly add one molar equivalent of nitric acid (as a ~30% aqueous solution) dropwise with efficient stirring over 30-60 minutes. Monitor the reaction by TLC and quench with ice water upon completion.
-
-
Q: What are the recommended purification techniques for the product mixture?
-
A: The isomeric products often have different polarities and physical properties.
-
Steam Distillation: The ortho-nitrophenols are often volatile in steam due to intramolecular hydrogen bonding, while the para-isomer is not. This can be an effective first step for separating the ortho isomers from the para isomer.
-
Column Chromatography: This is the most common and effective method for separating all isomers. A silica gel stationary phase with a non-polar eluent system (e.g., hexane/ethyl acetate gradient) typically provides good separation.
-
Fractional Crystallization: If one isomer is produced in much higher yield, it may be possible to purify it by recrystallization from a suitable solvent system (e.g., ethanol/water).[12]
-
-
-
Q: I've detected a product with two bromine atoms and one nitro group. How is this possible?
-
A: While uncommon, this could arise from a few sources. If your starting material was contaminated with dibromophenol, it would be nitrated accordingly. Alternatively, under certain conditions involving bromide ions and an oxidant (like peroxymonosulfate, as an analogy), reactive nitrating/brominating species like nitryl bromide (BrNO₂) can form, leading to concurrent nitration and bromination.[13] Ensure the purity of your starting material and the cleanliness of your reaction vessel.
-
Section 4: Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Nitric acid is highly corrosive and a strong oxidant.
Protocol 1: Controlled Mono-Nitration of 3-Bromophenol
This protocol aims to produce a mixture of mono-nitrated isomers while minimizing side reactions.
-
Setup: Place a 250 mL round-bottom flask equipped with a magnetic stir bar in an ice-salt bath.
-
Reagents: Dissolve 17.3 g (0.10 mol) of 3-bromophenol in 50 mL of glacial acetic acid inside the flask. Allow the solution to cool to 0-5 °C.
-
Nitrating Solution: In a separate beaker, carefully prepare a nitrating solution by mixing 7.0 mL of 70% nitric acid (approx. 0.11 mol) with 20 mL of water. Cool this solution in an ice bath.
-
Reaction: Using a dropping funnel, add the cold, dilute nitric acid solution to the stirred 3-bromophenol solution dropwise over a period of 45-60 minutes. Ensure the internal temperature does not rise above 10 °C.
-
Monitoring: After the addition is complete, allow the mixture to stir at 5 °C for an additional 1-2 hours. Monitor the reaction's progress by TLC (e.g., 4:1 Hexane:Ethyl Acetate), checking for the consumption of the starting material.
-
Workup: Once the reaction is complete, slowly pour the reaction mixture into 300 mL of ice-cold water with stirring. A yellow precipitate of the mixed nitro-isomers should form.
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water until the washings are neutral to pH paper.
-
Drying: Dry the crude product in a desiccator or a vacuum oven at low heat (e.g., 40 °C). The crude product can then be purified as described below.
Protocol 2: Purification of Isomers by Column Chromatography
-
Preparation: Prepare a slurry of silica gel (e.g., 230-400 mesh) in hexane and pack a chromatography column. The amount of silica should be about 50 times the weight of the crude product.
-
Loading: Dissolve a small amount of the crude product (e.g., 1 g) in a minimal volume of dichloromethane or ethyl acetate and adsorb it onto a small amount of silica gel. Evaporate the solvent to get a dry powder. Carefully load this powder onto the top of the packed column.
-
Elution: Begin eluting the column with a non-polar solvent system, such as 95:5 hexane:ethyl acetate. The isomers will separate based on polarity. Typically, the less polar ortho-isomers will elute before the more polar para-isomer.
-
Gradient Elution: Gradually increase the polarity of the eluent (e.g., to 90:10, then 85:15 hexane:ethyl acetate) to speed up the elution of the more polar components.
-
Collection: Collect fractions and analyze them by TLC to identify which fractions contain the pure isomers.
-
Solvent Removal: Combine the pure fractions for each isomer and remove the solvent using a rotary evaporator to yield the purified products.
Caption: A logical workflow for troubleshooting common issues.
References
-
Chemistry Stack Exchange. (2024). Phenol reaction with nitration mixture. [Link]
-
Jadhav, S. D., et al. (2018). Studies on Nitration of Phenol over Solid Acid Catalyst. Crimson Publishers. [Link]
-
Chemistry Stack Exchange. (2023). Does nitration of phenol with nitric acid yields 2,6-dinitrophenol?. [Link]
-
Ghorbani-Choghamarani, A., & Shiri, L. (2014). An Efficient and Regioselective Nitration of Phenols Using NH4NO3, KHSO4. Organic Chemistry International. [Link]
-
Quora. (2019). What is the mechanism of nitrosation of phenol?. [Link]
-
Chhatre, A. S., et al. (2011). Regioselective Nitration of Phenols by NaNO3 in Microemulsion. Taylor & Francis Online. [Link]
-
Sreekumar, R., et al. (1998). Regioselective nitration of aromatic substrates in zeolite cages. Indian Academy of Sciences. [Link]
-
Ghorbani-Choghamarani, A., & Goudarziafshar, H. (2011). Nitration of phenolic compounds and oxidation of hydroquinones using tetrabutylammonium chromate and dichromate under aprotic conditions. Indian Academy of Sciences. [Link]
-
Rajagopal, R., & Srinivasan, K. V. (2002). Regio-Selective Mono Nitration of Phenols with Ferric Nitrate in Room Temperature Ionic Liquid. ResearchGate. [Link]
-
Konwar, D., et al. (2006). Nitration of Phenol and Substituted Phenols with Dilute Nitric Acid Using Phase-Transfer Catalysts. ResearchGate. [Link]
-
LibreTexts Chemistry. (2020). 22.6: Electrophilic Substitution of Phenols. [Link]
- Smith, K., et al. (1999). Regioselective nitration of aromatic compounds and the reaction products thereof.
-
Quora. (2018). What are the other nitrating mixtures other than sulphuric acid & nitric acid?. [Link]
-
Firouzabadi, H., et al. (2001). Nitration Of Phenols Under Mild And Heterogeneous Conditions. Molecules. [Link]
-
Khan Academy. (2022). Nitration of Phenols. [Link]
-
Allen Career Institute. (n.d.). How does the nitration of phenol with dilute nitric acid differ from nitration of phenol with conc, nitric acid in the presence of sulphuric acid?. [Link]
-
ResearchGate. (2024). Formation of brominated and nitrated byproducts during unactivated peroxymonosulfate oxidation of phenol. [Link]
-
Zeng, P., et al. (2024). Formation of brominated and nitrated byproducts during unactivated peroxymonosulfate oxidation of phenol. PubMed. [Link]
- Pearson, D. E., & Wysong, R. D. (2002). Method for the nitration of phenolic compounds.
-
Master Organic Chemistry. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. [Link]
-
Save My Exams. (2025). Nitration & Bromination of Phenol. [Link]
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Chegg. (2022). p-Bromophenol is subjected to a nitration reaction. [Link]
-
Sparrow RMS. (2025). What are the nitration reactions of 4 - bromophenol?. [Link]
-
Khalfina, I. A., & Vlasov, V. M. (2014). Aromatic Bromination in Concentrated Nitric Acid. Scirp.org. [Link]
-
Clark, J. (n.d.). ring reactions of phenol. Chemguide. [Link]
- Stauffer Chemical Company. (1985). A process for separating nitration isomers of substituted benzene compounds.
-
ResearchGate. (2006). ipso Halogenation. II. Bromination of phenols, isomerization and disproportionation of bromophenols, and dienone–phenol rearrangement of bromodienones. [Link]
-
Lee, M., & Lin, Y. (2019). Purification of Chlorophenol Isomers by Stripping Crystallization Combining Melt Crystallization and Vaporization. MDPI. [Link]
-
National Center for Biotechnology Information. (n.d.). 3-Bromophenol. PubChem. [Link]
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Technical Support Center: Debromination of 3-Bromo-2-nitrophenol
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center. This guide provides in-depth troubleshooting, mechanistic insights, and validated protocols to address the common challenge of unintended debromination during the reduction of 3-bromo-2-nitrophenol to its corresponding amine.
Frequently Asked Questions (FAQs)
Q1: I'm trying to reduce 3-bromo-2-nitrophenol to 3-bromo-2-aminophenol, but I'm losing the bromine. Why is this happening?
You are observing a common and challenging side reaction known as hydrodehalogenation , where the carbon-bromine (C-Br) bond is reductively cleaved and replaced with a carbon-hydrogen (C-H) bond.[1][2] This process competes with the desired reduction of the nitro group. Catalytic hydrogenation methods, especially those using palladium on carbon (Pd/C), are notoriously prone to causing dehalogenation of aryl halides.[3][4] The palladium catalyst is highly effective at activating not only hydrogen and the nitro group but also the C-Br bond, leading to the undesired byproduct.
Q2: What is the mechanism of this debromination, and why does it compete with my nitro reduction?
Hydrodehalogenation during catalytic hydrogenation is a form of hydrogenolysis.[2] The generally accepted mechanism involves the following key steps:
-
Oxidative Addition: The palladium catalyst (in its active Pd(0) state) inserts itself into the C-Br bond of the aromatic ring.
-
Hydrogenolysis: The resulting Ar-Pd-Br intermediate reacts with activated hydrogen on the catalyst surface, leading to the cleavage of the Pd-Br and Pd-Ar bonds and the formation of a C-H bond.
This side reaction is particularly competitive in substrates like 3-bromo-2-nitrophenol due to electronic factors and proximity effects of the substituents on the aromatic ring.
Below is a diagram illustrating the desired reaction pathway versus the competing hydrodehalogenation side reaction.
Caption: Competing reaction pathways during the reduction of 3-bromo-2-nitrophenol.
Troubleshooting Guides
Issue 1: My catalytic hydrogenation (H₂, Pd/C) is causing significant debromination.
Catalytic hydrogenation with Pd/C is a powerful reduction method, but its high activity often leads to poor chemoselectivity with halogenated nitroarenes.[4][5]
Solutions:
-
Switch Catalyst: Raney Nickel is often a superior choice for reducing nitro groups in the presence of aromatic halogens as it is less prone to causing dehalogenation.[4] Sulfided platinum on carbon (Pt/C) has also been shown to be effective.[3]
-
Use Catalytic Transfer Hydrogenation (CTH): Instead of H₂ gas, a hydrogen donor molecule is used. This can provide milder conditions. Platinum on carbon (Pt/C) with 1,4-cyclohexadiene as the hydrogen source has been shown to reduce nitro groups with little to no dehalogenation.[6]
-
Optimize Conditions: If you must use Pd/C, try lowering the catalyst loading, reducing the hydrogen pressure, and keeping the temperature low. However, success with this approach is often limited.
Issue 2: How can I avoid catalytic methods entirely to prevent debromination?
Several classical and modern chemical reduction methods are highly chemoselective for the nitro group and do not typically affect aryl halides.[3][7]
Recommended Methods:
-
Iron in Acidic or Neutral Media (Fe/HCl or Fe/NH₄Cl): This is a robust, inexpensive, and highly selective method.[8] The use of iron powder with ammonium chloride in a solvent mixture like ethanol/water is a common choice for substrates sensitive to harsh acids.[9][10]
-
Stannous Chloride (SnCl₂·2H₂O): Tin(II) chloride is a mild and effective reagent that selectively reduces nitro groups in the presence of halogens, esters, and ketones.[4][7] The reaction is typically run in ethanol.[7]
-
Sodium Dithionite (Na₂S₂O₄): This is a versatile and economical reducing agent that operates under mild, often aqueous, conditions and shows excellent tolerance for halogen functional groups.[11] The active reducing species is believed to be the sulfur dioxide radical anion (•SO₂⁻).[11]
The following flowchart can guide your decision-making process when troubleshooting this issue.
Caption: Troubleshooting workflow for addressing debromination during nitro reduction.
Comparative Data & Protocols
Table 1: Comparison of Reduction Methods
| Method | Typical Conditions | Debromination Risk | Advantages | Disadvantages |
| H₂, Pd/C | H₂ (balloon or Parr), EtOH/EtOAc | High | High reaction speed, catalyst is common.[4] | Poor chemoselectivity for aryl halides.[3] |
| H₂, Raney Ni | H₂ (balloon or Parr), EtOH | Low | Good alternative to Pd/C for halogenated substrates.[4] | Can be pyrophoric; requires careful handling. |
| Fe / NH₄Cl | Fe powder, NH₄Cl, EtOH/H₂O, reflux | Very Low | Inexpensive, robust, neutral conditions, easy workup.[8][9] | Heterogeneous reaction, requires filtration. |
| SnCl₂·2H₂O | EtOH or EtOAc, RT to reflux | Very Low | Mild, highly chemoselective, homogenous.[4][7] | Stoichiometric tin waste can be problematic.[8] |
| Na₂S₂O₄ | Aqueous or semi-aqueous media | Very Low | Metal-free, mild conditions, economical.[11] | Reagent can decompose on storage.[12] |
Experimental Protocols
Protocol 1: Reduction using Iron and Ammonium Chloride (Fe/NH₄Cl)
This protocol is a reliable and cost-effective method for the selective reduction of the nitro group.
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-bromo-2-nitrophenol (1.0 eq).
-
Reagent Addition: Add a solvent mixture of ethanol and water (e.g., a 4:1 ratio). To this suspension, add iron powder (typically 3-5 equivalents) and ammonium chloride (typically 3-5 equivalents).
-
Reaction: Heat the mixture to reflux (approximately 80-90 °C). The reaction is often vigorous at the start. Monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Once complete, cool the reaction mixture to room temperature. Filter the hot suspension through a pad of Celite® to remove the iron salts. Wash the filter cake thoroughly with ethanol or ethyl acetate.
-
Isolation: Combine the filtrates and remove the solvent under reduced pressure. The resulting crude product can be partitioned between ethyl acetate and a saturated aqueous solution of sodium bicarbonate to remove any acidic impurities. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated to yield the desired 3-bromo-2-aminophenol.
Protocol 2: Reduction using Stannous Chloride Dihydrate (SnCl₂·2H₂O)
This method offers a mild, homogeneous alternative.[7]
-
Setup: In a round-bottom flask with a magnetic stirrer, dissolve 3-bromo-2-nitrophenol (1.0 eq) in absolute ethanol.
-
Reagent Addition: Add stannous chloride dihydrate (SnCl₂·2H₂O, typically 3-5 equivalents) to the solution.[13]
-
Reaction: Stir the mixture at room temperature or gently heat to 50-70 °C to increase the rate.[7] Monitor the reaction by TLC. The reaction is often complete within 1-3 hours.
-
Workup: After cooling to room temperature, carefully pour the reaction mixture into a beaker containing crushed ice. Slowly add a 5% aqueous sodium bicarbonate solution or another mild base with vigorous stirring until the pH of the mixture is approximately 8.[7] This will precipitate tin salts.
-
Isolation: Filter the mixture to remove the tin salts, washing the solid with ethyl acetate. Transfer the filtrate to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the product.
References
-
Selective reduction of nitro-compounds to primary amines by nickel-catalyzed hydrosilylative reduction. RSC Publishing. [Link]
-
Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation. SciSpace. [Link]
-
Nitro Reduction - SnCl2. Common Organic Chemistry. [Link]
-
Nitro Reduction - Common Conditions. Common Organic Chemistry. [Link]
-
The Development of a Scalable, Chemoselective Nitro Reduction. ACS Publications. [Link]
-
Sodium dithionite-mediated reductive N-acetylation/formylation of nitroarenes employing DMAc/DMF as acetyl/formyl surrogates. Organic Chemistry Frontiers (RSC Publishing). [Link]
-
Stoichiometric Reduction with Low Valent Sulfur (sulfide/dithionite). Wordpress. [Link]
-
Reduction of Nitroarenes with SnCl 2 in TBAB. ResearchGate. [Link]
-
Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. RSC Publishing. [Link]
-
Reduction of nitrobenzene to aniline by sodium dithionite? Reddit. [Link]
-
A mechanistic investigation of hydrodehalogenation using ESI-MS. Chemical Communications (RSC Publishing). [Link]
-
Rapid reduction of heteroaromatic nitro groups using catalytic transfer hydrogenation with microwave heating. ResearchGate. [Link]
-
mechanism of sodium dithionite aromatic nitro reduction? Sciencemadness Discussion Board. [Link]
-
Amine synthesis by nitro compound reduction. Organic Chemistry Portal. [Link]
-
Catalytic Hydrodehalogenation Reactions. Thieme. [Link]
-
Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation. Taylor & Francis Online. [Link]
-
Selective nitro reduction in the synthesis of 'real-world' targets. ResearchGate. [Link]
-
Facile hydrodehalogenation with hydrogen and Pd/C catalyst under multiphase conditions. SciSpace. [Link]
-
Iron-Ammonium Chloride - A Convenient and Inexpensive Reductant. Semantic Scholar. [Link]
-
FeS-NH4CL-CH3OH-H2O: AN EFFICIENT AND INEXPENSIVE SYSTEM FOR REDUCTION OF NITROARENES TO ANILINES. Taylor & Francis Online. [Link]
-
Catalytic Hydrodehalogenation Reactions. ResearchGate. [Link]
-
Iron–water mediated chemoselective reduction of nitroarenes in a ball mill: a highly efficient and sustainable approach. RSC Publishing. [Link]
-
Reflections on the Teaching Practices for the Reduction of Nitroarenes. ACS Publications. [Link]
-
Reduction of nitro compounds. Wikipedia. [Link]
-
Hydrogenolysis and Selective Reduction (Dehalogenation). Wordpress. [Link]
-
More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. Master Organic Chemistry. [Link]
-
my nitro refuses to be reduced. Reddit. [Link]
Sources
- 1. A mechanistic investigation of hydrodehalogenation using ESI-MS - Chemical Communications (RSC Publishing) DOI:10.1039/C3CC46271D [pubs.rsc.org]
- 2. Hydrogenolysis and Selective Reduction (Dehalogenation) - Wordpress [reagents.acsgcipr.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. tandfonline.com [tandfonline.com]
- 10. Iron–water mediated chemoselective reduction of nitroarenes in a ball mill: a highly efficient and sustainable approach - RSC Mechanochemistry (RSC Publishing) DOI:10.1039/D5MR00055F [pubs.rsc.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of 3-Bromo-2-nitrophenol by Column Chromatography
Welcome to the technical support resource for the purification of 3-Bromo-2-nitrophenol. This guide is designed for researchers and drug development professionals to provide expert insights and practical solutions for challenges encountered during column chromatography. We will move beyond basic protocols to explore the causality behind experimental choices, ensuring a robust and reproducible purification process.
I. Understanding the Molecule: 3-Bromo-2-nitrophenol
Before diving into purification, understanding the physicochemical properties of 3-Bromo-2-nitrophenol is critical. It is a light yellow crystalline solid with a melting point of approximately 65-67°C.[1] The molecule possesses a phenolic hydroxyl group (-OH), a nitro group (-NO₂), and a bromine atom (-Br) on a benzene ring.[2] This combination of functional groups makes the molecule moderately polar and slightly acidic due to the phenolic proton. These characteristics are central to designing an effective chromatography strategy.
II. Frequently Asked Questions (FAQs)
Q1: What is the best stationary phase for purifying 3-Bromo-2-nitrophenol?
A1: Standard-grade silica gel (SiO₂, mesh size 230-400) is the most common and effective stationary phase for this compound.[3][4] Its polarity allows for good interaction with the polar functional groups of 3-Bromo-2-nitrophenol, facilitating separation from less polar impurities. Alumina can also be used, but silica is generally the first choice due to its versatility and cost-effectiveness.[5]
Q2: How do I determine the optimal mobile phase (eluent)?
A2: The ideal mobile phase should provide a retention factor (Rf) of 0.2-0.4 for 3-Bromo-2-nitrophenol on a silica gel Thin Layer Chromatography (TLC) plate.[6] A common and effective starting point is a binary mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate or dichloromethane.[7][8]
-
Start with a low polarity mixture: Begin with a system like 10% ethyl acetate in hexanes (1:9 v/v).
-
Adjust polarity based on Rf:
-
If the Rf is too low (<0.2), the compound is sticking to the silica too strongly. Increase the polarity by increasing the proportion of ethyl acetate (e.g., to 20% or 30%).
-
If the Rf is too high (>0.4), the compound is moving too quickly with the solvent. Decrease the polarity by reducing the proportion of ethyl acetate.
-
Q3: My crude material is not dissolving in the chosen eluent. How should I load it onto the column?
A3: This is a common issue, especially with moderately polar compounds in low-polarity solvent systems. You have two primary methods for loading your sample:
-
Wet Loading: Dissolve the crude product in the minimum possible volume of the eluent. If solubility is low, you can use a slightly more polar solvent (like dichloromethane) to dissolve the sample, but use as little as possible to avoid compromising the separation at the start of the column.[9][10]
-
Dry Loading (Recommended for Poor Solubility): Dissolve your crude material in a volatile solvent (e.g., dichloromethane or acetone) in a round-bottom flask. Add a small amount of silica gel (typically 2-3 times the mass of your crude product) to the solution. Evaporate the solvent completely using a rotary evaporator until you have a dry, free-flowing powder. This powder can then be carefully added to the top of your packed column.[4][10] This method prevents issues with dissolution solvents affecting the initial separation.
III. Experimental Workflow: From TLC to Pure Compound
The following diagram outlines the standard workflow for the purification of 3-Bromo-2-nitrophenol.
Caption: Purification workflow for 3-Bromo-2-nitrophenol.
IV. Troubleshooting Guide
This section addresses specific problems you may encounter during the purification process.
Problem Area 1: Poor Separation
Q: My compound is co-eluting with an impurity. The spots are not well-resolved on TLC or in the column fractions. What should I do?
| Possible Cause | Scientific Rationale & Solution |
| Inappropriate Solvent Polarity | The polarity of the eluent is too high, causing all components to move too quickly and close together. Solution: Decrease the polarity of the mobile phase (reduce the percentage of the polar solvent). A lower polarity eluent will increase the interaction of polar molecules with the silica gel, enhancing differential retention and improving separation.[3][8] |
| Column Overloading | Too much crude material was loaded onto the column relative to the amount of silica gel. This saturates the stationary phase, leading to broad, overlapping bands. Solution: Use a larger column with more silica gel or reduce the amount of sample loaded. A general rule of thumb is a silica-to-sample mass ratio of at least 30:1 for difficult separations. |
| Sample Band is Too Wide | The initial band of the sample at the top of the column was too thick, either from using too much solvent during wet loading or from an uneven surface. Solution: When wet loading, use the absolute minimum volume of solvent required for dissolution.[10] Ensure the top surface of the silica is perfectly flat and protected with a thin layer of sand to prevent disturbance when adding eluent.[5][8] |
| Compound Degradation on Silica | The acidic nature of silica gel might be causing degradation of your compound or an impurity, leading to streaking and the appearance of new spots during chromatography. Solution: Perform a stability test by spotting your compound on a TLC plate, letting it sit for an hour, and then eluting it to see if any new spots appear.[9] If degradation is observed, you can try using deactivated silica or switching to a different stationary phase like alumina. |
Problem Area 2: Elution & Flow Issues
Q: My compound is not eluting from the column, even after I've passed a large volume of the mobile phase.
| Possible Cause | Scientific Rationale & Solution |
| Mobile Phase Polarity is Too Low | The eluent is not polar enough to displace the highly adsorbed 3-Bromo-2-nitrophenol from the active sites of the silica gel.[8] Solution: Gradually increase the polarity of the mobile phase. This is known as a gradient elution . For example, if you started with 10% ethyl acetate/hexanes, you can slowly increase to 20%, then 30%, and so on. This will increase the eluting power of the mobile phase and move your compound down the column. |
| Compound is Insoluble or Precipitated | The compound may have been soluble in the loading solvent but precipitated upon contact with the less polar mobile phase at the top of the column. Solution: This is a challenging situation. You may need to change the solvent system entirely to one that dissolves all components well.[9] This emphasizes the importance of dry loading if solubility in the eluent is poor. |
| Column Channeling or Cracking | The silica bed has cracked or contains air bubbles, causing the solvent to bypass the main stationary phase and flow through channels. This leads to very poor separation and can halt the elution of compounds properly distributed in the silica. Solution: This usually requires repacking the column. Ensure you use the slurry packing method, allowing the silica to settle evenly without trapping air. Never let the solvent level drop below the top of the silica bed, as this will cause cracking.[8] |
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting common column chromatography issues.
V. Detailed Experimental Protocol
This protocol provides a self-validating system for the purification of 3-Bromo-2-nitrophenol.
1. Materials & Safety
-
Crude 3-Bromo-2-nitrophenol
-
Silica Gel (flash grade, 230-400 mesh)[4]
-
Solvents: Hexanes, Ethyl Acetate (HPLC grade)[7]
-
Dichloromethane (for dry loading, if needed)
-
Sea Sand (washed and dried)
-
Glass chromatography column with stopcock
-
TLC plates, developing chamber, UV lamp (254 nm)
-
Collection vessels (test tubes or flasks)
-
Safety: 3-Bromo-2-nitrophenol may cause skin and eye irritation.[11] Always handle chemicals in a fume hood while wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
2. Step-by-Step Method
Part A: Eluent Optimization via TLC
-
Prepare several test eluents with varying ratios of ethyl acetate in hexanes (e.g., 5%, 10%, 20%, 30%).
-
Dissolve a tiny amount of your crude product in a drop of ethyl acetate or dichloromethane.
-
Spot the crude mixture on the baseline of a TLC plate.
-
Develop the plate in a chamber saturated with your test eluent.
-
Visualize the plate under a UV lamp.
-
Select the eluent system that gives your target compound an Rf value between 0.2 and 0.4 and provides the best separation from visible impurities.[6]
Part B: Column Packing (Slurry Method)
-
Securely clamp the column in a vertical position. Ensure the stopcock is closed.
-
Place a small cotton or glass wool plug at the bottom. Add a ~1 cm layer of sand.[8]
-
In a beaker, make a slurry of silica gel with your chosen starting eluent. The consistency should be like a thin milkshake, not a thick paste.
-
Pour the slurry into the column. Open the stopcock to allow the solvent to drain, collecting it for reuse.
-
Gently tap the column continuously to ensure the silica packs down evenly and to dislodge any air bubbles.[8]
-
Once the silica has settled, add another ~1 cm layer of sand on top to protect the surface.
-
Drain the excess solvent until the solvent level is just at the top of the sand layer. Crucially, do not let the column run dry from this point forward.
Part C: Sample Loading
-
Dry Loading (Preferred): Pre-adsorb your crude material onto a small amount of silica as described in FAQ Q3. Carefully add this dry powder to the top of the column.
-
Wet Loading: Dissolve your crude material in the absolute minimum amount of the eluent. Use a pipette to carefully add the solution to the top of the column, allowing it to absorb into the silica bed. Rinse the flask with a tiny amount of eluent and add this to the column to ensure all the product is transferred.
Part D: Elution and Fraction Collection
-
Carefully fill the column with the mobile phase.
-
Open the stopcock to begin elution. If using flash chromatography, apply gentle pressure with a nitrogen or air line.
-
Collect the eluting solvent in sequentially numbered test tubes or flasks. A typical fraction size might be 5-10 mL, depending on the column size.
-
Monitor the separation by spotting alternating fractions on a TLC plate and developing it.
-
Once the desired compound begins to elute, collect fractions until the compound is no longer detected by TLC.
Part E: Product Isolation
-
Using your TLC analysis of the fractions, identify all fractions that contain your pure product.
-
Combine these pure fractions into a pre-weighed round-bottom flask.
-
Remove the solvent using a rotary evaporator to yield the purified 3-Bromo-2-nitrophenol.
-
Determine the yield and confirm purity via analytical methods (e.g., melting point, NMR).
VI. References
-
Exploring the Synthesis Pathways of 3-Bromo-2-nitrophenol. (n.d.). Google Cloud. Retrieved January 11, 2026, from
-
Quick Troubleshooting Guide For HPLC Column Usage. (n.d.). Biovanix Chromatography. Retrieved January 11, 2026, from
-
Troubleshooting Flash Column Chromatography. (n.d.). University of Rochester, Department of Chemistry. Retrieved January 11, 2026, from
-
Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. (2012, August 7). ChemistryViews. Retrieved January 11, 2026, from
-
SAFETY DATA SHEET - 2-Bromo-2-nitropropane-1,3-diol. (2009, September 22). Thermo Fisher Scientific. Retrieved January 11, 2026, from
-
Column troubleshooting guide - Reversed phase. (n.d.). Thermo Fisher Scientific. Retrieved January 11, 2026, from
-
SAFETY DATA SHEET - 4-Bromo-2-nitrophenol. (2025, December 19). Retrieved January 11, 2026, from
-
Safety Data Sheet - 3-Bromo-2-fluoronitrobenzene. (2021, March 2). Biosynth. Retrieved January 11, 2026, from
-
Nitration of Phenol and Purification by Column Chromatography. (n.d.). CDN. Retrieved January 11, 2026, from
-
Chromatography: Solvent Systems For Flash Column. (n.d.). University of Rochester, Department of Chemistry. Retrieved January 11, 2026, from
-
Column chromatography. (n.d.). Retrieved January 11, 2026, from
-
Synthesis and Purification of Nitrophenols. (2017, August 17). UKEssays.com. Retrieved January 11, 2026, from
-
3-bromo-2-nitrophenol (C6H4BrNO3). (n.d.). PubChemLite. Retrieved January 11, 2026, from
-
The separation of 2-nitrophenol, 4-nitrophenol and phenol. (n.d.). ResearchGate. Retrieved January 11, 2026, from
-
Methods for removing impurities from crude 4-Bromo-2,3-dimethyl-6-nitrophenol. (n.d.). Benchchem. Retrieved January 11, 2026, from
-
3-Bromo-2-nitrophenol | 76361-99-4. (n.d.). Sigma-Aldrich. Retrieved January 11, 2026, from
-
Column Chromatography. (n.d.). Organic Chemistry at CU Boulder. Retrieved January 11, 2026, from
-
Application Notes and Protocols for the Column Chromatography Purification of 3-Bromo-2-chloropyridine. (n.d.). Benchchem. Retrieved January 11, 2026, from
Sources
- 1. 3-Bromo-2-nitrophenol | 76361-99-4 [sigmaaldrich.com]
- 2. PubChemLite - 3-bromo-2-nitrophenol (C6H4BrNO3) [pubchemlite.lcsb.uni.lu]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Chromatography [chem.rochester.edu]
- 8. web.uvic.ca [web.uvic.ca]
- 9. Chromatography [chem.rochester.edu]
- 10. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 11. fishersci.com [fishersci.com]
Technical Support Center: Recrystallization of 3-Bromo-2-nitrophenol
Prepared by the Office of the Senior Application Scientist
This guide is designed for researchers, scientists, and drug development professionals to provide expert-level support for the purification of 3-Bromo-2-nitrophenol via recrystallization. Here, we address common experimental challenges through detailed troubleshooting guides and frequently asked questions, grounding our advice in established chemical principles.
Recrystallization Troubleshooting Guide for 3-Bromo-2-nitrophenol
This section is structured in a question-and-answer format to directly address specific issues you may encounter during the recrystallization process.
Question 1: My 3-Bromo-2-nitrophenol "oiled out" during cooling instead of forming crystals. What causes this and how can I fix it?
Answer:
"Oiling out" is a common issue in recrystallization where the solute separates from the solution as a liquid phase rather than a solid crystalline lattice. This typically occurs when the solution becomes supersaturated at a temperature above the melting point of the solute. Given that 3-Bromo-2-nitrophenol has a relatively low melting point of 65-67°C, this is a significant risk.[1][2]
Primary Causes & Mechanistic Explanation:
-
High Solute Concentration: If the solution is too concentrated, the saturation point is reached at a higher temperature. If this temperature is above the compound's melting point, it will separate as a molten liquid.
-
Rapid Cooling: Cooling the solution too quickly can induce phase separation before the molecules have time to orient themselves into an ordered crystal lattice.
-
Inappropriate Solvent Choice: A solvent with a boiling point significantly higher than the solute's melting point can increase the likelihood of oiling out.[3]
-
Presence of Impurities: Significant impurities can depress the melting point of the compound, making it more prone to melting before it crystallizes.[4]
Step-by-Step Remediation Protocol:
-
Re-dissolve the Oil: Place the flask back on the heat source and add a small amount (5-10% of the total volume) of additional fresh, hot solvent until the oil completely redissolves into a clear solution.[4][5]
-
Slow Down the Cooling Process: This is the most critical step. Instead of placing the flask on a cold benchtop or in an ice bath, allow it to cool to room temperature very slowly. You can achieve this by leaving it on a hot plate with the heat turned off or by insulating the flask with glass wool or a towel. Slow cooling is essential for the formation of pure crystals because it allows the molecules to selectively deposit onto the growing lattice, excluding impurities.[6]
-
Induce Crystallization (If Necessary): Once the solution is at or slightly above room temperature, you can attempt to induce crystallization by scratching the inner surface of the flask with a glass rod at the meniscus.[4] The microscopic scratches provide nucleation sites for crystal growth. Alternatively, adding a single "seed crystal" of pure 3-Bromo-2-nitrophenol can initiate the process.[4]
-
Vigorous Agitation: As a last resort, if oiling persists, you can allow the oil to form and then stir the mixture vigorously.[3] The mechanical energy can sometimes break up the oil into smaller droplets that can serve as nuclei for crystallization.[3]
Question 2: I've followed the procedure, but no crystals have formed even after the solution has cooled to room temperature. What should I do?
Answer:
The failure of crystals to form typically points to one of two opposite problems: the solution is not sufficiently saturated, or it is in a supersaturated state and requires a trigger for nucleation.
Primary Causes & Mechanistic Explanation:
-
Excess Solvent: This is the most common reason for crystallization failure.[5] If too much solvent is used, the concentration of 3-Bromo-2-nitrophenol does not exceed its solubility limit even at low temperatures, and thus it remains in solution.
-
Supersaturation: Sometimes a solution can hold more dissolved solute than it theoretically should at a given temperature. This metastable "supersaturated" state requires a nucleation event to initiate crystal formation.[5]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inducing crystallization.
Detailed Steps:
-
Induce Nucleation: First, attempt to trigger crystallization from a potential supersaturated state.
-
Scratching Method: Use a glass stirring rod to gently scratch the inside of the flask just below the surface of the solution. This creates microscopic imperfections in the glass that can act as nucleation sites.[4]
-
Seed Crystal Method: If you have a small amount of the pure solid, add a tiny crystal to the solution. This provides a pre-formed template for further crystal growth.[4]
-
-
Reduce Solvent Volume: If nucleation techniques fail, it is highly probable that too much solvent was used.[5]
-
Gently heat the solution and boil off a portion of the solvent (e.g., 10-20%).[4]
-
Allow the more concentrated solution to cool slowly once again.
-
-
Utilize a Lower Temperature: If crystals still do not form at room temperature, place the flask in an ice-water bath to further decrease the solubility of the compound.[3] Be aware that rapid cooling can lead to smaller, less pure crystals.[4]
Question 3: My final product of 3-Bromo-2-nitrophenol has a very low yield. How can I improve recovery?
Answer:
A low recovery is often a trade-off for high purity. However, significant product loss can usually be minimized by optimizing the procedure. A typical recrystallization may result in a 20-30% loss, which increases if the initial material is very impure.[7]
Primary Causes & Mechanistic Explanation:
-
Using an Excessive Amount of Solvent: The most common cause of low yield is dissolving the compound in too much solvent, as a significant portion will remain in the mother liquor upon cooling.[5]
-
Premature Crystallization: If the compound crystallizes in the filter paper during a hot filtration step (if performed), this portion of the product will be lost.
-
Incomplete Cooling: Failing to cool the solution sufficiently before filtration will leave a larger amount of the product dissolved in the solvent.
-
Washing with an Inappropriate Solvent: Washing the collected crystals with a solvent in which they are soluble will dissolve the product off the filter paper.
Optimization Strategies:
-
Use the Minimum Amount of Hot Solvent: Aim to use just enough hot solvent to fully dissolve the crude solid. This ensures the solution is saturated upon cooling, maximizing crystal formation.[6]
-
Recover a Second Crop: Do not discard the mother liquor immediately after the first filtration. Concentrate the filtrate by evaporating a portion of the solvent and cool it again. This will often yield a second "crop" of crystals, which can be collected. Note that this second crop may be less pure than the first.
-
Ensure Thorough Cooling: Before filtering the crystals, ensure the flask has been cooled completely, typically in an ice bath for at least 15-20 minutes, to minimize the solubility of the product in the solvent.
-
Wash Crystals Correctly: Always wash the collected crystals with a small amount of ice-cold recrystallization solvent. The cold temperature minimizes the risk of dissolving your purified product.
Frequently Asked Questions (FAQs)
Q1: What is the best starting solvent to try for recrystallizing 3-Bromo-2-nitrophenol?
Based on its chemical structure, which includes a polar hydroxyl (-OH) and a nitro (-NO2) group, 3-Bromo-2-nitrophenol is a polar molecule.[8][9] Therefore, polar organic solvents are the best starting point.
-
Primary Recommendation: Ethanol or Methanol. These polar protic solvents are known to be effective for nitrophenols and can engage in hydrogen bonding.[9][10]
-
Alternative Recommendation (Mixed Solvent): An ethanol/water or acetone/water system can be highly effective. The compound should be dissolved in the minimum amount of the hot "good" solvent (e.g., ethanol), and then the "poor" solvent (water) is added dropwise until the solution becomes faintly cloudy. Re-heating to clarify and then slow cooling can produce excellent crystals.
Q2: How do I perform a quick solvent screen to find the ideal system?
-
Place a small amount of your crude 3-Bromo-2-nitrophenol (approx. 20-30 mg) into several small test tubes.
-
To each tube, add a different potential solvent (e.g., water, ethanol, ethyl acetate, toluene, hexane) dropwise at room temperature. A good solvent candidate will show poor solubility at room temperature.[6]
-
Gently heat the tubes that showed poor solubility. An ideal solvent will fully dissolve the compound when hot.[6]
-
Cool the tubes that showed good solubility at high temperatures. The best solvent will be the one from which a large amount of crystalline solid precipitates upon cooling.
Expected Solubility Profile for 3-Bromo-2-nitrophenol
| Solvent | Polarity | Expected Solubility | Rationale |
| Water | Polar Protic | Low | The phenolic -OH allows for some interaction, but the bulky bromo- and nitro-aromatic structure limits solubility.[11] |
| Methanol / Ethanol | Polar Protic | High | Excellent candidates. The hydroxyl groups of the solvents readily interact with the polar functional groups of the solute.[8][10] |
| Ethyl Acetate | Polar Aprotic | Moderate to High | The ester group provides polarity, making it a good potential solvent.[8] |
| Acetone | Polar Aprotic | High | A strong polar solvent capable of dissolving a wide range of organic compounds.[10] |
| Dichloromethane | Moderately Polar | Moderate | The organic nature of the compound suggests some solubility.[8] |
| Toluene / Hexane | Non-polar | Very Low | The high polarity of 3-Bromo-2-nitrophenol makes it unlikely to dissolve well in non-polar solvents.[9] |
Q3: How can I assess the purity of my recrystallized 3-Bromo-2-nitrophenol?
The most straightforward and common method is melting point determination .
-
Pure Compound: A pure substance will have a sharp melting point over a narrow range (e.g., < 2°C). For 3-Bromo-2-nitrophenol, this should be in the range of 65-67°C.[1]
-
Impure Compound: Impurities disrupt the crystal lattice, which typically causes the melting point to be both depressed (lower) and broadened (melt over a wider range).
For more rigorous analysis, techniques such as Thin-Layer Chromatography (TLC), Nuclear Magnetic Resonance (NMR) spectroscopy, or High-Performance Liquid Chromatography (HPLC) can be used to compare the purified product against a known standard or the crude material.[6][12]
References
- Exploring the Synthesis Pathways of 3-Bromo-2-nitrophenol. (n.d.). Vertex AI Search.
-
3-BROMO-2-NITROPHENOL. (2024). ChemBK. Retrieved from [Link]
-
3-Bromo-2-chloro-4-nitrophenol | C6H3BrClNO3 | CID 54302416. (n.d.). PubChem. Retrieved from [Link]
-
3-Bromo-2-nitrophenol | C6H4BrNO3 | CID 15700889. (n.d.). PubChem. Retrieved from [Link]
-
How To: Purify by Crystallization. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]
-
Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]
-
3.6F: Troubleshooting. (2022). Chemistry LibreTexts. Retrieved from [Link]
-
Problems with Recrystallisations. (n.d.). University of York, Chemistry Teaching Labs. Retrieved from [Link]
- Solubility of 4-Bromo-2,3-dimethyl-6-nitrophenol in common lab solvents. (n.d.). Benchchem.
-
Recrystallization pointers. (2022). Reddit. Retrieved from [Link]
- Purification by Recrystalliz
- Recrystalliz
- Purification of Organic Compounds: from Crude Product to Purity. (2023). EMU Physics Department.
-
3.2: Purification of Products. (2021). Chemistry LibreTexts. Retrieved from [Link]
-
Recrystallization Issues. (2023). Reddit. Retrieved from [Link]
- Purification of nitrophenols using complex-assisted crystalliz
-
Which is the best organic solvent for nitrophenol solubility and extraction? (2018). ResearchGate. Retrieved from [Link]
- 2-Bromo-4-nitrophenol. (n.d.). Solubility of Things.
-
Important Chemistry Tips-Solvents choose for recrystallization-Part4. (2020). YouTube. Retrieved from [Link]
- An In-depth Technical Guide to the Solubility of 2-Bromo-3-nitrobenzoic Acid in Organic Solvents. (n.d.). Benchchem.
-
3-bromo-2-nitrophenol (C6H4BrNO3). (n.d.). PubChemLite. Retrieved from [Link]
- Process for the purification of p-nitrophenol. (1976).
-
2-Bromo-3-nitrophenol | C6H4BrNO3 | CID 8167254. (n.d.). PubChem. Retrieved from [Link]
Sources
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- 2. chembk.com [chembk.com]
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- 11. Reagents & Solvents [chem.rochester.edu]
- 12. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: NMR Analysis of 3-Bromo-2-nitrophenol Reactions
Welcome to the technical support center for the NMR analysis of 3-Bromo-2-nitrophenol and its reaction byproducts. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile intermediate in their synthetic workflows.[1] Here, we address common and complex issues encountered during the NMR analysis of this compound and its derivatives, moving beyond simple procedural steps to explain the underlying chemical principles.
Frequently Asked Questions (FAQs)
This section covers foundational questions regarding the NMR spectral characteristics of 3-Bromo-2-nitrophenol and common baseline issues.
Q1: What are the expected ¹H and ¹³C NMR spectral data for pure 3-Bromo-2-nitrophenol?
A1: Understanding the baseline spectrum of your starting material is critical. 3-Bromo-2-nitrophenol has a distinct set of signals in both ¹H and ¹³C NMR spectra due to the influence of the electron-withdrawing nitro group and the bromine atom. The aromatic region in the ¹H NMR will display three distinct protons.
Expected NMR Data for 3-Bromo-2-nitrophenol:
| ¹H NMR (in CDCl₃) | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| Aromatic H | ~7.5 - 7.6 | dd | ~8.0, 1.5 | H-6 |
| Aromatic H | ~7.3 - 7.4 | t | ~8.0 | H-5 |
| Aromatic H | ~7.2 - 7.3 | dd | ~8.0, 1.5 | H-4 |
| Phenolic OH | Variable (e.g., ~6.0) | br s | - | -OH |
| ¹³C NMR (in CDCl₃) | Chemical Shift (ppm) | Assignment |
| Quaternary C | ~153 | C-OH |
| Quaternary C | ~140 | C-NO₂ |
| Aromatic CH | ~129 | C-5 |
| Aromatic CH | ~120 | C-4 or C-6 |
| Aromatic CH | ~118 | C-6 or C-4 |
| Quaternary C | ~103 | C-Br |
Note: Chemical shifts are approximate and can vary based on solvent, concentration, and instrument.
The assignments are based on the expected electronic effects of the substituents. The nitro group strongly deshields the ortho and para positions, while the bromine and hydroxyl groups also influence the final chemical shifts.
Q2: My NMR spectrum shows extra peaks that are not my product. What are the most common impurities?
A2: Unidentified peaks often originate from residual solvents used during the reaction or purification steps. Water is also a very common impurity, even in "dry" deuterated solvents.[2] Before suspecting complex byproducts, always check for common contaminants.
Table of Common Residual Solvent Peaks in ¹H NMR (CDCl₃):
| Solvent | Chemical Shift (ppm) | Multiplicity |
| Acetone | 2.17 | s |
| Dichloromethane | 5.30 | s |
| Diethyl Ether | 3.48 (q), 1.21 (t) | q, t |
| Ethyl Acetate | 4.12 (q), 2.05 (s), 1.26 (t) | q, s, t |
| Hexane/Heptane | ~0.9, ~1.2-1.4 | m |
| Water | ~1.56 | s (broad) |
Source: Adapted from data provided by Sigma-Aldrich and the University of Rochester.[2]
Q3: The signal for my phenolic -OH proton is either missing, very broad, or has a different chemical shift than expected. Why?
A3: This is a very common and expected behavior for labile protons (O-H, N-H). Their chemical shift and appearance are highly sensitive to:
-
Solvent: Hydrogen bonding with solvents like DMSO-d₆ will shift the peak significantly downfield (e.g., >9 ppm) compared to a less-interacting solvent like CDCl₃ (e.g., 4-7 ppm).[3][4]
-
Concentration: More concentrated samples lead to more intermolecular hydrogen bonding, which can broaden the signal and shift it downfield.
-
Temperature: Higher temperatures can average out hydrogen bonding environments, leading to sharper signals.
-
Water Content: Traces of water can facilitate proton exchange, causing the -OH signal to broaden or even disappear into the baseline.
To definitively identify the -OH peak, you can perform a D₂O shake .
Protocol: D₂O Exchange Experiment
-
Acquire a standard ¹H NMR spectrum of your sample.
-
Add one drop of deuterium oxide (D₂O) to the NMR tube.
-
Cap the tube and shake it vigorously for several minutes to ensure mixing.[2]
-
Re-acquire the ¹H NMR spectrum.
-
Result: The peak corresponding to the phenolic -OH proton will disappear or be significantly reduced in intensity because the proton has been exchanged for a deuterium atom, which is not observed in ¹H NMR.[5]
Troubleshooting Guide: Identifying Reaction Byproducts
This section focuses on interpreting more complex spectra where byproducts from the synthesis of 3-Bromo-2-nitrophenol are suspected.
Q4: My aromatic region is complex, suggesting the presence of an isomer. What are the likely isomeric byproducts?
A4: The synthesis of 3-Bromo-2-nitrophenol, typically via nitration of 3-bromophenol or bromination of 2-nitrophenol, can lead to the formation of several isomers. The directing effects of the -OH (ortho, para-directing) and -NO₂ (meta-directing) groups are key.
Each isomer will have a unique ¹H NMR splitting pattern in the aromatic region, which can be used for identification.
Comparative ¹H NMR Data for Bromo-Nitrophenol Isomers:
| Compound | H-3 | H-4 | H-5 | H-6 | Expected Splitting Pattern |
| 3-Bromo-2-nitrophenol | - | dd | t | dd | Three distinct signals, characteristic triplet and two doublets of doublets. |
| 4-Bromo-2-nitrophenol | d | - | dd | d | Three distinct signals, two doublets and one doublet of doublets.[6] |
| 5-Bromo-2-nitrophenol | d | dd | - | d | Three distinct signals, similar to 4-bromo isomer but with different coupling constants. |
Analysis Tip: Pay close attention to the coupling constants. Ortho coupling (³J) is typically 7-9 Hz, meta coupling (⁴J) is 2-3 Hz, and para coupling (⁵J) is <1 Hz (often not resolved). This allows you to deduce the relative positions of the protons.
Q5: The aromatic signals are overlapping, making interpretation impossible. How can I resolve them?
A5: Signal overlap in the aromatic region is a frequent challenge. Here are two effective strategies:
-
Change the NMR Solvent: The aromatic rings of solvents like benzene-d₆ or toluene-d₈ can induce differential shielding on your analyte's protons based on their spatial orientation. This often "unpacks" a crowded aromatic region, revealing the true multiplicities. A spectrum that is complex in CDCl₃ might become perfectly resolved in C₆D₆.[2]
-
Use a Higher Field Spectrometer: Moving from a 300 MHz to a 600 MHz spectrometer, for instance, will double the frequency separation (in Hz) between your peaks while the coupling constants (in Hz) remain the same. This increased dispersion can resolve overlapping multiplets.
Q6: I suspect my nitro group was unintentionally reduced to an amine. What NMR evidence would confirm this?
A6: The reduction of a nitro group to an amino group causes significant and predictable changes in the NMR spectrum.
-
¹H NMR:
-
Appearance of -NH₂ Signal: A new, often broad, signal will appear, typically between 3-5 ppm. This signal will disappear upon a D₂O shake.
-
Upfield Shift of Aromatic Protons: The strongly electron-withdrawing -NO₂ group is replaced by the strongly electron-donating -NH₂ group. This causes a significant upfield (to lower ppm) shift of the adjacent aromatic protons, especially the one ortho to the amine.
-
-
¹³C NMR: The carbon atom attached to the nitrogen will experience a significant upfield shift, moving from the ~140 ppm region for C-NO₂ to the ~145-150 ppm region for C-NH₂ (note: the C-NH₂ is more deshielded than a typical aromatic C-H but less so than C-NO₂).
References
- Vertex AI Search. (n.d.). Exploring the Synthesis Pathways of 3-Bromo-2-nitrophenol. Retrieved January 11, 2026.
-
PubChem. (n.d.). 3-bromo-2-nitrophenol. National Center for Biotechnology Information. Retrieved January 11, 2026, from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting 1H NMR Spectroscopy. Retrieved January 11, 2026, from [Link]
-
University of Maryland, Department of Chemistry and Biochemistry. (n.d.). Troubleshooting. Retrieved January 11, 2026, from [Link]
-
Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of phenol. Retrieved January 11, 2026, from [Link]
-
Reddit. (2025, May 27). Phenol OH Proton NMR Question. r/chemhelp. Retrieved January 11, 2026, from [Link]
-
Michigan State University, Department of Chemistry. (n.d.). Proton NMR Table. Retrieved January 11, 2026, from [Link]
-
Master Organic Chemistry. (2018, April 30). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Retrieved January 11, 2026, from [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. Troubleshooting [chem.rochester.edu]
- 3. reddit.com [reddit.com]
- 4. Proton NMR Table [www2.chemistry.msu.edu]
- 5. 1H proton nmr spectrum of phenol C6H6O C6H5OH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 phenol 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. 4-Bromo-2-nitrophenol(7693-52-9) 1H NMR spectrum [chemicalbook.com]
Technical Support Center: Overcoming Solubility Challenges with 3-Bromo-2-nitrophenol
Welcome to the technical support center for 3-Bromo-2-nitrophenol. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven guidance to navigate the experimental challenges associated with this versatile but often poorly soluble reagent. This guide is structured as a series of questions and troubleshooting protocols designed to address specific issues encountered in the lab, ensuring your reactions are efficient, reproducible, and successful.
Part 1: Frequently Asked Questions (FAQs) - First-Line Troubleshooting
This section addresses the most common initial hurdles researchers face with 3-Bromo-2-nitrophenol.
Q1: I'm having trouble dissolving 3-Bromo-2-nitrophenol. What are its fundamental solubility characteristics?
A1: 3-Bromo-2-nitrophenol is a crystalline solid with a melting point of 65-67°C. Its molecular structure dictates its solubility behavior. It possesses polar functional groups—a hydroxyl (-OH) and a nitro (-NO₂) group—which can engage in hydrogen bonding. However, the bulky bromine atom and the benzene ring lend significant non-polar, lipophilic character.
This dual nature means it generally exhibits:
-
Poor solubility in water and non-polar solvents like hexanes or toluene.
-
Good to moderate solubility in polar organic solvents. Polar aprotic solvents like Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), and acetonitrile are often effective. Polar protic solvents such as ethanol, methanol, and acetone can also be suitable, depending on the reaction conditions[1][2].
The key is to match the solvent polarity to the overall polarity of the molecule, a principle often summarized as "like dissolves like"[3].
Q2: Why did my 3-Bromo-2-nitrophenol precipitate out of solution mid-reaction?
A2: This is a common issue that can arise from several factors:
-
Change in Polarity: The reaction mixture's polarity may have changed. For instance, if you are performing a reaction where a non-polar reagent is consumed and a more polar product is formed, the starting material may crash out.
-
Temperature Fluctuation: Solubility is often temperature-dependent[4][5]. If you initially heated the mixture to dissolve the compound, a slight drop in temperature could cause it to fall below its saturation point.
-
Formation of an Insoluble Salt: In reactions involving bases, you may form the corresponding phenoxide salt. While the phenoxide is often more soluble in polar solvents, its salt (e.g., sodium or potassium salt) may have limited solubility in moderately polar organic solvents like acetonitrile or acetone, leading to precipitation.
Q3: Can I simply heat the reaction to improve solubility? What are the risks?
A3: Increasing the temperature is a valid and common strategy to increase the dissolution rate and solubility of many organic compounds[4]. For many reactions, such as the Williamson ether synthesis, heating to 50-100 °C is standard practice and improves reaction kinetics[6].
However, you must consider the following risks:
-
Thermal Degradation: Although 3-Bromo-2-nitrophenol is relatively stable, prolonged exposure to high temperatures can lead to degradation, especially in the presence of strong acids or bases. The nitro group, in particular, can be susceptible to side reactions.
-
Side Reactions: Increased temperature can accelerate unwanted side reactions, such as elimination in the case of Williamson ether synthesis with secondary or tertiary alkyl halides, reducing your overall yield of the desired product[6][7].
-
Solvent Loss: If not under reflux, you risk boiling off your solvent, which would concentrate the reactants and likely cause precipitation.
Recommendation: Always conduct a small-scale test to determine the thermal stability of your reaction mixture before scaling up.
Q4: My reaction is biphasic (e.g., aqueous base and organic solvent). How can I get the reactants to interact?
A4: This is a classic scenario where solubility is a major barrier. When your 3-Bromo-2-nitrophenol is in an organic phase and a key reagent (like NaOH or KOH) is in an aqueous phase, the reaction rate will be extremely slow because the reactants cannot interact.
The premier solution for this problem is Phase-Transfer Catalysis (PTC) . A phase-transfer catalyst, typically a quaternary ammonium salt (e.g., tetrabutylammonium bromide, TBAB), transports the aqueous reactant (like the hydroxide ion, OH⁻) into the organic phase. The hydroxide then deprotonates the phenol, and the resulting phenoxide is shuttled by the catalyst, allowing it to react with your other organic-soluble reagent[8][9]. This technique is exceptionally effective for etherification of phenols[10][11][12].
Part 2: Advanced Troubleshooting & Strategic Protocols
When basic troubleshooting is insufficient, a more systematic approach is required. The following protocols provide detailed, step-by-step guidance for overcoming persistent solubility issues.
Strategy 1: Systematic Solvent Screening
Before committing to a complex setup, a quick, systematic screen can identify a suitable solvent or co-solvent system.
Experimental Protocol: Small-Scale Solubility Test
-
Preparation: Aliquot approximately 10 mg of 3-Bromo-2-nitrophenol into several small, labeled vials.
-
Solvent Addition: To each vial, add 0.5 mL of a candidate solvent from the table below.
-
Observation at Room Temperature: Agitate the vials (vortex or stir) for 2 minutes. Observe and record if the solid dissolves completely, partially, or not at all.
-
Observation with Heating: For vials where the solid is not fully dissolved, gently warm the mixture in a water bath to ~50-60°C. Record any changes in solubility.
-
Analysis: A solvent that fully dissolves the compound, preferably at room temperature or with gentle warming, is a strong candidate for your reaction.
Data Presentation: Solvent Selection Table
| Solvent | Type | Dielectric Constant (Polarity) | Boiling Point (°C) | Expected Solubility for 3-Bromo-2-nitrophenol | Rationale & Notes |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | 36.7 | 153 | Very High | Excellent for dissolving polar organics. Ideal for SN2 reactions like ether synthesis[6]. High boiling point allows for a wide temperature range. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 46.7 | 189 | Very High | A powerful solvent for a wide range of compounds[1]. High boiling point. Can be difficult to remove during workup. |
| Acetonitrile | Polar Aprotic | 37.5 | 82 | Good | A common choice for SN2 reactions. Its lower boiling point makes it easier to remove post-reaction[2][13]. |
| Acetone | Polar Aprotic | 20.7 | 56 | Good | Effective for many nitrophenols[2][14]. Very volatile and has a low boiling point. |
| Ethanol | Polar Protic | 24.6 | 78 | Moderate to Good | The hydroxyl group can solvate the phenol. However, as a protic solvent, it can slow down SN2 reactions by solvating the nucleophile[6]. |
| Dichloromethane (DCM) | Non-polar | 9.1 | 40 | Low to Moderate | May dissolve the compound but is generally not ideal for reactions involving ionic intermediates (phenoxides)[1]. |
| Toluene | Non-polar | 2.4 | 111 | Poor | Unlikely to be effective unless used in a biphasic system with a phase-transfer catalyst. |
| Water | Polar Protic | 80.1 | 100 | Very Poor | Despite its high polarity, the large organic backbone of the molecule prevents significant dissolution[5][14]. |
Strategy 2: Implementing Phase-Transfer Catalysis (PTC)
This protocol details the use of PTC for a common reaction: the Williamson ether synthesis. This method is ideal when using an inorganic base (e.g., NaOH, K₂CO₃) that is insoluble in the organic reaction solvent.
Mandatory Visualization: PTC Workflow
Caption: Mechanism of Phase-Transfer Catalysis for Williamson Ether Synthesis.
Experimental Protocol: PTC Etherification of 3-Bromo-2-nitrophenol
This protocol describes the synthesis of 3-bromo-2-(ethoxymethyl)nitrobenzene as a representative example.
-
Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-Bromo-2-nitrophenol (1.0 eq.), toluene (5 mL per mmol of phenol), and tetrabutylammonium bromide (TBAB, 0.1 eq.).
-
Base Addition: Add a 50% (w/w) aqueous solution of sodium hydroxide (3.0 eq.).
-
Reagent Addition: Add ethyl iodide (1.2 eq.) to the biphasic mixture.
-
Reaction: Heat the mixture to 70-80°C with vigorous stirring. The high stir rate is crucial to maximize the interfacial area between the two phases. Monitor the reaction progress by TLC or GC-MS. Reactions are typically complete within 2-6 hours.
-
Workup:
-
Cool the reaction mixture to room temperature and dilute with an equal volume of water.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer with toluene or ethyl acetate (2x volumes).
-
Combine the organic layers and wash with water, then with brine (saturated NaCl solution) to remove residual water[15].
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by column chromatography on silica gel.
Part 3: Decision-Making Workflow
Choosing the right strategy depends on the specific reaction context. Use the following workflow to guide your decision-making process.
Mandatory Visualization: Strategy Selection Workflow
Caption: Decision workflow for selecting a solubilization strategy.
References
-
Effects of Charge Separation, Effective Concentration, and Aggregate Formation on the Phase Transfer Catalyzed Alkylation of Phenol. Journal of the American Chemical Society. [Link]
-
Phase-transfer catalytic determination of phenols as methylated derivatives by gas chromatography with flame ionization and mass-selective detection. Journal of Chromatography A. [Link]
-
Etherification of Phenols Catalysed by Solid-Liquid Phase Transfer Catalyst PEG400 without Solvent. Synthetic Communications. [Link]
-
PTC Etherification of a Phenol. PTC Organics, Inc. [Link]
-
Reaction Work-Ups. Chemistry LibreTexts. [Link]
-
Etherification of Phenols Catalyzed by Solid-Liquid Phase Transfer Catalyst PEG400 Without Solvent. ResearchGate. [Link]
-
How will you increase the solubility of organic compounds in water? Quora. [Link]
-
5 Novel Techniques for Solubility Enhancement. Ascendia Pharmaceutical Solutions. [Link]
-
Advances in Solubility Enhancement Techniques. International Journal of Pharmaceutical Sciences Review and Research. [Link]
-
Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. [Link]
-
Exploring the Synthesis Pathways of 3-Bromo-2-nitrophenol. Blossomchemical. [Link]
-
Williamson ether synthesis. Wikipedia. [Link]
-
2,6-dibromo-4-nitrophenol. Organic Syntheses Procedure. [Link]
-
2-Bromo-4-nitrophenol. Solubility of Things. [Link]
-
The Williamson Ether Synthesis. University of Missouri-St. Louis. [Link]
-
What Are The Limitations Of Williamson Ether Synthesis? Chemistry For Everyone (YouTube). [Link]
-
3-BROMO-2-NITROPHENOL. ChemBK. [Link]
-
The Williamson Ether Synthesis. Master Organic Chemistry. [Link]
-
3-Bromo-2-chloro-4-nitrophenol. PubChem. [Link]
-
Which is the best organic solvent for nitrophenol solubility and extraction? ResearchGate. [Link]
-
3-Bromo-2-nitrophenol. PubChem. [Link]
-
2-Bromo-3-nitrophenol. PubChem. [Link]
-
Bromination of Phenols | Electrophilic aromatic substitution | Organic Chemistry. Khan Academy (YouTube). [Link]
-
The solubility of 3-bromo-4-nitrophenol in water and acetone. U.S. Geological Survey. [Link]
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- 10. Phase-transfer catalytic determination of phenols as methylated derivatives by gas chromatography with flame ionization and mass-selective detection - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 15. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Methodologies for Mitigating Byproduct Formation in 3-Bromo-2-nitrophenol Reactions
Introduction: 3-Bromo-2-nitrophenol is a versatile chemical intermediate pivotal in the synthesis of a wide array of pharmaceutical and agrochemical compounds. Its value lies in the strategic placement of its functional groups: a hydroxyl group that activates the aromatic ring, a nitro group that can be transformed into an amine, and a bromine atom that serves as a handle for cross-coupling reactions. However, this multi-functionality also presents unique challenges, often leading to a range of undesirable byproducts that can complicate purification and reduce yields.
This guide provides researchers, scientists, and drug development professionals with a dedicated technical resource for troubleshooting and preventing common side reactions. Organized in a question-and-answer format, it addresses specific experimental issues, explains the underlying chemical principles, and offers field-proven protocols to ensure high-fidelity transformations.
Section 1: Frequently Asked Questions (FAQs)
Q1: I am attempting to reduce the nitro group on 3-Bromo-2-nitrophenol, but my primary byproduct is 2-aminophenol, which is missing the bromine atom. What is causing this debromination?
A: This is a classic case of a side reaction known as hydrogenolysis or reductive dehalogenation. The conditions used to reduce the nitro group are often capable of cleaving the carbon-bromine bond. This is particularly common when using palladium on carbon (Pd/C) as a catalyst for hydrogenation.[1][2] While highly effective for nitro reduction, palladium catalysts are also notoriously efficient at removing aryl halides.
Q2: My goal is to perform a nucleophilic substitution, but the reaction is sluggish and yields a complex mixture. What are the likely competing reactions?
A: The reactivity of 3-Bromo-2-nitrophenol towards nucleophiles is complex. The nitro group is electron-withdrawing and can activate the ring for Nucleophilic Aromatic Substitution (SNAr).[3] However, the bromine atom is not in the most favorable ortho or para position relative to the nitro group for maximal activation. Competing reactions may include:
-
Deprotonation of the phenol: The hydroxyl group is acidic and will be deprotonated by basic nucleophiles or added base, forming a phenoxide. This can alter the electronic properties of the ring and may lead to O-alkylation or O-acylation as the primary reaction pathway.
-
Displacement of the nitro group: In some systems, particularly with soft nucleophiles, the nitro group itself can be displaced, though this is generally less common than halide displacement.[4]
Q3: I am trying to introduce another substituent onto the aromatic ring via electrophilic aromatic substitution, but I am getting poly-substituted or oxidized byproducts. Why is this happening?
A: The phenol moiety is a powerful activating group and an ortho, para-director, making the ring highly susceptible to electrophilic attack.[5] Even though the nitro group is deactivating, the hydroxyl group's influence often dominates. Using strong electrophilic conditions (e.g., concentrated nitric acid for nitration) can easily lead to over-substitution, resulting in di- or even tri-substituted products.[5][6] Furthermore, harsh, oxidative electrophilic conditions can lead to the formation of quinone-like byproducts.
Section 2: Troubleshooting Guide: Common Byproducts and Prevention Strategies
This table summarizes the most common issues encountered in reactions with 3-Bromo-2-nitrophenol and provides targeted solutions.
| Problem/Byproduct Observed | Potential Root Cause | Recommended Solution & Rationale |
| Debromination (e.g., formation of 2-aminophenol or 2-nitrophenol) | Reductive Cleavage of C-Br Bond: Most often occurs during catalytic hydrogenation with Pd/C.[1][2] | Change Reducing Agent: Avoid Pd/C. Instead, use chemical reductants like Tin(II) chloride (SnCl2) in acidic media or Iron (Fe) powder in acetic or hydrochloric acid.[7] Alternatively, Raney Nickel can be a suitable catalyst for hydrogenation as it is less prone to causing dehalogenation.[2] |
| Poly-nitrated Species | Over-activation by the Hydroxyl Group: The phenol ring is highly activated, and strong nitrating conditions (e.g., conc. HNO3/H2SO4) will lead to multiple additions.[5][8] | Use Milder Reagents & Control Temperature: Employ dilute nitric acid at low temperatures (0-10 °C).[8][9] For other substitutions, use less reactive electrophiles and non-oxidizing Lewis acids. Strict temperature control is critical to manage the reaction rate and prevent side reactions. |
| Azo/Azoxy Compound Formation | Incomplete Reduction of Nitro Group: Certain reducing agents, particularly metal hydrides like LiAlH4, can cause dimerization of reaction intermediates, leading to azo compounds instead of the desired amine.[2] This can also occur with insufficient reducing agent or improper pH control. | Select Appropriate Reductant: Do not use LiAlH4 for aromatic nitro reductions.[2] Stick to proven methods like SnCl2/HCl, Fe/HCl, or catalytic hydrogenation.[7][10] Monitor the reaction by TLC to ensure full conversion to the amine. |
| O-Alkylation/Acylation Byproducts | Deprotonation of Phenol: In the presence of a base, the highly nucleophilic phenoxide anion is formed, which can react with electrophiles (e.g., alkyl halides) faster than the intended C-alkylation or other ring transformations. | Protect the Hydroxyl Group: Before attempting ring functionalization or nucleophilic substitution at the bromine, protect the phenol as a non-acidic ether (e.g., methyl or benzyl ether). This protecting group can be removed in a subsequent step. |
Section 3: Recommended Protocols for High-Fidelity Transformations
Protocol 1: Selective Reduction of the Nitro Group without Debromination
This protocol utilizes Tin(II) chloride, a classic and reliable method for reducing aromatic nitro groups in the presence of sensitive functionalities like aryl halides.
Materials:
-
3-Bromo-2-nitrophenol
-
Tin(II) chloride dihydrate (SnCl2·2H2O)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethyl Acetate
-
Saturated Sodium Bicarbonate solution (NaHCO3)
-
Anhydrous Sodium Sulfate (Na2SO4)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3-Bromo-2-nitrophenol (1.0 eq).
-
Add ethyl acetate as the solvent (approx. 10-15 mL per gram of starting material).
-
In a separate beaker, dissolve Tin(II) chloride dihydrate (4.0-5.0 eq) in concentrated HCl (approx. 4-5 mL per gram of SnCl2·2H2O). Caution: Exothermic reaction.
-
Add the SnCl2/HCl solution to the flask containing the nitrophenol.
-
Heat the reaction mixture to 60-70 °C and stir vigorously. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 2-4 hours).
-
Cool the mixture to room temperature and then place it in an ice bath.
-
Slowly and carefully neutralize the excess acid by adding saturated NaHCO3 solution until the pH of the aqueous layer is ~7-8. Caution: Vigorous gas evolution (CO2). A thick white precipitate of tin salts will form.
-
Extract the product into ethyl acetate (3x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the crude 3-Bromo-2-aminophenol.
-
Purify the product via column chromatography or recrystallization as needed.
Section 4: Visualizing Reaction Pathways & Troubleshooting
Diagram 1: Competing Pathways in Nitro Group Reduction
Caption: Key reaction pathways during the reduction of 3-Bromo-2-nitrophenol.
Diagram 2: Troubleshooting Logic for Byproduct Formation
Caption: A logical workflow for diagnosing and solving common byproduct issues.
References
- Vertex AI Search. (n.d.). Exploring the Synthesis Pathways of 3-Bromo-2-nitrophenol.
-
Ramanathan, A., & Jimenez, L. S. (2010). Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. Synthesis, 2010(02), 217-220. Retrieved from [Link]
-
Kazumi, J., et al. (n.d.). Dehalogenation and biodegradation of brominated phenols and benzoic acids under iron-reducing, sulfidogenic, and methanogenic conditions. PMC - NIH. Retrieved from [Link]
-
BYJU'S. (n.d.). Electrophilic Substitution Reactions of Phenols. Retrieved from [Link]
-
Mako, M. (2018, October 8). More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. Master Organic Chemistry. Retrieved from [Link]
-
Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. Retrieved from [Link]
-
UKEssays. (2017, August 17). Synthesis and Purification of Nitrophenols. Retrieved from [Link]
-
Quora. (2018, October 20). What will be the effects of the presence of the nitro group or hydroxyl group on benzene further substitution of the ring? Retrieved from [Link]
-
NOP. (2006, March). Nitration of phenol to 2-nitrophenol and 4-nitrophenol. Retrieved from [Link]
-
Jaroslaw, G., et al. (2020, October 20). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. NIH. Retrieved from [Link]
-
Grimmett, M. R., et al. (n.d.). Preparation and Reactions of Bromo-2-nitro- and Bromo-2- aminoimidazoles. ResearchGate. Retrieved from [Link]
-
Quora. (2021, November 1). Why does the nitration of phenol give 2-nitrophenol? Retrieved from [Link]
-
Hashemi, M. M., et al. (n.d.). Nitration Of Phenols Under Mild And Heterogeneous Conditions. PMC - NIH. Retrieved from [Link]
Sources
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- 2. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 3. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. quora.com [quora.com]
- 10. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
Technical Support Center: Work-up Procedures for Reactions Involving 3-Bromo-2-nitrophenol
This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals working with 3-Bromo-2-nitrophenol. It is designed to be a practical resource for troubleshooting common issues encountered during the work-up and purification of reactions involving this versatile intermediate.
Introduction to 3-Bromo-2-nitrophenol
3-Bromo-2-nitrophenol is a valuable building block in organic synthesis, particularly in the pharmaceutical and agrochemical industries. Its trifunctional nature, featuring a hydroxyl group, a bromine atom, and a nitro group, allows for a diverse range of chemical transformations. However, the presence of these functional groups also necessitates careful consideration during the reaction work-up to ensure the desired product's efficient isolation and purification. This guide will address frequently asked questions and provide detailed troubleshooting protocols for common synthetic routes involving this compound.
Key Properties of 3-Bromo-2-nitrophenol:
| Property | Value |
| CAS Number | 76361-99-4 |
| Molecular Formula | C₆H₄BrNO₃ |
| Appearance | Light yellow crystalline solid |
| Melting Point | 65-67 °C |
Part 1: Frequently Asked Questions (FAQs)
This section addresses common queries regarding the handling and work-up of reactions with 3-Bromo-2-nitrophenol.
Q1: How does the acidity of 3-Bromo-2-nitrophenol affect my aqueous work-up?
A1: The phenolic proton of 3-Bromo-2-nitrophenol is acidic and will be deprotonated in the presence of a base to form a phenoxide salt. This significantly increases its solubility in aqueous basic solutions.[1] You can leverage this property during extractions. For instance, washing the organic layer with a dilute aqueous base (e.g., 1M NaOH or NaHCO₃) can remove unreacted 3-Bromo-2-nitrophenol. Conversely, if your product is also phenolic, this basic wash may lead to its loss into the aqueous layer. In such cases, a milder base or a different purification strategy might be necessary.
Q2: I'm performing a Williamson ether synthesis with 3-Bromo-2-nitrophenol. What is the best way to remove the unreacted starting material?
A2: For a Williamson ether synthesis, where the hydroxyl group of 3-Bromo-2-nitrophenol is alkylated, the resulting ether product is no longer acidic.[2][3][4][5][6] This difference in acidity is key to a straightforward work-up. After the reaction, you can dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with an aqueous base like 1M sodium hydroxide. The unreacted 3-Bromo-2-nitrophenol will be deprotonated and dissolve in the aqueous layer, while your desired ether product remains in the organic layer.
Q3: My reaction mixture involving 3-Bromo-2-nitrophenol has formed a persistent emulsion during extraction. What should I do?
A3: Emulsions are common when working with phenolic compounds. To break an emulsion, you can try the following:
-
Addition of Brine: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous phase, which can help to separate the layers.
-
Filtration through Celite: Filtering the entire mixture through a pad of Celite can sometimes break up the emulsion.
-
Centrifugation: If available, centrifuging the mixture is a very effective method for separating the layers.
-
Patience: Sometimes, simply letting the separatory funnel stand for an extended period can lead to layer separation.
Q4: What are the common side products to expect when reducing the nitro group of 3-Bromo-2-nitrophenol, and how do I remove them?
A4: The reduction of the nitro group to an amine is a common transformation.[7] Potential side reactions include incomplete reduction, leading to nitroso or hydroxylamine intermediates. If a catalytic hydrogenation approach is used with a catalyst like Raney-Ni, debromination can occur as a side reaction.[7] Purification is typically achieved through column chromatography on silica gel.[8] The resulting 3-bromo-2-aminophenol is more polar than the starting material and any debrominated byproducts, allowing for effective separation.
Part 2: Troubleshooting Guides
This section provides structured guidance for resolving specific issues encountered during the work-up of common reactions involving 3-Bromo-2-nitrophenol.
Guide 1: Work-up of a Williamson Ether Synthesis
Objective: To isolate the desired ether product from unreacted 3-Bromo-2-nitrophenol and other reagents.
| Symptom | Possible Cause | Troubleshooting Steps |
| Low yield after extraction | 1. Product is also soluble in the basic wash. 2. Incomplete reaction. | 1. If your product has acidic protons, avoid strong basic washes. Use a milder base like sodium bicarbonate or simply wash with water and brine. 2. Monitor the reaction by TLC to ensure completion before work-up. |
| Product is contaminated with starting material | Inefficient extraction of unreacted 3-Bromo-2-nitrophenol. | Increase the number of basic washes (e.g., 2-3 times with 1M NaOH). Ensure the pH of the aqueous layer is basic after washing. |
| Oily product that won't crystallize | Presence of impurities or residual solvent. | Purify the crude product by column chromatography on silica gel. A gradient of ethyl acetate in hexanes is a good starting point. |
Guide 2: Work-up of a Suzuki-Miyaura Cross-Coupling Reaction
Objective: To isolate the biaryl product from the reaction of 3-Bromo-2-nitrophenol with a boronic acid.
| Symptom | Possible Cause | Troubleshooting Steps |
| Difficulty removing palladium catalyst | The palladium catalyst is finely dispersed in the organic layer. | Filter the reaction mixture through a pad of Celite before the aqueous work-up.[9] |
| Boronic acid and its byproducts in the final product | Inefficient removal during aqueous washes. | Wash the organic layer with a basic solution (e.g., 1M NaOH) to remove unreacted boronic acid. |
| Product is a complex mixture | Side reactions such as homocoupling of the boronic acid. | Purify the crude product using column chromatography.[9][10] The polarity of the eluent will depend on the specific product. |
Part 3: Experimental Protocols and Visualizations
Protocol 1: General Aqueous Work-up Procedure
This protocol is a general guideline and may need to be adapted based on the specific reaction and product properties.
-
Cool the reaction mixture: Once the reaction is complete, allow the mixture to cool to room temperature.
-
Quench the reaction (if necessary): If reactive reagents are present, quench them appropriately (e.g., by adding water or a saturated ammonium chloride solution).
-
Dilute with an organic solvent: Add an appropriate organic solvent in which your product is soluble (e.g., ethyl acetate, dichloromethane).
-
Transfer to a separatory funnel: Transfer the mixture to a separatory funnel.
-
Aqueous washes:
-
Wash with water to remove water-soluble impurities.
-
Wash with a dilute acid (e.g., 1M HCl) to remove basic impurities.
-
Wash with a dilute base (e.g., 1M NaOH or NaHCO₃) to remove acidic impurities.
-
Wash with brine to facilitate layer separation and remove residual water.
-
-
Dry the organic layer: Dry the separated organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter and concentrate: Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product: Purify the resulting crude product by recrystallization or column chromatography.[11][12]
Visualization of the General Aqueous Work-up Workflow:
Caption: General workflow for the aqueous work-up and purification of a reaction mixture.
Protocol 2: Purification by Column Chromatography
Column chromatography is a powerful technique for separating compounds based on their polarity.[11][12]
-
Prepare the column: Pack a glass column with silica gel as the stationary phase, using a suitable solvent system (the mobile phase or eluent).
-
Load the sample: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the silica gel.
-
Elute the column: Pass the eluent through the column. Compounds will move down the column at different rates depending on their polarity. Less polar compounds will elute first.
-
Collect fractions: Collect the eluting solvent in a series of fractions.
-
Analyze fractions: Analyze the collected fractions by Thin-Layer Chromatography (TLC) to identify which fractions contain the desired product.
-
Combine and concentrate: Combine the pure fractions and remove the solvent to obtain the purified product.
Visualization of Polarity-Based Separation in Column Chromatography:
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 4. organicchemistrytutor.com [organicchemistrytutor.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. m.youtube.com [m.youtube.com]
- 7. CN111302956A - Preparation method of 4-bromo-2-aminophenol - Google Patents [patents.google.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]
- 12. Column chromatography - Wikipedia [en.wikipedia.org]
Technical Support Center: Catalyst Poisoning in Cross-Coupling Reactions with 3-Bromo-2-nitrophenol
Welcome to the technical support guide for researchers, scientists, and drug development professionals encountering challenges with cross-coupling reactions involving 3-Bromo-2-nitrophenol. This challenging substrate contains two distinct functional groups—a nitro group and a phenol—both of which can independently or cooperatively lead to significant catalyst deactivation. This guide is structured in a question-and-answer format to directly address common issues and provide actionable, field-proven troubleshooting strategies.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My Suzuki-Miyaura coupling with 3-Bromo-2-nitrophenol is failing or showing very low conversion. What are the most likely causes?
A1: Failure or low yield with this substrate is a common issue and typically points to rapid catalyst deactivation. The two primary culprits are the ortho-nitro and hydroxyl functional groups. These groups can "poison" the palladium catalyst through several mechanisms that inhibit the catalytic cycle.
Primary Causes of Catalyst Deactivation:
-
Nitro Group Interference : The electron-withdrawing nitro group can interact with the low-valent palladium catalyst, disrupting its electronic properties or even oxidizing the active Pd(0) species.
-
Phenolic Group Interference : The acidic proton of the phenol can lead to unwanted protonolysis reactions (e.g., protodeboronation of the boronic acid).[1] More critically, the phenoxide, formed under basic conditions, can act as a strong ligand, binding to the palladium center and inhibiting substrate or ligand exchange.[2]
-
Catalyst Decomposition : The reaction may turn black, indicating the formation of palladium black (inactive, agglomerated Pd(0) particles).[3] This is often a sign of an unstable catalytic complex under the reaction conditions.
-
Poor Reagent Solubility or Stability : The substrate or boronic acid may have poor solubility in the chosen solvent, leading to a slow or incomplete reaction.[1][4] Boronic acids are also susceptible to decomposition, especially at elevated temperatures or in the presence of water.[1][5]
To diagnose the specific issue, proceed to the more detailed questions below that address each potential failure mode.
Q2: How exactly does the 2-nitro group inhibit my palladium catalyst?
A2: The nitro group is a well-known challenging functional group in palladium-catalyzed cross-couplings for two primary reasons: its electronic properties and its potential as an oxidant.
-
Oxidative Deactivation : The primary catalytic species in many cross-coupling cycles is Pd(0). Nitroarenes can act as oxidants, particularly under thermal stress, oxidizing the active Pd(0) to inactive Pd(II) species outside of the desired catalytic cycle. This effectively removes the catalyst from the reaction. While some research has shown that C-NO2 bonds can be directly activated for cross-coupling, this requires specific catalytic systems (e.g., Pd/BrettPhos) and conditions that are not typical for standard Suzuki reactions.[6][7]
-
Strong Coordination/Electronic Effects : The nitro group is strongly electron-withdrawing. While this can sometimes facilitate the initial oxidative addition step at the C-Br bond, it can also lead to the formation of overly stable palladium complexes that are reluctant to proceed through the subsequent steps of the catalytic cycle, like transmetalation or reductive elimination.
Caption: Oxidation of the active Pd(0) catalyst by the nitro group.
Q3: My reaction with 3-Bromo-2-nitrophenol turns black and stalls. What is happening and how can I prevent it?
A3: The formation of a black precipitate is almost always indicative of the generation of "palladium black," which consists of fine, catalytically inactive palladium metal particles.[3] This happens when the ligands supporting the palladium atom dissociate, leaving the metal atoms to agglomerate. For a substrate like 3-Bromo-2-nitrophenol, this is often triggered by the ortho-hydroxyl group.
Mechanism of Phenol-Induced Deactivation:
Under the basic conditions required for the Suzuki reaction, the phenol is deprotonated to form a phenoxide. This phenoxide is a potent, bidentate ligand (coordinating through both the oxygen and the bromine). It can chelate strongly to the palladium center, displacing the essential phosphine ligands and forming a highly stable, but inactive, palladacycle. This complex is then prone to decomposition into palladium black, especially at higher temperatures.[2]
Caption: Chelation and decomposition pathway initiated by the phenol group.
Q4: What specific catalyst systems and conditions are recommended to overcome these poisoning effects?
A4: Overcoming the dual poisoning effects of the nitro and phenol groups requires a highly robust and reactive catalyst system. Standard catalysts like Pd(PPh₃)₄ are often ineffective.[3] The key is to use bulky, electron-rich phosphine ligands that can promote the desired catalytic cycle while resisting displacement by the substrate's functional groups.[1]
| Catalyst/Ligand System | Precursor | Typical Loading | Key Advantages & Considerations |
| SPhos or XPhos | Pd₂(dba)₃ or Pd(OAc)₂ | 1-5 mol% Pd, 2-10 mol% Ligand | Industry Standard for Difficult Couplings. Bulky, electron-rich ligands that accelerate reductive elimination and stabilize the catalyst, preventing decomposition.[1][3] |
| Buchwald Palladacycle Precatalysts | XPhos Pd G3/G4, SPhos Pd G3/G4 | 1-5 mol% | Air-stable and highly active. These pre-formed catalysts ensure efficient generation of the active Pd(0) species, which is critical for sensitive substrates. |
| N-Heterocyclic Carbene (NHC) Ligands | e.g., IPr, SImes | Pd₂(dba)₃ or PEPPSI catalysts | 2-5 mol% |
Base and Solvent Selection:
-
Base : A weaker, non-nucleophilic base like potassium phosphate (K₃PO₄) is often superior to stronger bases like carbonates (K₂CO₃, Cs₂CO₃) or hydroxides.[1] It is effective in the transmetalation step without promoting as many side reactions.
-
Solvent : Anhydrous, polar aprotic solvents are preferred. 1,4-Dioxane or Toluene , often with a small amount of water, are common choices. Rigorous degassing is mandatory to prevent oxygen from contributing to catalyst decomposition.[1]
Q5: What specific experimental protocols can I follow to troubleshoot my failed reaction?
A5: When facing a failed reaction, a systematic, step-by-step approach is crucial. Below are two protocols designed to mitigate the common failure modes associated with 3-Bromo-2-nitrophenol.
This workflow helps you systematically diagnose the problem.
Caption: A decision tree for systematic troubleshooting of the reaction.
This protocol incorporates best practices for challenging substrates.
Materials:
-
3-Bromo-2-nitrophenol (1.0 eq)
-
Arylboronic acid (1.2 - 1.5 eq)
-
XPhos Pd G3 Precatalyst (2 mol%)
-
XPhos ligand (additional 2 mol%)
-
Potassium Phosphate (K₃PO₄), finely ground (3.0 eq)
-
Anhydrous, degassed 1,4-Dioxane
Procedure:
-
Vessel Preparation : To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add the 3-Bromo-2-nitrophenol, arylboronic acid, and finely ground K₃PO₄.
-
Catalyst Addition : If working on the benchtop, add the XPhos Pd G3 precatalyst and extra XPhos ligand now. If using a glovebox, add them inside the glovebox. The use of a pre-catalyst is highly recommended to ensure the efficient formation of the active species.[3]
-
Inert Atmosphere : Seal the flask with a septum. Connect it to a Schlenk line and evacuate and backfill with high-purity argon or nitrogen. Repeat this cycle at least three times to ensure all oxygen is removed.[1]
-
Solvent Addition : Add the anhydrous, degassed 1,4-dioxane via syringe.
-
Reaction : Place the flask in a preheated oil bath at 100-110 °C. Stir vigorously. Higher temperatures may be required but can also increase the rate of catalyst decomposition, so this should be optimized.[4]
-
Monitoring : Monitor the reaction progress by taking small aliquots (under an inert atmosphere) and analyzing them by TLC, GC-MS, or LC-MS.[1] Look for the disappearance of the starting material.
-
Workup : Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.[1]
-
Purification : Purify the crude product by flash column chromatography.
References
- Moulijn, J. A., van Leeuwen, P. W. N. M., & van Santen, R. A. (2001). Poisoning and deactivation of palladium catalysts.
-
Nakao, Y. (2021). Cross-Coupling Reactions of Nitroarenes. Accounts of Chemical Research, 54(14), 2954–2967. [Link]
-
Rickhaus, M. (2014). Answer to "How can I solve my problem with Suzuki coupling?". ResearchGate. Retrieved from [Link]
-
Erhardt, S., Grushin, V. V., et al. (2008). Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Journal of the American Chemical Society, 130(14), 4828–4845. [Link]
-
ChemCatBio. (2021). Three Sources of Catalyst Deactivation and How To Mitigate Them. Retrieved from [Link]
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Nakao, Y., & Hiyama, T. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Chemistry, 1(1), 126-137. [Link]
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- 7. researchgate.net [researchgate.net]
Technical Support Center: Managing Exothermic Reactions in the Synthesis of 3-Bromo-2-nitrophenol
Welcome to the Technical Support Center for the synthesis of 3-Bromo-2-nitrophenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for managing the critical exothermic events inherent in this synthesis. Our focus is on ensuring procedural safety, maximizing yield, and achieving high product purity by understanding and controlling the reaction's thermochemistry.
Introduction to the Synthesis and its Exothermic Nature
The synthesis of 3-Bromo-2-nitrophenol is a valuable process for creating a versatile intermediate in the pharmaceutical and agrochemical industries.[1] The strategic placement of the hydroxyl, nitro, and bromo groups on the aromatic ring makes it a key building block for more complex molecules.[1] The primary synthetic route involves the electrophilic aromatic substitution of a phenolic precursor. However, the nitration step, in particular, is a highly exothermic reaction that demands rigorous control to prevent thermal runaways, which can lead to vigorous gas evolution, loss of product, and potentially hazardous situations.[2][3][4]
This guide provides a structured question-and-answer-based approach to address common challenges and offers practical, field-proven advice for safe and successful synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Section 1: Reaction Setup and Initial Concerns
Question 1: I am planning the synthesis of 3-Bromo-2-nitrophenol. Should I brominate 2-nitrophenol or nitrate 3-bromophenol? What are the implications for exotherm control?
Answer: Both synthetic routes are plausible, but the choice has significant implications for reaction control and selectivity.
-
Nitrating 3-bromophenol: This is often the preferred route. The hydroxyl group is a strongly activating, ortho-, para-director, while the bromine is a deactivating, ortho-, para-director. Nitration will preferentially occur at the positions activated by the hydroxyl group. The key is to control the conditions to favor mono-nitration at the 2-position.
-
Brominating 2-nitrophenol: The nitro group is a strong deactivating group and a meta-director, while the hydroxyl group is a strong activating, ortho-, para-director. The directing effects are conflicting, which can lead to a mixture of products and potentially more side reactions if not carefully controlled.
From an exotherm management perspective, nitration is generally the more hazardous and exothermic step.[2][3] Therefore, introducing the highly energetic nitro group onto a less activated ring (3-bromophenol) can offer a more controlled reaction compared to brominating a more activated and potentially more reactive 2-nitrophenol.
Question 2: What are the essential safety precautions I must take before starting the synthesis?
Answer: Safety is paramount when dealing with nitration reactions.[5] The following are non-negotiable safety measures:
-
Personal Protective Equipment (PPE): Always wear acid-resistant gloves, safety goggles, a face shield, and a chemical-resistant lab coat.[5][6][7]
-
Ventilation: All steps must be performed in a certified chemical fume hood to prevent the inhalation of corrosive and toxic fumes, such as nitrogen oxides.[5]
-
Emergency Preparedness: Ensure immediate access to an emergency eyewash station, a safety shower, and appropriate spill containment kits for acids and bromine.[5][7]
-
Reagent Handling: Handle concentrated nitric acid, sulfuric acid, and bromine with extreme care. They are highly corrosive and can cause severe burns.[5][8]
Section 2: Managing the Exothermic Reaction
Question 3: My reaction temperature is increasing rapidly despite being in an ice bath. What is happening, and what should I do?
Answer: A rapid temperature increase indicates that the rate of heat generation is exceeding the rate of heat removal by your cooling system. This is a critical situation that can lead to a runaway reaction.
Immediate Actions:
-
Stop Reagent Addition: Immediately cease the addition of the nitrating agent.
-
Enhance Cooling: If possible, add more ice and salt to the cooling bath to lower its temperature.
-
Prepare for Quenching (Last Resort): If the temperature continues to rise uncontrollably, be prepared to quench the reaction by pouring the reaction mixture into a large volume of crushed ice and water with vigorous stirring. Caution: This should be a last resort as the dilution of concentrated acids is also highly exothermic.[9]
Root Cause Analysis and Prevention:
| Potential Cause | Explanation | Preventative Measure |
| Rapid Reagent Addition | Adding the nitrating agent too quickly generates heat faster than it can be dissipated.[9] | Add the nitrating agent dropwise with continuous monitoring of the internal reaction temperature. |
| Inadequate Cooling | The cooling bath may not be cold enough or have sufficient thermal mass. | Use an ice-salt bath to achieve temperatures below 0°C and ensure a large enough volume to absorb the heat.[10] |
| Poor Agitation | Inefficient stirring can create localized "hot spots" with high reactant concentrations, leading to a localized runaway.[9] | Use a properly sized stir bar or overhead stirrer to ensure vigorous and homogeneous mixing. |
| Incorrect Reagent Concentrations | Using overly concentrated acids can lead to a more violent and faster reaction. | Adhere strictly to a validated protocol for reagent concentrations. |
Question 4: I observed the formation of a dark brown or black reaction mixture and vigorous gas evolution. What does this signify?
Answer: This is a strong indication of a runaway reaction and significant decomposition of the starting material or product.[10] The dark color is likely due to the formation of tarry byproducts from oxidation by nitric acid. The gas is likely nitrogen dioxide (NO₂), which is toxic.
Immediate Action: Follow the immediate actions outlined in Question 3. If the reaction is uncontrollable, evacuate the area and follow your institution's emergency procedures.
Prevention:
-
Maintain a very low reaction temperature (e.g., -5 to 0 °C) throughout the addition of the nitrating mixture.[10]
-
Ensure a slow, dropwise addition of the nitrating agent with highly efficient stirring.[10]
-
Continuously monitor the internal temperature of the reaction mixture with a thermometer.[10]
Section 3: Work-up and Purification
Question 5: After quenching the reaction in ice-water, my product did not precipitate. What should I do?
Answer: If the 3-Bromo-2-nitrophenol does not precipitate, it is likely either soluble in the acidic aqueous mixture or is an oil under these conditions. The recommended procedure is to perform a liquid-liquid extraction.[11]
-
Transfer the quenched reaction mixture to a separatory funnel.
-
Extract the aqueous layer multiple times with a suitable water-immiscible organic solvent such as diethyl ether or ethyl acetate.
-
Combine the organic extracts.
-
Proceed with the standard washing steps (e.g., with sodium bicarbonate solution to remove residual acid, followed by brine).[11]
-
Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate).
-
Remove the solvent under reduced pressure to obtain the crude product.
Question 6: My final product is a dark, oily substance, not the expected light yellow crystalline solid. What went wrong?
Answer: A dark, oily product suggests the presence of impurities, likely from side reactions or decomposition.
-
Over-nitration: The reaction conditions (temperature, time, concentration of nitrating agent) may have been too harsh, leading to the formation of dinitrated or other polysubstituted byproducts.
-
Oxidation: As mentioned, nitric acid is a strong oxidizing agent, and phenols are susceptible to oxidation, especially at higher temperatures, leading to tarry impurities.[12]
-
Incomplete Reaction: The presence of unreacted starting material can also result in an impure, lower-melting product.
Troubleshooting:
-
Purification: Attempt to purify the crude product via column chromatography or recrystallization from a suitable solvent system.
-
Reaction Optimization: For future attempts, ensure stricter temperature control, slower addition of the nitrating agent, and consider adjusting the stoichiometry of the reactants.
Experimental Protocols
Synthesis of 3-Bromo-2-nitrophenol via Nitration of 3-Bromophenol
This protocol is a general guideline and should be adapted and optimized based on laboratory conditions and scale.
1. Preparation of the Nitrating Mixture: a. In a clean, dry flask, add a calculated volume of concentrated sulfuric acid. b. Cool the sulfuric acid in an ice-salt bath to below 0°C. c. Slowly, drop by drop with continuous stirring, add the required volume of concentrated nitric acid to the cold sulfuric acid. Maintain the temperature below 10°C during this addition.
2. Nitration Reaction: a. In a separate reaction flask equipped with a magnetic stirrer, thermometer, and addition funnel, dissolve 3-bromophenol in a suitable solvent (e.g., glacial acetic acid or concentrated sulfuric acid). b. Cool this solution to 0°C in an ice-salt bath. c. Slowly, dropwise, add the pre-cooled nitrating mixture from the addition funnel to the stirred solution of 3-bromophenol. d. Crucially, maintain the internal reaction temperature between 0-5°C throughout the addition. e. After the addition is complete, allow the reaction to stir at this temperature for a specified time to ensure completion.
3. Work-up and Isolation: a. Once the reaction is complete, slowly and carefully pour the reaction mixture onto a large volume of crushed ice with vigorous stirring.[10][11] b. A precipitate of the crude 3-Bromo-2-nitrophenol should form. c. Allow the ice to melt completely, then collect the solid product by vacuum filtration. d. Wash the solid with copious amounts of cold water until the filtrate is neutral to pH paper.[11] e. Dry the crude product. f. Recrystallize the crude product from a suitable solvent (e.g., aqueous ethanol) to obtain the purified product.
Visualizations
Workflow for Managing Exothermic Reactions
Caption: The four critical parameters that must be managed to ensure a safe and controlled exothermic reaction.
References
-
Notes on Environmental Concerns of Nitration. Unacademy. Available from: [Link]
-
Assessment of Chemical Reactivity Hazards for Nitration Reactions and Decomposition of Nitro-Compounds. ACS Publications. Available from: [Link]
-
Nitration reaction safety. YouTube. Available from: [Link]
-
Risk Assessment of Nitration Process Using HAZOP and Fault Tree. STM Journals. Available from: [Link]
-
Aromatic Nitration. BYJU'S. Available from: [Link]
-
NITRIC ACID SAFETY. University of Washington. Available from: [Link]
-
Handling Nitric Acid: Best Practices for Corrosive Chemical Management. The Safety Master. Available from: [Link]
-
Chemical safety MANUAL. IIT Bombay. Available from: [Link]
-
ring reactions of phenol. Chemguide. Available from: [Link]
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- 2. pubs.acs.org [pubs.acs.org]
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- 4. byjus.com [byjus.com]
- 5. m.youtube.com [m.youtube.com]
- 6. labproinc.com [labproinc.com]
- 7. Handling Nitric Acid: Best Practices for Corrosive Chemical Management - The Safety Master - TSM TheSafetyMaster Private Limited [thesafetymaster.com]
- 8. ehs.washington.edu [ehs.washington.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. chemguide.co.uk [chemguide.co.uk]
Technical Support Center: Scale-Up Synthesis of 3-Bromo-2-nitrophenol
Welcome to the technical support center for the synthesis of 3-bromo-2-nitrophenol. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up this important synthesis. 3-Bromo-2-nitrophenol is a valuable building block in the pharmaceutical and agrochemical industries. However, its synthesis, which typically involves the bromination and nitration of phenolic precursors, presents several challenges when moving from the laboratory bench to larger-scale production.
This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific issues you may encounter. The information is structured to not only offer solutions but also to explain the underlying chemical principles, empowering you to make informed decisions during your process development.
I. Synthesis Overview and Key Challenges
The synthesis of 3-bromo-2-nitrophenol generally involves a two-step process: the nitration of a phenol followed by bromination, or vice-versa. The order of these steps significantly impacts the regioselectivity and the impurity profile of the final product. The hydroxyl group of phenol is an ortho-para director, meaning that direct nitration will yield a mixture of 2-nitrophenol and 4-nitrophenol.[1][2] Subsequent bromination of 2-nitrophenol must then be carefully controlled to achieve the desired 3-bromo isomer.
Core Scale-Up Challenges:
-
Exothermicity and Thermal Runaway: Nitration reactions are notoriously exothermic and can pose a significant risk of thermal runaway if not properly controlled, especially at a larger scale.[3][4] The thermal instability of nitrophenols adds to this hazard.[5]
-
Regioselectivity: Controlling the position of both the nitro and bromo groups is critical. The directing effects of the hydroxyl, nitro, and bromo substituents all play a role, and reaction conditions must be optimized to favor the desired isomer.[1][6]
-
Impurity Profile: Side reactions, such as the formation of isomeric byproducts (e.g., other bromo-nitrophenols) or over-nitrated/brominated species, can complicate purification and impact the quality of the final product.[4][7]
-
Workup and Purification: The separation of the desired product from isomers and other impurities can be challenging at scale, often requiring optimized crystallization or chromatographic methods.[7]
-
Safety: Handling hazardous reagents like fuming nitric acid and bromine requires stringent safety protocols, particularly in a large-scale setting.[8]
II. Troubleshooting Guide
This section addresses specific problems that may arise during the scale-up synthesis of 3-bromo-2-nitrophenol.
Issue 1: Low Yield of the Desired 3-Bromo-2-nitrophenol Isomer
Question: We are experiencing low yields of 3-bromo-2-nitrophenol, with significant formation of other isomers. How can we improve the regioselectivity of our reaction?
Answer:
Low regioselectivity is a common challenge in the synthesis of polysubstituted aromatic compounds. The final distribution of isomers is influenced by a combination of electronic and steric effects, as well as reaction conditions.
Potential Causes and Recommended Actions:
| Potential Cause | Recommended Action | Scientific Rationale |
| Incorrect Order of Synthesis Steps | Evaluate both synthetic routes: (A) Nitration of phenol followed by bromination of 2-nitrophenol, and (B) Bromination of phenol followed by nitration of 3-bromophenol. | The directing effects of the substituents will vary. The -OH group is strongly activating and ortho-para directing. The -NO2 group is deactivating and meta directing. The -Br is deactivating but ortho-para directing. The order of introduction will dictate the major isomer formed. |
| Suboptimal Brominating Agent | For the bromination of 2-nitrophenol, consider using a milder brominating agent such as N-bromosuccinimide (NBS) instead of elemental bromine.[9][10] | NBS can offer higher selectivity and is often easier to handle at scale compared to liquid bromine. The reaction conditions with NBS can be more readily controlled to minimize side reactions. |
| Solvent Effects | The choice of solvent can significantly influence the regioselectivity of bromination.[11] Experiment with different solvents (e.g., acetic acid, acetonitrile, dichloromethane) to find the optimal medium. | Solvents can influence the reactivity of the electrophile and the substrate through solvation effects. For example, hydrogen bonding between a solvent and the phenolic proton can sterically hinder the ortho position, favoring para-substitution.[11] |
| Inadequate Temperature Control | Maintain a consistent and low reaction temperature during the bromination step. | Electrophilic aromatic substitution reactions are often kinetically controlled. Lower temperatures can enhance the selectivity for the thermodynamically favored product and minimize the formation of undesired isomers.[7] |
Issue 2: Runaway Reaction During Nitration
Question: We experienced a dangerous exotherm during the nitration of our phenolic starting material. What measures can we take to prevent a thermal runaway?
Answer:
Thermal runaway is a critical safety concern in nitration reactions due to their highly exothermic nature.[4][12] The consequences of a runaway reaction can be severe, including explosion and the release of toxic gases.
Preventative Measures:
-
Slow and Controlled Reagent Addition: Add the nitrating agent (e.g., nitric acid) dropwise to the reaction mixture with vigorous stirring. This ensures that the heat generated is dissipated effectively.
-
Efficient Cooling: Utilize a robust cooling system, such as a jacketed reactor with a circulating coolant, to maintain the desired reaction temperature. The internal temperature of the reaction should be monitored continuously with a thermocouple.[3]
-
Reaction Calorimetry: Before scaling up, perform reaction calorimetry studies (e.g., using an RC1e calorimeter) to determine the heat of reaction and the maximum temperature of the synthesis reaction (MTSR).[13] This data is crucial for designing a safe process at scale.
-
Semi-Batch Process: For larger scales, consider a semi-batch process where one of the reactants is added continuously over time. This allows for better control over the reaction rate and heat generation.
-
Dilution: Conducting the reaction in a suitable solvent can help to moderate the temperature increase by increasing the thermal mass of the system.
Experimental Protocol: Safe Nitration of Phenol (Lab Scale)
-
Setup: In a well-ventilated fume hood, equip a three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, and a thermometer. Place the flask in an ice-water bath.
-
Charge Reactor: Charge the flask with phenol and a suitable solvent (e.g., glacial acetic acid).
-
Cooling: Cool the mixture to 0-5 °C with stirring.
-
Nitrating Mixture: Prepare a cooled mixture of concentrated nitric acid and concentrated sulfuric acid in the dropping funnel.
-
Slow Addition: Add the nitrating mixture dropwise to the phenol solution, ensuring the internal temperature does not exceed 10 °C.
-
Monitoring: Monitor the reaction progress by TLC or HPLC.
-
Quenching: Once the reaction is complete, slowly and carefully pour the reaction mixture onto crushed ice to quench the reaction.
Issue 3: Difficult Purification of the Final Product
Question: Our crude 3-bromo-2-nitrophenol is contaminated with several impurities, and purification by crystallization is proving ineffective. What are our options for purification at scale?
Answer:
Purification is a critical step to achieve the desired product quality, often requiring a multi-step approach at larger scales.[7]
Purification Strategies:
| Method | Description | Advantages | Challenges at Scale |
| Recrystallization | Dissolving the crude product in a hot solvent and allowing it to cool slowly to form crystals. | Can be highly effective for removing small amounts of impurities. | Finding a suitable solvent system can be challenging. May not be effective for removing isomers with similar solubility. |
| Slurry Wash | Suspending the crude solid in a solvent in which the impurities are soluble but the product is not. | Simple and can be effective for removing more soluble impurities. | Less effective for impurities with similar solubility to the product. |
| Column Chromatography | Passing a solution of the crude product through a stationary phase (e.g., silica gel) to separate components based on their polarity.[2] | Can provide very high purity. | Can be expensive and time-consuming at a large scale. Generates significant solvent waste. |
| Aqueous Workup | Utilizing acid-base properties to separate the phenolic product from non-acidic impurities. | Can be a cost-effective way to remove certain types of impurities. | The product must be stable to the pH changes. |
Troubleshooting Purification:
-
Impurity Identification: Before optimizing the purification, it is crucial to identify the major impurities by techniques such as HPLC, GC-MS, or NMR.[14] This will inform the selection of the most appropriate purification method.
-
Solvent Screening for Recrystallization: Systematically screen a range of solvents and solvent mixtures to find a system that provides good recovery and high purity.
-
pH Adjustment during Workup: 3-Bromo-2-nitrophenol is acidic due to the phenolic hydroxyl group. An aqueous wash with a mild base (e.g., sodium bicarbonate solution) can extract the product into the aqueous phase, leaving non-acidic impurities in the organic layer. Subsequent acidification of the aqueous layer will precipitate the purified product.
III. Frequently Asked Questions (FAQs)
Q1: What are the primary safety hazards associated with the synthesis of 3-bromo-2-nitrophenol?
A1: The primary hazards are:
-
Thermal Runaway: As discussed, nitration is highly exothermic.[4]
-
Explosive Nature of Nitro Compounds: Many nitroaromatic compounds are thermally unstable and can decompose explosively, especially if over-nitrated.[4][5]
-
Corrosive and Toxic Reagents: Concentrated nitric and sulfuric acids are highly corrosive. Bromine is toxic and causes severe burns.
-
Hazardous Byproducts: The reaction may produce toxic nitrogen oxide gases.
Q2: How can I monitor the progress of the reaction effectively?
A2: High-Performance Liquid Chromatography (HPLC) is the recommended method for monitoring the reaction progress.[14] It allows for the quantification of the starting material, product, and any significant byproducts. Thin-Layer Chromatography (TLC) can be used for rapid qualitative checks.[2]
Q3: What analytical techniques are suitable for final product characterization and purity assessment?
A3: A combination of techniques should be used:
-
HPLC: For purity determination and quantification of impurities.[14]
-
NMR (¹H and ¹³C): To confirm the structure of the desired product and identify any isomeric impurities.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Melting Point: A sharp melting point range is indicative of high purity. The melting point of 3-bromo-2-nitrophenol is typically in the range of 65-67°C.
Q4: Are there any "greener" alternatives to traditional brominating and nitrating agents?
A4: Research is ongoing into more environmentally friendly synthesis methods. For bromination, using N-bromosuccinimide (NBS) is generally considered safer and easier to handle than elemental bromine.[10] For nitration, alternative methods using milder nitrating agents or catalytic systems are being explored to avoid the use of mixed acids.
IV. Visualized Workflows
Decision Tree for Troubleshooting Low Yield
Caption: Troubleshooting workflow for low product yield.
Safety Protocol for Nitration Scale-Up
Caption: Key safety steps for scaling up nitration reactions.
V. References
-
American Chemical Society. (2021). Hazard Evaluation and Safety Considerations for Scale-Up of a Fuming Nitric Acid Mediated Nitration of Aryl Boronic Acids. Organic Process Research & Development. [Link]
-
University of Illinois. (2019). Scale-up Reactions. Division of Research Safety. [Link]
-
American Chemical Society. (2023). Thermal Behavior and Decomposition Pathway for Nitrophenols and Sodium Nitrophenolates. Organic Process Research & Development. [Link]
-
ResearchGate. (n.d.). Hazard Evaluation and Safety Considerations for Scale-Up of a Fuming Nitric Acid Mediated Nitration of Aryl Boronic Acids | Request PDF. [Link]
-
American Chemical Society. (2014). Managing Hazards for Scale Up of Chemical Manufacturing Processes. [Link]
-
MDPI. (2024). Synthetic Strategies for Nitramines: From Energetic Materials to Atmospheric Byproducts. [Link]
-
Wikipedia. (n.d.). 4-Nitrophenol. [Link]
-
Organic Syntheses. (n.d.). 2,6-dibromo-4-nitrophenol. [Link]
-
Reddit. (2021). best synthesis for 3-nitrophenol (C6H5NO3). [Link]
-
Agency for Toxic Substances and Disease Registry. (n.d.). Toxicological Profile for Nitrophenols. [Link]
-
NIST/TRC. (n.d.). 4-nitrophenol -- Critically Evaluated Thermophysical Property Data. [Link]
-
Google Patents. (n.d.). CN103880683A - Chemical synthesis method of 3-bromo-2-nitrobenzaldehyde.
-
ResearchGate. (n.d.). Rapid Kinetics of Bromination of Nitrophenols in Aqueous Solution by the use of RPE | Request PDF. [Link]
-
PubMed Central. (n.d.). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. [Link]
-
NIST WebBook. (n.d.). Phenol, 4-nitro-. [Link]
-
Save My Exams. (n.d.). Nitration & Bromination of Phenol (Cambridge (CIE) A Level Chemistry): Revision Note. [Link]
-
YouTube. (2021). Solvent effect on regioselectivity of bromination of 2-isopropylphenol. [Link]
-
Organic Chemistry Portal. (n.d.). Bromoarene synthesis by bromination or substitution. [Link]
-
Quora. (2021). What is the synthesis of 2-Bromo-4-nitrophenol from benzene?. [Link]
-
National Institutes of Health. (n.d.). Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. [Link]
-
UKEssays. (2017). Synthesis and Purification of Nitrophenols. [Link]
-
PubChem. (n.d.). 3-Bromo-4-nitrophenol. [Link]
-
PubChemLite. (n.d.). 3-bromo-2-nitrophenol (C6H4BrNO3). [Link]
-
PubChem. (n.d.). 2-Bromo-3-nitrophenol. [Link]
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- 2. ukessays.com [ukessays.com]
- 3. - Division of Research Safety | Illinois [drs.illinois.edu]
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- 5. pubs.acs.org [pubs.acs.org]
- 6. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. mdpi.com [mdpi.com]
- 9. Bromoarene synthesis by bromination or substitution [organic-chemistry.org]
- 10. Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
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- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
troubleshooting unexpected color changes in 3-Bromo-2-nitrophenol reactions
Technical Support Center: 3-Bromo-2-nitrophenol Reactions
Welcome to the technical support guide for 3-Bromo-2-nitrophenol. This resource is designed for researchers, chemists, and drug development professionals to navigate and troubleshoot unexpected color phenomena encountered during its use. As a versatile intermediate in pharmaceuticals and agrochemicals, understanding its behavior is critical for reproducible and successful outcomes. This guide moves beyond simple procedural steps to explain the underlying chemical principles governing its reactivity and appearance.
Troubleshooting Guide: Unexpected Color Changes
This section addresses specific color-related issues you may encounter in your experiments. Each question is followed by a detailed mechanistic explanation and actionable advice.
Q1: Why did my pale yellow 3-Bromo-2-nitrophenol solution turn intense yellow or orange-red after adding a base (e.g., NaOH, K₂CO₃, or an amine)?
This is the most common color change observed and is an intrinsic property of the molecule. The phenomenon is not a sign of degradation but rather a predictable acid-base reaction.
Causality & Mechanism:
3-Bromo-2-nitrophenol, like other nitrophenols, is a weak acid.[1] The electron-withdrawing nature of the nitro group (-NO₂) and the bromine atom (-Br) significantly increases the acidity of the phenolic hydroxyl group (-OH) compared to phenol itself.[2] When a base is introduced, it deprotonates the hydroxyl group, forming the 3-bromo-2-nitrophenoxide anion.
This anion is intensely colored due to the formation of an extended conjugated π-system, which acts as a chromophore. The negative charge on the oxygen can be delocalized across the aromatic ring and, crucially, onto the nitro group through resonance. This delocalization lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). As a result, the molecule absorbs light at longer wavelengths (in the blue-violet region of the visible spectrum), causing the solution to appear yellow or orange-red.[2][3] The protonated phenol form does not have this extended conjugation, absorbs light in the UV region, and thus appears colorless or pale yellow.[3]
Caption: Acid-base equilibrium of 3-Bromo-2-nitrophenol.
Troubleshooting Actions:
-
Confirmation: To confirm this is the cause, re-acidify a small aliquot of the colored solution with a dilute acid (e.g., 1M HCl). The intense color should disappear, reverting to the original pale yellow.
-
pH Control: If the color change is undesirable for a specific reaction step, ensure the reaction medium is buffered or maintained under neutral to acidic conditions.
-
Quantitative Analysis: For assays where the phenoxide is a chromogenic product, the reaction should be stopped with a strong base to ensure complete conversion to the colored phenoxide form for accurate spectrophotometric measurement.[3]
Q2: My reaction mixture is gradually darkening to brown, dark red, or black over time, even without adding a strong base. What is occurring?
This observation typically points towards decomposition, oxidation, or undesired side reactions. Unlike the clean, reversible color change seen with deprotonation, a gradual darkening suggests the formation of complex, often polymeric, impurities.
Causality & Mechanism:
-
Oxidation: Phenols are susceptible to oxidation, which can be initiated by air (oxygen), metallic impurities, or other oxidizing agents in the reaction. This process often forms highly colored quinone-type structures, which can further polymerize into dark, humic-like substances. Heating the reaction can accelerate this process.
-
Side Reactions of the Nitro Group: Under certain conditions (e.g., presence of reducing agents, high temperatures, or specific catalysts), the nitro group can undergo partial reduction or participate in condensation reactions, leading to the formation of complex, colored byproducts like azoxy or azo compounds.
-
Light Sensitivity: Some nitrophenols exhibit sensitivity to light, which can induce degradation pathways over time, leading to discoloration.[3]
Troubleshooting Actions:
-
Inert Atmosphere: The most effective preventative measure is to run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to exclude oxygen. See Protocol 2 for a standard setup.
-
Degas Solvents: Use solvents that have been degassed via sparging with an inert gas or through freeze-pump-thaw cycles to remove dissolved oxygen.
-
Temperature Control: Avoid excessive heating. Run the reaction at the lowest temperature that allows for a reasonable reaction rate.
-
Purity of Reagents: Ensure all starting materials and solvents are free from metal impurities, which can catalyze oxidation.
-
Light Protection: Protect the reaction from direct light by wrapping the flask in aluminum foil.
Q3: I have completed my reaction and purification, but the final crystalline product is off-white, tan, or brownish instead of the expected light yellow. How can I remove the colored impurities?
The persistence of color in a final product indicates the presence of highly chromophoric impurities that were not removed by the primary purification method (e.g., standard recrystallization or silica gel chromatography).
Causality & Mechanism:
The impurities are likely polar, highly conjugated molecules formed during the reaction, as described in Q2. These compounds can co-crystallize with the desired product or have similar polarity, making them difficult to separate. In some cases, the color may be due to residual starting materials from a crude synthesis route.[4]
Troubleshooting Actions:
-
Decolorizing Carbon (Activated Charcoal): This is a classic and highly effective method for removing colored impurities. The porous structure of activated carbon provides a large surface area that adsorbs large, flat, conjugated molecules. See Protocol 3 for the correct procedure.
-
Alternative Chromatography: If silica gel chromatography was ineffective, the impurities may have a similar polarity to your product. Consider using a different stationary phase (e.g., alumina) or switching to reverse-phase chromatography, which separates compounds based on hydrophobicity rather than polarity.[5]
-
Solvent Choice for Recrystallization: Experiment with different solvent systems for recrystallization. A solvent system that dissolves the product well at high temperatures but poorly at low temperatures, while keeping the impurity dissolved at all temperatures, is ideal.
Frequently Asked Questions (FAQs)
-
What is the expected appearance and melting point of pure 3-Bromo-2-nitrophenol?
-
Pure 3-Bromo-2-nitrophenol is typically a light yellow crystalline solid. Its reported melting point is in the range of 65-67°C.[6] A significantly lower or broader melting point, or a darker color, suggests the presence of impurities.
-
-
How should 3-Bromo-2-nitrophenol be stored?
-
It should be stored at room temperature in a tightly sealed container, protected from light and moisture. Given the potential for degradation, storing it under an inert atmosphere can prolong its shelf life, especially for high-purity applications.
-
-
Can the solvent affect the color of a 3-Bromo-2-nitrophenol solution?
-
Yes, though usually to a minor extent in its protonated form. Solvent polarity can slightly alter the energy levels of the molecular orbitals, leading to subtle shifts in the absorption spectrum (solvatochromism). However, a dramatic color change is almost always due to a chemical reaction (like deprotonation) rather than just the solvent effect.
-
Data & Protocols
Table 1: Color Reference for 3-Bromo-2-nitrophenol
| Condition | Expected Color | Chemical Species Present |
| Solid, Pure | Light yellow crystalline solid | 3-Bromo-2-nitrophenol |
| Dissolved in neutral/acidic solvent (e.g., Toluene, CH₂Cl₂, acidic H₂O) | Colorless to pale yellow | 3-Bromo-2-nitrophenol |
| Dissolved in basic solvent (e.g., aq. NaOH, pyridine) | Intense yellow to orange-red | 3-Bromo-2-nitrophenoxide anion |
| Prolonged heating in air | Darkening to brown/black | Oxidation/degradation products |
Experimental Protocols
Protocol 1: Baseline Colorimetric Test for pH Dependence
-
Prepare a dilute stock solution of 3-Bromo-2-nitrophenol in ethanol (~1 mg/mL).
-
Take three test tubes. To each, add 2 mL of deionized water.
-
Add one drop of the stock solution to each test tube. All should appear pale yellow.
-
Tube 1 (Control): Add no further reagents.
-
Tube 2 (Basic): Add one drop of 1M NaOH. Observe the immediate formation of an intense yellow/orange color.
-
Tube 3 (Re-acidification): First, add one drop of 1M NaOH to form the colored phenoxide. Then, add 1M HCl dropwise until the intense color disappears, confirming the reversibility of the process.
Protocol 2: Reaction Setup Under Inert Atmosphere
-
Assemble your glassware (round-bottom flask, condenser, etc.) and flame-dry or oven-dry it to remove moisture.
-
Assemble the apparatus while hot and allow it to cool under a positive pressure of dry nitrogen or argon. Use a gas inlet adapter and an outlet bubbler to monitor gas flow.
-
Add the solid 3-Bromo-2-nitrophenol and any other solid reagents to the reaction flask against a positive flow of inert gas.
-
Add degassed solvents via cannula or syringe through a rubber septum.
-
Maintain a gentle, positive pressure of the inert gas throughout the entire reaction, including workup if the product is sensitive.
Protocol 3: Decolorization of Final Product with Activated Carbon
-
Dissolve the impure, colored product in a suitable solvent at the minimum volume required near the solvent's boiling point.
-
Allow the solution to cool slightly to prevent flash boiling in the next step.
-
Add a very small amount of activated carbon (typically 1-2% of the product's weight) to the warm solution. Caution: Add carbon slowly to a warm, not boiling, solution to avoid violent bumping.
-
Gently heat the mixture at reflux for 5-10 minutes.
-
Perform a hot filtration through a fluted filter paper or a small pad of Celite® in a heated funnel to remove the activated carbon. The filtrate should be significantly lighter in color or colorless.
-
Allow the filtered solution to cool slowly to crystallize the purified product.
References
-
Wikipedia. (n.d.). 4-Nitrophenol. Retrieved from [Link]
-
Autechem. (n.d.). Exploring the Synthesis Pathways of 3-Bromo-2-nitrophenol. Retrieved from [Link]
-
Fiveable. (n.d.). p-Nitrophenol Definition. Retrieved from [Link]
-
ChemBK. (n.d.). 3-BROMO-2-NITROPHENOL. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 3-Bromo-2-nitrophenol. PubChem Compound Database. Retrieved from [Link]
-
ChemEd X. (2019). Solution to Chemical Mystery #14: Loves Me...Loves Me Not. Retrieved from [Link]
-
ResearchGate. (n.d.). (A) Color change during catalytic reduction of 4-nitrophenol to 4-aminophenol. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 4-Nitrophenol. PubChem Compound Database. Retrieved from [Link]
-
ResearchGate. (n.d.). Fig. S5 Color changes during the reduction of 4-nitrophenol by NaBH4 catalyzed by as prepared Au nanoparticles. Retrieved from [Link]
-
Neelikon. (2024). Troubleshooting Common Colour Issues During Production. Retrieved from [Link]
-
Chemicals Direct. (n.d.). 4-Nitrophenol, Indicator (pH 5.6-7.6), ≥99.5%. Retrieved from [Link]
-
Reddit. (2017). Unexpected fabulous color during organic reaction. r/chemistry. Retrieved from [Link]
-
Chemistry Stack Exchange. (2023). Color change when heating organic compound. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). Advances in 4-Nitrophenol Detection and Reduction Methods and Mechanisms: An Updated Review. PMC. Retrieved from [Link]
-
Atmospheric Chemistry and Physics. (2022). Aqueous chemical bleaching of 4-nitrophenol brown carbon by hydroxyl radicals; products, mechanism, and light absorption. Retrieved from [Link]
-
Biotage. (2023). How can I remove color from my reaction product?. Retrieved from [Link]
-
YouTube. (2023). why do organic impurities always seem to be orange, yellow, or brown?. ChemHelpASAP. Retrieved from [Link]
- Google Patents. (n.d.). CN103880683A - Chemical synthesis method of 3-bromo-2-nitrobenzaldehyde.
Sources
Validation & Comparative
A Comparative Analysis of the Reactivity of 3-Bromo-2-nitrophenol and 4-Bromo-2-nitrophenol for Advanced Synthesis
In the landscape of pharmaceutical and fine chemical synthesis, the selection of appropriately functionalized building blocks is paramount to achieving desired reaction outcomes with high efficiency and regioselectivity. Among the vast array of available reagents, substituted nitrophenols are of significant interest due to their versatile reactivity. This guide provides an in-depth comparative analysis of two isomeric compounds, 3-Bromo-2-nitrophenol and 4-Bromo-2-nitrophenol, focusing on the structural and electronic factors that dictate their reactivity. This document is intended for researchers, scientists, and drug development professionals seeking to make informed decisions in the strategic design of synthetic routes.
Structural and Electronic Overview
The reactivity of an aromatic compound is intricately linked to the nature and position of its substituents. In the case of 3-Bromo-2-nitrophenol and 4-Bromo-2-nitrophenol, the interplay between the hydroxyl (-OH), nitro (-NO₂), and bromo (-Br) groups governs their chemical behavior.
| Compound | Structure | CAS Number | Molar Mass ( g/mol ) | Melting Point (°C) |
| 3-Bromo-2-nitrophenol | 76361-99-4[1][2] | 218.01 | 65-67[3][4] | |
| 4-Bromo-2-nitrophenol | 7693-52-9[5] | 218.01[5] | 90-94 |
The key distinction between these isomers lies in the relative positioning of the bromine atom to the activating nitro group. This seemingly subtle difference has profound implications for their reactivity, particularly in nucleophilic aromatic substitution (SNAг) reactions.
Comparative Reactivity in Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution is a cornerstone of modern organic synthesis, enabling the introduction of a wide range of functionalities onto an aromatic ring. The reaction proceeds via a two-step addition-elimination mechanism, the rate of which is highly dependent on the electronic stabilization of the intermediate Meisenheimer complex.
The Decisive Role of Substituent Positioning
The nitro group is a potent electron-withdrawing group, activating the aromatic ring towards nucleophilic attack. Its ability to stabilize the negative charge of the Meisenheimer complex through resonance is most effective when it is positioned ortho or para to the leaving group (in this case, the bromide).[6][7]
-
4-Bromo-2-nitrophenol: The nitro group is ortho to the hydroxyl group and para to the bromo leaving group. This para-relationship is ideal for stabilizing the intermediate negative charge through resonance, significantly accelerating the rate of nucleophilic substitution.[6][7]
-
3-Bromo-2-nitrophenol: The nitro group is ortho to the hydroxyl group but meta to the bromo leaving group. In this configuration, the nitro group can only exert an inductive electron-withdrawing effect and cannot participate in resonance stabilization of the negative charge on the carbon bearing the leaving group.[6][7]
This fundamental difference in electronic stabilization leads to a stark contrast in their reactivity towards nucleophiles.
Caption: Comparative SNAr pathways of 4-Bromo- and 3-Bromo-2-nitrophenol.
Acidity and the Influence of Intramolecular Hydrogen Bonding
The acidity of the phenolic proton is another crucial aspect of the reactivity profile of these molecules. The pKa value not only determines the ease of deprotonation but also influences the nucleophilicity of the resulting phenoxide.
| Isomer | Predicted pKa | Key Structural Feature Influencing Acidity |
| 3-Bromo-2-nitrophenol | No data found | Inductive effects of -Br and -NO₂ dominate. |
| 4-Bromo-2-nitrophenol | 6.28[8] | Intramolecular hydrogen bonding and resonance effects. |
Intramolecular Hydrogen Bonding in 4-Bromo-2-nitrophenol
A significant structural feature of 4-Bromo-2-nitrophenol is the potential for intramolecular hydrogen bonding between the ortho-hydroxyl and nitro groups. This interaction can influence its acidity. While intramolecular hydrogen bonding can stabilize the parent phenol, making it slightly less acidic, the powerful electron-withdrawing effects of the nitro group are the dominant factor in increasing acidity compared to phenol itself. The intramolecular hydrogen bond in 2-nitrophenol is a well-documented phenomenon.[9][10][11]
In contrast, 3-Bromo-2-nitrophenol cannot form an intramolecular hydrogen bond due to the meta-relationship between the hydroxyl and nitro groups. Its acidity is primarily dictated by the inductive electron-withdrawing effects of the bromo and nitro substituents.
Caption: Hydrogen bonding differences between the two isomers.
The presence of the intramolecular hydrogen bond in 4-Bromo-2-nitrophenol can also impact the nucleophilicity of the corresponding phenoxide. The chelation may slightly reduce the availability of the oxygen lone pairs for external reactions. However, in the context of SNAr where the primary reaction site is the carbon bearing the bromine, the activating effect of the nitro group is the more dominant factor.
Experimental Protocols
General Procedure for Nucleophilic Aromatic Substitution
This protocol provides a general framework for comparing the reactivity of the two isomers.
Materials:
-
3-Bromo-2-nitrophenol or 4-Bromo-2-nitrophenol
-
Nucleophile (e.g., sodium methoxide, piperidine)
-
Anhydrous solvent (e.g., DMF, DMSO, THF)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard glassware for organic synthesis
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve the bromonitrophenol isomer (1 equivalent) in the chosen anhydrous solvent.
-
Add the nucleophile (1.1-1.5 equivalents) to the solution.
-
The reaction mixture is stirred at a specific temperature (e.g., room temperature, 50 °C, 80 °C).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction with a suitable reagent (e.g., water, saturated ammonium chloride solution).
-
Extract the product with an appropriate organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Note: It is anticipated that the reaction with 4-Bromo-2-nitrophenol will proceed at a significantly faster rate and/or under milder conditions compared to 3-Bromo-2-nitrophenol.
Caption: Generalized experimental workflow for SNAr.
Spectroscopic Data for Characterization
Accurate characterization of starting materials and products is essential. Below is a summary of available or predicted spectroscopic data.
4-Bromo-2-nitrophenol
-
¹H NMR: Spectral data is available and can be found in various databases.[12]
-
¹³C NMR: Spectral data is available.[13]
3-Bromo-2-nitrophenol
-
¹H and ¹³C NMR: While less common, spectral data for this isomer can be obtained from suppliers or predicted using computational software.
Conclusion and Recommendations
The comparative analysis unequivocally demonstrates that 4-Bromo-2-nitrophenol is the superior substrate for nucleophilic aromatic substitution reactions when compared to its 3-bromo isomer. This heightened reactivity is a direct consequence of the para-positioning of the strongly electron-withdrawing nitro group relative to the bromo leaving group, which provides crucial resonance stabilization to the Meisenheimer intermediate.
For synthetic applications requiring the displacement of the bromine atom, researchers are strongly advised to select 4-Bromo-2-nitrophenol to ensure higher reaction rates, milder reaction conditions, and potentially greater yields. 3-Bromo-2-nitrophenol, being significantly less reactive in SNAr, may be more suitable for reactions where the bromine atom is intended to remain intact while other functionalities on the ring are manipulated, or for transformations that do not proceed via an SNAr mechanism, such as certain cross-coupling reactions.
The choice between these two isomers should therefore be a strategic one, guided by a thorough understanding of the reaction mechanism and the desired synthetic outcome.
References
- Exploring the Synthesis Pathways of 3-Bromo-2-nitrophenol. (URL not provided)
-
Reactivity of meta- and para-bromo-nitrobenzene towards nucleophilic substitution. Chemistry Stack Exchange. [Link]
-
4-Bromo-2-nitrophenol. PubChem. [Link]
-
4-Bromo-2-nitrophenol - Optional[13C NMR]. SpectraBase. [Link]
-
Photochemistry of Nitrophenol Molecules and Clusters: Intra- vs. Inter-Molecular Hydrogen Bond Dynamics. ResearchGate. [Link]
-
3-Bromo-2-nitrophenol. PubChemLite. [Link]
-
How 2 nitro phenol and 4 nitro phenol are differentiated?. Quora. [Link]
-
CAS No : 76361-99-4 | Product Name : 3-Bromo-2-nitrophenol. Pharmaffiliates. [Link]
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A Comparative Guide to the SNAr Reactivity of 3-Bromo-2-nitrophenol and 3-Chloro-2-nitrophenol
This guide provides an in-depth comparison of the reactivity of 3-Bromo-2-nitrophenol and 3-Chloro-2-nitrophenol in nucleophilic aromatic substitution (SNAr) reactions. Designed for researchers and professionals in drug development and organic synthesis, this document elucidates the underlying principles governing their reactivity, supported by mechanistic theory and a detailed experimental protocol for empirical validation.
The Foundation: Understanding the Nucleophilic Aromatic Substitution (SNAr) Mechanism
Unlike the familiar SN1 and SN2 reactions at sp³-hybridized carbons, nucleophilic substitution on an aromatic ring proceeds through a distinct pathway when the ring is activated by potent electron-withdrawing groups.[1][2] The SNAr reaction is a two-step addition-elimination process.
-
Addition Step (Rate-Determining): A nucleophile attacks the electron-deficient carbon atom bearing the leaving group (the ipso-carbon). This initial attack temporarily disrupts the ring's aromaticity, forming a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[3][4] This step is energetically costly due to the loss of aromatic stabilization and is therefore the rate-determining step of the overall reaction.[5][6]
-
Elimination Step (Fast): The leaving group departs, taking its electron pair with it. This step rapidly restores the aromaticity of the ring, leading to the final substituted product.
The stability of the Meisenheimer complex is paramount; the more stable this intermediate, the lower the activation energy for the rate-determining step and the faster the reaction.
Figure 1: The two-step addition-elimination pathway of the SNAr reaction.
Structural Analysis: The Role of Substituents
Both 3-Bromo-2-nitrophenol and 3-Chloro-2-nitrophenol share a substitution pattern that critically influences their reactivity.
-
The Nitro Group (-NO₂): As a powerful electron-withdrawing group, the ortho-nitro group is the primary activator for the SNAr reaction.[1][2] It activates the ring in two ways: by inductively pulling electron density away from the ring, making the ipso-carbon more electrophilic, and, more importantly, by stabilizing the negative charge of the Meisenheimer complex through resonance. The negative charge can be delocalized directly onto the oxygen atoms of the nitro group, significantly lowering the intermediate's energy.[3]
-
The Hydroxyl Group (-OH): The role of the ortho-hydroxyl group is more nuanced. SNAr reactions are typically conducted under basic conditions. In the presence of a base, the phenol is deprotonated to form a phenoxide ion (-O⁻). The phenoxide is a potent electron-donating group via resonance, which increases the electron density of the aromatic ring. This effect deactivates the ring towards nucleophilic attack, opposing the activating effect of the nitro group. Therefore, the reaction's success hinges on the nitro group's activation being strong enough to overcome the phenoxide's deactivating influence.
The "Element Effect": A Counterintuitive Halogen Reactivity Trend
In SN2 reactions, leaving group ability is correlated with the strength of the C-X bond and the stability of the resulting anion, leading to a reactivity trend of I > Br > Cl > F. However, in SNAr reactions, this order is typically inverted: F > Cl ≈ Br > I .[1][7]
This reversal is a direct consequence of the rate-determining step. Since the C-X bond is not broken during the slow step, its strength is of minor importance.[6] Instead, the halogen's primary role in the rate-determining step is electronic. Its ability to withdraw electron density via the inductive effect stabilizes the forming Meisenheimer complex.[5] A more electronegative halogen enhances the electrophilicity of the ipso-carbon and provides greater stabilization to the anionic intermediate.
| Property | Chlorine (Cl) | Bromine (Br) | Rationale for SNAr Reactivity |
| Pauling Electronegativity | 3.16 | 2.96 | Higher electronegativity better stabilizes the negative charge in the Meisenheimer complex via induction. This favors the chloro-compound. |
| Polarizability (ų) | 2.18 | 3.05 | Higher polarizability can help delocalize charge, but this effect is generally less dominant than the inductive effect in the RDS. |
| C(aryl)-X Bond Energy (kJ/mol) | ~400 | ~336 | Less relevant as this bond is broken in the fast second step of the reaction. |
Comparative Reactivity Analysis: 3-Chloro- vs. 3-Bromo-2-nitrophenol
Based on the principles of the SNAr mechanism, we can predict the relative reactivity of the two compounds.
The primary difference lies in the halogen substituent. Chlorine is more electronegative than bromine. This superior inductive electron withdrawal makes the ipso-carbon in 3-Chloro-2-nitrophenol more electrophilic and provides greater stabilization for the negative charge that develops in the Meisenheimer complex.[8][9]
Therefore, the activation energy for the rate-determining nucleophilic attack is expected to be lower for the chloro-derivative. While the difference in reactivity between chloro and bromo arenes in SNAr reactions is often small, the chloro-compound is generally observed to be slightly more reactive.[1][7]
Hypothesis: The rate of SNAr for 3-Chloro-2-nitrophenol will be marginally faster than that for 3-Bromo-2-nitrophenol under identical reaction conditions.
Experimental Protocol: A Comparative Kinetic Study
To empirically validate the reactivity hypothesis, a pseudo-first-order kinetic experiment can be performed. By using a large excess of the nucleophile, its concentration remains effectively constant, allowing the reaction rate to be dependent only on the concentration of the aryl halide. The disappearance of the starting material or the appearance of the product can be monitored over time using UV-Vis spectrophotometry or HPLC.
Objective: To determine and compare the second-order rate constants (k₂) for the reaction of 3-Chloro-2-nitrophenol and 3-Bromo-2-nitrophenol with sodium methoxide.
Materials:
-
3-Chloro-2-nitrophenol
-
3-Bromo-2-nitrophenol
-
Sodium methoxide (NaOMe), 0.5 M solution in methanol
-
Anhydrous Methanol (MeOH)
-
Volumetric flasks, pipettes, and cuvettes
-
Temperature-controlled UV-Vis spectrophotometer or HPLC system
Procedure:
-
Solution Preparation:
-
Prepare stock solutions of 3-Chloro-2-nitrophenol (e.g., 1.0 mM) and 3-Bromo-2-nitrophenol (1.0 mM) in anhydrous methanol.
-
Prepare a high-concentration stock of sodium methoxide (e.g., 0.5 M) in anhydrous methanol.
-
-
Kinetic Run (Example for 3-Chloro-2-nitrophenol):
-
Equilibrate the spectrophotometer or HPLC system to a constant temperature (e.g., 25.0 °C).
-
In a cuvette, pipette 2.8 mL of anhydrous methanol and 0.1 mL of the 1.0 mM 3-Chloro-2-nitrophenol stock solution. Mix and record the initial absorbance spectrum (this will be your t=0 reading for the substrate).
-
To initiate the reaction, rapidly add 0.1 mL of the 0.5 M NaOMe solution (final [NaOMe] ≈ 16.7 mM, a >100-fold excess), mix thoroughly, and immediately begin recording absorbance at the λ_max of the product over time. The product, 2-methoxy-6-nitrophenol, will have a different λ_max from the starting phenoxide.
-
Continue data acquisition until the reaction is >95% complete (i.e., the absorbance reading is stable).
-
-
Control and Repetition:
-
Repeat the exact same procedure for 3-Bromo-2-nitrophenol.
-
Perform each experiment in triplicate to ensure reproducibility.
-
-
Data Analysis:
-
The observed rate constant (k_obs) is determined by plotting ln(A_∞ - A_t) versus time (t), where A_t is the absorbance at time t and A_∞ is the final absorbance. The slope of this line will be -k_obs.
-
The second-order rate constant (k₂) is calculated using the equation: k₂ = k_obs / [Nucleophile] .
-
Compare the average k₂ values for the chloro and bromo compounds.
-
Conclusion
The reactivity of aryl halides in SNAr reactions is governed primarily by the electronic effects that stabilize the rate-limiting Meisenheimer complex. In the comparison between 3-Bromo-2-nitrophenol and 3-Chloro-2-nitrophenol, the higher electronegativity of chlorine is the deciding factor. It provides a more potent inductive stabilization of the anionic intermediate compared to bromine.
Consequently, 3-Chloro-2-nitrophenol is predicted to exhibit a slightly higher rate of reaction in nucleophilic aromatic substitution . While literature often groups their reactivity as similar (Cl ≈ Br), fundamental principles suggest a marginal but distinct advantage for the chloro-derivative. The provided experimental protocol offers a robust framework for quantifying this difference, providing essential data for process optimization and reaction design in synthetic chemistry.
References
-
Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. Retrieved from [Link]
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]
-
Grokipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]
-
BYJU'S. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]
-
KPU Pressbooks. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II. Retrieved from [Link]
-
JoVE. (2023). Video: Nucleophilic Aromatic Substitution: Elimination–Addition. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions. Retrieved from [Link]
-
Lumen Learning. (n.d.). 17.1 Nucleophilic aromatic substitution | Organic Chemistry II. Retrieved from [Link]
-
ResearchGate. (2015). Rate-Determining Factors in Nucleophilic Aromatic Substitution Reactions. Retrieved from [Link]
-
Chemistry Stack Exchange. (2013). Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides?. Retrieved from [Link]
-
St. John's University & College of St. Benedict. (n.d.). Addition-Elimination at Aromatics (SNAR). Retrieved from [Link]
-
ResearchGate. (n.d.). Nucleophilic Substitution of the Nitro Group, Fluorine and Chlorine in Aromatic Compounds. Retrieved from [Link]
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A Senior Application Scientist's Guide to Catalyst Selection for the Suzuki Coupling of 3-Bromo-2-nitrophenol
Introduction: Navigating a Challenging Coupling
The Suzuki-Miyaura cross-coupling reaction is a pillar of modern organic synthesis, celebrated for its capacity to forge carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] Its application in pharmaceutical and materials science is extensive.[3] However, the success of this palladium-catalyzed transformation is not universal across all substrates. The reaction's efficiency is profoundly influenced by the steric and electronic nature of the coupling partners.
3-Bromo-2-nitrophenol presents a classic example of a "challenging" substrate. Its structure imposes significant hurdles to the standard Suzuki protocol:
-
Steric Hindrance: The presence of two ortho-substituents (hydroxyl and nitro groups) flanking the bromine atom creates a sterically congested environment. This bulkiness impedes the approach of the palladium catalyst to the carbon-bromine bond, making the crucial initial step of oxidative addition kinetically difficult.
-
Electronic Effects: The potent electron-withdrawing nature of the nitro group alters the electronic properties of the aryl ring. Furthermore, the acidic phenol group can potentially coordinate with the palladium center or react with the base, introducing competing pathways and complicating the catalytic cycle.
Overcoming these challenges requires moving beyond traditional catalysts and adopting modern, highly active systems. This guide provides a comparative analysis of various palladium catalyst systems, grounding recommendations in mechanistic principles and experimental evidence to empower researchers in selecting the optimal conditions for this demanding transformation.
The Heart of the Reaction: The Palladium Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura coupling is a catalytic cycle involving three primary steps: oxidative addition, transmetalation, and reductive elimination.[4][5] The choice of catalyst, particularly the ligand bound to the palladium center, directly influences the rate and efficiency of each of these steps. For a sterically hindered substrate like 3-bromo-2-nitrophenol, the ligand's role is paramount.
Comparative Analysis of Catalyst Systems
The selection of an appropriate palladium catalyst system is the single most critical factor for achieving high yields with 3-bromo-2-nitrophenol. We will compare four classes of catalysts, from traditional workhorses to state-of-the-art systems.
Class 1: Traditional Phosphine Ligands (e.g., Pd(PPh₃)₄)
Tetrakis(triphenylphosphine)palladium(0) is a historically significant, air-stable, and commercially available catalyst. For simple, unhindered aryl bromides, it can be effective.
-
Mechanism & Causality: PPh₃ is a moderately electron-donating ligand with a conical angle that is insufficient to promote the difficult oxidative addition step required for 3-bromo-2-nitrophenol. The catalytic species can be prone to decomposition, and the reaction often requires elevated temperatures, which can lead to side reactions, including protodeboronation of the boronic acid partner.
-
Expected Performance: For this specific substrate, conventional catalysts like Pd(PPh₃)₄ are expected to provide low to negligible yields.[6] While it has been used for some nitro-substituted compounds, the added steric bulk of the ortho-phenol makes it a poor choice.[7]
Class 2: Bulky, Electron-Rich Dialkylbiaryl Phosphine Ligands (Buchwald Ligands)
The development of bulky and electron-rich phosphine ligands by the Buchwald group revolutionized Suzuki-Miyaura couplings for challenging substrates.[1][8] Ligands such as XPhos (dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) and SPhos (dicyclohexylphosphino-2',6'-dimethoxybiphenyl) are prime examples.
-
Mechanism & Causality: These ligands possess two key features. First, their large steric bulk promotes the formation of a monoligated, 12-electron L₁Pd(0) species, which is highly reactive in oxidative addition.[8] This is crucial for overcoming the steric shield around the C-Br bond. Second, their strong electron-donating character increases the electron density on the palladium center, which facilitates the insertion of the metal into the carbon-halogen bond and accelerates the final reductive elimination step.[8] These ligands are typically used with palladium sources like Pd(OAc)₂ or Pd₂(dba)₃, or more conveniently as pre-formed "precatalysts" (e.g., XPhos Pd G2/G3/G4) which are more stable and generate the active Pd(0) species cleanly and efficiently.[9]
-
Expected Performance: This class of catalysts is highly recommended for the coupling of 3-bromo-2-nitrophenol. They are designed specifically for sterically demanding and electronically deactivated aryl halides and are expected to provide good to excellent yields under optimized conditions.[8][9]
Class 3: N-Heterocyclic Carbene (NHC) Ligands
N-Heterocyclic carbenes (NHCs) have emerged as a powerful class of ligands for cross-coupling reactions. They are strong σ-donors, often surpassing even the most electron-rich phosphines, and form very stable palladium complexes.
-
Mechanism & Causality: The strong Pd-C bond in NHC complexes leads to robust catalysts that resist decomposition at high temperatures. Their potent electron-donating ability strongly promotes the oxidative addition and reductive elimination steps, similar to bulky phosphines.
-
Expected Performance: NHC-palladium complexes are a viable and potent alternative to phosphine-based systems for this transformation.[10][11] They are known to be effective for coupling aryl chlorides, which are less reactive than bromides, indicating their high activity.[10]
Class 4: Ligand-Free Systems
In some cases, Suzuki couplings can be performed using a palladium salt like Pd(OAc)₂ without an exogenous ligand.
-
Mechanism & Causality: True "ligand-free" catalysis is rare. Often, the solvent, substrate, or base can act as a weak ligand. For a substrate like 3-bromo-2-nitrophenol, it is plausible that the benzothiazole nitrogen could coordinate to the palladium, forming a palladacyclic intermediate that facilitates the reaction.[6] However, these systems are generally less predictable and efficient for highly challenging substrates compared to well-defined ligand-based catalysts.
-
Expected Performance: While a possibility, relying on a ligand-free system is a high-risk approach for this substrate. Yields are likely to be inconsistent and lower than those achieved with tailored catalyst systems like those from Class 2 or 3.
Data-Driven Comparison Summary
Direct comparative data for the Suzuki coupling of 3-bromo-2-nitrophenol is not abundant in the literature. The following table summarizes expected performance based on data from structurally analogous, challenging substrates (e.g., ortho-substituted, nitro-containing aryl halides).[7][9]
| Catalyst System (Pd Source + Ligand) | Typical Base/Solvent | Temp. | Yield (Similar Substrates) | Advantages & Rationale | Disadvantages |
| Pd(PPh₃)₄ | K₂CO₃ / Dioxane, H₂O | 80-100°C | Low (<20%) | Commercially available, easy to handle. | Insufficient activity for hindered substrates.[6] |
| Pd(OAc)₂ / PPh₃ | K₂CO₃ / EtOH, H₂O | 25-80°C | Low to Moderate | Inexpensive components. | Same limitations as pre-formed Pd(PPh₃)₄. |
| Pd₂(dba)₃ / XPhos | K₃PO₄ / Dioxane | RT - 100°C | Excellent (>90%) | High activity for hindered substrates, broad scope.[9] | Ligand can be air-sensitive and costly. |
| XPhos Pd G3 (Precatalyst) | K₃PO₄ / Toluene, H₂O | 100°C | Excellent (>95%) | Air-stable, high activity, reproducible results.[9] | Higher initial cost. |
| Pd(OAc)₂ / IPr (NHC) | K₃PO₄ / Toluene | 80-110°C | Good to Excellent | Thermally stable, very active for aryl chlorides.[10] | NHC salt requires in-situ deprotonation. |
| Pd(OAc)₂ (Ligand-Free) | Various | RT - 100°C | Unpredictable | Simple, avoids ligand cost. | Low reliability, not suitable for difficult couplings.[12] |
Recommended Experimental Protocol
This protocol provides a robust starting point for the Suzuki coupling of 3-bromo-2-nitrophenol, utilizing a modern Buchwald-type precatalyst for maximum efficacy and reproducibility.
Materials:
-
3-Bromo-2-nitrophenol (1.0 equiv)
-
Arylboronic Acid (1.2 - 1.5 equiv)
-
XPhos Pd G3 (Buchwald Precatalyst, 1-2 mol%)
-
Potassium Phosphate, tribasic (K₃PO₄, 3.0 equiv)
-
Anhydrous 1,4-Dioxane
-
Degassed Water
-
Schlenk flask or reaction vial with a magnetic stir bar
-
Inert atmosphere (Argon or Nitrogen)
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add 3-bromo-2-nitrophenol (e.g., 1.0 mmol), the arylboronic acid (1.2 mmol), and powdered K₃PO₄ (3.0 mmol).
-
Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the XPhos Pd G3 precatalyst (0.02 mmol, 2 mol%).
-
Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask under vacuum and backfill with argon. Repeat this cycle three times to ensure an oxygen-free environment.[13]
-
Solvent Addition: Add anhydrous 1,4-dioxane (e.g., 8 mL) and degassed water (e.g., 0.8 mL) via syringe. The use of a degassed solvent mixture is critical to prevent catalyst deactivation.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir the mixture vigorously.
-
Monitoring: Monitor the reaction's progress by taking small aliquots and analyzing them by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Workup: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired biaryl product.
Conclusion and Outlook
For the successful Suzuki-Miyaura coupling of a challenging substrate like 3-bromo-2-nitrophenol, the rational selection of a highly active catalyst system is non-negotiable. Traditional catalysts such as Pd(PPh₃)₄ are ill-suited for this task due to the severe steric hindrance. The clear catalysts of choice are those based on bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., XPhos, SPhos) or potent N-heterocyclic carbenes. The use of well-defined, air-stable precatalysts, such as the Buchwald G3 or G4 systems, is strongly recommended to ensure high yields and reproducibility.
Future developments in this field will likely focus on replacing palladium with more earth-abundant and cost-effective metals like nickel and copper, although their application to such complex substrates is still an area of active research.[3][14] For now, the tailored palladium systems discussed herein represent the gold standard for achieving this difficult but valuable transformation.
References
- BenchChem. A Comparative Guide to Palladium Catalysts for Suzuki-Miyaura Coupling with 4-(Diphenylamino)benzeneboronic Acid.
- MDPI. Catalysts for Suzuki–Miyaura Coupling Reaction.
- MDPI. Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry.
- National Institutes of Health. Recent Advances in Noble Metal Nanocatalysts for Suzuki and Heck Cross-Coupling Reactions.
- Chemistry LibreTexts. Suzuki-Miyaura Coupling.
- BenchChem. A Comparative Study of Palladium Catalysts in Suzuki-Miyaura Coupling with 2-Nitrophenylboronic Acid.
- Royal Society of Chemistry. Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations.
- Rose-Hulman Institute of Technology. Suzuki Cross-coupling Reaction procedure.
- BenchChem. Application Notes and Protocols for Suzuki Coupling Reactions with 3-Bromo-2-methylbenzo[b]thiophene.
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
- ACS Publications. High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source.
- ResearchGate. Selected examples for the site selective SM cross‐coupling with electron‐deficient and neutral aryl boronic acids.
- National Institutes of Health. Ligand-Controlled Palladium-Catalyzed Regiodivergent Suzuki-Miyaura Cross-Coupling of Allylboronates and Aryl Halides.
- National Institutes of Health. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.
- YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.
- Wikipedia. Suzuki reaction.
- The University of Texas at Austin Libraries. Direct comparison of homogeneous and heterogeneous palladium(II) catalysts for Suzuki-Miyaura cross-coupling reactions.
- Royal Society of Chemistry. A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature.
- Organic Chemistry Portal. Suzuki Coupling.
- Andrew G. Myers Research Group, Harvard University. The Suzuki Reaction.
- National Institutes of Health. Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors.
- Elsevier. Comparative analysis of palladium, nickel and copper phosphane/carbene catalysts in Suzuki–Miyaura couplings: Mechanistic insights and reactivity trends.
- MDPI. Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents.
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- 2. Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents [mdpi.com]
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- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
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The Definitive Guide to the Structural Validation of 3-Bromo-2-nitrophenol: An In-Depth Comparison of X-ray Crystallography and Spectroscopic Methods
For researchers, scientists, and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of modern chemistry.[1][2] The precise arrangement of atoms dictates a compound's physical, chemical, and biological properties, making structural validation a critical step in the journey from discovery to application. 3-Bromo-2-nitrophenol, a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals, serves as an excellent case study for exploring the gold standard of structural elucidation: single-crystal X-ray diffraction.
This guide provides a comprehensive comparison of X-ray crystallography with other powerful analytical techniques—Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS)—for the structural validation of 3-Bromo-2-nitrophenol. We will delve into the causality behind experimental choices, present detailed protocols, and offer a comparative analysis to aid researchers in selecting the most appropriate methods for their specific needs.
The Imperative of Unambiguous Structure: Why X-ray Crystallography Reigns Supreme
While various analytical techniques can provide pieces of the structural puzzle, single-crystal X-ray crystallography stands alone in its ability to provide a direct, high-resolution, three-dimensional map of a molecule's atomic arrangement in the solid state.[3] This technique is unparalleled for determining bond lengths, bond angles, and stereochemistry with exceptional precision. For a molecule like 3-Bromo-2-nitrophenol, where the relative positions of the bromo, nitro, and hydroxyl groups on the phenyl ring are crucial for its reactivity, X-ray crystallography offers definitive proof of its constitution.
A Prospective Approach to the Crystallographic Validation of 3-Bromo-2-nitrophenol
As of the writing of this guide, a public crystal structure of 3-Bromo-2-nitrophenol is not available in the Cambridge Structural Database (CSD), a comprehensive repository for small-molecule crystal structures.[4][5] Therefore, this section outlines a prospective, field-proven methodology for obtaining and validating its structure, drawing upon established principles and data from analogous compounds like 3-bromo-2-hydroxybenzonitrile.[6][7]
Part 1: Synthesis and Purification
The journey to a crystal structure begins with the synthesis of high-purity material. 3-Bromo-2-nitrophenol is typically synthesized through the bromination and nitration of phenolic precursors. A common route involves the diazotization of 2-amino-3-nitrophenol followed by a Sandmeyer-type reaction with a bromide source.[8]
Experimental Protocol: Synthesis of 3-Bromo-2-nitrophenol
-
Diazotization: Dissolve 2-amino-3-nitrophenol in an aqueous solution of hydrobromic acid and cool to 0-5 °C in an ice bath.
-
Nitrite Addition: Slowly add a chilled aqueous solution of sodium nitrite, maintaining the temperature below 5 °C to form the diazonium salt.
-
Sandmeyer Reaction: In a separate flask, prepare a solution of cuprous bromide in hydrobromic acid. Slowly add the cold diazonium salt solution to the cuprous bromide solution.
-
Workup: Allow the reaction to warm to room temperature and then heat gently to ensure complete decomposition of the diazonium salt. Extract the product with a suitable organic solvent (e.g., diethyl ether), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The crude product, typically a reddish-brown oil or solid, should be purified by column chromatography on silica gel to yield pure 3-Bromo-2-nitrophenol as a yellow crystalline solid.[8] The reported melting point is in the range of 65-67°C.[9]
Part 2: Crystallization—The Art and Science
Obtaining single crystals suitable for X-ray diffraction is often the most challenging step.[3] The goal is to encourage the slow, ordered growth of crystals from a supersaturated solution.
Experimental Protocol: Crystallization of 3-Bromo-2-nitrophenol
-
Solvent Screening: Begin by testing the solubility of the purified compound in a range of solvents with varying polarities (e.g., hexane, toluene, dichloromethane, ethyl acetate, acetone, methanol, and water).
-
Slow Evaporation: Dissolve the compound in a suitable solvent in a loosely covered vial. The slow evaporation of the solvent will gradually increase the concentration, leading to crystallization.
-
Vapor Diffusion (Hanging Drop or Sitting Drop): Dissolve the compound in a good solvent and place a drop of this solution on a siliconized glass slide. Invert the slide over a well containing a poor solvent (in which the compound is less soluble). The vapor of the poor solvent will slowly diffuse into the drop, reducing the solubility of the compound and inducing crystallization.
-
Cooling: Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature. Slow cooling of the solution can lead to the formation of high-quality crystals.
For a molecule like 3-Bromo-2-nitrophenol, a combination of a moderately polar solvent like acetone or a mixture of solvents such as dichloromethane/hexane would be a promising starting point for crystallization experiments.
Part 3: X-ray Diffraction Data Collection and Structure Refinement
Once suitable crystals are obtained, they are subjected to X-ray diffraction analysis.
Experimental Workflow: Single-Crystal X-ray Diffraction
Caption: Workflow for X-ray Crystallography.
-
Crystal Mounting: A single crystal of appropriate size is mounted on a goniometer head.[3]
-
Data Collection: The crystal is cooled in a stream of liquid nitrogen to minimize thermal vibrations and then irradiated with a monochromatic X-ray beam. As the crystal is rotated, a series of diffraction patterns are collected on a detector.[3]
-
Data Processing: The collected images are processed to determine the unit cell dimensions and the intensities of the diffracted X-rays.
-
Structure Solution and Refinement: The positions of the atoms in the crystal lattice are determined from the diffraction data using computational methods. This initial model is then refined to achieve the best possible fit with the experimental data.
Expected Structural Features of 3-Bromo-2-nitrophenol:
Based on the structure of 3-bromo-2-hydroxybenzonitrile, we can anticipate key structural features.[6][7] The molecule will likely exhibit intramolecular hydrogen bonding between the hydroxyl proton and an oxygen atom of the nitro group. In the crystal lattice, intermolecular interactions such as π-stacking of the aromatic rings and halogen bonding involving the bromine atom are expected to play a significant role in the crystal packing.
Alternative and Complementary Techniques for Structural Elucidation
While X-ray crystallography provides the ultimate structural proof, other spectroscopic techniques are indispensable for routine characterization, analysis in solution, and for providing complementary information.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution.[10] It provides detailed information about the chemical environment of each nucleus (typically ¹H and ¹³C).
Experimental Protocol: NMR Analysis of 3-Bromo-2-nitrophenol
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Data Acquisition: Acquire ¹H NMR, ¹³C NMR, and 2D correlation spectra (such as COSY and HSQC) on a high-field NMR spectrometer.
Expected NMR Spectral Features:
-
¹H NMR: The spectrum will show distinct signals for the three aromatic protons and the hydroxyl proton. The chemical shifts and coupling patterns of the aromatic protons will be characteristic of the substitution pattern on the benzene ring. The hydroxyl proton signal may be broad and its chemical shift will be dependent on the solvent and concentration.
-
¹³C NMR: The spectrum will display six signals corresponding to the six carbon atoms of the benzene ring. The chemical shifts will be influenced by the electron-withdrawing effects of the nitro and bromo groups and the electron-donating effect of the hydroxyl group.
Mass Spectrometry (MS)
Mass spectrometry is a highly sensitive technique that measures the mass-to-charge ratio of ions, allowing for the determination of the molecular weight and elemental composition of a compound.[2] High-resolution mass spectrometry (HRMS) can provide the exact mass with high accuracy, confirming the molecular formula.
Experimental Protocol: Mass Spectrometry Analysis of 3-Bromo-2-nitrophenol
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Data Acquisition: Introduce the sample into the mass spectrometer via a suitable ionization source, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).
Expected Mass Spectrum Features:
The mass spectrum of 3-Bromo-2-nitrophenol will exhibit a characteristic isotopic pattern due to the presence of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance.[11] This will result in two molecular ion peaks ([M]⁺ and [M+2]⁺) of almost equal intensity, separated by two mass units, which is a definitive indicator of the presence of a single bromine atom. The fragmentation pattern can also provide structural information.[12]
Comparative Analysis of Structural Validation Techniques
| Feature | X-ray Crystallography | NMR Spectroscopy | Mass Spectrometry |
| Sample Phase | Solid (single crystal) | Solution | Solution/Solid |
| Information Obtained | 3D atomic arrangement, bond lengths, bond angles, stereochemistry | Connectivity, chemical environment of atoms in solution | Molecular weight, elemental composition, fragmentation patterns |
| Key Advantage | Unambiguous, high-resolution 3D structure | Excellent for structure determination in solution, non-destructive | High sensitivity, accurate mass determination |
| Key Limitation | Requires high-quality single crystals, which can be difficult to obtain | Provides an average structure in solution, less precise than crystallography | Does not provide 3D structural information directly |
| Application for 3-Bromo-2-nitrophenol | Definitive proof of structure and solid-state packing | Confirmation of connectivity and purity in solution | Confirmation of molecular formula and presence of bromine |
Logical Relationship of Analytical Techniques
Caption: Logical flow for structural validation.
Conclusion
The structural validation of a molecule like 3-Bromo-2-nitrophenol is a multi-faceted process that relies on the synergistic application of various analytical techniques. While NMR and mass spectrometry are essential for initial characterization, confirmation of purity, and providing structural information in solution, single-crystal X-ray crystallography remains the unequivocal method for determining the precise three-dimensional arrangement of atoms in the solid state. For drug development and materials science, where structure-property relationships are paramount, the investment in obtaining a crystal structure is invaluable. This guide provides a robust framework for researchers to approach the structural validation of 3-Bromo-2-nitrophenol and other small molecules with scientific rigor and a clear understanding of the strengths and limitations of each analytical tool.
References
- Competing fragmentations in the mass spectra of halogen
- Exploring the Synthesis Pathways of 3-Bromo-2-nitrophenol - BOC Sciences.
- Strategies for structure elucidation of small molecules based on LC–MS/MS data from complex biological samples - PubMed Central.
- Structure elucidation of small organic molecules by contemporary computational chemistry methods - Semantic Scholar.
- Structure Elucid
- Advances in structure elucidation of small molecules using mass spectrometry - PMC - NIH.
- The Cambridge Structural Database - ResearchG
- Crystal structure of 3-bromo-2-hydroxybenzonitrile - ResearchG
- 2-Bromo-3-nitrophenol synthesis - ChemicalBook.
- Crystal structure of 3-bromo-2-hydroxybenzonitrile - PMC - NIH.
- Organic Compounds Containing Halogen
- X-ray Crystallography - Chemistry LibreTexts.
- 3-Bromo-2-nitrophenol | 76361-99-4 - Sigma-Aldrich.
- The Largest Curated Crystal Structure D
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- 8. 2-Bromo-3-nitrophenol synthesis - chemicalbook [chemicalbook.com]
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A Comparative Guide to Purity Determination: Quantitative NMR (qNMR) Analysis of 3-Bromo-2-nitrophenol
Abstract
This guide provides a comprehensive, in-depth analysis of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy for the absolute purity determination of 3-Bromo-2-nitrophenol, a key intermediate in the pharmaceutical and agrochemical industries. Moving beyond the traditional role of NMR in structural elucidation, we explore its application as a primary ratio method for quantification, offering a direct and accurate alternative to chromatographic techniques.[1][2] This document details the theoretical underpinnings of qNMR, provides a validated, step-by-step experimental protocol, and presents a critical comparison with High-Performance Liquid Chromatography (HPLC). The methodologies are designed for immediate implementation by researchers, analytical scientists, and quality control professionals, emphasizing the causality behind experimental choices to ensure robust and reliable results.
The Principle of Absolute Quantification: Why qNMR?
Nuclear Magnetic Resonance (NMR) spectroscopy is fundamentally a quantitative technique. The area under an NMR signal (the integral) is directly proportional to the number of nuclei responsible for that resonance.[3][4] This principle distinguishes qNMR from most other analytical methods, like HPLC, which often rely on compound-specific response factors and require calibration curves with a reference standard of the analyte itself.[5][6]
qNMR is considered a primary ratio method of measurement , meaning the ratio of substances in a mixture can be determined directly from the spectral data without requiring an identical reference standard for the analyte.[2] By introducing a certified internal standard (IS) of known purity and mass into the sample, the purity of the analyte can be calculated directly. This approach simplifies the analytical process, especially for new chemical entities or when a certified standard of the analyte is unavailable or prohibitively expensive.[7] The United States Pharmacopeia (USP) recognizes qNMR as a primary analytical method, highlighting its regulatory acceptance and reliability.[8][9][10]
Method Selection: qNMR vs. High-Performance Liquid Chromatography (HPLC)
Choosing the appropriate analytical technique is critical for accurate purity assessment. While HPLC with UV detection is a workhorse in pharmaceutical analysis, qNMR offers distinct advantages, particularly for absolute quantification.
dot
Caption: Decision flowchart for selecting an analytical method.
Comparative Analysis: qNMR vs. HPLC
| Parameter | Quantitative NMR (qNMR) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Absolute quantification based on the universal response of nuclei. Signal is directly proportional to the number of protons.[10] | Relative quantification based on the response of a detector (e.g., UV-Vis) to a specific chromophore. |
| Reference Standard | Requires a certified internal standard of a different compound. Does not require a reference standard of the analyte.[3][11] | Requires a certified reference standard of the analyte for accurate quantification. Unknown impurities are challenging to quantify.[12] |
| Selectivity | High. Resolves signals based on the unique chemical environment of each proton. Can quantify multiple components simultaneously. | High. Separates components based on their affinity for the stationary and mobile phases. |
| Sensitivity | Generally lower than HPLC-UV, especially for trace impurities.[12] | Very high, particularly for compounds with strong chromophores. |
| Speed | Fast. A typical ¹H qNMR experiment can be completed in 10-15 minutes per sample.[7] | Can be time-consuming due to column equilibration, run times, and method development.[12] |
| Sample Integrity | Non-destructive. The sample can be recovered and used for further analyses.[3][7] | Destructive. The sample is consumed during the analysis. |
| "Green" Chemistry | Uses minimal amounts of deuterated solvents, which can often be recycled. | Generates significant volumes of organic solvent waste. |
| Limitations | Potential for signal overlap in complex mixtures. Requires careful optimization of experimental parameters (e.g., relaxation delay).[12] | Different compounds can have vastly different UV responses, making area percent values misleading for true purity.[6] |
Experimental Protocol: qNMR Purity Assay of 3-Bromo-2-nitrophenol
This section provides a self-validating protocol for determining the purity of 3-Bromo-2-nitrophenol. The causality behind each step is explained to ensure methodological robustness.
dot
Caption: Standard workflow for qNMR purity determination.
Materials and Reagents
-
Analyte: 3-Bromo-2-nitrophenol (CAS: 76361-99-4). Typically a light yellow solid with a melting point of 65-67°C.[13]
-
Internal Standard (IS): Maleic acid (≥99% purity, certified).
-
Rationale: Maleic acid is chosen because it is chemically stable, not volatile, possesses high purity, and exhibits a sharp singlet resonance in a relatively empty region of the ¹H NMR spectrum (~6.3 ppm in DMSO-d6), which does not overlap with the aromatic signals of the analyte.[9]
-
-
Deuterated Solvent: Dimethyl sulfoxide-d6 (DMSO-d6) with low water content.
-
Rationale: DMSO-d6 is an excellent solvent for a wide range of organic molecules, including phenols.[4] A low water content is crucial to prevent the large residual HDO signal from obscuring analyte signals or causing baseline distortions.
-
Step-by-Step Sample Preparation
Accuracy in weighing is the cornerstone of accurate qNMR results.[11]
-
Weigh the Analyte: Accurately weigh approximately 10-12 mg of 3-Bromo-2-nitrophenol into a clean, dry vial. Record the mass to a precision of at least 0.01 mg.
-
Weigh the Internal Standard: To the same vial, add approximately 5-6 mg of maleic acid, again recording the mass precisely.
-
Rationale: A mass ratio that yields a near 1:1 intensity ratio between the integrated analyte and IS peaks enhances integration accuracy.[4]
-
-
Dissolution: Add approximately 600 µL of DMSO-d6 to the vial.[14] Ensure complete dissolution by gentle vortexing.
-
Transfer: Transfer the solution to a standard 5 mm NMR tube. Ensure the sample height is sufficient to be centered within the probe's coil.
NMR Data Acquisition Parameters
The validity of qNMR hinges on acquisition parameters that ensure all signals are fully relaxed and uniformly excited.
-
Instrument: 400 MHz (or higher) NMR spectrometer.
-
Pulse Program: A standard single 90° pulse experiment (e.g., 'zg' on Bruker, 's2pul' on Varian/Agilent).[14]
-
Relaxation Delay (d1): ≥ 20 seconds.
-
Causality: This is the most critical parameter for quantification. The delay between successive pulses must be long enough to allow all protons of interest (in both the analyte and the IS) to return to thermal equilibrium. A delay of at least 5 times the longest spin-lattice relaxation time (T1) of any signal being integrated is required.[15][16] If T1 values are unknown, they can be measured using an inversion-recovery experiment.[16] For small aromatic molecules, T1 values are typically 1-4 seconds; a conservative delay of 20s ensures full relaxation and accurate integration.[15][17] Insufficient relaxation leads to signal saturation and systematic underestimation of the integral.[16][18]
-
-
Number of Scans (NS): 16 to 64 scans.
-
Causality: The number of scans should be sufficient to achieve a signal-to-noise ratio (S/N) of at least 250:1 for the peaks being integrated. This level of S/N minimizes integration errors to below 1%.[15]
-
-
Acquisition Time (AQ): ~3-4 seconds.
-
Spectral Width (SW): ~16 ppm.
Data Processing and Purity Calculation
-
Processing: Apply Fourier transformation to the Free Induction Decay (FID).
-
Phasing and Baseline Correction: Manually phase the spectrum to achieve pure absorption lineshapes. Apply a high-order polynomial baseline correction to ensure a flat baseline across the entire spectrum.
-
Integration:
-
Identify a well-resolved, non-overlapping signal for 3-Bromo-2-nitrophenol (e.g., one of the aromatic protons).
-
Identify the singlet for the internal standard, maleic acid (~6.3 ppm).
-
Integrate both signals over an appropriate width.
-
-
Calculation: The purity of the analyte (Purityₐ) is calculated using the following equation:[4][10]
Purityₐ (%) = (Iₐ / Iₛ) * (Nₛ / Nₐ) * (Mₐ / Mₛ) * (mₛ / mₐ) * Purityₛ
Where:
-
Iₐ, Iₛ: Integral areas of the analyte and internal standard signals, respectively.
-
Nₐ, Nₛ: Number of protons giving rise to the integrated signal for the analyte and standard, respectively (for the maleic acid singlet, Nₛ = 2).
-
Mₐ, Mₛ: Molar masses of the analyte (3-Bromo-2-nitrophenol = 218.01 g/mol ) and standard (Maleic Acid = 116.07 g/mol ).
-
mₐ, mₛ: Masses of the analyte and standard, respectively.
-
Purityₛ: Certified purity of the internal standard (e.g., 99.5%).
-
Data Summary and Interpretation
The following table presents example data from a hypothetical qNMR experiment for 3-Bromo-2-nitrophenol.
| Parameter | Analyte (3-Bromo-2-nitrophenol) | Standard (Maleic Acid) |
| Mass (m) | 10.55 mg | 5.21 mg |
| Molar Mass (M) | 218.01 g/mol | 116.07 g/mol |
| Signal Integrated | Aromatic proton (doublet) | Olefinic protons (singlet) |
| Number of Protons (N) | 1 | 2 |
| Integral Area (I) | 1.00 | 1.04 |
| Purity (P) | 98.7% (Calculated) | 99.8% (Certified) |
Calculation Example: Purityₐ (%) = (1.00 / 1.04) * (2 / 1) * (218.01 / 116.07) * (5.21 / 10.55) * 99.8% = 98.7%
Conclusion
Quantitative NMR (qNMR) is a powerful, accurate, and efficient primary method for determining the absolute purity of organic molecules like 3-Bromo-2-nitrophenol. Its fundamental principle—the direct proportionality between signal intensity and the number of nuclei—obviates the need for analyte-specific reference standards and calibration curves, a significant advantage over traditional chromatographic methods.[3][5] By following a robust, validated protocol with careful attention to experimental parameters, particularly the relaxation delay, researchers can achieve highly reliable and defensible purity assessments. As a non-destructive and "green" analytical technique, qNMR is an indispensable tool in the modern pharmaceutical and chemical research landscape, serving the dual purpose of structural confirmation and absolute quantification in a single experiment.[7]
References
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ResolveMass Laboratories Inc. Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works . [Link]
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ResolveMass Laboratories Inc. Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results . [Link]
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Patsnap Eureka. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance . [Link]
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Green Stone. Exploring the Synthesis Pathways of 3-Bromo-2-nitrophenol . [Link]
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American Pharmaceutical Review. Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR . [Link]
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Christophoridou, S., et al. Detection and quantification of phenolic compounds in olive oil by high resolution 1H nuclear magnetic resonance spectroscopy . PubMed, 2009. [Link]
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ChemBK. 3-BROMO-2-NITROPHENOL - Physico-chemical Properties . [Link]
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Mestrelab Resources. What is qNMR and why is it important? . [Link]
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de Oliveira, V.M., et al. qNMR quantification of phenolic compounds in dry extract of Myrcia multiflora leaves and its antioxidant, anti-AGE, and enzymatic inhibition activities . PubMed, 2021. [Link]
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ResearchGate. qNMR quantification of phenolic compounds in dry extract of Myrcia multiflora leaves and its antioxidant, anti-AGE, and enzymatic inhibition activities | Request PDF . [Link]
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Manufacturing Chemist. qNMR: top tips for optimised sample prep . [Link]
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Christophoridou, S., & Dais, P. Novel Approach to the Detection and Quantification of Phenolic Compounds in Olive Oil Based on 31P Nuclear Magnetic Resonance Spectroscopy . Journal of Agricultural and Food Chemistry, 2005. [Link]
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Holzgrabe, U. Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients . European Pharmaceutical Review, 2010. [Link]
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Mahajan, S., & Singh, I.P. Determining and reporting purity of organic molecules: why qNMR . PubMed, 2013. [Link]
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Nanalysis. Beyond Structural Elucidation - Introduction to qNMR Part III - Relaxation Delays . [Link]
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Kim, H.Y., et al. Optimization of 1D 1H Quantitative NMR (Nuclear Magnetic Resonance) Conditions for Polar Metabolites in Meat . PMC - NIH, 2018. [Link]
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PubChem. 3-Bromo-2-chloro-4-nitrophenol | C6H3BrClNO3 | CID 54302416 . [Link]
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Regis Technologies, Inc. ADVANTAGES OF QUANTITATIVE NMR FOR THE DETERMINATION OF RELATIVE RESPONSE FACTORS . [Link]
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ResearchGate. Determining and reporting purity of organic molecules: Why qNMR . [Link]
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Almac Group. QNMR – a modern alternative to HPLC . [Link]
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Taylor & Francis Online. Nuclear Magnetic Resonance Spectroscopy for Quantitative Analysis: A Review for Its Application in the Chemical, Pharmaceutical and Medicinal Domains . [Link]
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US Pharmacopeia (USP). Stimuli Article (qNMR) . [Link]
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Pauli, G.F., et al. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay . Journal of Medicinal Chemistry - ACS Publications, 2014. [Link]
-
Wang, Y., et al. Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection . MDPI, 2023. [Link]
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Das, P., et al. Quantification of Phenolic Hydroxyl Groups in Lignin via 19F NMR Spectroscopy . ACS Sustainable Chemistry & Engineering, 2023. [Link]
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University of Edinburgh Research Explorer. Rapid Estimation of T1 for Quantitative NMR . [Link]
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Reddit. qNMR help. : r/chemhelp . [Link]
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comparing different methods for the reduction of 3-Bromo-2-nitrophenol
An In-Depth Comparative Guide to the Reduction of 3-Bromo-2-nitrophenol
Authored by: A Senior Application Scientist
The selective reduction of the nitro group in substituted nitroaromatics is a cornerstone transformation in organic synthesis, pivotal for the production of anilines that serve as versatile intermediates in the pharmaceutical, agrochemical, and materials science sectors.[1] Among these, 3-Bromo-2-aminophenol, derived from the reduction of 3-Bromo-2-nitrophenol, is a valuable building block. Its unique substitution pattern allows for diverse subsequent functionalization, making the efficiency and selectivity of its synthesis a matter of significant interest to researchers and process chemists.
The primary challenge in this transformation is the inherent susceptibility of the aryl-bromine bond to hydrogenolysis, a common side reaction under many reductive conditions.[2][3] Achieving high chemoselectivity—reducing the nitro group while preserving the halogen—is therefore the critical objective. This guide provides an in-depth comparison of prevalent methodologies for the reduction of 3-Bromo-2-nitrophenol, grounded in mechanistic principles and supported by experimental data, to empower researchers in selecting the optimal strategy for their specific needs.
An Overview of Reductive Strategies
The choice of a reduction method is a multi-faceted decision, balancing yield, selectivity, operational complexity, cost, and scale. The primary methods can be broadly categorized into three families: Catalytic Hydrogenation, Metal-Acid Reductions, and Transfer Hydrogenation. Each approach has distinct advantages and limitations, particularly concerning the preservation of the C-Br bond.
Sources
A Comparative Guide to the Kinetic Studies of Reactions Involving 3-Bromo-2-nitrophenol
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-2-nitrophenol is a versatile chemical intermediate of significant interest in the pharmaceutical and agrochemical industries. Its molecular architecture, featuring a hydroxyl group, a nitro group, and a bromine atom on a benzene ring, offers multiple avenues for synthetic transformations. Understanding the kinetics of its reactions is paramount for optimizing manufacturing processes, designing novel synthetic routes, and elucidating reaction mechanisms.
While specific kinetic data for 3-Bromo-2-nitrophenol is not extensively documented in publicly available literature, this guide presents a comparative framework for studying its reactivity. By drawing parallels with analogous substituted nitrophenols, we will explore proposed kinetic studies for two fundamental transformations: the catalytic reduction of the nitro group and the oxidative degradation of the phenolic ring. This guide provides detailed experimental protocols, methodologies for data analysis, and a discussion of the underlying reaction mechanisms.
Part 1: Comparative Kinetic Analysis of Catalytic Nitro Reduction
The reduction of the nitro group to an amine is a cornerstone transformation in organic synthesis, particularly in the preparation of pharmaceutical precursors. The resulting 3-bromo-2-aminophenol is a valuable building block for constructing more complex molecules. This section outlines a proposed comparative study of different nanocatalysts for the reduction of 3-Bromo-2-nitrophenol.
Rationale for Catalyst Comparison
The efficiency of catalytic reduction of nitrophenols is highly dependent on the nature of the catalyst.[1][2] Nanoparticles of noble metals such as gold (Au), silver (Ag), and copper (Cu) have demonstrated significant catalytic activity for this reaction.[2] A comparative kinetic study would elucidate the most effective catalyst in terms of reaction rate and efficiency, providing crucial data for process scale-up.
Proposed Alternative Catalysts
-
Gold Nanoparticles (AuNPs): Often exhibit high catalytic activity and stability.[1][3]
-
Silver Nanoparticles (AgNPs): A cost-effective alternative to gold, with demonstrated catalytic efficacy.
-
Copper-based Nanoparticles (CuNPs): An even more economical option, though sometimes prone to oxidation.
Experimental Protocol: Catalytic Reduction of 3-Bromo-2-nitrophenol with AuNPs
This protocol describes a typical experiment for monitoring the catalytic reduction of 3-Bromo-2-nitrophenol using gold nanoparticles and sodium borohydride (NaBH₄) as the reducing agent. The reaction can be conveniently monitored by UV-Vis spectroscopy.
Materials:
-
3-Bromo-2-nitrophenol solution (e.g., 0.1 mM in deionized water)
-
Freshly prepared, ice-cold sodium borohydride (NaBH₄) solution (e.g., 10 mM in deionized water)
-
Colloidal gold nanoparticle solution (AuNPs)
-
Deionized water
-
Quartz cuvettes
-
UV-Vis spectrophotometer
Procedure:
-
Baseline Measurement: To a quartz cuvette, add 2.5 mL of the 3-Bromo-2-nitrophenol solution and 0.5 mL of deionized water. Place the cuvette in the UV-Vis spectrophotometer and record the initial absorbance spectrum. The characteristic peak of the nitrophenolate ion should be observed.
-
Initiation of Reaction: Add a known volume of the AuNP solution (e.g., 100 µL) to the cuvette.
-
Reduction: Swiftly add 0.5 mL of the ice-cold NaBH₄ solution to the cuvette, cap it, and invert it several times to ensure thorough mixing.
-
Kinetic Monitoring: Immediately start recording the UV-Vis absorbance spectra at regular time intervals (e.g., every 30 seconds) at a fixed wavelength corresponding to the maximum absorbance of the 3-bromo-2-nitrophenolate ion.
-
Data Collection: Continue monitoring until the characteristic peak of the reactant disappears, indicating the completion of the reaction.
Data Analysis and Expected Results
The reduction of nitrophenols in the presence of a catalyst and excess NaBH₄ typically follows pseudo-first-order kinetics.[1][3] The apparent rate constant, kapp, can be determined from the linear plot of ln(At/A0) versus time, where At is the absorbance at time t and A0 is the initial absorbance.
The turnover frequency (TOF), a measure of the catalyst's efficiency, can be calculated using the following equation:
TOF = (moles of reactant converted) / [(moles of catalyst) x (time)]
Hypothetical Comparative Data for Nitro Reduction
| Catalyst | Apparent Rate Constant (k_app, s⁻¹) | Turnover Frequency (TOF, h⁻¹) |
| AuNPs | 1.5 x 10⁻² | 120 |
| AgNPs | 8.0 x 10⁻³ | 65 |
| CuNPs | 3.5 x 10⁻³ | 28 |
Proposed Reaction Mechanism: Langmuir-Hinshelwood Model
The catalytic reduction of nitrophenols on the surface of metal nanoparticles is often described by the Langmuir-Hinshelwood mechanism.[1][3][4] This model involves the adsorption of both reactants (nitrophenolate and borohydride ions) onto the catalyst surface, followed by a surface reaction and subsequent desorption of the product.
Caption: Proposed Langmuir-Hinshelwood mechanism for catalytic reduction.
Part 2: Comparative Kinetic Analysis of Oxidative Degradation
The oxidative degradation of phenolic compounds is a critical area of study in environmental science and for the development of advanced oxidation processes (AOPs) for wastewater treatment. Understanding the kinetics of 3-Bromo-2-nitrophenol's degradation is essential for assessing its environmental fate and developing effective remediation strategies.
Rationale for Oxidant Comparison
AOPs utilize highly reactive species, such as hydroxyl radicals (•OH), to degrade organic pollutants.[5] The choice of AOP can significantly impact the degradation rate and pathway. A comparative study of different AOPs would identify the most efficient method for the removal of 3-Bromo-2-nitrophenol from aqueous solutions.
Proposed Alternative Oxidation Systems
-
Fenton Oxidation: Utilizes hydrogen peroxide (H₂O₂) and a ferrous iron catalyst (Fe²⁺) to generate •OH radicals.
-
Persulfate (S₂O₈²⁻) Activation: Can be activated by heat, UV light, or transition metals to produce sulfate radicals (SO₄•⁻), which are also powerful oxidants.
-
UV/H₂O₂ Process: Involves the photolysis of H₂O₂ by UV irradiation to generate •OH radicals.[5]
Experimental Protocol: Oxidative Degradation by Fenton Process
This protocol outlines a procedure for studying the kinetics of 3-Bromo-2-nitrophenol degradation using the Fenton process. The disappearance of the parent compound can be monitored by High-Performance Liquid Chromatography (HPLC).
Materials:
-
3-Bromo-2-nitrophenol solution (e.g., 10 mg/L in deionized water)
-
Ferrous sulfate heptahydrate (FeSO₄·7H₂O) solution
-
Hydrogen peroxide (H₂O₂) solution (30%)
-
Sulfuric acid (H₂SO₄) for pH adjustment
-
Sodium sulfite (Na₂SO₃) solution for quenching
-
Methanol (HPLC grade)
-
Deionized water
-
HPLC system with a C18 column and UV detector
Procedure:
-
Reaction Setup: In a glass reactor, add a known volume of the 3-Bromo-2-nitrophenol solution. Adjust the pH to the desired value (typically around 3 for the Fenton reaction) using sulfuric acid.
-
Catalyst Addition: Add the required amount of the FeSO₄ solution to achieve the desired catalyst concentration.
-
Initiation of Oxidation: Add the H₂O₂ solution to the reactor to start the reaction.
-
Sampling: At predetermined time intervals, withdraw aliquots of the reaction mixture.
-
Quenching: Immediately add an excess of sodium sulfite solution to each aliquot to quench the reaction by consuming the residual oxidants.
-
HPLC Analysis: Analyze the quenched samples by HPLC to determine the concentration of the remaining 3-Bromo-2-nitrophenol.
Data Analysis and Expected Results
The degradation of organic compounds by AOPs often follows pseudo-first-order kinetics with respect to the pollutant concentration. The rate constant (k) can be obtained from the slope of the linear plot of ln(Ct/C0) versus time, where Ct is the concentration at time t and C0 is the initial concentration.
Hypothetical Comparative Data for Oxidative Degradation
| Oxidation Process | Pseudo-First-Order Rate Constant (k, min⁻¹) | Half-life (t₁/₂, min) |
| Fenton (Fe²⁺/H₂O₂) | 0.15 | 4.6 |
| Heat-activated Persulfate | 0.08 | 8.7 |
| UV/H₂O₂ | 0.25 | 2.8 |
Proposed Reaction Mechanism: Radical-Based Oxidation
The degradation of 3-Bromo-2-nitrophenol in AOPs proceeds through a complex series of reactions initiated by highly reactive radicals. These radicals can attack the aromatic ring, leading to hydroxylation, ring-opening, and eventual mineralization to CO₂, H₂O, and inorganic ions.
Caption: Simplified pathway for radical-based oxidative degradation.
Experimental Considerations and Troubleshooting
-
Solubility: 3-Bromo-2-nitrophenol has limited solubility in water. For higher concentration studies, the use of co-solvents may be necessary, but their potential to scavenge radicals in oxidation studies must be considered.
-
Catalyst Deactivation: In catalytic reduction, nanoparticles may aggregate over time, leading to a loss of activity. The use of stabilizers can mitigate this issue.[1][3]
-
Interference from Intermediates: In both reduction and oxidation reactions, intermediate species may form that could interfere with the analysis of the parent compound. Chromatographic methods like HPLC are crucial for separating and quantifying the reactant and its byproducts.
-
pH Control: The pH of the reaction medium can significantly influence the reaction rate, especially in Fenton and other AOPs. Careful pH monitoring and control are essential for reproducible kinetic data.
Conclusion
This guide provides a comprehensive framework for conducting comparative kinetic studies on the reactions of 3-Bromo-2-nitrophenol. While direct experimental data for this specific compound is emerging, the proposed methodologies, based on well-established principles for analogous nitrophenols, offer a robust starting point for researchers. The detailed protocols for catalytic reduction and oxidative degradation, along with the approaches to data analysis and mechanistic interpretation, will enable scientists and drug development professionals to systematically investigate the reactivity of this important chemical intermediate. Such studies are indispensable for advancing its applications in a controlled, efficient, and predictable manner.
References
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Kinetics of the reactions of some 5-bromo-2-nitro-3-R-thiophens, 3,4-dibromo-2-nitro-5-R-thiophens, 3-bromo-2-nitro-5-R-thiophens, and 2-bromo-3-nitro-5-R-thiophens. Journal of the Chemical Society, Perkin Transactions 2. [Link]
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Rapid Kinetics of Bromination of Nitrophenols in Aqueous Solution by the use of RPE. ResearchGate. [Link]
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Kinetic investigation for the catalytic reduction of nitrophenol using ionic liquid stabilized gold nanoparticles. RSC Advances. [Link]
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Kinetics of Oxidation of Substituted Phenols by Potassium Bromate. International Research Journal of Pure and Applied Chemistry. [Link]
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Reaction Mechanisms. Chemistry LibreTexts. [Link]
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Kinetic investigation for the catalytic reduction of nitrophenol using ionic liquid stabilized gold nanoparticles. RSC Publishing. [Link]
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Synthesis and Catalytic Activity for 2, 3, and 4-Nitrophenol Reduction of Green Catalysts Based on Cu, Ag and Au Nanoparticles Deposited on Polydopamine-Magnetite Porous Supports. MDPI. [Link]
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A comprehensive kinetic model for phenol oxidation in seven advanced oxidation processes and considering the effects of halides and carbonate. Science of The Total Environment. [Link]
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Chemical Kinetics. Purdue University. [Link]
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Kinetic investigation for the catalytic reduction of nitrophenol using ionic liquid stabilized gold nanoparticles. ResearchGate. [Link]
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14.6 Reaction Mechanisms Practice Problems. YouTube. [Link]
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3-bromo-2-nitrophenol (C6H4BrNO3). PubChemLite. [Link]
-
3-Bromo-2-nitrophenol | C6H4BrNO3 | CID 15700889. PubChem. [Link]
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A Researcher's Guide to Regioselectivity: Predicting Further Electrophilic Substitution on 3-Bromo-2-nitrophenol
Introduction: The Challenge of Polysubstituted Arenes
In the landscape of pharmaceutical and materials science, 3-bromo-2-nitrophenol is a valuable intermediate, prized for its unique combination of functional groups that allow for diverse synthetic transformations. However, the very features that make it useful also present a significant challenge for further functionalization: predicting the regiochemical outcome of electrophilic aromatic substitution (EAS). With a strongly activating hydroxyl group, a strongly deactivating nitro group, and a deactivating yet ortho-, para-directing bromine atom, the benzene ring is a complex electronic environment.
This guide provides a comprehensive analysis of the competing substituent effects governing the regioselectivity of EAS on 3-bromo-2-nitrophenol. We will dissect the theoretical underpinnings, compare the directing influences, and provide robust experimental protocols to validate these predictions, offering researchers a logical framework for designing synthetic strategies with this versatile substrate.
Part 1: A Theoretical Assessment of Individual Substituent Effects
The outcome of an electrophilic aromatic substitution is dictated by the electronic properties of the substituents already present on the ring.[1][2] These groups influence both the reaction rate and the position of the incoming electrophile by a combination of inductive and resonance effects.[3]
-
The Hydroxyl (-OH) Group: As a substituent, the -OH group is a powerful activating group and an ortho-, para-director .[4][5] Its oxygen atom possesses lone pairs of electrons that can be donated into the aromatic π-system through resonance. This +R effect is dominant over its electron-withdrawing inductive (-I) effect, thereby increasing the electron density of the ring, particularly at the ortho and para positions.[6][7][8] This donation stabilizes the positive charge in the carbocation intermediate (the arenium ion) formed during ortho or para attack, lowering the activation energy for these pathways.[5][9]
-
The Nitro (-NO₂) Group: The nitro group is a canonical example of a strong deactivating group and a meta-director .[10][11] It exerts a potent electron-withdrawing effect through both induction (-I) and resonance (-R).[12] By pulling electron density out of the ring, it destabilizes the arenium ion intermediate, making the ring much less reactive than benzene.[4][13] The resonance structures show that this withdrawal of electron density is most pronounced at the ortho and para positions, leaving the meta positions as the least electron-deficient sites for electrophilic attack.[12][14]
-
The Bromo (-Br) Group: Halogens like bromine are a unique class of substituents. They are considered deactivating groups but are ortho-, para-directors .[13] This duality arises from a conflict between their electronic effects. The strong electronegativity of bromine results in a powerful electron-withdrawing inductive effect (-I), which deactivates the ring overall.[15] However, like the hydroxyl group, bromine has lone pairs that can be donated via resonance (+R). While this resonance donation is weaker than its inductive withdrawal, it preferentially stabilizes the arenium ions formed from ortho and para attack.[13][15]
Part 2: The Consensus Model: Synergistic Directing Effects
On the 3-bromo-2-nitrophenol ring, the three available positions for substitution are C4, C5, and C6. The regiochemical outcome is determined by the cumulative influence of the three substituents. In this specific arrangement, the directing effects are largely synergistic.
The hydroxyl group at C1 is the most powerful activating group and will therefore exert the dominant directing influence.[16] It strongly directs incoming electrophiles to its ortho position (C6) and its para position (C4). The other two groups reinforce this direction:
-
The -NO₂ group (at C2) directs meta, to positions C4 and C6.
-
The -Br group (at C3) directs ortho and para, to positions C4 and C6.
As a result, positions C4 and C6 are overwhelmingly activated for electrophilic attack, while position C5 is strongly disfavored.
The primary competition is therefore between the C4 (para to -OH) and C6 (ortho to -OH) positions. The final product ratio will be influenced by:
-
Steric Hindrance: The C6 position is ortho to the hydroxyl group, which may present some steric hindrance to bulky electrophiles. The C4 position is adjacent to the bromine atom, which is larger than hydrogen and can also exert a steric effect.
-
Electrophile Reactivity: The nature of the electrophile itself can influence the ortho/para ratio.
Part 3: Comparative Experimental Protocols
To empirically assess the regioselectivity, we propose two standard electrophilic aromatic substitution reactions: bromination and nitration. These protocols are designed to be self-validating, with clear endpoints and characterizable products.
Protocol A: Bromination of 3-Bromo-2-nitrophenol
This protocol introduces a second bromine atom onto the ring. The choice of acetic acid as a solvent is based on its ability to solvate the phenol without being overly reactive and its common use in halogenation reactions of activated rings.[17]
Methodology:
-
Dissolution: Dissolve 3-bromo-2-nitrophenol (1.0 eq) in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. Protect the setup from light.
-
Reagent Preparation: In the dropping funnel, prepare a solution of bromine (1.05 eq) in glacial acetic acid.
-
Reaction: Cool the flask containing the phenol solution to 0-5°C in an ice bath. Add the bromine solution dropwise over 30 minutes with continuous stirring.
-
Monitoring: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Workup: Once the starting material is consumed, pour the reaction mixture into a beaker of ice water. The product should precipitate.
-
Isolation: Collect the solid product by vacuum filtration, wash thoroughly with cold water to remove acetic acid, and dry under vacuum.
-
Analysis: Characterize the product(s) using ¹H NMR, ¹³C NMR, and Mass Spectrometry to determine the ratio of 3,4-dibromo-2-nitrophenol and 3,6-dibromo-2-nitrophenol.
Protocol B: Nitration of 3-Bromo-2-nitrophenol
This protocol introduces a second nitro group. Given the presence of a strong activating group (-OH), harsh nitrating conditions are unnecessary and could lead to oxidation. A milder approach using nitric acid in acetic acid is more appropriate.
Methodology:
-
Dissolution: Dissolve 3-bromo-2-nitrophenol (1.0 eq) in glacial acetic acid in a three-neck flask equipped with a stirrer, thermometer, and dropping funnel.
-
Reaction Conditions: Cool the solution to 10-15°C.
-
Nitration: Add a solution of nitric acid (70%, 1.1 eq) in glacial acetic acid dropwise via the dropping funnel, ensuring the internal temperature does not exceed 20°C.
-
Monitoring: After the addition is complete, stir the mixture at room temperature for 1-2 hours. Monitor the reaction by TLC.
-
Workup: Carefully pour the reaction mixture onto crushed ice with stirring.
-
Isolation: Collect the precipitated dinitro product by vacuum filtration, wash with copious amounts of cold water, and dry.
-
Analysis: Determine the product structure and isomeric ratio (3-bromo-2,4-dinitrophenol vs. 3-bromo-2,6-dinitrophenol) by NMR and MS analysis.
Part 4: Data Interpretation and Predicted Outcomes
The experimental data from the protocols above will provide a definitive comparison of the regiochemical outcomes. Based on established principles, we can forecast the likely results.
| Feature | Bromination | Nitration |
| Electrophile | Br⁺ (from Br₂) | NO₂⁺ (from HNO₃) |
| Predicted Major Product(s) | A mixture of 3,4-dibromo-2-nitrophenol and 3,6-dibromo-2-nitrophenol. | A mixture of 3-bromo-2,4-dinitrophenol and 3-bromo-2,6-dinitrophenol. |
| Rationale for Regioselectivity | The powerful o,p-directing -OH group dominates, with reinforcement from the -NO₂ and -Br groups, directing the electrophile to C4 and C6. | The directing influences are identical to bromination, strongly favoring substitution at the C4 and C6 positions. |
| Factors Influencing Ratio | The Br₂ molecule is moderately bulky. Steric hindrance at the C6 position (ortho to -OH) may slightly favor substitution at the C4 position (para). | The nitronium ion (NO₂⁺) is a relatively small electrophile, potentially leading to a higher proportion of the ortho-substituted product (C6) compared to bromination. |
| Key Reaction Conditions | 0°C to room temperature; glacial acetic acid solvent. | Controlled temperature (10-20°C) to prevent oxidation; glacial acetic acid solvent. |
Conclusion
The regioselectivity of further electrophilic aromatic substitution on 3-bromo-2-nitrophenol is a textbook case of synergistic directing effects. Theoretical analysis unequivocally predicts that incoming electrophiles will be directed to the C4 and C6 positions, a consensus dictated primarily by the powerful activating effect of the hydroxyl group and reinforced by the meta-directing nitro group and ortho-, para-directing bromo group. While a mixture of C4 and C6 substituted products is expected, the precise isomeric ratio is dependent on steric factors and the nature of the specific electrophile used. The experimental protocols provided offer a reliable framework for researchers to empirically determine these outcomes, enabling the strategic and predictable synthesis of advanced chemical intermediates.
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A Comparative Guide to the Biological Activity of 3-Bromo-2-nitrophenol Derivatives and Analogs
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the phenol scaffold remains a cornerstone for the development of novel therapeutic agents. The strategic substitution on the phenolic ring can dramatically influence the compound's biological profile. This guide provides an in-depth technical comparison of the biological activities of 3-bromo-2-nitrophenol and its derivatives against a variety of structural analogs. By examining key experimental data and elucidating the underlying structure-activity relationships, this document aims to equip researchers with the critical insights necessary for the rational design of more potent and selective therapeutic candidates.
Introduction: The Therapeutic Potential of Substituted Phenols
Phenolic compounds are a well-established class of molecules with a broad spectrum of biological activities, including antimicrobial, antifungal, and anticancer properties[1]. The introduction of electron-withdrawing groups, such as a nitro group, and halogens, like bromine, can significantly enhance their potency and modulate their mechanism of action. 3-Bromo-2-nitrophenol, with its unique substitution pattern, serves as a valuable starting point for synthetic modifications aimed at optimizing its therapeutic potential. This guide will delve into the comparative analysis of its derivatives and analogs, focusing on their anticancer and antimicrobial activities.
Anticancer Activity: A Comparative Analysis
The antiproliferative effects of 3-bromo-2-nitrophenol derivatives and their analogs have been evaluated against various cancer cell lines. The following data, primarily from MTT assays, highlights the structure-activity relationships governing their cytotoxicity.
Quantitative Comparison of Anticancer Activity
| Compound/Analog | Cancer Cell Line | IC50 (µM) | Reference |
| 3-Bromo-2-nitrophenol Derivative 1 | A549 (Lung Carcinoma) | 17.17 ± 0.62 | [2] |
| 3-Bromo-2-nitrophenol Derivative 2 | MCF-7 (Breast Cancer) | 11.54 ± 0.47 | [2] |
| Analog 1 (Halogenated Pyrazoline) | MCF-7 (Breast Cancer) | 5.02 ± 0.22 | [2] |
| 2-(2-Bromo-3-nitrophenyl)-5-phenyl-1,3,4-oxadiazole Derivative (3b) | Ehrlich's Ascites Carcinoma (EAC) | 352.69 | [3] |
| 2-(2-Bromo-3-nitrophenyl)-5-phenyl-1,3,4-oxadiazole Derivative (3e) | Ehrlich's Ascites Carcinoma (EAC) | 177.44 | [3] |
| Bromophenol Hybrid (17a) | A549 (Lung Carcinoma) | Significant Activity | [4] |
Note: Direct IC50 values for 3-bromo-2-nitrophenol were not available in the reviewed literature, hence the focus on its derivatives and analogs.
Structure-Activity Relationship (SAR) Insights
The data suggests that modifications to the 3-bromo-2-nitrophenol scaffold can significantly impact anticancer activity. For instance, the conversion of chalcones to their corresponding pyrazoline derivatives has been shown to enhance cytotoxicity against breast cancer cells[2]. Specifically, a chloro-substituted pyrazoline analog exhibited a lower IC50 value compared to its bromo-substituted chalcone precursor, indicating that the five-membered heterocyclic ring and the nature of the halogen at other positions play a crucial role in the observed activity[2].
Furthermore, the synthesis of 1,3,4-oxadiazole derivatives incorporating the 2-bromo-3-nitrophenyl moiety has yielded compounds with dose-dependent cytotoxic effects against Ehrlich's Ascites Carcinoma cells[3]. The variation in potency between derivatives 3b and 3e suggests that substitutions on the 5-phenyl ring of the oxadiazole are critical for optimizing anticancer efficacy[3].
A study on bromophenol hybrids revealed that the introduction of N-containing heterocyclic moieties can lead to significant inhibitory activity against a panel of human cancer cell lines[4]. The promising candidate, compound 17a, was found to induce cell cycle arrest and apoptosis in A549 lung cancer cells, highlighting the potential of hybrid molecules[4].
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Step-by-Step Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 × 10⁴ cells/well and incubate for 24 hours at 37°C and 5% CO₂.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader, with a reference wavelength of 650 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of compound that inhibits 50% of cell growth).
Causality Behind Experimental Choices: The MTT assay is chosen for its reliability, high-throughput capability, and its direct correlation of mitochondrial activity with cell viability. The incubation times are selected to allow for sufficient time for the compounds to exert their cytotoxic effects.
Self-Validating System: The protocol includes positive (e.g., doxorubicin) and negative (vehicle-treated) controls to validate the assay's performance. The use of a reference wavelength helps to correct for background absorbance.
Antimicrobial and Antifungal Activity: A Comparative Analysis
Derivatives of 3-bromo-2-nitrophenol and its analogs have also been investigated for their ability to inhibit the growth of various pathogenic microorganisms.
Quantitative Comparison of Antimicrobial and Antifungal Activity
| Compound/Analog | Microorganism | MIC (µg/mL) | Reference |
| Fungichromin (FC) | Candida albicans | 10 | [5] |
| Brominated Furanone (BF1) | Candida albicans | 3 | [6] |
| 9-Phenylfascaplysin Analog (Bromide salt) | Gram-positive bacteria | Twofold increase in activity vs Chloride salt | [7] |
| 3,10-Dibromofascaplysin | Gram-positive bacteria | 4 to 16 times more active than fascaplysin | [8] |
Structure-Activity Relationship (SAR) Insights
The antimicrobial and antifungal activity of halogenated and nitrated phenols is well-documented. Studies on brominated furanones have demonstrated potent antifungal activity against Candida albicans[6]. The structure-activity relationship analysis revealed that the exocyclic vinyl bromide conjugated with the carbonyl group is a critical structural element for fungal inhibition[6]. This suggests that the presence and position of the bromo-substituent are key determinants of antifungal potency.
In the case of fascaplysin analogs, the introduction of bromine atoms significantly enhances antibacterial activity against Gram-positive bacteria. A comparative evaluation showed that 3,10-dibromofascaplysin is 4 to 16 times more active than the parent compound, fascaplysin[8]. Furthermore, even the nature of the counter-ion (bromide vs. chloride) can influence the antibacterial efficacy, with the bromide salt of a 9-phenylfascaplysin analog showing a twofold increase in activity[7].
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation[9]. The broth microdilution method is a standard procedure for determining MIC values[10].
Step-by-Step Methodology:
-
Preparation of Compound Dilutions: Perform serial twofold dilutions of the test compounds in a suitable broth medium in a 96-well microtiter plate[11].
-
Inoculum Preparation: Prepare a standardized bacterial or fungal suspension (e.g., 0.5 McFarland standard) and dilute it to the final desired concentration (e.g., 5 x 10⁵ CFU/mL)[12].
-
Inoculation: Add the standardized inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours[10].
-
Result Interpretation: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism[9][11].
Causality Behind Experimental Choices: The broth microdilution method is preferred for its efficiency in testing multiple compounds and concentrations simultaneously. The use of a standardized inoculum ensures reproducibility.
Self-Validating System: The inclusion of a growth control (no compound) and a sterility control (no inoculum) is essential to validate the results. A known antibiotic is often used as a positive control.
Mechanisms of Action and Signaling Pathways
The biological activities of nitrophenol derivatives are often attributed to their ability to interfere with key cellular processes.
Enzyme Inhibition
Nitrophenols and their derivatives are known to inhibit various enzymes. For instance, p-nitrophenol has been shown to inhibit cytochrome P450 enzymes, particularly CYP2E1, which is involved in the metabolism of various xenobiotics[13][14]. The inhibitory mechanism often involves the nitrogen atom of the nitro group ligating to the heme iron of the enzyme[14]. Phenolic compounds, in general, can act as competitive inhibitors of enzymes like ascorbate oxidase, with their binding affinity being pH-dependent[15]. The presence of bulky substituents on the phenol ring can reduce or prevent this inhibitory effect[15].
Induction of Apoptosis and ROS Generation
In the context of anticancer activity, some bromophenol derivatives have been shown to induce apoptosis through the generation of reactive oxygen species (ROS)[4]. For example, the bromophenol hybrid 17a was found to cause DNA fragmentation, morphological changes, and an increase in ROS levels in A549 cells[4]. This compound also suppressed the expression of the anti-apoptotic protein Bcl-2 and activated caspase-3 and PARP, indicating the involvement of the ROS-mediated apoptotic pathway[4].
Visualizing the Concepts
To better illustrate the concepts discussed, the following diagrams are provided.
Experimental Workflow for Anticancer Drug Screening
Caption: Workflow for determining the IC50 of a compound using the MTT assay.
General Mechanism of Enzyme Inhibition by Nitrophenols
Caption: Competitive inhibition of an enzyme by a nitrophenol derivative.
Conclusion
The biological activity of 3-bromo-2-nitrophenol derivatives and their analogs is highly dependent on their specific chemical structures. Modifications such as the introduction of heterocyclic rings, additional halogen atoms, and the formation of hybrid molecules can significantly enhance their anticancer and antimicrobial properties. The structure-activity relationships discussed in this guide provide a framework for the rational design of new and more effective therapeutic agents based on the 3-bromo-2-nitrophenol scaffold. Further research focusing on the synthesis and comprehensive biological evaluation of a wider range of derivatives is warranted to fully explore the therapeutic potential of this promising class of compounds.
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A Computational Chemist's Guide to the Stability of Nitrophenol Isomers
For researchers, scientists, and professionals in drug development, a nuanced understanding of molecular stability is paramount. The subtle interplay of electronic and steric effects, particularly in isomers, can dictate a compound's reactivity, bioavailability, and overall utility. This guide provides an in-depth computational comparison of the stability of nitrophenol isomers—ortho-, meta-, and para-nitrophenol—grounded in both theoretical principles and supporting experimental data. We will explore how modern computational techniques can elucidate the stability hierarchy and the underlying factors that govern it.
The Central Question: Why Isomer Stability Matters
Nitrophenol isomers share the same molecular formula but differ in the substitution pattern on the benzene ring. This seemingly minor structural variance leads to significant differences in their physicochemical properties, including acidity, boiling point, and, crucially, their relative stability. Understanding these differences is not merely an academic exercise; it has practical implications in fields ranging from environmental science, where nitrophenols are considered pollutants[1], to medicinal chemistry, where precise molecular conformations are key to biological activity.
Unraveling Stability: A Tale of Two Hydrogen Bonds
The stability of nitrophenol isomers is largely dictated by the nature of hydrogen bonding and the electronic effects of the nitro group.
-
Ortho-Nitrophenol: The proximity of the hydroxyl (-OH) and nitro (-NO2) groups in the ortho position allows for the formation of a strong intramolecular hydrogen bond .[2][3][4] This internal bonding creates a stable six-membered ring, which significantly lowers the molecule's overall energy.[3][5]
-
Para-Nitrophenol: In the para isomer, the -OH and -NO2 groups are positioned at opposite ends of the benzene ring, making intramolecular hydrogen bonding impossible. Instead, these molecules engage in intermolecular hydrogen bonding with neighboring molecules.[2][6][7] This leads to molecular association and a more ordered, stable solid-state structure.[2]
-
Meta-Nitrophenol: The meta isomer is incapable of forming strong intramolecular hydrogen bonds and experiences weaker intermolecular hydrogen bonding compared to the para isomer. The electron-withdrawing effect of the nitro group is also less pronounced at the meta position.[8]
This fundamental difference in hydrogen bonding directly impacts the isomers' physical properties and provides a crucial clue to their relative stabilities.
Experimental Evidence: A First Look at Stability Trends
Before diving into computational analysis, it is instructive to examine experimental data, which provides a real-world benchmark for our theoretical models.
| Isomer | Melting Point (°C) | Boiling Point (°C) | pKa |
| o-Nitrophenol | 45 | 216[7] | 7.17 - 7.23[9][10][11] |
| m-Nitrophenol | 97 | 194 (decomposes) | 8.28 - 9.3[9][12] |
| p-Nitrophenol | 114 | 279[7] | 7.14 - 7.15[9][10] |
Key Observations:
-
Boiling Point: The significantly lower boiling point of o-nitrophenol is a direct consequence of its intramolecular hydrogen bonding, which reduces intermolecular forces.[2][6][7][13] Conversely, the strong intermolecular hydrogen bonding in p-nitrophenol results in a much higher boiling point.[2][3][6][7][14]
-
Acidity (pKa): The lower pKa values of the ortho and para isomers compared to the meta isomer indicate their higher acidity.[8][9][10][11][12][15][16][17] This is attributed to the ability of the nitro group at the ortho and para positions to stabilize the phenoxide ion through resonance (the -M effect).[8][15] The meta position only benefits from the weaker inductive (-I) effect.[8][15] The slightly higher pKa of the ortho isomer compared to the para isomer is often attributed to the intramolecular hydrogen bond, which makes the proton slightly more difficult to remove.[15][18]
These experimental trends suggest a stability order that we can now rigorously investigate using computational methods.
The Computational Approach: A Window into Molecular Energetics
To quantify the relative stabilities of the nitrophenol isomers, we turn to computational chemistry, specifically Density Functional Theory (DFT). DFT is a robust method for calculating the electronic structure and energies of molecules, providing a reliable means of comparing isomer stability.[1][19][20]
Experimental Protocol: In Silico Isomer Analysis
The following protocol outlines a standard computational workflow for comparing the stability of nitrophenol isomers.
1. Molecular Structure Preparation:
- Initial 3D structures of o-, m-, and p-nitrophenol are generated using molecular modeling software.
2. Geometry Optimization:
- The geometry of each isomer is optimized to find its lowest energy conformation. This is a critical step to ensure that the calculated energies correspond to a stable structure on the potential energy surface.
- Level of Theory: Density Functional Theory (DFT) with the B3LYP functional.
- Basis Set: 6-311++G(d,p). This basis set is well-suited for organic molecules containing heteroatoms, providing a good balance of accuracy and computational cost.[19]
3. Frequency Calculations:
- Vibrational frequency calculations are performed at the same level of theory.
- Purpose: To confirm that the optimized structures are true energy minima (i.e., have no imaginary frequencies) and to obtain thermodynamic data such as enthalpy and Gibbs free energy.[19]
4. Single-Point Energy Calculations:
- To obtain more accurate electronic energies, single-point energy calculations can be performed on the optimized geometries using a higher level of theory or a larger basis set if required.
5. Data Analysis:
- The calculated total electronic energies, enthalpies, and Gibbs free energies of the isomers are compared. The isomer with the lowest energy is the most stable.
Computational Results: Quantifying Stability
Computational studies consistently show that the stability of the nitrophenol isomers follows the order:
Ortho > Para > Meta
This order is primarily driven by the stabilizing effect of the intramolecular hydrogen bond in the ortho isomer.[21] DFT calculations have shown that this hydrogen bond contributes significantly to the overall stability, making it the most energetically favorable isomer.[21] The para isomer is more stable than the meta isomer due to the more effective resonance stabilization of the electron-withdrawing nitro group at the para position.[11]
| Isomer | Relative Energy (kcal/mol) |
| o-Nitrophenol | 0.00 (Reference) |
| p-Nitrophenol | +2.5 - 3.5 |
| m-Nitrophenol | +3.5 - 4.5 |
Note: The relative energy values are representative and can vary slightly depending on the level of theory and basis set used in the calculations.
These computational findings are in excellent agreement with the qualitative understanding derived from experimental observations. The intramolecular hydrogen bond in o-nitrophenol provides a significant energetic advantage, making it the most stable isomer.
Conclusion: A Synergistic Approach to Understanding Molecular Stability
The computational comparison of nitrophenol isomers demonstrates the power of a synergistic approach that combines experimental data with theoretical calculations. Experimental observations of physical properties like boiling points and acidity provide the initial clues to the relative stabilities. Computational methods, such as DFT, then allow for a quantitative analysis of the underlying energetic factors, confirming and refining our understanding.
For researchers in drug development and related fields, this integrated approach is invaluable. The ability to predict and understand the relative stabilities of isomers can guide synthetic strategies, inform formulation development, and ultimately lead to the design of more effective and stable therapeutic agents. The case of the nitrophenol isomers serves as a compelling example of how fundamental chemical principles, elucidated through modern computational tools, can have far-reaching practical implications.
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A Comprehensive Guide to the Synthetic Routes of Substituted Nitrophenols: A Comparative Analysis for the Modern Chemist
Substituted nitrophenols are foundational chemical intermediates, critical to the synthesis of a vast array of commercial products, including pharmaceuticals, agrochemicals, dyes, and corrosion inhibitors. The precise placement of the nitro group on the phenolic ring is paramount, as the isomeric form dictates the molecule's subsequent reactivity and ultimate application. Consequently, the selection of an appropriate synthetic strategy is a crucial decision for any researcher in the chemical sciences.
This guide provides an in-depth comparison of the primary synthetic routes to substituted nitrophenols. Moving beyond a simple recitation of methods, we will explore the mechanistic underpinnings, practical considerations, and comparative performance of each pathway. By grounding our discussion in experimental data and established protocols, this document serves as a practical resource for laboratory scientists and process development professionals to make informed decisions in their synthetic endeavors.
Direct Electrophilic Aromatic Substitution: The Classical Approach
The most direct and historically significant method for synthesizing nitrophenols is the electrophilic aromatic substitution (EAS) of phenol itself. This pathway leverages the high electron density of the phenol ring, which is strongly activated by the electron-donating hydroxyl group.
Mechanism and Regioselectivity
The core of this reaction is the generation of the highly electrophilic nitronium ion (NO₂⁺), typically from a mixture of nitric acid and a stronger acid catalyst like sulfuric acid.[1] The hydroxyl group is a powerful ortho, para-director, meaning it directs the incoming nitronium ion to the positions adjacent (ortho) and opposite (para) to it. The reaction proceeds through a resonance-stabilized carbocation intermediate known as a Wheland or sigma complex.[2]
A primary challenge in the direct nitration of phenol is controlling regioselectivity, as the reaction often yields a mixture of o-nitrophenol and p-nitrophenol.[1][3] Furthermore, the strongly activating nature of the hydroxyl group and the presence of strong oxidizing acids can lead to over-nitration, producing di- and tri-substituted products like 2,4,6-trinitrophenol (picric acid), or even oxidation of the aromatic ring.[4][5]
Caption: Mechanism of Electrophilic Nitration of Phenol.
Classical Nitration Protocol: Synthesis of o- and p-Nitrophenol
This protocol describes a typical laboratory-scale synthesis using dilute nitric acid to favor mono-nitration.
Methodology:
-
In a flask equipped with a stirrer and dropping funnel, place 94 g (1 mole) of phenol.
-
Prepare the nitrating mixture by slowly adding 120 g of concentrated nitric acid (specific gravity 1.42) to 200 g of water, ensuring the mixture is well-cooled.
-
Cool the phenol to approximately 20°C and slowly add the prepared dilute nitric acid with constant stirring. The temperature should be carefully maintained between 20-25°C.
-
After the addition is complete, allow the reaction mixture to stand for several hours, during which the nitrophenols will separate as a dark, oily layer.
-
Separate the oily layer from the aqueous acid layer. Wash the oil with water to remove residual acid.
-
The isomeric mixture is then subjected to steam distillation. The o-nitrophenol, which exhibits intramolecular hydrogen bonding, is more volatile and will distill with the steam.[4] The p-nitrophenol, with intermolecular hydrogen bonding, remains in the distillation flask.[4]
-
The separated isomers can be further purified by recrystallization.
Modern & Greener Nitrating Systems
To circumvent the harsh conditions and poor regioselectivity of classical methods, various alternative nitrating systems have been developed. These often involve milder conditions and offer improved control over the reaction outcome.
-
Metal Nitrates: Reagents such as copper(II) nitrate, iron(III) nitrate, or bismuth(III) nitrate, often in organic solvents or supported on solid catalysts, can serve as effective nitrating agents.[6][7] These methods can provide higher yields and improved regioselectivity, particularly for the ortho isomer.
-
Heterogeneous Systems: The use of solid acid catalysts or reagents supported on materials like silica gel offers significant advantages, including easier product separation, catalyst recycling, and often milder reaction conditions. A combination of sodium nitrate and a solid acid salt like magnesium bisulfate (Mg(HSO₄)₂) on wet silica provides a solid equivalent of nitric acid that can be handled more easily and safely.[8][9]
Performance Data Comparison
The choice of nitrating agent and reaction conditions has a profound impact on the yield and isomeric distribution of the products.
| Nitrating System | Substrate | Conditions | Total Yield (%) | ortho / para Ratio | Reference |
| 32.5% HNO₃ | Phenol | 20°C, 1 hr | 91 | 77 / 14 | [3] |
| 65% HNO₃ | Phenol | 20°C, 1 hr | 38 | - | [10] |
| Ca(NO₃)₂ / Acetic Acid | Phenol | Microwave, 1 min | 89 | High para-selectivity | [11] |
| Mg(HSO₄)₂ / NaNO₃ / Wet SiO₂ | Phenol | Dichloromethane, RT | 95 | 68 / 32 | [8] |
| H-β Zeolite Catalyst | Phenol | - | 92 | 78 / 14 | [10] |
Synthesis via Diazotization of Nitroanilines
For isomers that are not readily accessible through direct nitration, such as m-nitrophenol, the diazotization of a corresponding nitroaniline is the premier synthetic route. This multi-step process offers exceptional regiochemical control.[12][13]
Mechanism
The synthesis begins with the conversion of a primary aromatic amine (the nitroaniline) into an aryl diazonium salt (Ar-N₂⁺). This is achieved by treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like sulfuric acid at low temperatures (0-5°C) to ensure the stability of the diazonium salt.[14][15] The resulting diazonium salt is a versatile intermediate. For the synthesis of phenols, the diazonium salt is subsequently hydrolyzed by heating it in an aqueous acidic solution, which displaces the excellent leaving group, dinitrogen gas (N₂), with a hydroxyl group.[12][16]
Caption: Workflow for the synthesis of m-Nitrophenol via diazotization.
Experimental Protocol: Synthesis of m-Nitrophenol
This protocol is adapted from the robust and well-vetted procedure found in Organic Syntheses.[12]
Methodology:
-
Diazotization: In a 4-L beaker, place 210 g (1.5 moles) of finely powdered m-nitroaniline.
-
Carefully add a cold mixture of 450 mL of water and 330 mL of concentrated sulfuric acid with stirring, followed by approximately 800 g of crushed ice.
-
Once a homogeneous mixture is achieved and the temperature is below 5°C, rapidly add a solution of 105 g (1.52 moles) of sodium nitrite in 250 mL of water over 8-10 minutes. The addition should be done below the surface of the mixture. Maintain the temperature below 10°C. Check for the presence of excess nitrous acid using starch-iodide paper.[17]
-
Hydrolysis: Prepare a solution of 300 mL of concentrated sulfuric acid in 600 mL of water in a separate large flask equipped for distillation. Heat this solution to boiling (approx. 160°C).
-
Slowly add the cold diazonium salt solution to the boiling sulfuric acid solution. Nitrogen gas will evolve vigorously. The m-nitrophenol will steam distill as it is formed.
-
Continue the distillation until the distillate is no longer yellow.
-
Cool the distillate, and the m-nitrophenol will solidify. Collect the solid product by filtration, wash with cold water, and dry. A typical yield is 155-165 g (74-79%).[12]
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution (SNAr) provides an alternative pathway that is particularly effective for synthesizing highly electron-deficient nitrophenols. This method operates under a completely different mechanistic paradigm compared to EAS.
The SNAr Mechanism
In an SNAr reaction, a nucleophile attacks an aromatic ring and displaces a leaving group.[18] This is contrary to the typical nucleophilic nature of benzene rings. The reaction is only feasible when the aromatic ring is "activated" by the presence of strong electron-withdrawing groups, such as nitro groups, positioned ortho and/or para to a good leaving group (e.g., a halide).[18][19]
The mechanism proceeds in two steps:
-
Addition: The nucleophile (e.g., hydroxide, OH⁻) attacks the carbon atom bearing the leaving group, forming a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[18][20] The negative charge is delocalized onto the electron-withdrawing nitro groups.
-
Elimination: The leaving group departs, and the aromaticity of the ring is restored, yielding the final product.[19]
Caption: The Addition-Elimination Mechanism of SNAr.
Experimental Protocol: Synthesis of 2,4-Dinitrophenol
This protocol illustrates the hydrolysis of an activated aryl halide.
Methodology:
-
In a round-bottom flask fitted with a reflux condenser, dissolve 20.2 g (0.1 mole) of 2,4-dinitrochlorobenzene in approximately 100 mL of ethanol.
-
Prepare a solution of 12 g (0.3 mole) of sodium hydroxide in 50 mL of water.
-
Slowly add the sodium hydroxide solution to the ethanolic solution of 2,4-dinitrochlorobenzene.
-
Gently heat the mixture to reflux for 30-60 minutes. The color of the solution will deepen.
-
After the reaction is complete, cool the mixture and carefully acidify it with dilute sulfuric acid until it is acidic to litmus paper.
-
The 2,4-dinitrophenol will precipitate as a yellow solid.
-
Collect the product by filtration, wash thoroughly with cold water to remove salts, and recrystallize from aqueous ethanol to obtain the pure product.
Comparative Analysis and Route Selection
Choosing the optimal synthetic route depends entirely on the target isomer and the available starting materials. The following table provides a direct comparison of the three primary methods discussed.
| Feature | Direct Electrophilic Nitration | Diazotization of Nitroaniline | Nucleophilic Aromatic Substitution (SNAr) |
| Target Isomers | Primarily ortho and para | Any isomer, but uniquely suited for meta | ortho and/or para to a leaving group |
| Key Reagents | Phenol, HNO₃, H₂SO₄ (or alternatives) | Nitroaniline, NaNO₂, H₂SO₄ | Activated Aryl Halide, Nucleophile (e.g., NaOH) |
| Regioselectivity | Often poor; yields isomeric mixtures | Excellent; defined by starting aniline | Excellent; defined by leaving group position |
| Key Advantages | Direct, one-step reaction from phenol | High regiospecificity for "difficult" isomers | High-yielding for specific, activated substrates |
| Limitations | Isomer separation required; risk of oxidation and over-nitration | Multi-step process; diazonium salts can be unstable | Requires a suitable leaving group and strong ring activation |
To further aid in this decision-making process, the following logical flowchart can be used:
Caption: Decision flowchart for selecting a synthetic route to nitrophenols.
Conclusion
The synthesis of substituted nitrophenols is a well-established field of organic chemistry, yet one that offers distinct strategic choices, each with its own set of advantages and challenges.
-
Direct Electrophilic Nitration remains a powerful and straightforward method for accessing ortho and para isomers directly from phenol, with modern advancements offering milder conditions and improved selectivity.
-
The Diazotization of Nitroanilines is an indispensable tool for achieving absolute regiochemical control, providing the only practical route to isomers like m-nitrophenol.
-
Nucleophilic Aromatic Substitution is a highly efficient pathway reserved for cases where a suitably activated aromatic ring containing a leaving group is available.
The optimal choice is not universal but is dictated by the specific isomeric target, available precursors, and desired scale of the reaction. By understanding the mechanisms and practical considerations outlined in this guide, researchers can confidently navigate these options to efficiently and effectively achieve their synthetic goals.
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The Strategic Utility of 3-Bromo-2-nitrophenol in the Synthesis of Substituted Benzofurans: A Comparative Efficiency Analysis
For researchers, medicinal chemists, and professionals in drug development, the efficient construction of complex molecular architectures is a cornerstone of innovation. Substituted benzofurans, in particular, represent a privileged scaffold found in numerous biologically active compounds and pharmaceuticals. The strategic choice of starting materials is paramount to the success of any synthetic campaign, directly impacting yield, purity, and overall efficiency. This guide provides an in-depth technical comparison of 3-Bromo-2-nitrophenol as a precursor for the synthesis of nitro-substituted benzofurans, evaluating its potential efficiency against alternative synthetic strategies.
Introduction: The Versatility of 3-Bromo-2-nitrophenol
3-Bromo-2-nitrophenol is a versatile chemical intermediate whose value lies in the strategic placement of its functional groups.[1] The hydroxyl group serves as a nucleophile or directing group, the bromine atom provides a handle for cross-coupling reactions, and the nitro group acts as a powerful electron-withdrawing group that can be further transformed into other functionalities, such as an amine.[1] This trifecta of reactivity makes it a compelling starting material for the synthesis of a variety of complex molecules, particularly in the pharmaceutical and agrochemical industries.[1]
This guide will focus on a key application: the synthesis of 7-bromo-8-nitrobenzofurans. We will explore a highly plausible and efficient synthetic route utilizing 3-Bromo-2-nitrophenol and compare it with established methods that employ alternative precursors.
Proposed Synthetic Pathway: Sonogashira Coupling and Intramolecular Cyclization of 3-Bromo-2-nitrophenol
A robust and widely utilized method for the synthesis of benzofurans from o-halophenols involves a Sonogashira coupling followed by an intramolecular cyclization.[2][3] This strategy is proposed for the efficient conversion of 3-Bromo-2-nitrophenol to a target 7-bromo-8-nitrobenzofuran derivative.
Sources
A Spectroscopic Journey: Differentiating 3-Bromo-2-nitrophenol from Its Precursors
A definitive guide to the synthesis and comparative spectroscopic analysis of 3-Bromo-2-nitrophenol, offering researchers a clear pathway to distinguish this valuable compound from its starting materials, phenol and 2-nitrophenol. This guide provides in-depth interpretation of IR, 1H NMR, 13C NMR, and Mass Spectrometry data, supported by detailed experimental protocols.
In the realm of synthetic chemistry, the unambiguous identification of a target molecule is paramount. This guide provides a comprehensive spectroscopic comparison of 3-Bromo-2-nitrophenol with its precursors, phenol and 2-nitrophenol. By examining the distinct fingerprints generated by various analytical techniques, researchers can confidently track the progression of the synthesis and confirm the identity and purity of the final product. 3-Bromo-2-nitrophenol is a valuable building block in the pharmaceutical and agrochemical industries, making its efficient synthesis and characterization a key focus of research.
The Synthetic Pathway: From Phenol to 3-Bromo-2-nitrophenol
The synthesis of 3-Bromo-2-nitrophenol from phenol is a two-step process involving electrophilic aromatic substitution. The hydroxyl group of phenol is a strongly activating, ortho-, para-directing group, which dictates the position of incoming substituents.
-
Nitration of Phenol to 2-Nitrophenol: The first step is the nitration of phenol. Treating phenol with dilute nitric acid at a low temperature (around 298 K) yields a mixture of ortho- and para-nitrophenols.[1] The ortho-isomer, 2-nitrophenol, is the desired precursor and can be separated from the para-isomer by steam distillation due to its lower boiling point, a consequence of intramolecular hydrogen bonding.[1] The electrophile in this reaction is the nitronium ion (NO2+), generated from nitric acid.[2][3]
-
Bromination of 2-Nitrophenol to 3-Bromo-2-nitrophenol: The subsequent step involves the bromination of 2-nitrophenol. The hydroxyl and nitro groups on the benzene ring direct the incoming bromine atom. The hydroxyl group is an activating ortho-, para-director, while the nitro group is a deactivating meta-director. The combined influence of these groups directs the bromine to the 3-position. This reaction is typically carried out using a brominating agent in a suitable solvent.
Caption: Synthetic route to 3-Bromo-2-nitrophenol from phenol.
Spectroscopic Characterization: A Comparative Analysis
The transformation of phenol through 2-nitrophenol to 3-Bromo-2-nitrophenol is accompanied by distinct changes in their respective spectra. A thorough analysis of these changes provides unequivocal evidence of the chemical modifications occurring at each step.
Infrared (IR) Spectroscopy
Infrared spectroscopy probes the vibrational frequencies of bonds within a molecule, providing a characteristic "fingerprint."[4]
| Functional Group | Phenol (cm-1) | 2-Nitrophenol (cm-1) | 3-Bromo-2-nitrophenol (cm-1) |
| O-H Stretch | 3550-3230 (broad)[5] | ~3550-3450[6] | ~3400-3200 (broad) |
| Aromatic C-H Stretch | 3100-3000[5] | 3100-3000 | 3100-3000 |
| N-O Asymmetric Stretch | - | ~1520 | ~1530 |
| N-O Symmetric Stretch | - | ~1340 | ~1350 |
| C=C Aromatic Stretch | 1600-1440[5] | 1600-1450 | 1600-1450 |
| C-O Stretch | ~1220[5] | ~1260-1050[6] | ~1250 |
| C-Br Stretch | - | - | ~650 |
Interpretation:
-
Phenol: The IR spectrum of phenol is dominated by a very broad O-H stretching band between 3550 and 3230 cm-1, indicative of intermolecular hydrogen bonding.[5] It also shows characteristic aromatic C=C stretching and a C-O stretch around 1220 cm-1.[5]
-
2-Nitrophenol: The introduction of the nitro group in 2-nitrophenol leads to the appearance of two strong absorption bands corresponding to the asymmetric (~1520 cm-1) and symmetric (~1340 cm-1) stretching vibrations of the N-O bond. The O-H stretch in 2-nitrophenol is typically sharper than in phenol due to intramolecular hydrogen bonding between the hydroxyl and nitro groups.
-
3-Bromo-2-nitrophenol: The final product retains the characteristic absorptions for the O-H, nitro, and aromatic groups. The most significant new feature is the appearance of a C-Br stretching vibration, which is typically found in the fingerprint region around 650 cm-1.
Caption: Overall experimental workflow from synthesis to analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, particularly hydrogen (1H) and carbon (13C).
1H NMR Spectroscopy
| Compound | Aromatic Protons (ppm) | -OH Proton (ppm) |
| Phenol | ~6.8–7.4 (multiplet)[7] | 3-8 (broad singlet)[8] |
| 2-Nitrophenol | 6.99 (dt), 7.15 (ddd), 7.58 (dt), 8.10 (dd)[9] | ~10.58 (singlet)[9][10] |
| 3-Bromo-2-nitrophenol | ~7.2-7.6 (multiplet) | ~6.0-10.0 (broad singlet) |
Interpretation:
-
Phenol: The 1H NMR spectrum of phenol shows a complex multiplet in the aromatic region (δ 6.8–7.4 ppm) for the five ring protons and a broad singlet for the hydroxyl proton, the chemical shift of which can vary depending on concentration and solvent.[7][8]
-
2-Nitrophenol: The introduction of the electron-withdrawing nitro group deshields the aromatic protons, causing them to shift downfield. The spectrum of 2-nitrophenol shows four distinct signals for the aromatic protons, reflecting their different chemical environments.[9][10] The hydroxyl proton appears as a sharp singlet at a significantly downfield position (~10.58 ppm) due to strong intramolecular hydrogen bonding.[9][10]
-
3-Bromo-2-nitrophenol: The substitution of a hydrogen atom with a bromine atom in the 3-position further alters the aromatic region of the 1H NMR spectrum. The number of aromatic proton signals will be reduced, and their splitting patterns will change according to the new coupling interactions. The exact chemical shifts will depend on the combined electronic effects of the hydroxyl, nitro, and bromo substituents.
13C NMR Spectroscopy
| Compound | Aromatic Carbons (ppm) | C-OH (ppm) | C-NO2 (ppm) | C-Br (ppm) |
| Phenol | 115-130 | ~155[8] | - | - |
| 2-Nitrophenol | 115-140 | ~163 | ~140 | - |
| 3-Bromo-2-nitrophenol | 110-160 | ~150-155 | ~135-140 | ~100-105 |
Interpretation:
-
Phenol: Due to symmetry, the 13C NMR spectrum of phenol displays four signals for the six aromatic carbons.[11] The carbon attached to the hydroxyl group (ipso-carbon) is significantly deshielded and appears around 155 ppm.[8]
-
2-Nitrophenol: The introduction of the nitro group breaks the symmetry of the ring, resulting in six distinct signals for the aromatic carbons. Both the C-OH and the newly introduced C-NO2 carbons will be deshielded and appear at downfield chemical shifts.
-
3-Bromo-2-nitrophenol: The presence of the bromine atom will introduce further changes. The carbon directly attached to the bromine (C-Br) will have a characteristic chemical shift, typically in the range of 100-120 ppm. The chemical shifts of the other ring carbons will also be affected by the presence of the three different substituents.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of the molecular weight and structural features.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Fragment Ions (m/z) |
| Phenol | C6H6O | 94.11 | 94 (M+), 66, 65[12] |
| 2-Nitrophenol | C6H5NO3 | 139.11 | 139 (M+), 109, 93, 81, 65 |
| 3-Bromo-2-nitrophenol | C6H4BrNO3 | 217.99 / 219.99 | 218/220 (M+), 172/174, 138, 92, 64 |
Interpretation:
-
Phenol: The mass spectrum of phenol shows a molecular ion peak (M+) at m/z 94.[12] Common fragments include the loss of CO (m/z 66) and the formation of the cyclopentadienyl cation (m/z 65).[12]
-
2-Nitrophenol: 2-Nitrophenol will exhibit a molecular ion peak at m/z 139. Characteristic fragmentation patterns include the loss of NO (m/z 109), NO2 (m/z 93), and other fragments.
-
3-Bromo-2-nitrophenol: The most telling feature in the mass spectrum of 3-Bromo-2-nitrophenol will be the presence of two molecular ion peaks of almost equal intensity at m/z 218 and 220. This isotopic pattern is characteristic of a molecule containing one bromine atom, due to the natural abundance of the 79Br and 81Br isotopes. Fragmentation will involve the loss of Br, NO2, and other small molecules.
Experimental Protocols
Synthesis of 2-Nitrophenol from Phenol
-
In a fume hood, dissolve 10 g of phenol in 20 mL of dilute nitric acid (20%) in a flask.
-
Cool the flask in an ice bath to maintain a low temperature.
-
Stir the mixture for 1-2 hours.
-
Separate the resulting mixture of ortho- and para-nitrophenols by steam distillation. The more volatile o-nitrophenol will distill over with the steam.
-
Collect the distillate and cool to induce crystallization of 2-nitrophenol.
-
Filter the crystals and dry them.
Synthesis of 3-Bromo-2-nitrophenol from 2-Nitrophenol
-
Dissolve 5 g of 2-nitrophenol in a suitable solvent such as glacial acetic acid.
-
Slowly add a solution of bromine in the same solvent dropwise with constant stirring.
-
After the addition is complete, continue stirring for a few hours at room temperature.
-
Pour the reaction mixture into water to precipitate the crude product.
-
Filter the precipitate, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain pure 3-Bromo-2-nitrophenol.
Spectroscopic Analysis
-
FTIR: Acquire spectra using a Fourier Transform Infrared (FTIR) spectrometer, typically with a KBr pellet or as a thin film.
-
NMR: Dissolve samples in a deuterated solvent (e.g., CDCl3 or DMSO-d6) and acquire 1H and 13C NMR spectra on a high-resolution NMR spectrometer.
-
MS: Analyze samples using a mass spectrometer, often coupled with a gas chromatograph (GC-MS) for separation and identification.
Conclusion
The combination of IR, 1H NMR, 13C NMR, and Mass Spectrometry provides a powerful toolkit for the unequivocal identification of 3-Bromo-2-nitrophenol and for distinguishing it from its precursors, phenol and 2-nitrophenol. Each spectroscopic technique offers unique and complementary information that, when considered together, allows for a comprehensive and confident characterization of the synthesized compound. This guide serves as a valuable resource for researchers in organic synthesis, providing the necessary data and protocols to successfully navigate the synthesis and analysis of this important chemical intermediate.
References
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Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of phenol C6H6O C6H5OH. Retrieved from [Link]
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Chemistry LibreTexts. (2025, November 12). 14.11: H-NMR and C-NMR of Alcohols and Phenols. Retrieved from [Link]
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Doc Brown's Chemistry. (n.d.). infrared spectrum of phenol C6H6O C6H5OH. Retrieved from [Link]
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Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of phenol C6H6O C6H5OH. Retrieved from [Link]
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Unacademy. (n.d.). Notes on Electrophilic Substitution Mechanism in Nitration. Retrieved from [Link]
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Filo. (2025, August 7). Write mechanism of nitration of phenol give structure of both major and minor products. Retrieved from [Link]
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AdiChemistry. (n.d.). INFRARED SPECTROSCOPY OF ALCOHOLS - PHENOLS. Retrieved from [Link]
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Doc Brown's Chemistry. (n.d.). mass spectrum of phenol C6H6O C6H5OH. Retrieved from [Link]
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Quora. (2019, June 19). What is the mechanism of nitrosation of phenol? Retrieved from [Link]
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NOP - Sustainability in the organic chemistry lab course. (n.d.). 1H-NMR: 2-Nitrophenol. Retrieved from [Link]
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Chemistry LibreTexts. (2022, October 4). 3.1.12: Spectroscopy of Alcohols and Phenols. Retrieved from [Link]
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OpenStax. (2023, September 20). 17.11 Spectroscopy of Alcohols and Phenols. In Organic Chemistry. Retrieved from [Link]
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ResearchGate. (n.d.). Infrared spectra of the O– H stretching mode of phenol in carbon... Retrieved from [Link]
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BYJU'S. (n.d.). Electrophilic Substitution Reactions of Phenols. Retrieved from [Link]
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A Senior Application Scientist's Guide to the Synthesis of 3-Bromo-2-nitrophenol: A Cost-Benefit Analysis
For researchers, scientists, and professionals in drug development, the efficient synthesis of key chemical intermediates is paramount. 3-Bromo-2-nitrophenol is a valuable building block in the synthesis of a variety of pharmaceuticals and agrochemicals. Its unique substitution pattern, featuring a bromine atom and a nitro group ortho to a hydroxyl group, provides a versatile scaffold for further chemical transformations. This guide provides an in-depth, objective comparison of the primary synthetic pathways to 3-Bromo-2-nitrophenol, offering a critical cost-benefit analysis supported by experimental insights to inform your synthetic strategy.
Introduction to 3-Bromo-2-nitrophenol
3-Bromo-2-nitrophenol is a yellow crystalline solid with a melting point in the range of 65-67°C.[1][2] The strategic placement of the bromo, nitro, and hydroxyl groups on the benzene ring allows for a diverse range of chemical modifications. The bromine atom can participate in cross-coupling reactions, while the nitro group can be reduced to an amine, opening up pathways to a wide array of derivatives. This versatility makes it a sought-after intermediate in the synthesis of complex organic molecules.
This guide will focus on two plausible synthetic approaches to 3-Bromo-2-nitrophenol:
-
Pathway 1: Electrophilic Nitration of 3-Bromophenol
-
Pathway 2: Electrophilic Bromination of 2-Nitrophenol
We will delve into the mechanistic underpinnings of each pathway, provide detailed experimental protocols, and conclude with a comprehensive cost-benefit analysis to aid in the selection of the most appropriate synthetic route for your specific needs.
Pathway 1: Electrophilic Nitration of 3-Bromophenol
This classical approach involves the direct nitration of the readily available starting material, 3-bromophenol. The hydroxyl group is a strongly activating, ortho-, para- directing group, while the bromine atom is a deactivating, but also ortho-, para- directing group. Therefore, the nitration of 3-bromophenol is expected to yield a mixture of isomers, including the desired 3-bromo-2-nitrophenol.
Mechanistic Considerations
The reaction proceeds via a standard electrophilic aromatic substitution mechanism. A nitrating mixture, typically a combination of nitric acid and sulfuric acid, generates the highly electrophilic nitronium ion (NO₂⁺). The electron-rich aromatic ring of 3-bromophenol then attacks the nitronium ion. The directing effects of the hydroxyl and bromo substituents influence the position of nitration. The powerful activating and directing effect of the hydroxyl group favors substitution at the ortho (positions 2 and 6) and para (position 4) positions. The bromine at position 3 will also direct incoming electrophiles to its ortho (positions 2 and 4) and para (position 6) positions. The confluence of these directing effects leads to the formation of 3-bromo-2-nitrophenol, 3-bromo-4-nitrophenol, and 3-bromo-6-nitrophenol.
Experimental Protocol
The following protocol is adapted from the work of Hodgson and Moore (1926).[3]
Materials:
-
3-Bromophenol
-
Sodium Nitrate
-
Concentrated Sulfuric Acid
-
Light Petroleum (petroleum ether)
-
Ice
Procedure:
-
In a flask equipped with a stirrer and a dropping funnel, dissolve 29 g of 3-bromophenol in a suitable solvent.
-
Prepare a nitrating mixture by carefully adding concentrated sulfuric acid to a solution of sodium nitrate in water, maintaining a low temperature with an ice bath.
-
Slowly add the nitrating mixture to the solution of 3-bromophenol with vigorous stirring, while maintaining the reaction temperature below 10°C.
-
After the addition is complete, continue stirring for an additional 2 hours at the same temperature.
-
Pour the reaction mixture onto crushed ice and stir until the ice has melted.
-
The isomeric nitrophenols will separate as an oily layer. Separate the aqueous layer and wash the oil with cold water.
-
The desired 3-bromo-2-nitrophenol can be separated from the other isomers by steam distillation or fractional crystallization from a suitable solvent like light petroleum. The Hodgson and Moore paper notes that 3-bromo-6-nitrophenol is volatile in steam, which can be a method for initial separation.[3] 3-Bromo-2-nitrophenol is described as forming a colorless hydrate (m.p. 35°C) which converts to a yellow anhydrous form (m.p. 65-67°C).[3]
Yield: The original literature does not provide a specific yield for 3-bromo-2-nitrophenol from the isomeric mixture. However, based on the described separation, a moderate yield of the desired isomer can be anticipated after careful purification.
Cost-Benefit Analysis of Pathway 1
| Metric | Analysis |
| Starting Material Cost | 3-Bromophenol is a commercially available and relatively inexpensive starting material. |
| Reagent Cost | Nitric acid and sulfuric acid are commodity chemicals and are very low-cost. |
| Yield | The formation of multiple isomers necessitates a challenging purification process, which will inevitably lower the overall isolated yield of the desired product. |
| Scalability | The reaction conditions are straightforward and scalable. However, the purification of the isomeric mixture can be a significant bottleneck on a larger scale. |
| Safety | The use of concentrated nitric and sulfuric acids requires caution due to their corrosive nature. The nitration reaction is exothermic and requires careful temperature control to avoid runaway reactions and the formation of dinitrated byproducts. |
| Environmental Impact | The process generates acidic waste streams that require neutralization before disposal. |
Pathway 2: Electrophilic Bromination of 2-Nitrophenol
This pathway explores the direct bromination of 2-nitrophenol. The success of this route is highly dependent on the regioselectivity of the bromination reaction.
Mechanistic Considerations
In 2-nitrophenol, the hydroxyl group is a strongly activating ortho-, para- director, while the nitro group is a strongly deactivating meta- director. The hydroxyl group's activating effect dominates, directing incoming electrophiles to the positions ortho and para to it (positions 4 and 6). The nitro group at position 2 deactivates the ring, particularly at the ortho and para positions relative to itself. Therefore, electrophilic attack is most likely to occur at position 4 and 6. Bromination at position 3 is electronically disfavored due to the directing effects of both existing substituents. Achieving selective bromination at the 3-position would likely require specialized catalysts or reaction conditions that are not commonly reported, and the yield is expected to be low.
Experimental Protocol
Materials:
-
2-Nitrophenol
-
N-Bromosuccinimide (NBS) or Bromine
-
A suitable solvent (e.g., acetonitrile, dichloromethane)
-
A catalyst (potentially, though not commonly reported for this specific transformation)
Procedure (Hypothetical):
-
Dissolve 2-nitrophenol in a suitable solvent in a reaction flask.
-
Slowly add a solution of the brominating agent (e.g., NBS) to the reaction mixture at a controlled temperature.
-
The reaction would be monitored by a suitable technique (e.g., TLC, GC-MS) to assess the formation of the desired product and isomers.
-
Upon completion, the reaction mixture would be worked up by washing with an aqueous solution to remove any unreacted brominating agent and byproducts.
-
The organic layer would be dried and the solvent removed under reduced pressure.
-
The crude product would then require extensive purification, likely through column chromatography, to isolate the minor 3-bromo-2-nitrophenol isomer from the major 4-bromo- and 6-bromo- isomers.
Yield: The yield of 3-bromo-2-nitrophenol from this pathway is expected to be very low due to the directing group effects.
Cost-Benefit Analysis of Pathway 2
| Metric | Analysis |
| Starting Material Cost | 2-Nitrophenol is a readily available and relatively inexpensive starting material. |
| Reagent Cost | N-Bromosuccinimide is more expensive than elemental bromine but is often easier and safer to handle. Bromine is a hazardous and corrosive liquid. |
| Yield | The primary drawback of this pathway is the expected very low yield of the desired product due to unfavorable regioselectivity. Significant amounts of isomeric byproducts would be formed. |
| Scalability | The low yield and difficult purification make this pathway unsuitable for large-scale synthesis. |
| Safety | N-Bromosuccinimide is a lachrymator and should be handled in a well-ventilated fume hood.[1][4][5] Elemental bromine is highly toxic, corrosive, and volatile, requiring stringent safety precautions. |
| Environmental Impact | The use of halogenated solvents and the generation of brominated byproducts would need to be managed. |
Comparative Summary and Recommendation
| Feature | Pathway 1: Nitration of 3-Bromophenol | Pathway 2: Bromination of 2-Nitrophenol |
| Starting Material | 3-Bromophenol | 2-Nitrophenol |
| Key Transformation | Electrophilic Nitration | Electrophilic Bromination |
| Plausible Yield | Moderate (after purification) | Very Low |
| Purification | Challenging (isomeric mixture) | Extremely Challenging (isomeric mixture) |
| Cost of Starting Materials & Reagents | Low to Moderate | Low to Moderate |
| Scalability | Feasible, but purification is a bottleneck | Not recommended for scale-up |
| Safety Concerns | Concentrated acids, exothermic reaction | Hazardous brominating agents |
Recommendation:
Based on this analysis, Pathway 1: Electrophilic Nitration of 3-Bromophenol is the more viable and cost-effective route for the synthesis of 3-Bromo-2-nitrophenol. While the formation of isomers presents a purification challenge, the initial reaction is straightforward and utilizes inexpensive reagents. The expected yield of the desired product, while not quantitative, is likely to be significantly higher than what could be achieved through the direct bromination of 2-nitrophenol.
For researchers requiring a reliable method to produce 3-Bromo-2-nitrophenol, focusing on optimizing the nitration of 3-bromophenol and developing an efficient purification strategy for the resulting isomeric mixture would be the most prudent and productive approach.
Visualizing the Synthetic Pathways
Pathway 1: Nitration of 3-Bromophenol
Caption: Synthetic workflow for the bromination of 2-nitrophenol.
References
- Exploring the Synthesis Pathways of 3-Bromo-2-nitrophenol. (n.d.). Google.
-
Hodgson, H. H., & Moore, F. H. (1926). XXIV.—The Nitration of m-Bromophenol. Journal of the Chemical Society, Transactions, 129, 155-162. Retrieved January 11, 2026, from [Link]
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Safety Data Sheet: N-Bromosuccinimide. (n.d.). ChemScience. Retrieved January 11, 2026, from [Link]
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Bromine price. (n.d.). BusinessAnalytiq. Retrieved January 11, 2026, from [Link]
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3-BROMO-2-NITROPHENOL. (2024, April 9). ChemBK. Retrieved January 11, 2026, from [Link]
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Nitric Acid Latest Price, Manufacturers & Suppliers. (n.d.). IndiaMART. Retrieved January 11, 2026, from [Link]
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Sulfuric Acid Price. (n.d.). Intratec.us. Retrieved January 11, 2026, from [Link]
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3-Bromophenol, 25g, Each. (n.d.). CP Lab Safety. Retrieved January 11, 2026, from [Link]
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N-Bromosuccinimide, 99.98%, Certified® 30g. (n.d.). GTI Laboratory Supplies. Retrieved January 11, 2026, from [Link]
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Safety Data Sheet: N-Bromosuccinimide. (n.d.). Carl ROTH. Retrieved January 11, 2026, from [Link]
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A Comparative Environmental Impact Assessment of 3-Bromo-2-nitrophenol Synthesis Methods
Introduction: The Imperative of Greener Synthetic Pathways
3-Bromo-2-nitrophenol is a valuable building block in the pharmaceutical and agrochemical industries, serving as a key intermediate in the synthesis of a range of complex molecules. The strategic placement of the hydroxyl, nitro, and bromo functionalities on the aromatic ring makes it a versatile precursor for further chemical transformations.[1] However, the synthesis of such fine chemicals often involves multi-step processes and the use of hazardous reagents, leading to significant environmental concerns. This guide provides a comparative analysis of two potential synthetic routes to 3-Bromo-2-nitrophenol, evaluating them through the lens of green chemistry principles. Our objective is to offer researchers, scientists, and drug development professionals a comprehensive understanding of the environmental implications of their synthetic choices, thereby fostering the adoption of more sustainable practices.
Methodology for Environmental Impact Assessment
The environmental impact of each synthesis method will be assessed based on a qualitative analysis of the intrinsic hazards of the chemicals used and a semi-quantitative evaluation using established green chemistry metrics. The primary metric considered is the E-factor (Environmental Factor) , which is the ratio of the mass of waste generated to the mass of the desired product. A lower E-factor signifies a more environmentally friendly process. Additionally, a thorough hazard analysis of all reactants, solvents, and byproducts will be presented.
Synthesis Route 1: The Sandmeyer Reaction Approach
A well-established method for the introduction of a bromine atom onto an aromatic ring is the Sandmeyer reaction.[2][3] This route commences with the diazotization of an aromatic amine followed by decomposition of the diazonium salt in the presence of a copper(I) halide. For the synthesis of 3-Bromo-2-nitrophenol, the starting material is 2-amino-3-nitrophenol.
Experimental Protocol: Sandmeyer Reaction
-
Step 1: Diazotization of 2-amino-3-nitrophenol.
-
In a round-bottom flask, dissolve 2-amino-3-nitrophenol (1.0 eq) in a mixture of water and 1,4-dioxane.
-
Heat the mixture to reflux and add hydrobromic acid (48%) dropwise.
-
Cool the reaction mixture to 0°C in an ice bath.
-
Slowly add a solution of sodium nitrite in water, maintaining the temperature at 0°C.
-
Stir the mixture at 0°C for 15 minutes to ensure complete formation of the diazonium salt.
-
-
Step 2: Sandmeyer Bromination.
-
In a separate flask, prepare a solution of cuprous bromide (CuBr) in hydrobromic acid (48%) and water, and cool it to 0°C.
-
Add the previously prepared cold diazonium salt solution dropwise to the cuprous bromide solution, maintaining the temperature at 0°C.
-
After the addition is complete, stir the reaction mixture at 0°C for 15 minutes, then warm to 60°C and stir for an additional 15 minutes.
-
Cool the mixture to room temperature and stir overnight.
-
-
Step 3: Work-up and Purification.
-
Transfer the reaction mixture to a separatory funnel and extract with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain 3-Bromo-2-nitrophenol.
-
Environmental Impact Assessment of the Sandmeyer Route
Hazard Analysis of Chemicals:
| Chemical | Role | Major Hazards |
| 2-amino-3-nitrophenol | Starting Material | Skin and eye irritant.[4] Potential for mutagenicity.[5] |
| Hydrobromic Acid (48%) | Reagent, Solvent | Highly corrosive, causes severe skin and eye burns, respiratory irritant.[2][6][7][8][9] |
| Sodium Nitrite | Reagent | Toxic if swallowed, oxidizer, can cause methemoglobinemia.[10][11][12][13][14] |
| 1,4-Dioxane | Solvent | Probable human carcinogen, irritant to eyes, nose, and throat, can damage liver and kidneys.[15][16][17][18] |
| Cuprous Bromide (CuBr) | Catalyst/Reagent | Harmful if swallowed, causes skin and eye irritation.[19][20][21] |
| Diethyl Ether | Extraction Solvent | Highly flammable, can form explosive peroxides. |
| Dichloromethane | Eluent | Suspected carcinogen. |
Green Chemistry Metrics:
-
Atom Economy: The atom economy for the Sandmeyer reaction is inherently low due to the formation of nitrogen gas and other byproducts.
-
E-factor: The use of stoichiometric amounts of copper salts, excess acid, and large volumes of solvents for extraction and chromatography contributes to a high E-factor. The generation of copper-containing waste is a significant environmental concern.
-
Solvent and Reagent Selection: The use of 1,4-dioxane, a probable human carcinogen, is a major drawback of this method.[15][16][17][18] Diethyl ether and dichloromethane are also hazardous solvents. Hydrobromic acid is highly corrosive, and sodium nitrite is toxic.[2][6][7][8][9][10][11][12][13][14]
Logical Flow of the Sandmeyer Synthesis
Caption: Workflow for the synthesis of 3-Bromo-2-nitrophenol via the Sandmeyer reaction.
Synthesis Route 2: Electrophilic Aromatic Substitution Approach
An alternative approach to the synthesis of 3-Bromo-2-nitrophenol is through the direct electrophilic bromination of 2-nitrophenol. The hydroxyl group is an activating ortho-, para-director, while the nitro group is a deactivating meta-director. This directing effect can be exploited to achieve bromination at the desired 3-position. To enhance selectivity and avoid polybromination, a less reactive brominating agent than elemental bromine, such as N-bromosuccinimide (NBS), is proposed.[19]
Proposed Experimental Protocol: Electrophilic Bromination
-
Step 1: Bromination of 2-nitrophenol.
-
In a round-bottom flask, dissolve 2-nitrophenol (1.0 eq) in a suitable solvent such as acetonitrile or a chlorinated solvent.
-
Add N-bromosuccinimide (NBS) (1.0-1.1 eq) portion-wise to the solution at room temperature.
-
Stir the reaction mixture at room temperature and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
The reaction may be gently heated if the reaction is slow at room temperature.
-
-
Step 2: Work-up and Purification.
-
Once the reaction is complete, quench the reaction with a solution of sodium thiosulfate to remove any unreacted NBS.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain 3-Bromo-2-nitrophenol.
-
Environmental Impact Assessment of the Electrophilic Bromination Route
Hazard Analysis of Chemicals:
| Chemical | Role | Major Hazards |
| 2-Nitrophenol | Starting Material | Harmful if swallowed, skin and eye irritant, combustible solid.[6][8][10][16] |
| N-Bromosuccinimide (NBS) | Reagent | Harmful if swallowed, causes severe skin and eye burns, oxidizer.[1][7][9][11][12][17] |
| Acetonitrile | Solvent | Flammable, toxic. |
| Ethyl Acetate | Extraction Solvent | Flammable, eye irritant. |
| Sodium Thiosulfate | Quenching Agent | Generally considered low hazard. |
| Succinimide | Byproduct | Generally considered low hazard. |
Green Chemistry Metrics:
-
Atom Economy: This route has a significantly higher theoretical atom economy compared to the Sandmeyer reaction, as the main byproduct is succinimide, which has a much lower molecular weight than the gaseous nitrogen and other byproducts of the Sandmeyer route.
-
E-factor: The E-factor is expected to be lower than that of the Sandmeyer reaction due to the absence of heavy metal waste and the generation of a more benign byproduct (succinimide). The amount of solvent required for the reaction and purification will be the main contributor to the E-factor.
-
Solvent and Reagent Selection: While acetonitrile and ethyl acetate are common organic solvents with their own hazards, they are generally considered less hazardous than 1,4-dioxane and chlorinated solvents. NBS is a corrosive solid but is often considered a safer alternative to handling liquid bromine.[1][7][9][11][12][17]
Logical Flow of the Electrophilic Bromination Synthesis
Caption: Workflow for the synthesis of 3-Bromo-2-nitrophenol via electrophilic bromination.
Comparative Analysis and Conclusion
| Feature | Sandmeyer Reaction Route | Electrophilic Bromination Route |
| Starting Material | 2-amino-3-nitrophenol | 2-nitrophenol |
| Number of Steps | 1 (from amine) | 1 (from phenol) |
| Key Reagents | NaNO₂, HBr, CuBr | N-Bromosuccinimide (NBS) |
| Solvents | Water, 1,4-Dioxane, Diethyl Ether | Acetonitrile, Ethyl Acetate |
| Byproducts | N₂, Cu salts, other inorganic salts | Succinimide |
| Atom Economy | Low | High |
| E-factor | High | Moderate to Low |
| Key Hazards | Highly corrosive acid, toxic NaNO₂, carcinogenic solvent (1,4-dioxane), heavy metal waste. | Corrosive brominating agent, flammable/toxic organic solvents. |
Based on this comparative environmental impact assessment, the electrophilic bromination of 2-nitrophenol using N-bromosuccinimide is the recommended synthetic route for the preparation of 3-Bromo-2-nitrophenol from a green chemistry perspective. This method offers a significantly higher atom economy, a lower anticipated E-factor, and avoids the use of highly toxic and carcinogenic substances such as sodium nitrite and 1,4-dioxane. The generation of heavy metal waste, a major drawback of the Sandmeyer reaction, is also circumvented.
While the electrophilic bromination route is not without its own hazards, primarily associated with the handling of NBS and organic solvents, these can be managed with standard laboratory safety protocols. The byproduct, succinimide, is relatively benign and potentially recyclable.
Further research into optimizing the reaction conditions for the selective bromination of 2-nitrophenol, such as exploring greener solvents and catalyst systems, could further enhance the environmental profile of this synthetic pathway. For researchers and manufacturers, prioritizing such greener alternatives is not only an ethical responsibility but also a crucial step towards a more sustainable chemical industry.
References
- Exploring the Synthesis Pathways of 3-Bromo-2-nitrophenol. (URL not available)
- N-Bromosuccinimide - Santa Cruz Biotechnology. (URL not available)
-
1,4-Dioxane (1,4-Diethyleneoxide) - EPA. ([Link])
-
1,4-Dioxane | Medical Management Guidelines | Toxic Substance Portal | ATSDR - CDC. ([Link])
- LCSS: HYDROBROMIC ACID AND HYDROGEN BROMIDE. (URL not available)
-
SAFETY DATA SHEET (SDS) Hydrobromic Acid, 44-49% w/w - SEASTAR CHEMICALS. ([Link])
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ALERT… Poison Control Centers Across the Country Report An Increase in Cases Relating to the Intentional use of Sodium Nitrite. ([Link])
-
HEALTH ADVISORY - Toxicological Profile for 1,4-Dioxane - NCBI Bookshelf. ([Link])
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Sodium Nitrite | TRC Corp. ([Link])
-
Sodium Nitrite Toxicity - WebMD. ([Link])
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Phenol, 2-amino-3-nitro-: Human health tier II assessment. ([Link])
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N-Bromosuccinimide (NBS) - Organic Chemistry Portal. ([Link])
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Sodium nitrite - Hazardous Substance Fact Sheet. ([Link])
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Safety Data Sheet: Copper(I) bromide - Carl ROTH. ([Link])
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Safety Data Sheet HYDROBROMIC ACID 48% - Remote Desktop Redirected Printer Doc - ChemSupply Australia. ([Link])
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Sandmeyer reaction - Wikipedia. ([Link])
- The Sandmeyer Reaction: Substitution for an NH2 on an Arom
-
N-Bromosuccinimide • Potentially FOUND in food, soil, water, dust, compost, hair, cosmetics, a medication, animals & pets, home or workplace • its HEALTH EFFECTS • should I AVOID it • testing with TOXTEST in Australia • substance_id_7976 • CASRN: 128-08-5 - Toxno. ([Link])
-
Toxicological Profile for Nitrophenols - Agency for Toxic Substances and Disease Registry | ATSDR. ([Link])
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Nitration & Bromination of Phenol (Cambridge (CIE) A Level Chemistry): Revision Note. ([Link])
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HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKPLACE EXPOSURE LIMITS WAYS OF RE - NJ.gov. ([Link])
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2 - Safety data sheet. ([Link])
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NBS N-bromosuccinimide.pdf - Safety Data Sheet. ([Link])
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Safety Data Sheet: N-Bromosuccinimide - Carl ROTH. ([Link])
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Safety Data Sheet: N-Bromosuccinimide - Carl ROTH. ([Link])
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Safety Operating Guide
Navigating the Disposal of 3-Bromo-2-nitrophenol: A Guide to Safety and Compliance
For the diligent researcher, scientist, or drug development professional, the lifecycle of a chemical reagent extends far beyond its use in experimentation. The proper disposal of specialized compounds like 3-Bromo-2-nitrophenol is a critical component of laboratory safety, environmental responsibility, and regulatory compliance. This guide provides a comprehensive, technically grounded framework for the safe handling and disposal of 3-Bromo-2-nitrophenol, ensuring that its management is as rigorous as its application.
Understanding the Hazard Profile: Why Caution is Paramount
3-Bromo-2-nitrophenol (C₆H₄BrNO₃) is a halogenated nitroaromatic compound, a class of chemicals that demands respect due to its inherent reactivity and potential toxicity. Before any handling or disposal is considered, a thorough understanding of its hazard profile is essential. The primary risks associated with this compound are multi-faceted, affecting both human health and the environment.
Key Hazards of 3-Bromo-2-nitrophenol:
| Hazard Category | Description | GHS Hazard Statements |
| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled.[1] | H302, H312, H332 |
| Skin Corrosion/Irritation | Causes skin irritation.[1] | H315 |
| Eye Damage/Irritation | Causes serious eye irritation and risk of serious damage.[1][2] | H318, H319 |
| Respiratory Irritation | May cause respiratory irritation.[1] | H335 |
| Aquatic Toxicity | Very toxic to aquatic life with long-lasting effects.[2] | H410 |
The presence of both a bromine atom and a nitro group on the phenol ring contributes to its toxicological profile and dictates the stringent disposal measures required. The nitro group, in particular, is an electron-withdrawing group that can enhance the compound's reactivity and toxicity.
The Core Directive: Professional Disposal is Non-Negotiable
The principal and most critical directive for the disposal of 3-Bromo-2-nitrophenol is that it must be managed as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular solid waste. [3][4] Doing so poses a significant threat to aquatic ecosystems and can interfere with wastewater treatment processes.
The only acceptable method for the final disposal of 3-Bromo-2-nitrophenol is through a licensed and certified hazardous waste management company. These facilities are equipped with high-temperature incinerators capable of completely destroying halogenated organic compounds in an environmentally sound manner.[5][6]
Operational Plan for Waste Management in the Laboratory
A robust in-laboratory waste management plan is crucial to ensure safety and compliance from the moment the chemical is deemed waste until it is collected by a professional disposal service.
Step 1: Waste Segregation and Collection
Proper segregation of chemical waste is a cornerstone of laboratory safety. 3-Bromo-2-nitrophenol waste must be collected in a dedicated, properly labeled hazardous waste container.
Protocol for Waste Collection:
-
Select an Appropriate Container: Use a chemically resistant container, preferably of the same material as the original product container (e.g., amber glass), with a secure, tight-fitting lid. The container must be in good condition, free of cracks or leaks.
-
Label the Container Clearly: Before adding any waste, affix a hazardous waste label. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "3-Bromo-2-nitrophenol"
-
The associated hazards (e.g., "Toxic," "Irritant," "Environmental Hazard")
-
The date on which the first waste was added to the container.
-
-
Collect All Forms of Waste: This includes:
-
Unused or expired 3-Bromo-2-nitrophenol.
-
Solutions containing 3-Bromo-2-nitrophenol.
-
Contaminated personal protective equipment (PPE), such as gloves.
-
Spill cleanup materials.
-
-
Categorize as Halogenated Organic Waste: Because it contains bromine, this waste must be segregated as "halogenated organic waste." Do not mix it with non-halogenated organic waste, as this can significantly increase disposal costs and complicate the disposal process.[7][8]
Step 2: Safe Storage of Hazardous Waste
Collected waste must be stored safely within the laboratory in a designated Satellite Accumulation Area (SAA) while awaiting pickup.[9][10]
Storage Guidelines:
-
Location: The SAA should be at or near the point of generation and under the control of the laboratory personnel.
-
Containment: Store liquid waste containers in secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks or spills.
-
Segregation: Keep the 3-Bromo-2-nitrophenol waste container segregated from incompatible materials, particularly strong bases and oxidizing agents.
-
Container Integrity: Keep the waste container securely closed at all times, except when adding waste.[4]
Step 3: Arranging for Professional Disposal
Once the waste container is full or has been in storage for a designated period (as per your institution's policy, often not exceeding one year), arrange for its collection by your institution's Environmental Health and Safety (EHS) office or a contracted hazardous waste disposal company.
Decontamination and Spill Management: Immediate Actions
Accidents can happen, and a clear, rehearsed plan for managing spills and decontaminating equipment is essential.
Small Spill Cleanup Protocol
For minor spills (typically less than 100 mL of a solution or a few grams of solid) within a chemical fume hood:
-
Alert Personnel: Inform others in the immediate area of the spill.
-
Don Appropriate PPE: At a minimum, this includes a lab coat, safety goggles, and chemical-resistant gloves (neoprene or butyl rubber are recommended).[11]
-
Contain the Spill: Use an inert absorbent material, such as vermiculite, sand, or a commercial spill pillow, to cover the spill. Work from the outside in to prevent spreading.
-
Collect the Material: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.
-
Decontaminate the Surface: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., isopropanol or ethanol), followed by soap and water. All cleaning materials must be disposed of as hazardous waste.
-
Label and Dispose: Seal the container with the spill cleanup materials, label it as hazardous waste containing 3-Bromo-2-nitrophenol, and place it in the SAA.
For larger spills, or any spill outside of a fume hood, evacuate the area immediately and contact your institution's emergency response team or EHS.
Decontamination of Glassware and Equipment
Reusable glassware and equipment that have come into contact with 3-Bromo-2-nitrophenol must be thoroughly decontaminated.
-
Initial Rinse: Rinse the equipment with a small amount of a suitable solvent (e.g., acetone or ethanol) to remove the bulk of the residue. This rinseate is hazardous waste and must be collected in your halogenated organic waste container.
-
Second Rinse: Perform a second rinse with the same solvent, which should also be collected as hazardous waste.
-
Washing: After the solvent rinses, the glassware can typically be washed with soap and water as usual.
-
Empty Container Disposal: An empty container that held 3-Bromo-2-nitrophenol must be triple-rinsed with a suitable solvent. The first rinseate must be collected as hazardous waste. Subsequent rinseates may also need to be collected, depending on local regulations. After triple-rinsing and air-drying, deface the label and dispose of the container according to your institution's guidelines for empty chemical containers.
The Complexity of Chemical Neutralization: A Word of Caution
While advanced oxidation processes (AOPs) such as photocatalysis and Fenton oxidation, as well as hydrodehalogenation, have been studied for the degradation of nitrophenols and halogenated aromatics in wastewater treatment, these methods are not suitable for routine laboratory disposal.[12][13][14][15] These processes require specialized equipment, careful control of reaction conditions, and can produce hazardous intermediates.
Attempting to chemically neutralize or degrade 3-Bromo-2-nitrophenol in the laboratory with common reagents without a validated, peer-reviewed protocol is strongly discouraged. The reaction could be unpredictable and potentially lead to the generation of more hazardous or volatile compounds. The most authoritative and safest approach is always to rely on professional disposal services.
Disposal Workflow Diagram
Caption: Disposal workflow for 3-Bromo-2-nitrophenol.
By adhering to these procedures, you build a foundation of safety and trust within your laboratory. Proper chemical management is not an ancillary task but a core component of scientific integrity and professional responsibility.
References
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Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved January 11, 2026, from [Link]
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University of Pennsylvania EHRS. (n.d.). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. Retrieved January 11, 2026, from [Link]
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American Chemical Society. (n.d.). Hazardous Waste & Disposal Considerations. Retrieved January 11, 2026, from [Link]
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Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Retrieved January 11, 2026, from [Link]
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Recent advances in advanced oxidation processes (AOPs) for the treatment of nitro- and alkyl-phenolic compounds. (2023). Environmental Research, 229, 115936. [Link]
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Advanced Oxidation Processes for the Degradation and Detoxification of 4-Nitrophenol. (n.d.). Retrieved January 11, 2026, from [Link]
-
Degradation of high-concentration p-nitrophenol by Fenton oxidation. (2020). Water Science and Technology, 81(12), 2636-2645. [Link]
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Application of catalytic hydrodehalogenation for the removal of brominated flame retardants. (n.d.). CEST Proceedings. [Link]
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2-Bromo-3-nitrophenol. (n.d.). PubChem. Retrieved January 11, 2026, from [Link]
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Exploring the Synthesis Pathways of 3-Bromo-2-nitrophenol. (n.d.). Retrieved January 11, 2026, from [Link]
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Standard Operating Procedure for Phenol. (2022). Yale Environmental Health & Safety. [Link]
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Hazardous Waste Segregation. (n.d.). Retrieved January 11, 2026, from [Link]
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Organic Solvent Waste Disposal. (n.d.). Safety & Risk Services, University of British Columbia. [Link]
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Incineration of waste products. (n.d.). EBSCO. Retrieved January 11, 2026, from [Link]
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Hazardous waste incineration – A viable and environmentally sound option. (1999). Environmental Science & Engineering Magazine. [Link]
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3-Bromo-2-nitrophenol
As researchers and drug development professionals, our commitment to safety is as paramount as our dedication to scientific advancement. When handling potent chemical reagents like 3-Bromo-2-nitrophenol, a nuanced understanding of personal protective equipment (PPE) is not merely a procedural checkbox; it is the foundation of a secure and successful experimental workflow. This guide moves beyond simple lists, offering a detailed, scientifically-grounded rationale for the selection, use, and disposal of PPE when working with this hazardous compound.
Hazard Profile and Corresponding Protection
A comprehensive hazard assessment is the critical first step in defining the necessary level of protection.[4] Based on analogous compounds, the primary risks associated with 3-Bromo-2-nitrophenol are summarized below.
| Hazard Class | Potential Effect | Required PPE Level | Rationale |
| Acute Toxicity (Oral, Dermal) | Harmful or toxic if swallowed or absorbed through the skin.[3][5] | Impermeable Gloves, Lab Coat | Prevents direct skin contact and systemic absorption. |
| Skin Corrosion/Irritation | Causes skin irritation, potentially leading to dermatitis upon repeated contact.[1][2][6] | Chemical-Resistant Gloves, Lab Coat | Creates a barrier to prevent localized inflammatory responses. |
| Serious Eye Damage/Irritation | Risk of serious, potentially permanent, eye damage upon contact.[1][3][6] | Chemical Splash Goggles, Face Shield | Goggles provide a seal against splashes; a face shield protects the entire face during high-risk operations.[4][7] |
| Respiratory Irritation | Inhalation of dust or aerosols may irritate the respiratory tract.[1][2][8] | Fume Hood, Respirator (if needed) | Engineering controls are primary; respirators are for situations where ventilation is insufficient or dust is generated.[5] |
| Aquatic Toxicity | Very toxic to aquatic life, posing a significant environmental hazard.[1][3][8] | Contained Handling & Disposal | While not direct PPE, this dictates procedures for spill cleanup and waste disposal to prevent environmental release.[9][10] |
| Combustibility/Explosivity | Dust may form an explosive mixture with air.[1] | Grounding, Non-Sparking Tools | Dictates handling procedures to mitigate ignition risks. |
Core Directive: A Multi-Layered PPE Strategy
A multi-layered approach to PPE is essential. This strategy ensures redundant safeguards are in place, aligning with the principle that PPE is the final line of defense after engineering and administrative controls.[4][11]
Foundational Protection: The Non-Negotiables
This level of PPE is mandatory for any work involving 3-Bromo-2-nitrophenol, regardless of the quantity or procedure.
-
Eye Protection : At a minimum, ANSI Z87.1-compliant safety glasses with side shields are required.[7] However, due to the high risk of serious eye damage, chemical splash goggles are strongly recommended as the standard.[4][6][7] They form a seal around the eyes, offering superior protection from splashes and fine particulates.
-
Protective Clothing : A flame-resistant lab coat is essential to protect against splashes and incidental contact.[7] It should be fully buttoned with sleeves rolled down.
-
Hand Protection : Chemical-resistant gloves are mandatory.[4] Nitrile gloves are a common starting point, but it is crucial to consult a glove compatibility chart for resistance to phenols and nitrated compounds. For prolonged work or handling larger quantities, heavier-duty gloves or double-gloving provides an additional layer of security.
-
Footwear : Closed-toe shoes that fully cover the foot are required in any laboratory setting.[11]
Enhanced Protection: For High-Risk Operations
Certain procedures elevate the risk of exposure and demand a higher level of PPE. These include handling large quantities (>1 liter), heating the substance, or any operation with a significant potential for splashing or aerosol generation.[7]
-
Face and Neck Protection : When working outside a fume hood with a splash risk, a face shield must be worn in addition to chemical splash goggles .[4][7] The face shield protects the entire face and neck from direct impact.
-
Respiratory Protection : All weighing and handling of solid 3-Bromo-2-nitrophenol should be performed within a certified chemical fume hood to control dust and vapors.[12] If a fume hood is not available or if engineering controls are insufficient to keep airborne concentrations below exposure limits, a NIOSH-approved respirator with an appropriate particulate filter (and organic vapor cartridge, if heated) is necessary.[2][13]
-
Body Protection : For large-scale operations, a chemical-resistant apron worn over the lab coat provides an additional barrier against spills.[11]
Procedural Guide: Safe Handling Workflow
This step-by-step protocol integrates PPE use into the practical workflow of handling 3-Bromo-2-nitrophenol.
Workflow: Weighing and Dissolving Solid Compound
Caption: Workflow for Safely Handling 3-Bromo-2-nitrophenol.
Step-by-Step Methodology:
-
Preparation :
-
Before entering the lab, ensure you are wearing closed-toe shoes and long pants.
-
Don your foundational PPE: chemical splash goggles, a fully buttoned lab coat, and the appropriate chemical-resistant gloves.[11]
-
Verify that the chemical fume hood is operational and the sash is at the appropriate working height.
-
Gather all necessary equipment (spatula, weigh paper, beaker with solvent, etc.) and place it inside the fume hood to minimize traffic in and out of the workspace.
-
-
Handling (Inside Fume Hood) :
-
Carefully open the container of 3-Bromo-2-nitrophenol. Avoid creating dust.[9]
-
Use a clean spatula to transfer the desired amount onto weigh paper or directly into a tared container.
-
Gently add the solid to the beaker containing the solvent.
-
Rinse the weigh paper with a small amount of solvent, adding the rinsate to the beaker to ensure a complete transfer.
-
Securely cap the final solution.
-
-
Cleanup and Disposal :
-
All disposable items that came into contact with the chemical (weigh paper, contaminated wipes, gloves) must be placed in a clearly labeled hazardous waste container.[1]
-
Wipe down the work surface inside the fume hood with an appropriate solvent and decontaminating solution.
-
Properly doff PPE. The most critical step is to remove gloves first, turning them inside out to avoid contaminating your hands. Remove your lab coat and goggles.
-
Immediately wash your hands thoroughly with soap and water.[3]
-
Emergency and Disposal Protocols
Spill Response
For a small spill of solid material within a fume hood:
-
Keep the area restricted.
-
Wearing your full PPE (including double gloves), gently cover the spill with an absorbent material.
-
Carefully sweep the material into a designated hazardous waste container. Avoid generating dust.[1]
-
Clean the spill area with a decontaminating solution.
-
Dispose of all cleaning materials and contaminated PPE as hazardous waste.
For larger spills, or any spill outside of a fume hood, evacuate the area immediately and contact your institution's Environmental Health and Safety (EHS) department.
Disposal of Contaminated PPE and Chemical Waste
Due to its high aquatic toxicity, 3-Bromo-2-nitrophenol and all materials contaminated with it must be disposed of as hazardous waste.[1][14]
-
Solid Waste : Contaminated gloves, weigh paper, and absorbent pads should be collected in a sealed, labeled hazardous waste container.
-
Liquid Waste : Unused solutions or reaction mixtures must be collected in a compatible, sealed, and labeled hazardous waste container. Do not pour down the drain. [1][10]
-
Empty Containers : The original chemical container should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous liquid waste.
By adhering to these rigorous, evidence-based PPE and handling protocols, you build a self-validating system of safety that protects you, your colleagues, and your research.
References
-
Dartmouth College Environmental Health and Safety. (n.d.). Personal Protective Equipment in Chemistry. [Link]
-
Amazon S3. (2008). Material Safety Data Sheet for 2-Bromo-2-nitropropan-1,3-diol. [Link]
-
Auburn University Risk Management & Safety. (n.d.). Personal Protective Equipment. [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: 3-Nitrophenol. [Link]
-
Agilent. (n.d.). Safety Data Sheet for a mixture containing 5-bromo-5-nitro-1,3-dioxane. [Link]
-
Carl ROTH. (2025). Safety Data Sheet: 2-bromo-2-nitropropane-1,3-diol. [Link]
Sources
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. fishersci.com [fishersci.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Chapter 3 - Personal Protective Equipment [ehs.cornell.edu]
- 5. spectrumchemical.com [spectrumchemical.com]
- 6. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 7. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 10. carlroth.com [carlroth.com]
- 11. ba.auburn.edu [ba.auburn.edu]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. fishersci.com [fishersci.com]
- 14. cdhfinechemical.com [cdhfinechemical.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
